3-aminopyridine-2(1H)-thione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c6-4-2-1-3-7-5(4)8/h1-3H,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMMJKIQWOJMSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420161 | |
| Record name | 3-aminopyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38240-21-0 | |
| Record name | 3-aminopyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminopyridine-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-aminopyridine-2(1H)-thione synthesis methods
An In-depth Technical Guide to the Synthesis of 3-Aminopyridine-2(1H)-thione
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of this compound
This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique bifunctional nature, featuring a nucleophilic amino group and a thione moiety capable of tautomerization to a thiol, makes it an exceptionally versatile precursor for the synthesis of a wide array of fused heterocyclic systems. In particular, it serves as a cornerstone for the construction of thieno[2,3-b]pyridines, a scaffold found in numerous biologically active compounds.
The strategic placement of the amino and thiol groups allows for sequential or one-pot annulation reactions, providing rapid access to complex molecular architectures. This guide offers an in-depth exploration of the primary synthetic methodologies for obtaining this compound, providing researchers and drug development professionals with a comprehensive understanding of the underlying chemical principles, practical experimental protocols, and comparative advantages of each approach.
Core Synthetic Strategies
The synthesis of this compound can be broadly categorized into two primary strategies: the construction of the pyridine-thione ring with the amino group already in place or introduced from a precursor, and the functional group interconversion of a pre-formed pyridine-2(1H)-thione scaffold.
Method 1: Three-Component Condensation to a 3-Cyano Precursor Followed by Reduction
This is arguably the most prevalent and versatile method, relying on the initial construction of a highly functionalized 3-cyanopyridine-2(1H)-thione intermediate. The subsequent reduction of the cyano group to an aminomethyl group or its hydrolysis and further transformation yields the target compound. The initial three-component reaction is a variation of the reactions used to build substituted pyridines and is prized for its efficiency and atom economy.
Part A: Synthesis of the 3-Cyanopyridine-2(1H)-thione Intermediate
This step typically involves the condensation of a 1,3-dicarbonyl compound (or a β-ketoester), an aldehyde, and cyanothioacetamide.[1] The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization.
The general mechanism can be visualized as follows:
-
Knoevenagel Condensation: The aldehyde reacts with the active methylene group of cyanothioacetamide, catalyzed by a base (e.g., piperidine or morpholine), to form an α,β-unsaturated intermediate.
-
Michael Addition: The enolate of the 1,3-dicarbonyl compound adds to the unsaturated intermediate.
-
Cyclization & Dehydration/Aromatization: The molecule then undergoes intramolecular cyclization, followed by the elimination of water and subsequent oxidation (often aerial) to yield the stable pyridine-2(1H)-thione ring.
Part B: Reduction of the Cyano Group
Once the 3-cyanopyridine-2(1H)-thione is isolated, the nitrile group must be converted to a primary amine. This transformation is a standard procedure in organic synthesis, but the presence of the sulfur atom requires careful selection of reagents to avoid side reactions.
Common reduction methods include:
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel. This method is often clean but can sometimes lead to desulfurization, especially with aggressive catalysts or conditions.
-
Chemical Reduction: Reagents such as Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) in the presence of a cobalt or nickel salt can be effective.
Method 2: The Gewald Reaction and its Pyridine Analogs
The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur.[2][3][4] While the classic Gewald reaction yields a thiophene ring, analogous principles can be applied to construct the this compound scaffold, often by using a precursor that already contains a nitrogen atom destined for the ring.
A conceptual workflow for a Gewald-type synthesis would involve:
-
An α,β-unsaturated carbonyl or nitrile compound that contains the C4, C5, and C6 atoms of the future pyridine ring.
-
An active methylene species that provides the C2 and C3 atoms, along with the 3-amino group (e.g., malononitrile or cyanoacetamide).
-
A source of sulfur (elemental sulfur) and the N1 atom.
This approach is highly convergent, building complexity rapidly in a single step. However, regioselectivity can be a challenge, and the reaction mechanism is not always fully elucidated.[2] Microwave irradiation has been shown to improve reaction times and yields for Gewald reactions.[2][5]
Method 3: Synthesis via Reduction of 3-Nitropyridine-2(1H)-thione
This is a classic and reliable, albeit longer, synthetic route based on well-established functional group transformations.
Part A: Synthesis of 3-Nitropyridine-2(1H)-thione
The nitro-substituted precursor can be prepared through several methods:
-
Nitration of Pyridine-2(1H)-thione: Direct nitration using standard nitrating agents (e.g., HNO₃/H₂SO₄). This can sometimes suffer from issues with regioselectivity and harsh reaction conditions.
-
Thionation of 3-Nitropyridin-2(1H)-one: The corresponding pyridone can be synthesized first and then converted to the thione using a thionating agent like Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀).
Part B: Reduction of the Nitro Group
The reduction of an aromatic nitro group to a primary amine is one of the most robust reactions in organic chemistry.
-
Metal/Acid Reduction: Classic conditions such as Tin(II) chloride (SnCl₂) in concentrated HCl, or Iron (Fe) powder in acetic acid or HCl, are highly effective.[6]
-
Catalytic Hydrogenation: Hydrogen gas with a Palladium (Pd), Platinum (Pt), or Nickel (Ni) catalyst is a very clean method that produces water as the only byproduct.[7][8] This is often the preferred method in industrial settings due to milder conditions and easier workup.
Comparative Analysis of Synthesis Methods
| Method | Starting Materials | Key Steps | Advantages | Disadvantages |
| 1. Via 3-Cyano Precursor | Aldehydes, 1,3-dicarbonyls, cyanothioacetamide | 3-component condensation, nitrile reduction | High convergence, rapid assembly of core, wide substrate scope.[1] | Requires a separate reduction step which may have side reactions. |
| 2. Gewald-type Reaction | Carbonyls, active methylene nitriles, sulfur | One-pot multicomponent reaction | Atom economical, operationally simple, potentially rapid.[3][4] | Mechanism not always clear, potential for side products, may require optimization. |
| 3. Via 3-Nitro Precursor | Pyridine-2(1H)-thione or pyridin-2(1H)-one | Nitration, thionation (if needed), nitro reduction | Utilizes well-understood, reliable reactions.[6][7] | Often a longer synthetic sequence, may involve harsh nitrating conditions. |
Experimental Protocols
Protocol 1: Synthesis of 4,6-Dimethyl-3-aminopyridine-2(1H)-thione via the Cyano-Intermediate Route
This protocol is a representative example based on the principles of the three-component condensation followed by reduction.
Step A: Synthesis of 3-Cyano-4,6-dimethylpyridine-2(1H)-thione
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (10.0 g, 0.1 mol), cyanothioacetamide (8.4 g, 0.1 mol), and ethanol (100 mL).
-
Catalyst Addition: Add piperidine (1.0 mL) as a catalyst to the stirred suspension.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and then diethyl ether to remove impurities. The product can be further purified by recrystallization from ethanol or acetic acid to yield a yellow crystalline solid.
Step B: Reduction of 3-Cyano-4,6-dimethylpyridine-2(1H)-thione
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, suspend Tin(II) chloride dihydrate (SnCl₂·2H₂O) (45.1 g, 0.2 mol) in concentrated hydrochloric acid (100 mL).
-
Substrate Addition: Cool the mixture in an ice bath to below 10°C. Add the 3-cyano-4,6-dimethylpyridine-2(1H)-thione (16.6 g, 0.1 mol) portion-wise, ensuring the temperature remains below 20°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.
-
Workup and Isolation: Pour the reaction mixture carefully onto crushed ice. Basify the solution by the slow addition of a concentrated sodium hydroxide solution until the pH is >10. The tin salts will precipitate.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 100 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 3-amino-4,6-dimethylpyridine-2(1H)-thione.
References
- A mild, catalyst-free synthesis of 2-aminopyridines. National Institutes of Health (NIH).
- Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine. Organic Chemistry Research.
- Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][9][10]Oxazin-2(3H)-Ones. SpringerLink.
- Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine. Organic Chemistry Research.
- Gewald reaction. Wikipedia.
- 3-Cyanopyridine-2(1 H )-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines. ResearchGate.
- 3-aminopyridine. Organic Syntheses.
- Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. National Institutes of Health (NIH).
- [Synthesis of 3-aminothieno-(2,3-b)pyridine Derivatives. II]. PubMed.
- A green chemistry approach to gewald reaction. Der Pharma Chemica.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI.
- Gewald Reaction. Organic Chemistry Portal.
- Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][9][10]Oxazin-2(3H). OUCI.
- Preparation method of 3-amino-2-hydroxypyridine. Google Patents.
- 2,3-diaminopyridine. Organic Syntheses.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. CN103664764A - Preparation method of 3-amino-2-hydroxypyridine - Google Patents [patents.google.com]
- 7. 3-Amino-2-pyridinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 3-Aminopyridine-2(1H)-thione: A Versatile Heterocyclic Building Block
For researchers, medicinal chemists, and professionals in drug development, the landscape of heterocyclic chemistry offers a treasure trove of scaffolds for innovation. Among these, 3-aminopyridine-2(1H)-thione, with its unique electronic and structural features, emerges as a molecule of significant interest. This guide provides a comprehensive technical overview of this compound, delving into its synthesis, reactivity, and burgeoning applications, with a particular focus on its potential in drug discovery.
Core Molecular Profile of this compound
This compound (CAS No. 38240-21-0) is a bifunctional molecule featuring a pyridine ring, an amino group at the 3-position, and a thione group at the 2-position. This arrangement imparts a rich chemical personality, making it a valuable synthon for constructing more complex molecular architectures. The thione group can exist in tautomeric equilibrium with its thiol form, 2-mercapto-3-aminopyridine, a property that is crucial to its reactivity.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in various experimental settings.
| Property | Value | Reference |
| CAS Number | 38240-21-0 | |
| Molecular Formula | C₅H₆N₂S | [1] |
| Molecular Weight | 126.18 g/mol | [1][2] |
| Appearance | Not specified, likely a solid | |
| SMILES | S=C1C(N)=CC=CN1 | [1] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][3] |
Synthesis and Reaction Pathways
The synthesis of this compound and its derivatives often involves multi-step sequences starting from readily available pyridine precursors. While a definitive, publicly available protocol for the direct synthesis of this compound is not extensively documented in the initial search, synthetic strategies for analogous pyridinethiones can be inferred. A common approach involves the thionation of the corresponding pyridone.
A plausible synthetic workflow is illustrated below.
Caption: Plausible thionation route to this compound.
Experimental Protocol: A Generalized Thionation Procedure
The following is a generalized protocol for the thionation of a pyridone, which can be adapted for the synthesis of this compound.
-
Dissolution: Dissolve the starting material, 3-aminopyridin-2(1H)-one, in a suitable high-boiling anhydrous solvent such as toluene or dioxane under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Thionating Agent: Add a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), to the solution. The stoichiometry will need to be optimized, but a slight excess of the thionating agent is often used.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Chemical Reactivity and Synthetic Utility
The dual nucleophilic character of this compound, owing to the amino and thione/thiol groups, makes it a versatile building block for the synthesis of a variety of heterocyclic systems. The thione group can undergo S-alkylation, while the amino group can participate in condensation and cyclization reactions.
Caption: Key reaction pathways of this compound.
Synthesis of Thieno[2,3-b]pyridine Derivatives
A particularly important application of pyridinethiones is in the synthesis of thieno[2,3-b]pyridines, a class of compounds with demonstrated biological activities, including antimicrobial and anticancer properties.[4][5][6]
Step-by-Step Protocol:
-
S-Alkylation: Treat this compound with an α-halo ketone or α-halo ester in the presence of a base (e.g., sodium ethoxide or potassium carbonate) in a suitable solvent like ethanol or DMF. This results in the formation of a 2-(alkylthio)-3-aminopyridine intermediate.
-
Intramolecular Cyclization (Gewald Reaction): The intermediate can then undergo an intramolecular condensation to form the fused thieno[2,3-b]pyridine ring system. This cyclization is often promoted by heating in the presence of a base.
Applications in Drug Discovery and Development
The aminopyridine and pyridinethione scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[7] While specific biological data for this compound is not abundant in the initial search, the activities of its close analogs provide strong rationale for its exploration in drug discovery programs.
Potential Therapeutic Areas:
-
Anticancer Agents: Pyridine-2(1H)-thione derivatives have shown antiproliferative activity against various cancer cell lines.[4] The thione moiety can act as a hydrogen bond acceptor and participate in metal chelation, which are important interactions with many enzymatic targets. For instance, derivatives of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone act as ribonucleotide reductase inhibitors by chelating iron.[8]
-
Antimicrobial Agents: The thienopyridine core, readily accessible from this compound, is found in several compounds with antibacterial and antifungal properties.[5]
-
Kinase Inhibitors: The 3-aminopyridin-2-one scaffold has been successfully used to develop potent inhibitors of kinases such as MPS1 and Aurora kinases.[9] Given the structural similarity, the thione analog is a logical next step for exploration in kinase inhibitor design.
-
Antiviral Agents: Derivatives of 3-aminopyridin-2(1H)-one have been identified as potent and selective non-nucleoside inhibitors of HIV-1 reverse transcriptase.[10] This highlights the potential of the 3-aminopyridin-2(1H)-X (where X=O, S) scaffold in antiviral research.
Caption: Potential therapeutic applications of the this compound scaffold.
Conclusion and Future Outlook
This compound represents a versatile and underexplored heterocyclic building block with significant potential for the synthesis of novel bioactive molecules. Its rich reactivity, stemming from the strategically positioned amino and thione functional groups, provides a gateway to a diverse range of complex chemical structures, particularly fused heterocyclic systems like thieno[2,3-b]pyridines. The established biological activities of closely related analogs in oncology, infectious diseases, and kinase inhibition strongly advocate for the inclusion of this scaffold in future drug discovery and development pipelines. As synthetic methodologies become more refined and our understanding of its structure-activity relationships deepens, this compound is poised to become an increasingly valuable tool for medicinal chemists and researchers at the forefront of therapeutic innovation.
References
- Hairui Chemical. 3-Aminopyridine-2(1H)-thione_38240-21-0.
- MSDS of this compound.
- MOLBASE. This compound.
- Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][2][12]Oxazin-2(3H)-Ones.
- Request PDF: 3-Cyanopyridine-2(1H)-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines. ResearchGate.
- Synthesis of 3-Aminopyridine. ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. 3-Aminopyridine: A Comprehensive Overview.
- PubChem. 3-amino-1H-pyridine-2,4-dione.
- OUCI. Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][2][12]Oxazin-2(3H).
- The Good Scents Company. 3-aminopyridine.
- PMC - NIH. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme.
- Organic Syntheses Procedure. 3-aminopyridine.
- NIH. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon.
- Wikipedia. 3-Aminopyridine.
- PMC - NIH. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (A general review on the broader class of compounds).
- PMC - NIH. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents.
- Semantic Scholar. Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives.
- ResearchGate. Synthesis and members of 3-aminopyridin-2-one based fragment library.
- PubMed. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one.
- Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry.
Sources
- 1. 38240-21-0|this compound|BLD Pharm [bldpharm.com]
- 2. 3-Aminopyridine-2(1H)-thione_38240-21-0_Hairui Chemical [hairuichem.com]
- 3. 38240-21-0 | this compound | Amides | Ambeed.com [ambeed.com]
- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 8. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Aminopyridine-2(1H)-thione
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Promising Scaffold
As a Senior Application Scientist, it is not uncommon to encounter molecules of significant interest that, despite their potential, remain underexplored in the literature. 3-Aminopyridine-2(1H)-thione presents such a case. This guide is crafted to provide a comprehensive technical overview of this molecule, addressing the core physical and chemical properties critical for its application in research and drug development. While direct experimental data for this specific compound is not extensively available in peer-reviewed literature, this guide synthesizes information from closely related analogues and foundational chemical principles to provide a robust predictive framework. Our objective is to empower researchers with a thorough understanding of this scaffold, highlighting areas ripe for investigation and providing a solid starting point for its synthetic and analytical exploration. Every protocol and piece of data is presented with the intent of being a self-validating system, encouraging rigorous experimental confirmation.
Molecular Structure and Tautomerism: A Tale of Two Forms
This compound, with the molecular formula C₅H₆N₂S, possesses a fascinating structural duality owing to tautomerism. It can exist in two primary tautomeric forms: the thione form (3-amino-1,2-dihydropyridine-2-thione) and the thiol form (3-aminopyridine-2-thiol).
Caption: Tautomeric equilibrium between the thione and thiol forms of this compound.
The position of this equilibrium is a critical determinant of the molecule's reactivity, intermolecular interactions, and ultimately its biological activity. The equilibrium is influenced by several factors:
-
Solvent Polarity: Polar protic solvents tend to favor the more polar thione form through hydrogen bonding interactions. In contrast, nonpolar solvents may favor the less polar thiol form.
-
pH: The acidity or basicity of the medium can significantly shift the equilibrium. In basic conditions, deprotonation can lead to the formation of a thiolate anion, which is a resonance-stabilized hybrid of both forms.
-
Temperature: As with most equilibria, temperature can influence the relative populations of the tautomers.
-
Solid State vs. Solution: In the solid state, crystal packing forces often favor one tautomer over the other, which may differ from the predominant form in solution.
Synthesis of this compound: A Proposed Protocol
A definitive, optimized synthesis for this compound is not explicitly detailed in the available literature. However, drawing from established methods for the synthesis of related aminopyridinethiones and aminopyridinones, a plausible and robust synthetic route can be proposed. The following multi-step protocol is designed to be a self-validating system, with clear checkpoints for characterization.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol:
Step 1: Synthesis of 2-Chloro-3-nitropyridine
This well-established precursor can be synthesized from 2-hydroxypyridine in a two-step process involving nitration followed by chlorination.
-
Nitration: To a cooled (0-5 °C) solution of concentrated sulfuric acid, add 2-hydroxypyridine portion-wise, maintaining the temperature below 10 °C. Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or Na₂CO₃) to precipitate 2-hydroxy-3-nitropyridine. Filter, wash with cold water, and dry.
-
Chlorination: Reflux the 2-hydroxy-3-nitropyridine with phosphorus oxychloride (POCl₃) for several hours. After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a base. Extract the product, 2-chloro-3-nitropyridine, with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 2: Synthesis of 3-Nitropyridine-2(1H)-thione
-
Dissolve 2-chloro-3-nitropyridine in a suitable solvent such as ethanol or isopropanol.
-
Add an equimolar amount of a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea. If using thiourea, a subsequent hydrolysis step with a base (e.g., NaOH) will be necessary to yield the thione.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 3-nitropyridine-2(1H)-thione.
Step 3: Reduction of the Nitro Group to an Amine
-
Suspend 3-nitropyridine-2(1H)-thione in a suitable solvent system, such as ethanol and concentrated hydrochloric acid.
-
Add a reducing agent, such as tin(II) chloride (SnCl₂) dihydrate, portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product, this compound, with an appropriate organic solvent.
-
Dry the combined organic layers and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Physicochemical Properties: A Quantitative Overview
While experimentally determined values for this compound are scarce, we can predict its key physicochemical properties based on its structure and data from analogous compounds.
| Property | Predicted Value/Range | Rationale and Comparative Insights |
| Molecular Weight | 126.18 g/mol | Calculated from the molecular formula C₅H₆N₂S. |
| Melting Point | 150-180 °C (estimated) | The presence of both amino and thione groups allows for strong intermolecular hydrogen bonding, suggesting a relatively high melting point compared to simpler pyridines. For comparison, 3-aminopyridine has a melting point of 60-63 °C, while 2-pyridinethione melts at 128-130 °C. The combination of both functional groups is expected to increase the melting point. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol) | The polar amino and thione groups will impart some water solubility, but the overall aromatic character will limit it. The molecule is expected to be soluble in polar organic solvents that can engage in hydrogen bonding. |
| pKa | pKa₁ (pyridinium N-H) ~ 2-4; pKa₂ (thione S-H) ~ 8-10 | The pKa of the pyridinium nitrogen will be influenced by the electron-donating amino group and the electron-withdrawing thione group. The pKa of the thione/thiol group is expected to be in the range of typical thiols. Experimental determination is crucial for understanding its behavior in physiological conditions. |
Spectroscopic Characterization: The Molecular Fingerprint
¹H and ¹³C NMR Spectroscopy
The NMR spectra will be crucial for confirming the structure and assessing the tautomeric equilibrium. The chemical shifts will be influenced by the electronic effects of the amino and thione/thiol groups.
Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12-13 | br s | 1H | N-H (thione) | The acidic proton of the thioamide group is expected to be highly deshielded and will appear as a broad singlet. |
| ~7.2-7.4 | dd | 1H | H-6 | Coupled to H-5 and H-4. |
| ~6.8-7.0 | dd | 1H | H-4 | Coupled to H-5 and H-6. |
| ~6.5-6.7 | t | 1H | H-5 | Coupled to H-4 and H-6. |
| ~5.0-6.0 | br s | 2H | -NH₂ | The protons of the amino group will appear as a broad singlet, and the chemical shift can vary with concentration and temperature. |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175-185 | C=S (C-2) | The thione carbon is highly deshielded and will appear in the characteristic range for thiocarbonyls. |
| ~140-150 | C-6 | Aromatic carbon adjacent to the nitrogen. |
| ~130-140 | C-4 | Aromatic carbon. |
| ~120-130 | C-3 | Carbon bearing the amino group. |
| ~110-120 | C-5 | Aromatic carbon. |
Note: The presence of the thiol tautomer would result in a different set of signals, most notably the absence of the C=S signal and the appearance of a signal for a carbon attached to sulfur in the aromatic region.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch | Amino group (-NH₂) |
| 3200-3100 | N-H stretch | Thioamide (N-H) |
| 1620-1580 | C=C stretch | Pyridine ring |
| 1550-1450 | N-H bend | Amino group (-NH₂) |
| 1250-1050 | C=S stretch | Thione |
| 800-700 | C-H bend | Aromatic out-of-plane bending |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
-
Expected Molecular Ion: [M]⁺ = m/z 126.
-
Expected Fragmentation: Fragmentation is likely to involve the loss of small molecules such as H₂S, HCN, and NH₃. The fragmentation pattern can help to distinguish between the thione and thiol tautomers.
Chemical Reactivity: A Versatile Building Block
This compound is a trifunctional molecule, with reactive sites at the amino group, the thione/thiol group, and the pyridine ring. This multifunctionality makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds.
Caption: Key reaction pathways of this compound.
-
Reactions at the Amino Group: The amino group is a nucleophilic center and can undergo acylation, alkylation, and condensation reactions with aldehydes and ketones to form Schiff bases.
-
Reactions at the Thione/Thiol Group: In the presence of a base, the thiol tautomer can be deprotonated to form a thiolate, which is a strong nucleophile and can readily undergo S-alkylation. The thione group can also be oxidized to form disulfides or other sulfur-containing functionalities. Desulfurization can be achieved using reagents like Raney Nickel to yield 3-aminopyridine.
-
Reactions on the Pyridine Ring: The pyridine ring can undergo electrophilic substitution reactions, although the electron-donating amino group and the electron-withdrawing thione group will influence the position of substitution. N-oxidation of the pyridine nitrogen is also a possible transformation.
Applications in Drug Development: A Scaffold of Interest
The 3-aminopyridine-2(1H)-one scaffold, a close analogue of the thione, is present in several biologically active compounds. This suggests that this compound could also serve as a valuable scaffold in drug discovery. The presence of multiple hydrogen bond donors and acceptors, as well as its potential to coordinate with metal ions, makes it an attractive candidate for targeting various biological macromolecules. Its derivatives have been explored for a range of therapeutic areas, and the thione analogue represents a promising avenue for further investigation.
Conclusion and Future Directions
This compound is a molecule with significant untapped potential. This guide has provided a comprehensive overview of its predicted physical and chemical properties, a plausible synthetic route, and an exploration of its reactivity. The key takeaway for researchers is the urgent need for thorough experimental characterization of this compound. The protocols and predictive data presented herein are intended to serve as a launchpad for such investigations. Future work should focus on:
-
Definitive Synthesis and Characterization: An optimized synthesis and full spectroscopic and crystallographic characterization are paramount.
-
Tautomeric Equilibrium Studies: A detailed investigation of the tautomeric equilibrium in different solvents and at various pH values will be crucial for understanding its chemical behavior.
-
Exploration of Chemical Reactivity: A systematic study of its reactivity at the different functional groups will unlock its potential as a versatile building block.
-
Biological Screening: A broad biological screening of this compound and its derivatives could reveal novel therapeutic applications.
By filling these knowledge gaps, the scientific community can fully harness the potential of this intriguing heterocyclic scaffold.
References
- Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution. Journal of the Chemical Society, Perkin Transactions 2, (5), 801-806. [Link]
Sources
3-aminopyridine-2(1H)-thione molecular structure and bonding
An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Aminopyridine-2(1H)-thione
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the pyridine scaffold, which is a core component in numerous natural products and pharmaceuticals, this molecule presents a unique combination of functional groups: a pyridine ring, an amino group, and a thione group.[1] This trifecta of functionalities imparts a rich chemical profile, making it a valuable synthon for the synthesis of more complex heterocyclic systems, including thieno[2,3-b]pyridines, which have demonstrated a range of biological activities.[1][2] The presence of the thione and amino groups also allows for complex intermolecular interactions, particularly hydrogen bonding, which dictates its solid-state architecture and influences its physical properties.
This guide provides a comprehensive analysis of the molecular structure and bonding of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its tautomeric forms, spectroscopic signatures, solid-state structure, and theoretical underpinnings, offering a holistic view grounded in experimental data and computational insights.
Molecular Structure and Tautomerism
A critical aspect of the chemistry of this compound is its existence in different tautomeric forms. The molecule can exist in equilibrium between the thione (lactam) form and the thiol (lactim) form. The thione form features a carbon-sulfur double bond (C=S), while the thiol form contains a sulfhydryl group (-SH).
The equilibrium between these two forms is influenced by several factors, including the physical state (solid, liquid, or gas), solvent polarity, and pH. For the related compound pyridine-2(1H)-thione, computational studies have shown that while the thiol form may be slightly more stable in the gas phase, the thione form is significantly stabilized in the solid state through dimerization via hydrogen bonds.[3] Given the additional amino group in this compound, which can participate in further hydrogen bonding, it is highly probable that the thione tautomer is the predominant form in the solid state and in polar solvents. Spectroscopic evidence, particularly from IR and ¹³C NMR, further supports the prevalence of the thione form.
Caption: Tautomeric equilibrium between the thione and thiol forms.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and confirming the dominant tautomeric form.
Infrared (IR) Spectroscopy
IR spectroscopy provides direct evidence for the functional groups present. For the thione tautomer, the following characteristic absorption bands are expected:
-
N-H Stretching: The N-H bonds of the amino group and the pyridine ring will exhibit stretching vibrations typically in the range of 3200-3400 cm⁻¹.
-
C=S Stretching: The thione group has a characteristic stretching vibration. While its position can vary, it is often observed in the region of 1200-1250 cm⁻¹. For example, in derivatives of 3-cyanopyridine-2(1H)-thione, a C=S band is reported around 1227 cm⁻¹.[4]
-
C=N and C=C Stretching: Vibrations associated with the pyridine ring will appear in the 1500-1600 cm⁻¹ region.[5]
The absence of a sharp S-H stretching band (typically around 2550 cm⁻¹) is a strong indicator that the thione form predominates over the thiol form.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms.
-
¹H NMR: For the parent 3-aminopyridine, proton signals are observed between δ 7.0 and 8.1 ppm.[7] In this compound, the protons on the pyridine ring would show characteristic chemical shifts and coupling patterns. A broad signal for the N-H protons would also be expected, which would be exchangeable with D₂O.
-
¹³C NMR: The most diagnostic signal in the ¹³C NMR spectrum is that of the C=S carbon. This carbon is typically deshielded and appears in the range of δ 170-190 ppm. For comparison, the C=O carbon in the analogous 3-aminopyridin-2(1H)-one appears around δ 160-165 ppm. The presence of a signal in the thione region provides conclusive evidence for this tautomer.
Solid-State Structure and Intermolecular Bonding
In the solid state, this compound is expected to form a highly organized three-dimensional structure stabilized by multiple hydrogen bonds. The primary interactions would be:
-
N-H···S Hydrogen Bonds: The N-H groups of the pyridine ring and the amino group can act as hydrogen bond donors to the sulfur atom of the thione group of a neighboring molecule.
-
N-H···N Hydrogen Bonds: The amino group's N-H can also donate a hydrogen bond to the pyridine nitrogen of another molecule.
These interactions lead to the formation of robust supramolecular assemblies, such as chains or sheets.[8] This extensive hydrogen bonding network is responsible for the compound's solid-state nature and likely contributes to a relatively high melting point.
Caption: Potential hydrogen bonding interactions in the solid state.
Computational Analysis
To complement experimental data, computational methods such as Density Functional Theory (DFT) are powerful tools for investigating molecular properties. These calculations can provide:
-
Optimized Geometry: Prediction of bond lengths, bond angles, and dihedral angles with high accuracy.
-
Tautomer Stability: Calculation of the relative energies of the thione and thiol tautomers in the gas phase and in different solvents, helping to quantify the equilibrium.
-
Electronic Properties: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions.
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions and reactivity.
For the related pyridine-2(1H)-thione, DFT calculations have been used to accurately model the tautomerization energies and the effects of solvation.[3] A similar approach for this compound would provide a deeper understanding of its intrinsic properties.
Synthesis Protocol
Derivatives of 3-cyanopyridine-2(1H)-thione are commonly synthesized through a multicomponent reaction. A general procedure involves the condensation of an appropriate chalcone with cyanothioacetamide in the presence of a base catalyst.
Example Protocol: Synthesis of 4,6-Diaryl-2-thioxo-1,2-dihydropyridine-3-carbonitriles[4]
-
Reactant Preparation: A mixture of a chalcone derivative (10 mmol) and cyanothioacetamide (1.0 g, 10 mmol) is prepared in absolute ethanol (30 mL).
-
Catalyst Addition: A few drops of piperidine are added to the mixture.
-
Reaction: The reaction mixture is heated under reflux for a specified time (typically several hours), during which the product often precipitates.
-
Isolation and Purification: After cooling, the solid product is collected by filtration, washed with ethanol, and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2-thioxo-1,2-dihydropyridine-3-carbonitrile derivative.
Caption: General workflow for the synthesis of pyridinethione derivatives.
Conclusion
This compound is a molecule defined by the interplay of its functional groups and the resulting structural features. The pronounced tendency to exist in the thione tautomeric form, driven by the stability conferred by extensive intermolecular hydrogen bonding, is a cornerstone of its chemistry. Spectroscopic methods provide clear fingerprints for its structural elucidation, while computational models offer a deeper, quantitative understanding of its properties. As a versatile building block, the structural and bonding characteristics detailed in this guide are fundamental to harnessing its potential in the rational design of novel therapeutics and functional materials.
References
- [No Author]. (2014). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][10][11]Oxazin-2(3H)-Ones. Chemistry of Heterocyclic Compounds, 50(2), 217–224. [Link]
- [No Author]. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Journal of Organic Chemistry, 86(12), 8345–8355. [Link]
- National Center for Biotechnology Information. (n.d.). 3-amino-1H-pyridine-2,4-dione. PubChem.
- Zubarev, A. A., et al. (2003). 3-Cyanopyridine-2(1 H )-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines.
- [No Author]. (n.d.). Synthesis of 3-Aminopyridine.
- [No Author]. (n.d.). 3-aminopyridine. Organic Syntheses. [Link]
- [No Author]. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 849-856. [Link]
- The Good Scents Company. (n.d.). 3-aminopyridine. [Link]
- National Institute of Standards and Technology. (n.d.). 3-Aminopyridine. NIST Chemistry WebBook. [Link]
- National Center for Biotechnology Information. (n.d.). 3-Amino-2-pyridinol. PubChem. [Link]
- Zhang, Z., Xian, D., & Glidewell, C. (2012). 4,6-Diaminopyrimidine-2(1H)-thione hemihydrate: a three-dimensional hydrogen-bonded framework. Acta Crystallographica Section C, 68(Pt 10), o377–o380. [Link]
- [No Author]. (1999). Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution. Journal of the Chemical Society, Perkin Transactions 2, 801-806. [Link]
- Wikipedia. (n.d.). 3-Aminopyridine. [Link]
- [No Author]. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10565–10582. [Link]
- [No Author]. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 29(11), 2536. [Link]
- [No Author]. (2014). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][10][11]Oxazin-2(3H). ouci.dntb.gov.ua. [Link]
- [No Author]. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. Turkish Journal of Chemistry. [Link]
- [No Author]. (2018). Synthesis and members of 3-aminopyridin-2-one based fragment library.
- [No Author]. (2014). Crystal structure of 3-amino-1-propylpyridinium bromide. Acta Crystallographica Section E, 70(Pt 12), o1293. [Link]
- [No Author]. (2023). Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. Inorganics, 11(7), 273. [Link]
- [No Author]. (2010). 2,3-Diaminopyridinium 3-aminobenzoate. Acta Crystallographica Section E, 66(Pt 2), o426. [Link]
- [No Author]. (2021). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. Molecules, 26(21), 6432. [Link]
Sources
- 1. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modeling of tautomerism of pyridine-2(1H [ ] )-thione from vapor to solution [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 3-Aminopyridine(462-08-8) 1H NMR [m.chemicalbook.com]
- 8. 4,6-Diaminopyrimidine-2(1H)-thione hemihydrate: a three-dimensional hydrogen-bonded framework - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-Aminopyridine-2(1H)-thione: A Technical Guide
This technical guide provides an in-depth exploration of the spectroscopic properties of 3-aminopyridine-2(1H)-thione, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the interpretation of spectroscopic data to elucidate the structural features of the molecule, including a discussion of its tautomeric forms.
Introduction to this compound
This compound is a substituted pyridine derivative characterized by the presence of an amino group at the 3-position and a thione group at the 2-position. The structural complexity and potential for tautomerism make a thorough spectroscopic characterization essential for its unambiguous identification and for understanding its chemical reactivity. This guide will delve into the expected spectroscopic signatures of this molecule, providing a framework for its analysis.
The molecule can exist in two primary tautomeric forms: the thione form (3-amino-1,2-dihydropyridine-2-thione) and the thiol form (3-amino-2-mercaptopyridine). Spectroscopic techniques are invaluable in determining the predominant tautomer in a given state (solid or in solution).
Caption: Tautomeric equilibrium of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation and tautomeric analysis.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the N-H proton of the pyridine ring in the thione form. The chemical shifts and coupling constants will be indicative of the electronic environment of the protons.
Expected ¹H NMR Data (in DMSO-d₆):
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | ~6.5 - 7.0 | Doublet of doublets | J(H4-H5) ≈ 7-8, J(H4-H6) ≈ 1-2 | 1H |
| H-5 | ~7.2 - 7.6 | Doublet of doublets | J(H5-H4) ≈ 7-8, J(H5-H6) ≈ 4-5 | 1H |
| H-6 | ~7.8 - 8.2 | Doublet of doublets | J(H6-H5) ≈ 4-5, J(H6-H4) ≈ 1-2 | 1H |
| -NH₂ | ~5.0 - 6.0 | Broad singlet | - | 2H |
| -NH (ring) | ~12.0 - 13.0 | Broad singlet | - | 1H |
Note: The chemical shifts are predictive and can vary based on the solvent and concentration.
The presence of a broad singlet in the downfield region (12-13 ppm) would be strong evidence for the predominance of the thione tautomer in solution, corresponding to the N-H proton of the pyridinethione ring. The amine protons are also expected to appear as a broad singlet. The aromatic protons will exhibit characteristic coupling patterns.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shift of the C=S carbon is particularly diagnostic for the thione tautomer.
Expected ¹³C NMR Data (in DMSO-d₆):
| Carbon | Expected Chemical Shift (ppm) |
| C-2 (C=S) | ~175 - 185 |
| C-3 | ~140 - 150 |
| C-4 | ~115 - 125 |
| C-5 | ~130 - 140 |
| C-6 | ~145 - 155 |
Note: The chemical shifts are predictive and can vary based on the solvent and concentration.
A signal in the range of 175-185 ppm is characteristic of a thione carbon, providing further evidence for the thione tautomer. The chemical shifts of the other ring carbons are influenced by the electron-donating amino group and the electron-withdrawing thione group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=S, and aromatic C-H and C=C bonds.
Expected IR Absorption Bands:
| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3300 - 3500 | Medium, often two bands |
| N-H stretch (ring) | 3100 - 3200 | Medium, broad |
| Aromatic C-H stretch | 3000 - 3100 | Medium to weak |
| C=S stretch (thione) | 1100 - 1250 | Strong |
| C=C and C=N stretch | 1550 - 1650 | Medium to strong |
| N-H bend (amine) | 1580 - 1650 | Medium |
The presence of a strong absorption band in the 1100-1250 cm⁻¹ region, attributable to the C=S stretching vibration, is a key indicator of the thione tautomer. The N-H stretching region will likely show multiple bands corresponding to the amine and the ring N-H groups. In the case of the thiol tautomer, a weak S-H stretching band would be expected around 2550-2600 cm⁻¹, and the C=S band would be absent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular formula is C₅H₆N₂S, with a molecular weight of 126.18 g/mol .
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z = 126
-
Key Fragmentation Pathways:
-
Loss of H₂S (m/z = 92)
-
Loss of HCN (m/z = 99)
-
Fragmentation of the pyridine ring
-
The mass spectrum should show a prominent molecular ion peak at m/z 126. The fragmentation pattern can provide further structural confirmation.
Caption: Predicted mass spectrometry fragmentation of this compound.
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shifts using the residual solvent peak as an internal standard.
IR Spectroscopy Protocol
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Acquisition:
-
ESI: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive or negative ion mode.
-
EI: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.
Conclusion
The spectroscopic characterization of this compound relies on a combined analysis of NMR, IR, and MS data. While direct experimental spectra are not widely published, a predictive analysis based on the known spectroscopic behavior of related functional groups and compounds provides a strong foundation for its identification and structural elucidation. The key distinguishing features are the ¹³C NMR signal of the thione carbon, the IR absorption of the C=S bond, and the downfield ¹H NMR signal of the ring N-H proton, all of which point to the predominance of the thione tautomer. This guide provides the necessary framework for researchers to confidently interpret the spectroscopic data of this important heterocyclic compound.
References
Due to the lack of direct and comprehensive spectroscopic data for this compound in the provided search results, this reference list includes sources for related compounds and general spectroscopic principles that inform the predictive analysis in this guide.
- National Institute of Standards and Technology. 3-Aminopyridine in NIST Chemistry WebBook. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
tautomerism in 3-aminopyridine-2(1H)-thione
An In-depth Technical Guide to the Tautomerism of 3-Aminopyridine-2(1H)-thione
Abstract
Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development. The specific tautomeric form of a molecule dictates its physicochemical properties, including hydrogen bonding capacity, lipophilicity, and molecular geometry, which in turn govern its pharmacokinetic profile and interaction with biological targets. This guide provides a comprehensive technical analysis of the tautomeric landscape of this compound, a heterocyclic scaffold of medicinal interest. In the absence of direct experimental studies on this specific molecule, this paper synthesizes authoritative data from closely related, well-characterized systems—namely 2-mercaptopyridines and 2-aminopyridines—to construct a robust, predictive model of its behavior. We will dissect the competing thione-thiol and amino-imino equilibria, propose the most probable dominant tautomer, and provide a detailed methodological framework for its experimental verification.
Introduction: The Significance of Tautomerism in Heterocyclic Scaffolds
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Their ability to present a three-dimensional array of hydrogen bond donors, acceptors, and hydrophobic regions makes them ideal for specific, high-affinity binding to protein targets. However, the presence of prototropic groups, such as amines and thioamides, introduces the complexity of tautomerism.[1] A seemingly minor shift of a proton can dramatically alter the molecule's electronic distribution and topology, potentially converting a hydrogen bond donor to an acceptor or altering its pKa.[1]
The molecule this compound presents a fascinating case study, possessing two distinct sites for prototropic rearrangement: the thioamide moiety (thione-thiol tautomerism) and the exocyclic amino group (amino-imino tautomerism). Understanding the delicate balance of these equilibria is not merely an academic exercise; it is critical for any rational drug design campaign involving this scaffold.
The Tautomeric Landscape: Four Potential Isomers
The structure of this compound allows for four potential prototropic tautomers. The interplay between the thioamide/thiol and the amino/imino functionalities gives rise to the following equilibria:
-
Tautomer A (Amino-Thione): The canonical form, featuring an exocyclic amino group and an endocyclic thioamide.
-
Tautomer B (Amino-Thiol): An aromatic form with an amino group and a thiol (mercaptan) group.
-
Tautomer C (Imino-Thione): A non-aromatic pyridinimine structure combined with the thione group.
-
Tautomer D (Imino-Thiol): A zwitterionic or non-aromatic imino-thiol form.
Predictive Analysis: Establishing the Dominant Tautomer
To predict which of these four forms predominates, we can analyze the two equilibria separately, drawing on extensive research conducted on analogous molecular systems.
The Amino vs. Imino Equilibrium: The Primacy of the Amino Form
The tautomerism between an exocyclic aminopyridine and its endocyclic pyridinimine counterpart is well-studied. Computational and experimental work on 2-amino-4-methylpyridine by El-Sheshtawy et al. provides definitive insights.[2] Their calculations, performed at the B3LYP/6-311++G(d,p) level of theory, revealed that the canonical amino tautomer is overwhelmingly more stable than the corresponding imino form by a significant margin of 13.60 kcal/mol .[2] This substantial energy difference is a general feature of aminopyridines and is attributed to the preservation of the aromaticity of the pyridine ring in the amino form, an advantage that is lost in the non-aromatic imino tautomer.
Field Insight: An energy difference of this magnitude effectively means that the concentration of the imino tautomers (C and D) at equilibrium will be negligible under standard conditions. Therefore, for all practical purposes in a drug development context, we can confidently exclude them from further consideration. The equilibrium is strongly shifted towards the amino forms (A and B).
The Thione vs. Thiol Equilibrium: The Stability of the Thioamide
The equilibrium between pyridine-2(1H)-thione and its aromatic thiol tautomer, 2-mercaptopyridine, has been a subject of extensive investigation. Spectroscopic and potentiometric evidence consistently shows that the equilibrium favors the thione form, particularly in polar solvents.[3]
The principal reasons for the enhanced stability of the thione tautomer are:
-
Bond Energies: The C=S double bond, while weaker than a C=O double bond, contributes to a more stable overall system within the thioamide group compared to the aromatic thiol alternative.
-
Resonance and Aromaticity: While the thiol form possesses a fully aromatic pyridine ring, the thione form benefits from a highly polarized thioamide resonance structure where a negative charge resides on the large, polarizable sulfur atom, and a positive charge is delocalized within the ring.[4] This zwitterionic character contributes significantly to its stability.
-
Solvation: Polar solvents strongly stabilize the polar thione form through favorable dipole-dipole interactions and hydrogen bonding, further shifting the equilibrium away from the less polar thiol tautomer.
A theoretical study on the closely related 3-hydroxy-2-mercaptopyridine supports this, indicating that the thione form is the most stable tautomer.[5]
A Methodological Guide to Experimental Verification
While our predictive analysis is grounded in solid chemical principles, experimental validation is the cornerstone of scientific integrity. The following section outlines a robust workflow for the unambiguous characterization of the tautomeric state of this compound.
Spectroscopic Signatures for Tautomer Identification
The key to distinguishing the tautomers lies in identifying unique spectroscopic handles for the thione and thiol forms.
| Technique | Amino-Thione Form (A) | Amino-Thiol Form (B) | Rationale |
| ¹H NMR | Broad N-H proton signal (~12-14 ppm).[6] Two distinct NH₂ protons (~5-7 ppm). | Sharp S-H proton signal (~3-5 ppm). Two distinct NH₂ protons (~5-7 ppm). | The thioamide N-H is deshielded and often broad due to quadrupolar coupling and exchange. The thiol S-H proton is more shielded. |
| ¹³C NMR | C=S carbon signal highly deshielded (~175-185 ppm). | C-S carbon signal more shielded (~145-155 ppm). | The C=S double bond character results in a significant downfield shift for the associated carbon atom. |
| FT-IR | Strong C=S stretch (~1100-1250 cm⁻¹). N-H stretches (~3100-3400 cm⁻¹). | No strong C=S band. Weak S-H stretch (~2550-2600 cm⁻¹). N-H stretches (~3300-3500 cm⁻¹). | The C=S and S-H stretching vibrations appear in distinct and well-separated regions of the IR spectrum. |
Table 1: Predicted Spectroscopic Data for Distinguishing Tautomers A and B.
Protocol: ¹H NMR Analysis for Tautomer Determination
This protocol describes the definitive experiment to identify the major tautomer in a polar aprotic solvent.
Objective: To determine the dominant tautomeric form of this compound in DMSO-d₆ solution using ¹H NMR spectroscopy.
Materials:
-
This compound (CAS 38240-21-0).[7]
-
DMSO-d₆ (99.9 atom % D).
-
NMR tubes.
-
NMR spectrometer (400 MHz or higher).
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ directly in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Tune and shim the spectrometer for the DMSO-d₆ sample to ensure optimal resolution.
-
Acquire a standard ¹H NMR spectrum. Set a spectral width that encompasses the range from -1 to 15 ppm.
-
-
Data Acquisition:
-
Acquire the spectrum at room temperature (e.g., 298 K). Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate all signals.
-
Primary Checkpoint: Search for a signal in the 12-14 ppm region. The presence of a broad, exchangeable proton in this region is strong evidence for the thioamide N-H of the thione form.
-
Secondary Checkpoint: Search for a signal in the 3-5 ppm region. The absence of a sharp signal here argues against the presence of a significant population of the thiol form.
-
Confirmation: Identify the signals corresponding to the exocyclic NH₂ group (expected ~5-7 ppm) and the three aromatic protons on the pyridine ring. The integration of these signals should be consistent with the proposed structure.
-
Expected Outcome: The spectrum is expected to show a broad singlet integrating to 1H around 13 ppm, confirming the presence of the thioamide N-H and thus the predominance of the Amino-Thione tautomer (A).
Implications for Drug Development and Medicinal Chemistry
The confirmation of the Amino-Thione form as the dominant tautomer has critical implications for its use as a medicinal chemistry scaffold:
-
Hydrogen Bonding: The molecule presents two hydrogen bond donor sites (the NH₂ group) and one strong hydrogen bond acceptor (the C=S sulfur atom). The endocyclic N-H also acts as a hydrogen bond donor. This specific pattern is crucial for molecular recognition at a protein's active site. The thiol tautomer, by contrast, would offer an S-H donor and a ring nitrogen acceptor, a completely different pharmacophoric profile.
-
Lipophilicity and Solubility: The polar thioamide group increases the molecule's polarity compared to the thiol tautomer, affecting properties like membrane permeability and aqueous solubility.
-
Chemical Reactivity: The nucleophilicity of the molecule is centered on the exocyclic amino group and the sulfur atom. The thiol tautomer would be more susceptible to oxidation to form disulfides.[3]
Conclusion
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10009, 3-Aminopyridine. PubChem. [Link]
- Beak, P., Covington, J. B., & Smith, S. G. (2002). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.
- El-Gogary, T. M., & Mohamed, G. G. (2018). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines.
- Wang, J., & Li, S. (2004). A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine. Journal of Computational Chemistry, 25(15), 1833-1839. [Link]
- Hayden, S., et al. (2012). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. ACS Medicinal Chemistry Letters, 3(10), 839–843. [Link]
- El-Sheshtawy, H. S., et al. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Chemistry Central Journal, 9, 58. [Link]
- Wikipedia contributors. (2023). 2-Mercaptopyridine. Wikipedia, The Free Encyclopedia. [Link]
- Zheldakov, A. V., et al. (2021). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][6][9]Oxazin-2(3H)-Ones. Chemistry of Heterocyclic Compounds, 57(5), 453-461. [Link]
- Li, H., et al. (2012). Symmetric Double-Headed Aminopyridines, A Novel Strategy for Potent and Membrane-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 55(17), 7863–7875. [Link]
- Chemistry Stack Exchange. (2016). Why is the thione tautomeric form of 2-Mercaptopyridine favoured?. Chemistry Stack Exchange. [Link]
- Janecka, A., et al. (2023). Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. Structural Chemistry, 34, 1859–1871. [Link]
- da Silva, J. P., & da Silva, M. D. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11, 1262896. [Link]
- Kumar, A., et al. (2022). Water-Controlled Keto-Enol Tautomerization of a Prebiotic Nucleobase. The Journal of Physical Chemistry B, 126(31), 5735–5743. [Link]
- El’natanov, Y. I., et al. (2021). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 26(23), 7356. [Link]
- Wikipedia contributors. (2023). 3-Aminopyridine. Wikipedia, The Free Encyclopedia. [Link]
- LookChem (n.d.). Aminopyridine. LookChem. [Link]
- Shkilna, O. V., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1084-1088. [Link]
Sources
- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 2. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. 38240-21-0|this compound|BLD Pharm [bldpharm.com]
Stability and Storage of 3-Aminopyridine-2(1H)-thione: A Technical Guide for Researchers
This guide provides an in-depth analysis of the stability and optimal storage conditions for 3-aminopyridine-2(1H)-thione, a crucial heterocyclic building block in medicinal chemistry and drug development. Understanding the chemical stability of this compound is paramount for ensuring the integrity of research data, the quality of synthesized intermediates, and the safety and efficacy of final drug products. This document will delve into the known stability profile, recommended storage protocols, potential degradation pathways, and methodologies for assessing its purity and degradation.
Introduction to this compound and its Significance
This compound is a substituted pyridine derivative characterized by the presence of both an amino group and a thione group. This unique combination of functional groups imparts a rich chemical reactivity, making it a valuable precursor in the synthesis of a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. The thione group can exist in tautomeric equilibrium with its thiol form, pyridine-2-thiol, a property that influences its reactivity and stability. Given its application in the synthesis of pharmaceutical compounds, a thorough understanding of its stability is a critical aspect of quality control and regulatory compliance.
Recommended Storage Conditions
To maintain the purity and integrity of this compound, it is essential to adhere to specific storage conditions that mitigate the risk of degradation. The following recommendations are based on information from safety data sheets (SDS) and general principles of handling sulfur-containing heterocyclic compounds.[1][2][3][4]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Refrigeration slows down potential thermal degradation pathways. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | Minimizes the risk of oxidation, particularly of the thione/thiol group. |
| Light | Keep in a dark place | Protects the compound from potential photodegradation. |
| Moisture | Store in a dry, well-ventilated place with the container tightly closed | Prevents hydrolysis and potential moisture-mediated degradation. Avoid moisture.[3] |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases | The amino and thione groups are susceptible to reaction with these substances. |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential routes of degradation based on the chemistry of related pyridine, aminopyridine, and thione-containing compounds.[5][6][7][8] Forced degradation studies are the primary experimental approach to definitively identify these pathways.[1][9][10][11][12]
Oxidative Degradation
The thione/thiol group is susceptible to oxidation.[13] Mild oxidation can lead to the formation of a disulfide dimer, 2,2'-disulfanediylbis(3-aminopyridine). More aggressive oxidation, for instance with agents like hydrogen peroxide, could potentially lead to the formation of sulfonic acid derivatives or even cleavage of the pyridine ring.[5][10] The pyridine nitrogen can also be oxidized to an N-oxide.[5]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. capotchem.cn [capotchem.cn]
- 4. 38240-21-0|this compound|BLD Pharm [bldpharm.com]
- 5. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photophysical and photochemical insights into the photodegradation of sulfapyridine in water: A joint experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. longdom.org [longdom.org]
- 12. biomedres.us [biomedres.us]
- 13. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
discovery and history of 3-aminopyridine-2(1H)-thione
An In-Depth Technical Guide to 3-Aminopyridine-2(1H)-thione: From Synthesis to Therapeutic Potential
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The pyridine ring, a foundational six-membered aromatic heterocycle containing one nitrogen atom, is one such core. When functionalized with both an amino group and a thione, it gives rise to structures of significant interest. This guide focuses on a specific, potent example: This compound .
This document provides a comprehensive technical overview of this compound, designed for researchers, scientists, and professionals in drug development. It delves into the historical context of its chemical class, details its synthesis and chemical properties, explores its applications as a scaffold in drug discovery, and provides the scientific rationale behind its utility.
Historical Context and Discovery
The specific discovery of this compound is not attributed to a single seminal publication but rather represents a logical evolution within the broader field of heterocyclic chemistry. Its history is intertwined with the development and exploration of two key parent structures: aminopyridines and pyridinethiones.
-
Aminopyridines : The three isomers of aminopyridine (2-amino, 3-amino, and 4-aminopyridine) have been subjects of extensive study for decades.[1] 3-Aminopyridine, for instance, can be synthesized via several classic organic reactions, including the Hofmann rearrangement of nicotinamide.[2][3][4] The biological significance of this class was established early on, with research highlighting activities such as potassium channel blocking, which is relevant for neurological conditions.[3]
-
Pyridine-2(1H)-thiones : This class of compounds exists in a tautomeric equilibrium with the corresponding pyridine-2-thiols. The thione form generally predominates. Their synthesis and reactivity have been widely explored, often utilizing precursors like 3-cyanopyridine-2(1H)-thiones.[5] These cyanopyridinethiones are valuable intermediates for creating fused heterocyclic systems, such as thieno[2,3-b]pyridines, which exhibit a range of biological activities, including anticancer and antiplatelet effects.[5][6]
The "discovery" of this compound can be seen as the deliberate convergence of these two well-established fields. Chemists, recognizing the therapeutic potential inherent in both the 3-amino-pyridine moiety and the pyridine-2-thione core, logically pursued the synthesis of this hybrid structure to explore its unique properties and potential as a novel pharmacophore.
Synthesis and Chemical Properties
The synthesis of this compound and its derivatives often leverages multicomponent reactions, which offer an efficient means of building molecular complexity. A common and effective strategy is the Gewald reaction or a variation thereof.
General Synthetic Approach: A Plausible Pathway
A robust method for synthesizing the pyridinethione core involves the condensation of an active methylene compound, an aldehyde or ketone, and a source of sulfur, typically in the presence of a base. For this compound, a logical precursor is 2-cyanoacetamide, which provides the C3-amino group after cyclization and tautomerization.
Below is a detailed, representative protocol for the synthesis of a substituted this compound derivative, illustrating the core chemical logic.
Experimental Protocol: Synthesis of a 4,6-disubstituted-3-aminopyridine-2(1H)-thione
Objective: To synthesize a pyridine-2(1H)-thione scaffold via a one-pot, three-component reaction. This method is analogous to syntheses reported for similar 3-cyanopyridine-2(1H)-thiones.[7][8]
Materials:
-
Malononitrile
-
An appropriate aldehyde (e.g., Benzaldehyde)
-
Elemental Sulfur
-
A secondary amine catalyst (e.g., Morpholine or Piperidine)
-
Ethanol (solvent)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine malononitrile (1.0 eq), the selected aldehyde (1.0 eq), and elemental sulfur (1.1 eq) in absolute ethanol.
-
Causality: Ethanol serves as a polar protic solvent, suitable for dissolving the reactants and facilitating the reaction. Malononitrile is the active methylene compound that will ultimately form part of the pyridine ring.
-
-
Catalyst Addition: Add a catalytic amount of a secondary amine, such as morpholine (0.1 eq), to the mixture.
-
Causality: The basic amine catalyst is crucial. It deprotonates the active methylene group of malononitrile, generating a nucleophilic carbanion. This initiates the Knoevenagel condensation with the aldehyde.
-
-
Reaction Progression: Heat the mixture to reflux (approximately 78°C for ethanol) and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Causality: The elevated temperature provides the necessary activation energy for the multi-step reaction, which includes condensation, addition of sulfur, and intramolecular cyclization.
-
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials and soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of DMF/water.
-
Characterization: Confirm the structure of the final product using standard analytical techniques:
-
¹H NMR: To identify protons on the pyridine ring and substituent groups.
-
¹³C NMR: To confirm the carbon framework.
-
IR Spectroscopy: To detect characteristic functional groups, such as the N-H stretch (around 3300-3400 cm⁻¹) and the C=S stretch (around 1100-1250 cm⁻¹).
-
Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.
-
Physicochemical Properties
The fundamental properties of the parent compound, this compound, are summarized below.
| Property | Value | Source |
| CAS Number | 38240-21-0 | [9][10] |
| Molecular Formula | C₅H₆N₂S | [9][10] |
| Molecular Weight | 126.18 g/mol | [9][10] |
| SMILES Code | S=C1C(N)=CC=CN1 | [9][10] |
| InChI Key | ADMMJKIQWOJMSK-UHFFFAOYSA-N | [9] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [10] |
Chemical Reactivity and Tautomerism
A critical feature of 2-pyridinethiones is their existence in a tautomeric equilibrium with the corresponding 2-mercaptopyridine form. For this compound, this equilibrium is between the thione (amide-like) and thiol (aromatic) forms. While the thione form is generally favored in solution, the presence of the thiol tautomer is mechanistically significant, as the sulfur atom can act as a potent nucleophile, allowing for reactions like alkylation to form 2-(alkylthio)pyridine derivatives. This reactivity is a cornerstone of its utility in library synthesis.
Caption: Thione-thiol tautomerism of this compound.
Applications in Drug Development and Research
While this compound itself is not a marketed drug, its core structure and the closely related 3-aminopyridin-2(1H)-one scaffold are of immense interest in drug discovery, particularly in the fields of virology and oncology.
Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition
One of the most significant applications of the analogous oxygen-containing scaffold, 3-aminopyridin-2(1H)-one, is in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for the treatment of HIV-1. A series of derivatives based on this core were synthesized and found to be highly potent and selective inhibitors of the HIV-1 reverse transcriptase enzyme.[11] Two compounds from this class, L-697,639 and L-697,661, demonstrated exceptional activity, inhibiting viral spread in cell cultures at nanomolar concentrations, and were advanced to clinical trials.[11] This success firmly establishes the 3-aminopyridin-2-one/thione scaffold as a viable starting point for designing novel antiviral agents.
Anticancer Potential
The pyridinethione moiety is a feature in numerous compounds investigated for their anticancer properties.[6] Derivatives of 3-cyanopyridine-2(1H)-thione have shown cytotoxic effects against various human cancer cell lines, including lung carcinoma (A549).[7][8] The mechanism of action can be varied, but these heterocyclic systems are known to interact with key cellular targets like kinases. For example, a fragment library based on 3-aminopyridin-2-one identified inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, both of which are critical for cell division and are validated targets in oncology.[12] The structural similarity of the thione analog suggests it could engage similar targets.
A Scaffold for Library Synthesis
The chemical reactivity of this compound makes it an excellent building block for combinatorial chemistry and fragment-based drug discovery. The amino group at the C3 position and the thione at the C2 position provide two distinct points for chemical modification, allowing for the rapid generation of a diverse library of compounds for screening against various biological targets.
Caption: Drug discovery workflow utilizing a core scaffold.
Conclusion
This compound stands as a testament to the power of scaffold-based design in modern medicinal chemistry. While its own "discovery" was an incremental step built upon decades of research into aminopyridines and pyridinethiones, its value is clear. The convergence of desirable structural features—a hydrogen-bonding amino group, a reactive thione, and a privileged pyridine core—creates a molecule with significant therapeutic potential. The proven success of its oxygen analog in antiviral therapy and the demonstrated anticancer activity of the broader pyridinethione class provide a compelling rationale for its continued exploration. For researchers in drug development, this compound represents not just a single compound, but a gateway to a rich chemical space teeming with potential for the discovery of next-generation therapeutics.
References
- Kulakov, I. V., Palamarchuk, I. V., Shulgau, Z. T., & Fisyuk, A. (2018). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][10][13]Oxazin-2(3H)-Ones. Russian Journal of Organic Chemistry, 54(4), 586–594. (Note: This reference discusses the -one analogue, providing context for synthesis).
- Litvinov, V. P. (2004). 3-Cyanopyridine-2(1H)-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines. Russian Chemical Bulletin, 53(3), 487–521.
- Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3.
- Al-Tayyeb, M. M. A., El-Hag, A. H. A., & El-Kashef, H. S. (2015). Design, synthesis and anticancer activity of new 3-cyano-2(1H)-pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 849-858.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminopyridine: A Comprehensive Overview. inno-pharmchem.com.
- PubChem. (n.d.). 3-amino-1H-pyridine-2,4-dione. National Center for Biotechnology Information.
- The Good Scents Company. (n.d.). 3-aminopyridine. thegoodscentscompany.com.
- Saari, W. S., Wai, J. S., Fisher, T. E., Thomas, C. M., Hoffman, J. M., Rooney, C. S., Smith, A. M., Jones, J. H., Bamberger, D. L., Goldman, M. E., et al. (1992). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. Journal of Medicinal Chemistry, 35(21), 3792–3802.
- Onwudiwe, D. C., & Elemike, E. E. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 22.
- Govea-Pérez, N. S., Rivera, G., Morales-Bayuelo, A., & Rodriguez-Gattorno, G. (2022). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PeerJ, 10, e13904.
- Wikipedia contributors. (n.d.). 3-Aminopyridine. Wikipedia.
- Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Sayed, B. S. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10467–10481.
- Al-Tayyeb, M. M. A., El-Hag, A. H. A., & El-Kashef, H. S. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione Derivatives. ResearchGate.
- Fearon, D., Westwood, I. M., van Montfort, R., & Bavetsias, V. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nbinno.com [nbinno.com]
- 4. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. 38240-21-0 | this compound | Amides | Ambeed.com [ambeed.com]
- 10. 38240-21-0|this compound|BLD Pharm [bldpharm.com]
- 11. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to Quantum Chemical Calculations for 3-Aminopyridine-2(1H)-thione: Unveiling Molecular Insights for Drug Discovery
Abstract
This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 3-aminopyridine-2(1H)-thione, a heterocyclic compound of interest in medicinal chemistry. Recognizing the pivotal role of computational chemistry in modern drug discovery, this document serves as a practical resource for researchers, scientists, and drug development professionals. We delve into the theoretical underpinnings and practical applications of Density Functional Theory (DFT) calculations to elucidate the structural, electronic, and vibrational properties of this molecule. The methodologies outlined herein are designed to be self-validating, promoting scientific rigor and reproducibility. By integrating theoretical principles with actionable protocols, this guide aims to empower researchers to leverage computational tools for a deeper understanding of molecular behavior and to accelerate the design of novel therapeutics.
Introduction: The Significance of this compound and the Role of Quantum Chemistry
This compound is a sulfur-containing heterocyclic compound that has garnered attention in the field of medicinal chemistry. Its structural motifs, including the pyridine ring, an amino group, and a thione functional group, are prevalent in a variety of biologically active molecules. Pyridine-2(1H)-thione derivatives, for instance, have been investigated for their potential as anticancer and antiproliferative agents. The presence of multiple functional groups allows for diverse intermolecular interactions, making it a promising scaffold for drug design.
Quantum chemical calculations have emerged as an indispensable tool in contemporary drug discovery. These computational methods allow for the prediction of a wide range of molecular properties, including optimized geometries, electronic structures, and vibrational spectra, with a high degree of accuracy. For a molecule like this compound, these calculations can provide critical insights into its reactivity, stability, and potential interactions with biological targets. This in-silico approach not to be seen as a replacement for experimental work, but as a powerful complementary technique that can guide and rationalize experimental efforts, ultimately saving time and resources in the drug development pipeline.
Theoretical Framework: Selecting the Appropriate Computational Methodology
The accuracy of quantum chemical calculations is intrinsically linked to the chosen theoretical method and basis set. For organic molecules containing sulfur, Density Functional Theory (DFT) has proven to be a robust and computationally efficient approach.
The Thione-Thiol Tautomerism: A Critical First Step
A crucial initial consideration for this compound is its potential to exist in two tautomeric forms: the thione form and the thiol form (3-aminopyridine-2-thiol). Theoretical studies on similar pyridine-thione systems have consistently shown that the thione tautomer is the more stable form, particularly in condensed phases and polar solvents.[1][2] This increased stability is attributed to a combination of factors, including greater resonance stabilization. Therefore, for calculations aiming to model the behavior of this molecule in a biological context, the thione tautomer is the logical starting point.
Density Functional Theory (DFT) and the B3LYP Functional
DFT methods calculate the electronic structure of a molecule based on its electron density, offering a favorable balance between accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and well-validated functionals for a broad range of chemical systems, including those containing sulfur.[3] It incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate some of the self-interaction error inherent in pure DFT functionals. For the study of this compound, B3LYP is an excellent choice for geometry optimization, frequency calculations, and electronic property analysis.
The Choice of Basis Set: Balancing Accuracy and Computational Cost
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation. For molecules of this size, Pople-style basis sets offer a good compromise between accuracy and computational expense. The 6-311+G(d,p) basis set is a highly recommended option for this system. Let's break down its components:
-
6-311G : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is described by three basis functions. This provides a more flexible description of the electron distribution compared to smaller basis sets.
-
+ : The plus sign indicates the addition of diffuse functions to heavy (non-hydrogen) atoms. Diffuse functions are important for describing anions and systems with lone pairs of electrons, such as the nitrogen and sulfur atoms in our molecule.
-
(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for the distortion of atomic orbitals in the molecular environment, which is crucial for accurately describing chemical bonds.
For even higher accuracy, especially for electronic properties, one could consider Dunning's correlation-consistent basis sets, such as cc-pVTZ. However, these come with a significantly higher computational cost. For most applications involving molecules of this size, 6-311+G(d,p) provides a reliable and efficient choice.[4]
Practical Implementation: A Step-by-Step Computational Workflow
The following section outlines a detailed protocol for performing quantum chemical calculations on this compound using the Gaussian software package, a widely used program in computational chemistry.[5][6][7]
Molecular Structure Generation and Input File Preparation
-
Construct the Molecule : Build the 3D structure of the thione tautomer of this compound using a molecular modeling program such as GaussView or Avogadro.
-
Prepare the Gaussian Input File : Create a text file (e.g., 3-aminopyridine-2-thione.gjf) with the following structure:
-
%nprocshared=4: Specifies the number of processor cores to be used.
-
%mem=4GB: Allocates 4 gigabytes of memory.
-
%chk=3-aminopyridine-2-thione.chk: Creates a checkpoint file for saving the calculation results.
-
#p B3LYP/6-311+G(d,p) Opt Freq: This is the route section.
-
#p: Requests "pretty" (more readable) output.
-
B3LYP/6-311+G(d,p): Specifies the DFT method and basis set.
-
Opt: Requests a geometry optimization to find the minimum energy structure.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry. This is essential for verifying that the structure is a true minimum and for obtaining vibrational spectra.
-
-
This compound: A descriptive title for the calculation.
-
0 1: Specifies the charge (0) and spin multiplicity (1, for a singlet state) of the molecule.
Visualization of the Computational Workflow
Caption: A flowchart illustrating the key stages of a quantum chemical calculation workflow.
Analysis and Interpretation of Computational Results
Once the calculation is complete, the output file contains a wealth of information that can be used to understand the properties of this compound.
Geometry Optimization and Structural Parameters
The optimized Cartesian coordinates provide the most stable 3D structure of the molecule in the gas phase. From these coordinates, you can calculate bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental crystallographic data, if available, to validate the computational method.
Vibrational Frequency Analysis: A Bridge to Experimental Spectroscopy
The frequency calculation provides the harmonic vibrational frequencies of the molecule. A key step in validating a computational model is to compare the calculated vibrational spectrum with experimental FT-IR and Raman spectra.
Important Note: It is well-established that DFT calculations systematically overestimate vibrational frequencies due to the harmonic approximation and basis set incompleteness. Therefore, it is necessary to apply a scaling factor to the calculated frequencies for a more accurate comparison with experimental data. For the B3LYP/6-311+G(d,p) level of theory, a scaling factor of approximately 0.9679 is recommended.[8][9]
Table 1: Predicted Vibrational Frequencies and Tentative Assignments for this compound
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Tentative Assignment |
| ~3500-3300 | ~3387-3191 | N-H stretching (amino group) |
| ~3100-3000 | ~2999-2903 | C-H stretching (aromatic) |
| ~1650-1550 | ~1597-1500 | C=C and C=N stretching (pyridine ring) |
| ~1600 | ~1548 | N-H scissoring (amino group) |
| ~1250 | ~1209 | C=S stretching (thione) |
| ~1300-1200 | ~1258-1161 | C-N stretching |
| ~800-700 | ~774-677 | C-H out-of-plane bending |
Natural Bond Orbital (NBO) Analysis: Unveiling Charge Distribution and Bonding Interactions
NBO analysis provides a chemically intuitive picture of bonding by transforming the calculated wave function into localized orbitals that correspond to Lewis structures (bonds and lone pairs).[12][13] This analysis yields valuable information about:
-
Natural Atomic Charges : The charge distribution across the molecule, which can help identify electrophilic and nucleophilic sites.
-
Hybridization : The hybridization of atomic orbitals in forming bonds.
-
Donor-Acceptor Interactions : The stabilization energies associated with the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. These interactions can reveal the presence of hyperconjugation and intramolecular charge transfer.
Protocol for NBO Analysis in Gaussian:
To perform an NBO analysis, add Pop=NBO to the route section of your Gaussian input file.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Low-Frequency Vibrational Spectroscopy Characteristic of Pharmaceutical Carbamazepine Co-Crystals with Nicotinamide and Saccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2(1H)-Pyridinethione [webbook.nist.gov]
- 4. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2 | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 3-Aminopyridine [webbook.nist.gov]
- 10. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijfans.org [ijfans.org]
electrophilic and nucleophilic sites of 3-aminopyridine-2(1H)-thione
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Aminopyridine-2(1H)-thione
Abstract
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By integrating theoretical principles with practical methodologies, this document serves as a vital resource for researchers, scientists, and professionals in drug development. We will explore the molecule's electronic structure, identify its key reactive sites, and provide detailed protocols for experimental and computational validation. This guide is designed to empower researchers to strategically utilize this compound in the synthesis of novel compounds with desired functionalities.
Introduction: The Versatility of this compound
This compound is a multifaceted molecule whose chemical personality is dictated by the interplay of its constituent functional groups: a pyridine ring, an exocyclic amino group, and a thiocarbonyl group. This unique combination gives rise to distinct regions of high and low electron density, making it a versatile building block in organic synthesis. Understanding the specific locations of its electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) sites is paramount for predicting its reactivity and designing rational synthetic pathways.
The pyridine moiety, being an electron-deficient aromatic system, generally favors nucleophilic attack.[1][2] However, the presence of an electron-donating amino group at the 3-position modulates this reactivity. The thiocarbonyl group is known for its high reactivity compared to its carbonyl counterpart, offering a unique set of reaction possibilities.[3][4] This guide will dissect the electronic landscape of this compound to provide a clear roadmap for its chemical transformations.
Theoretical Prediction of Reactive Sites
Computational chemistry provides powerful tools to predict the reactive behavior of molecules. In this section, we delve into the theoretical underpinnings of the using Density Functional Theory (DFT).
Tautomerism: A Key Consideration
This compound can exist in two primary tautomeric forms: the thione form and the thiol form. The relative stability of these tautomers can significantly influence the molecule's reactivity profile.
Caption: Tautomeric equilibrium of this compound.
The thione form is generally the more stable tautomer in the solid state and in solution, and thus our analysis will primarily focus on this form. However, the thiol form can participate in certain reactions, particularly those involving the sulfur atom.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It provides a visual guide to the electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Red regions indicate a negative electrostatic potential, signifying electron-rich areas that are susceptible to electrophilic attack.
-
Blue regions indicate a positive electrostatic potential, representing electron-poor areas that are prone to nucleophilic attack.
-
Green regions depict neutral electrostatic potential.
For this compound, the MEP map would be expected to show a high negative potential (red) around the sulfur atom of the thiocarbonyl group and the nitrogen atom of the amino group, indicating their nucleophilic character. The carbon atom of the thiocarbonyl group and the hydrogen atoms of the amino group would likely exhibit a positive potential (blue), highlighting their electrophilic nature.[5][6]
Frontier Molecular Orbital (FMO) Theory and Fukui Functions
Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
-
HOMO: The region with the highest HOMO density is the most likely site for electrophilic attack (it is the primary site of nucleophilicity).
-
LUMO: The region with the highest LUMO density is the most susceptible to nucleophilic attack (it is the primary site of electrophilicity).
To quantify the reactivity at each atomic site, we can employ Fukui functions .[7][8][9] These functions, derived from DFT, predict the most likely sites for nucleophilic, electrophilic, and radical attack.
-
f+(r): Predicts the site for nucleophilic attack (electrophilic site).
-
f-(r): Predicts the site for electrophilic attack (nucleophilic site).
-
f0(r): Predicts the site for radical attack.
| Atom | Predicted Nucleophilic Character (High f-) | Predicted Electrophilic Character (High f+) |
| S (Thione) | High | Low |
| N (Amino) | High | Low |
| N (Pyridine) | Moderate | Low |
| C (Thione) | Low | High |
| C2, C4, C6 (Pyridine Ring) | Low | Moderate-High |
Table 1: Predicted reactivity of this compound based on Fukui functions.
Identification of Key Reactive Sites
Based on theoretical predictions and established principles of chemical reactivity, we can identify the primary .
Nucleophilic Sites
The nucleophilic character of this compound is primarily concentrated on three atoms:
-
The Sulfur Atom of the Thiocarbonyl Group: The sulfur atom possesses lone pairs of electrons and is highly polarizable, making it a soft nucleophile. It readily reacts with soft electrophiles.[10]
-
The Nitrogen Atom of the Amino Group: The exocyclic amino group has a lone pair of electrons, rendering it a potent nucleophilic center. Its nucleophilicity is influenced by the electronic effects of the pyridine ring.[11][12]
-
The Nitrogen Atom of the Pyridine Ring: The pyridine nitrogen also has a lone pair of electrons and can act as a nucleophile, particularly in protonation and coordination with metal ions. However, its basicity and nucleophilicity are somewhat attenuated by the presence of the electron-withdrawing thiocarbonyl group.[1]
Caption: Primary nucleophilic sites of this compound.
Electrophilic Sites
The electrophilic centers of this compound are primarily located at:
-
The Carbon Atom of the Thiocarbonyl Group: The carbon atom of the C=S bond is electron-deficient due to the electronegativity of the sulfur atom and is a prime target for nucleophilic attack.[3]
-
The Carbon Atoms of the Pyridine Ring (C2, C4, C6): The pyridine ring is inherently electron-deficient and susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen.[13] The presence of the amino group at C3 will direct nucleophilic attack towards C2 and C4.
Caption: Primary electrophilic sites of this compound.
Experimental Validation: Protocols and Methodologies
Theoretical predictions must be substantiated by experimental evidence. This section provides detailed protocols for key experiments to probe the electrophilic and nucleophilic nature of this compound.
Reaction with Electrophiles: Alkylation of the Sulfur Atom
This protocol describes a typical S-alkylation reaction, which confirms the nucleophilicity of the thiocarbonyl sulfur.
Objective: To demonstrate the nucleophilic character of the sulfur atom.
Materials:
-
This compound
-
Methyl iodide (or other alkyl halide)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 mmol) in anhydrous DMF (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add potassium carbonate (1.5 mmol) to the solution.
-
Slowly add methyl iodide (1.2 mmol) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the S-alkylated product.
Expected Outcome: The formation of 3-amino-2-(methylthio)pyridine confirms that the sulfur atom is a primary nucleophilic site.
Caption: Experimental workflow for the S-alkylation of this compound.
Reaction with Nucleophiles: Nucleophilic Aromatic Substitution
This protocol illustrates a nucleophilic aromatic substitution (SNAr) reaction, which is characteristic of electron-deficient pyridine rings. While this compound itself does not have a good leaving group on the ring, a derivative with a leaving group at the C2 or C4 position would readily undergo this reaction. For the purpose of this guide, we will describe a general procedure.
Objective: To demonstrate the electrophilic character of the pyridine ring carbons.
Materials:
-
A suitable 2- or 4-halo-3-aminopyridine derivative
-
A strong nucleophile (e.g., sodium methoxide, sodium azide)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Standard laboratory glassware
Procedure:
-
Dissolve the halo-substituted 3-aminopyridine derivative (1 mmol) in the anhydrous solvent (10 mL) in a round-bottom flask.
-
Add the nucleophile (1.2 mmol) to the solution.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Expected Outcome: The displacement of the halide by the nucleophile will confirm the electrophilicity of the corresponding carbon atom on the pyridine ring.
Conclusion: A Roadmap for Synthetic Innovation
The reactivity of this compound is a rich tapestry woven from the electronic contributions of its constituent functional groups. This guide has systematically dissected the molecule's electronic landscape, identifying the key electrophilic and nucleophilic centers that govern its chemical behavior. The sulfur atom of the thiocarbonyl group and the nitrogen of the amino group are the primary nucleophilic sites, while the thiocarbonyl carbon and the electron-deficient carbons of the pyridine ring are the main electrophilic centers.
By providing a solid theoretical foundation and practical experimental protocols, this guide empowers researchers to harness the unique reactivity of this compound for the rational design and synthesis of novel molecules with applications in medicine, materials science, and beyond.
References
- Mlostoń, G., & Heimgartner, H. (2000). Reactions of thiocarbonyl compounds with electrophilic and nucleophilic carbenes as well as with their metal complexes. Polish Journal of Chemistry, 74(11), 1503-1531. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUZdfV6Cw3VZHm0TsyQgfh2OYXd4OrI3QtBK5yH0LyI5kejUejRgfTSFOlTthJK_gwISAfpjat4xKKRlDXuNL4eCAzU5_jq3DRm51ZBVqmOHmn0uaQAOpg04nY6hceKcEOj-w9plC5O0YVJPrIVu2yvhYFEja-77Zy0c_XjQ==]
- Bingham, N. M., Abousalman-Rezvani, Z., Collins, K., & Roth, P. J. (2022). Thiocarbonyl chemistry in polymer science. Polymer Chemistry, 13(21), 3099-3127. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDR5T7_SyGHLxmws64IBRWPsQrkVj8Qhs0suPrZCET_jhfYjHlDwv38Y59a-h5ydUEUV4tasBjwdYya_PSOLggCSXA7U4RBIciRXzhT6AARfSgvNWwmUIIyZG1oaIh0pwVJ8RHf9uu-gegOaefdQWAhJrBem7cMTQx]
- BenchChem. (2025). An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Amino-5-chloro-3-nitropyridine. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgnmV7yZStwUJjzUT5UIPvHXtu7jg916pT4SGSdG4i8W6sAMyzIoP3shwVKR6es35-6ofmOScqoEhFs0o1uzjv4sDGV3OC-zxQgN6WTHPPPuoD6D19MNH0c1zvClP0uNKLdpYW8Gaj1d8xfCACK5-zFD2daom5O-oaeJIv939Svs4OrsX1cKnpqpNNsSWFoS1unXlxetFrCoKuaqfmaOJ-_214vsp5FqbPqD-NwFI7v9rE-iuQrIJnNU5HHPeYUvy_VBq2Oii3MVCW]
- Britannica. (n.d.). Thiocarbonyl compound. In Britannica. [https://www.britannica.com/science/thiocarbonyl-compound]
- Wikipedia. (2024). Pyridine. In Wikipedia. [https://en.wikipedia.org/wiki/Pyridine]
- Chemistry LibreTexts. (2022). 12: Reactions of O-Thiocarbonyl Compounds. In Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Radical_Reactions_in_Carbohydrate_Chemistry_(Motherwell_and_Crich)/12%3A_Reactions_of_O-Thiocarbonyl_Compounds]
- Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?. Quora. [https://www.quora.com/Why-does-an-electrophilic-substitution-reaction-take-place-in-the-3rd-position-of-pyridine]
- Royal Society of Chemistry. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. [https://pubs.rsc.org/en/content/articlelanding/2020/nj/d0nj03337a]
- Stoltz, B. M. (n.d.). Selected Reactions of Thiocarbonyl Compounds. California Institute of Technology. [https://stoltz.caltech.edu/sites/default/files/2019-03/Brian-Day-Thiocarbonyl-Compounds-2012.pdf]
- AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures. [https://aklectures.com/lecture/electrophilic-substitution-of-pyrrole-and-pyridine]
- ResearchGate. (2021). Why does Electrophilic attack at Pyridine occur at position 3?. ResearchGate. [https://www.researchgate.
- Ambeed.com. (n.d.). This compound. Ambeed.com. [https://www.ambeed.com/products/38240-21-0.html]
- Mayr, H., et al. (2007). Nucleophilicities of Amines, Amino Acids and Pyridines. Ludwig-Maximilians-Universität München. [https://edoc.ub.uni-muenchen.de/7749/1/Brotzel_Florian.pdf]
- ResearchGate. (2024). Condensed Fukui function predicts innate C–H radical functionalization sites on multi-nitrogen containing fused arenes. ResearchGate. [https://www.researchgate.net/publication/261356247_Condensed_Fukui_function_predicts_innate_C-H_radical_functionalization_sites_on_multi-nitrogen_containing_fused_arenes]
- ResearchGate. (2024). Synthesis, Structural Characterization, Fukui functions, DFT Calculations, Molecular docking and Biological efficiency of some novel heterocyclic systems. ResearchGate. [https://www.researchgate.net/publication/380795495_Synthesis_Structural_Characterization_Fukui_functions_DFT_Calculations_Molecular_docking_and_Biological_efficiency_of_some_novel_heterocyclic_systems]
- Reddit. (2019). Nucleophilicity of 4-Amino Pyridine. Reddit. [https://www.reddit.com/r/chemhelp/comments/dtg8f5/nucleophilicity_of_4amino_pyridine/]
- MDPI. (2024). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][3][10]Oxazin-2(3H)-Ones. MDPI. [https://www.mdpi.com/1422-8599/2024/1/5/pdf]
- BLD Pharm. (n.d.). This compound. BLD Pharm. [https://www.bldpharm.com/products/38240-21-0.html]
- ACS Publications. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry. [https://pubs.acs.org/doi/10.1021/acs.joc.1c00654]
- Wiley Online Library. (n.d.). Pyridine-2(1H)-thione as a Bifunctional Nucleophile in Reaction with PdII and PtII Aryl Isocyanide Complexes. European Journal of Inorganic Chemistry. [https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/ejic.201900139]
- ACS Publications. (2018). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. [https://pubs.acs.org/doi/10.1021/acs.cgd.8b00938]
- MDPI. (2000). Synthesis and Reactions of Substituted 3-amino-2-furyl(aryl)-thieno[2,3-b]pyridines. Molecules, 5(9), 1085-1092. [https://www.mdpi.com/1420-3049/5/9/1085/pdf]
- Wikipedia. (2024). Fukui function. In Wikipedia. [https://en.wikipedia.org/wiki/Fukui_function]
- YouTube. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. [https://www.youtube.
- ResearchGate. (n.d.). Electrostatic potential map [ESP] of compounds 1–3. ResearchGate. [https://www.researchgate.net/figure/Electrostatic-potential-map-ESP-of-compounds-1-3_fig4_373183907]
- ResearchGate. (2015). (PDF) Fukui Function Analysis and Optical, Electronic, and Vibrational Properties of Tetrahydrofuran and Its Derivatives: A Complete Quantum Chemical Study. ResearchGate. [https://www.researchgate.net/publication/277983633_Fukui_Function_Analysis_and_Optical_Electronic_and_Vibrational_Properties_of_Tetrahydrofuran_and_Its_Derivatives_A_Complete_Quantum_Chemical_Study]
- Semantic Scholar. (2014). Condensed Fukui function predicts innate C–H radical functionalization sites on multi-nitrogen containing fused arenes. Semantic Scholar. [https://www.semanticscholar.org/paper/Condensed-Fukui-function-predicts-innate-C%E2%80%93H-sites-Ma-Liang/d98b0f796a6d6538965f375c358356942c759f2e]
- ResearchGate. (2024). 3-Cyanopyridine-2(1 H )-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines. ResearchGate. [https://www.researchgate.net/publication/232938153_3-Cyanopyridine-21_H_-thiones_in_the_Synthesis_of_Substituted_3-Aminomethylpyridines]
- ResearchGate. (n.d.). Visualization of the total electrostatic potential map of anion 3 (red...). ResearchGate. [https://www.researchgate.net/figure/Visualization-of-the-total-electrostatic-potential-map-of-anion-3-red-regions_fig4_257697415]
- SpringerLink. (2018). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][3][10]Oxazin-2(3H)-Ones. Chemistry of Heterocyclic Compounds. [https://link.springer.com/article/10.1007/s10593-018-2268-9]
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Thiocarbonyl compound | chemical compound | Britannica [britannica.com]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fukui function - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. youtube.com [youtube.com]
A Technical Guide to the Biological Potential of 3-Aminopyridine-2(1H)-thione: A Privileged Scaffold in Drug Discovery
Foreword: Unveiling the Potential of a Versatile Heterocycle
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that can bind to multiple, distinct biological targets, thereby offering a rich foundation for drug discovery. The pyridine ring is one such core, present in numerous natural products and approved pharmaceuticals.[1] When functionalized into the 3-aminopyridine-2(1H)-thione motif, this scaffold acquires a unique combination of hydrogen bonding capabilities, metal-chelating potential, and tautomeric flexibility, making it a compelling candidate for therapeutic development.
This guide provides an in-depth technical exploration of the potential biological activities of this compound and its derivatives. We will move beyond a simple recitation of findings to dissect the underlying mechanisms, present robust experimental designs for validation, and offer field-proven insights into why this scaffold demonstrates such a breadth of activity. The content herein is structured not by a rigid template, but by the logical flow of scientific inquiry—from synthesis and core anticancer applications to its broader antimicrobial and enzyme-inhibiting potential.
Chapter 1: Synthesis and Core Chemical Attributes
The therapeutic potential of any compound begins with its accessibility and fundamental chemical nature. The this compound core is readily synthesized through several established routes, most commonly involving the cyclization of functionalized precursors. A representative synthetic approach is the reaction of a suitable β-enaminonitrile with a sulfurizing agent.
The key to its biological versatility lies in its tautomerism. The molecule exists in equilibrium between the thione (amide) and thiol (iminol) forms. This dynamic state is critical, as the thiol form can be deprotonated to a thiolate, a potent nucleophile and metal chelator, while the thione form presents distinct hydrogen bond donor and acceptor sites. This flexibility allows the molecule to adapt its binding mode to various biological targets.
General Synthetic Protocol: Thione Formation
A common and effective method for synthesizing pyridinethiones involves the condensation of an appropriate aldehyde, an active methylene compound (like malononitrile or cyanoacetamide), and cyanothioacetamide. This multicomponent reaction provides a direct and efficient route to the core scaffold.[2]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of an appropriate aldehyde (1.0 eq) and an active methylene nitrile (e.g., cyanoacetamide, 1.0 eq) in absolute ethanol, add a catalytic amount of a base such as piperidine or triethylamine.
-
Addition of Thioamide: Add cyanothioacetamide (1.0 eq) to the mixture.
-
Cyclization: Reflux the reaction mixture for 4-6 hours, monitoring progress via Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and then diethyl ether.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a DMF/water mixture to yield the target 3-cyanopyridine-2(1H)-thione derivative. Subsequent modification of the cyano group can lead to the 3-amino scaffold.
Chapter 2: Anticancer and Antiproliferative Activity
The most extensively documented activity of pyridine-2(1H)-thione derivatives is in oncology.[1] This is largely driven by their structural similarity to potent inhibitors of ribonucleotide reductase (RR), an enzyme essential for DNA synthesis and repair.[3]
Primary Mechanism of Action: Ribonucleotide Reductase Inhibition
Ribonucleotide reductase (RR) catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the rate-limiting step in DNA synthesis.[3] The enzyme's activity depends on a tyrosyl free radical stabilized by a di-iron center in its R2 subunit. The compound 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine), a close structural analog of the this compound scaffold, is a well-characterized RR inhibitor.[4]
The proposed mechanism involves the chelation of the iron cofactor by the thiosemicarbazone-like moiety. The nitrogen and sulfur atoms act as a pincer, binding to the Fe²⁺/Fe³⁺ ions and disrupting the radical necessary for enzymatic activity.[4] This prevents the production of dNTPs, leading to S-phase cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[3]
Caption: Proposed mechanism of Ribonucleotide Reductase inhibition.
In Vitro Antiproliferative Data
Studies on various pyridine-2(1H)-thione derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The data underscores the scaffold's potential as a template for developing broad-spectrum anticancer agents.
| Compound Class | Cell Line | Activity (IC₅₀) | Reference |
| Pyridine-2(1H)-thione Derivatives | HCT-116 (Colon) | Dose-dependent suppression | [1] |
| Pyridine-2(1H)-thione Derivatives | HepG-2 (Liver) | Dose-dependent suppression | [1] |
| Pyridine-2(1H)-thione Derivatives | MCF-7 (Breast) | Dose-dependent suppression | [1] |
| 3-cyanopyridine-2-(1H)-thione Deriv. | A549 (Lung) | 0.87 - 1.38 µg/ml | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity. Its reliability makes it a cornerstone for initial anticancer screening.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the treated plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Chapter 3: Antimicrobial and Antifungal Potential
Heterocyclic thiones are well-established antimicrobial agents. The this compound scaffold is no exception, with related structures demonstrating activity against a spectrum of bacteria and fungi.[6][7]
Proposed Mechanisms of Antimicrobial Action
While the precise mechanisms are not fully elucidated for this specific scaffold, several plausible pathways exist based on related compounds:
-
Enzyme Inhibition: The thione moiety can inhibit essential enzymes, such as those involved in cell wall synthesis or metabolic pathways, through metal chelation or covalent modification.
-
Membrane Disruption: The lipophilic character of the pyridine ring combined with the polar functional groups may allow the compound to intercalate into the bacterial or fungal cell membrane, disrupting its integrity and leading to cell lysis.
-
Inhibition of Efflux Pumps: Some heterocyclic compounds can inhibit efflux pumps, which are a primary mechanism of drug resistance in bacteria, thereby restoring susceptibility to other agents.
Spectrum of Activity
Derivatives incorporating the pyridine-thione motif have shown promising activity against clinically relevant pathogens.
| Compound Class | Organism | Activity Type | Reference |
| Pyridine-triazole-thione | Candida tenuis | Antifungal (MIC 0.9 µg/mL) | [6] |
| Pyridine-triazole-thione | Aspergillus niger | Antifungal | [6] |
| Pyridine-triazole-thione | Escherichia coli | Antibacterial | [6] |
| Pyridine-triazole-thione | Staphylococcus aureus | Antibacterial | [6] |
| Dodecanoic acid-aminopyridine | Bacillus subtilis | Antibacterial | [7] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the test microorganism (e.g., S. aureus ATCC 25923) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in MHB. The typical concentration range is 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only, no inoculum).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader measuring absorbance at 600 nm.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Chapter 4: Broader Enzyme Inhibition Profile
Beyond ribonucleotide reductase, the 3-aminopyridine-2(1H)-one/thione scaffold has been successfully employed as a template for inhibiting other critical enzyme classes, notably protein kinases and viral enzymes.
Kinase Inhibition
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The 3-aminopyridin-2(1H)-one scaffold has proven to be a ligand-efficient inhibitor of mitotic kinases such as Monopolar Spindle 1 (MPS1) and the Aurora kinase family.[8] The amino group at the 3-position and the carbonyl/thione at the 2-position can form key hydrogen bond interactions with the kinase hinge region, a common binding motif for ATP-competitive inhibitors.
Antiviral Activity: HIV Reverse Transcriptase
Derivatives of 3-aminopyridin-2(1H)-one have been developed as potent and selective non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[9] These compounds bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that inactivates it and prevents the conversion of viral RNA to DNA. Two such compounds, L-697,639 and L-697,661, were advanced to clinical trials.[9]
Caption: General binding mode of a pyridine scaffold in a kinase active site.
Conclusion and Future Outlook
The this compound scaffold represents a highly versatile and promising platform for drug discovery. Its proven activity as an anticancer agent via ribonucleotide reductase inhibition provides a solid foundation for further development. Moreover, its demonstrated potential as an antimicrobial agent and as an inhibitor of other key enzyme families, like kinases and viral polymerases, highlights its privileged nature.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyridine ring and the 3-amino group to enhance potency and selectivity for specific targets.
-
Mechanism of Action Elucidation: Deeper investigation into the specific mechanisms of antimicrobial and antifungal activity.
-
Pharmacokinetic Profiling: Optimization of the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.
-
In Vivo Efficacy: Advancing the most promising lead compounds into preclinical animal models to validate their therapeutic potential.
By leveraging the unique chemical attributes of this scaffold, researchers and drug development professionals can continue to unlock its full potential in addressing critical unmet needs in oncology, infectious diseases, and beyond.
References
- Zakharychev, V. V. (2021). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][3][10]Oxazin-2(3H)-Ones. ResearchGate.
- Elnaggar, D. H., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega.
- Al-Abdullah, E. S., et al. (2021). Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. Molecules.
- Finch, R. A., et al. (2000). Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone; 3-AP): An inhibitor of ribonucleotide reductase with antineoplastic activity. Advances in Enzyme Regulation.
- El-Sawy, E. R., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione Derivatives. ResearchGate.
- El-Sawy, E. R., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry.
- Litvinov, V. P. (2004). 3-Cyanopyridine-2(1 H )-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines. Russian Chemical Bulletin.
- Kunos, C. A., et al. (2018). Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia. Future Oncology.
- Fearon, D., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. ResearchGate.
- Saari, W. S., et al. (1992). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. Journal of Medicinal Chemistry.
- Sarova, I., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules.
Sources
- 1. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Aminopyridine-2(1H)-thione Derivatives and Analogs for Drug Discovery
This guide provides a comprehensive technical overview of 3-aminopyridine-2(1H)-thione derivatives and their analogs, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, chemical properties, biological activities, and therapeutic applications of this versatile scaffold.
Introduction: The Emergence of a Privileged Scaffold
The pyridine ring is a cornerstone of numerous natural products and clinically approved drugs, valued for its ability to engage in various biological interactions.[1] When functionalized with an amino group at the 3-position and a thione group at the 2-position, the resulting this compound core (Figure 1) presents a unique combination of hydrogen bonding capabilities, metal-chelating potential, and tunable physicochemical properties. This scaffold and its isosteric oxygen analog, 3-aminopyridin-2(1H)-one, have emerged as "privileged structures" in drug discovery, demonstrating a remarkable breadth of biological activities.[2]
These compounds can exist in tautomeric forms, primarily the thione and thiol forms, with the thione form generally predominating in polar solvents and the solid state.[3][4] This tautomerism, coupled with the nucleophilic character of the amino and thione/thiol groups, provides a rich platform for chemical derivatization and the exploration of structure-activity relationships (SAR).
This guide will delve into the synthetic strategies for accessing this core and its derivatives, explore its key chemical behaviors, and provide a detailed examination of its most promising therapeutic applications, including its roles as a kinase inhibitor and an anticancer agent.
Synthesis of the this compound Core and Analogs
The synthesis of the this compound scaffold and its derivatives can be approached through several strategic routes. A common and versatile method involves the construction of a polysubstituted 3-cyanopyridine-2(1H)-thione, which can then be further modified.
Gewald Multicomponent Reaction
A foundational approach for the synthesis of precursors to many heterocyclic thiones is the Gewald reaction. This reaction facilitates the one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[5][6] While not directly yielding the pyridine-thione core, the resulting 2-aminothiophenes are critical building blocks for the synthesis of thieno[2,3-b]pyridines, which are important structural analogs of the title compounds.[7]
Diagram: General Scheme of the Gewald Reaction
Caption: A simplified workflow of the Gewald multicomponent reaction.
Synthesis of 3-Cyanopyridine-2(1H)-thiones
A prevalent strategy for building the pyridine-thione core involves the condensation of various precursors. One common method is the reaction of chalcones (1,3-diaryl-2-propen-1-ones) or other α,β-unsaturated ketones with cyanothioacetamide in the presence of a base like piperidine or sodium ethoxide.[8][9] This approach allows for the introduction of diverse substituents at the 4- and 6-positions of the pyridine ring.
Experimental Protocol: General Synthesis of 4,6-Disubstituted-3-cyanopyridine-2(1H)-thiones [8][9]
-
Reaction Setup: To a solution of the appropriate α,β-unsaturated ketone (10 mmol) and cyanothioacetamide (10 mmol, 1.0 g) in absolute ethanol (30 mL), add a few drops of piperidine as a basic catalyst.
-
Reaction Execution: Heat the reaction mixture under reflux for 3-5 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and then diethyl ether.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid, or DMF) to afford the pure 4,6-disubstituted-3-cyanopyridine-2(1H)-thione derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Conversion to this compound Derivatives
While direct synthesis of the parent this compound is less commonly detailed, derivatives are often accessed through functional group interconversion of more complex precursors. For instance, the Thorpe-Ziegler cyclization of S-alkylated 3-cyanopyridine-2(1H)-thiones can lead to the formation of fused 3-aminothieno[2,3-b]pyridines.[10][11] The amino group can also be introduced via methods like the Hofmann rearrangement of a corresponding nicotinamide precursor.[12]
Chemical Reactivity and Derivatization
The this compound scaffold is rich in chemical reactivity, offering multiple sites for modification to build diverse chemical libraries for SAR studies.
-
S-Alkylation: The thione group is readily alkylated at the sulfur atom using various alkyl halides in the presence of a base. This reaction is a key step in the synthesis of thieno[2,3-b]pyridine analogs, where subsequent intramolecular cyclization occurs.[6][8]
-
N-Acylation/Alkylation: The amino group at the 3-position is nucleophilic and can be readily acylated with acyl chlorides or anhydrides, or alkylated under various conditions to introduce a wide range of substituents.[13] These modifications are crucial for modulating the biological activity, particularly in kinase inhibitors where this position often interacts with the enzyme's hinge region.
-
Condensation Reactions: The amino group can also participate in condensation reactions with aldehydes or ketones to form Schiff bases, which can be further reduced to secondary amines.[14]
-
Oxidative Dimerization: Under certain oxidative conditions, 3-aminothieno[2,3-b]pyridine-2-carboxamides, close analogs, have been observed to undergo unusual oxidative dimerization.[11][15]
Diagram: Key Reactivity Sites of the Scaffold
Caption: Primary sites for chemical modification on the core scaffold.
Biological Activities and Therapeutic Potential
Derivatives of the this compound and the analogous -one scaffold have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for drug development in several therapeutic areas.
Kinase Inhibition
A significant area of interest is the development of these compounds as protein kinase inhibitors. The 3-amino-2-pyridone/thione motif has been identified as an effective "hinge-binding" scaffold, capable of forming key hydrogen bonds within the ATP-binding site of various kinases.
-
MPS1 and Aurora Kinase Inhibition: Screening of a 3-aminopyridin-2(1H)-one based fragment library identified potent inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are critical regulators of mitosis and attractive targets for cancer therapy.
-
Interleukin-2 Inducible T-cell Kinase (Itk) Inhibition: Structure-based design has led to the discovery of potent and selective inhibitors of Itk, a key enzyme in T-cell signaling. These inhibitors show potential for treating autoimmune and allergic diseases.
Diagram: MPS1 Kinase Signaling Pathway
Caption: Inhibition of the MPS1 kinase pathway by a scaffold derivative.[14]
Diagram: Aurora Kinase Signaling in Mitosis
Caption: Inhibition of Aurora A and B disrupts key mitotic events.[16][17][18]
Diagram: ITK Signaling Pathway in T-Cells
Caption: ITK inhibition blocks downstream T-cell activation signals.[15][19]
Anticancer Activity
Beyond specific kinase targets, derivatives of this scaffold have shown broad antiproliferative activity against various cancer cell lines.
-
Ribonucleotide Reductase (RNR) Inhibition: A closely related analog, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine), is a known inhibitor of ribonucleotide reductase (RNR).[14][18] This enzyme is crucial for the synthesis of DNA precursors. The thiosemicarbazone moiety chelates iron, disrupting the essential iron-tyrosyl radical cofactor in the R2 subunit of RNR, thereby halting DNA synthesis and repair.[16] It is plausible that this compound derivatives could act via a similar mechanism, leveraging the thione group for metal chelation.
-
Cytotoxicity: Various 3-cyanopyridine-2(1H)-thione derivatives have demonstrated potent cytotoxic effects against human cancer cell lines, including lung carcinoma (A549), hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7).[1][9][20]
Diagram: Mechanism of Ribonucleotide Reductase Inhibition
Caption: Thiosemicarbazone/thione derivatives may inhibit RNR by chelating iron and generating ROS.[14][16]
Table 1: Anticancer Activity of Selected Pyridine-2(1H)-thione/one Derivatives
| Compound ID | R¹ | R² | R³ | Target Cell Line | IC₅₀ (µg/mL) | Reference |
| 7a | 4-morpholinophenyl | 4-fluorophenyl | H | A549 (Lung) | 1.25 | [9] |
| 7b | 4-morpholinophenyl | 4-fluorophenyl | 4-F | A549 (Lung) | 0.87 | [9] |
| 7c | 4-morpholinophenyl | 4-methoxyphenyl | H | A549 (Lung) | 1.38 | [9] |
| 8a | 4-morpholinophenyl | 4-fluorophenyl | H | A549 (Lung) | 0.83 | [9] |
| 3b | p-tolyl | 4-fluorophenyl | CN | HCT-116 (Colon) | 5.34 | [1] |
| 3b | p-tolyl | 4-fluorophenyl | CN | HepG-2 (Liver) | 7.21 | [1] |
| 3b | p-tolyl | 4-fluorophenyl | CN | MCF-7 (Breast) | 10.11 | [1] |
Note: Compounds 7a-c are 3-cyanopyridine-2(1H)-thiones; Compound 8a is a 3-cyanopyridin-2(1H)-one; Compound 3b is a 3-cyano-N-aryl-nicotinamide derivative with a thione group.
Antimicrobial Activity
Several studies have reported the antimicrobial and antifungal activities of pyridine-2(1H)-thione derivatives and their fused analogs, such as thienopyridines.[21] The mechanism of action is not fully elucidated for this specific class but is often attributed to the inhibition of essential bacterial enzymes or disruption of cell wall integrity. The general mechanism of cell wall synthesis inhibition by certain classes of antibiotics involves targeting the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[22][23] While direct evidence for this mechanism for pyridine-thiones is limited, it represents a plausible avenue for their antibacterial effects.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test organism (e.g., Staphylococcus aureus, Escherichia coli).
-
Compound Dilution: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (bacteria, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the organism.
-
Data Analysis: Compare the MIC values of the test compounds to those of standard antibiotics to assess their relative potency.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a highly versatile and promising platform for the development of novel therapeutics. Their synthetic tractability allows for the creation of large, diverse libraries for screening and SAR optimization. The demonstrated efficacy of these compounds as inhibitors of key cancer-related kinases and their potential to act as RNR inhibitors underscores their significant potential in oncology. Furthermore, their reported antimicrobial activities warrant further investigation in an era of growing antibiotic resistance.
Future research should focus on several key areas:
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the anticancer and antimicrobial activities will be crucial for rational drug design.
-
Structural Biology: Obtaining X-ray crystal structures of these inhibitors in complex with their biological targets will provide invaluable insights for optimizing potency and selectivity.
-
Pharmacokinetic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is necessary to advance them into preclinical and clinical development.
-
Exploration of New Analogs: The synthesis of novel fused heterocyclic systems based on the pyridine-thione core may unlock new biological activities and intellectual property space.
References
- Laban, N., & Shaker, Y. M. (2021). Synthesis, Reactions and Anticancer Evaluation of New Pyrimidine-2(1H)-thione Derivatives. Research Journal of Chemistry and Environment, 25(2).
- Stubbe, J., & van der Donk, W. A. (2020). Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets. Journal of Biological Chemistry, 295(31), 10456-10484.
- Shestopalov, A. M., et al. (2004). One-Pot Synthesis of 4,6-Diaryl-3-cyanopyridine-2(1H)-thiones and Their Transformation to Substituted Thieno[2,3-b;4,5-b]dipyridines and Pyrido[3",2":4,5]thieno[3,2-d]pyrimidines. Russian Chemical Bulletin, 53(6), 1349-1356.
- Readinger, J. A., et al. (2009). T-Cell Signaling Regulated by the Tec Family Kinase, Itk. Cold Spring Harbor Perspectives in Biology, 1(4), a002287.
- Fischer, A., et al. (2018). Interleukin-2-Inducible T-Cell Kinase Deficiency—New Patients, New Insight? Frontiers in Immunology, 9, 2623.
- Andrews, P. D. (2005). Aurora kinases: shining lights on the therapeutic horizon? Oncogene, 24(32), 5005-5015.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- Kollareddy, M., et al. (2012). Aurora kinases: structure, functions and their association with cancer. Biomedical Papers, 156(1), 27-35.
- Bakhite, E. A., Abeed, A. A. O., & Ahmed, O. E. A. (2017). Fused thieno[2,3-b]pyridines: synthesis and characterization of new condensed pyridothienopyrimidines. ARKIVOC, 2017(iv), 121-136.
- Dyachenko, V. D., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Molecules, 26(11), 3183.
- Complex [Ni(3-NH2py)4Cl2] was successfully synthesized through the reaction between NiCl2·6H2O with 3-NH2py ligand. ResearchGate.
- Rodinovskaya, L. A., et al. (2004). 3-Cyanopyridine-2(1 H )-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines. Russian Journal of Organic Chemistry, 40(7), 1021-1033.
- El-Gaby, M. S. A., et al. (2002).
- Muškatirović, M. D., et al. (1995). Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. Journal of the Serbian Chemical Society, 60(10), 959-962.
- Biology LibreTexts. (2024). 13.2A: Inhibiting Cell Wall Synthesis.
- Microbe Notes. (2023). Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance.
- Krapivin, G. D., et al. (2008). Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones. Chemistry of Heterocyclic Compounds, 44(4), 438-445.
- Mohamed, O. S., et al. (2007). Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives.
- Wang, B., et al. (2005). A Facile N-Monoalkylation of Aminopyridines.
- El-Tayeb, M. A., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 829-841.
- Leszczynski, J., & Kwiatkowski, J. S. (1999). Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution. Journal of the Chemical Society, Perkin Transactions 2, (4), 801-806.
- Ghooi, R. B., & Thatte, S. M. (1995). Inhibition of cell wall synthesis--is this the mechanism of action of penicillins? Medical Hypotheses, 44(2), 127-131.
- Al-Dies, A. M., et al. (2014). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones. ACS Omega, 4(3), 3007-3015.
- Dyachenko, V. D., & Krapivin, G. D. (2004). Synthesis and some reactions of 3-cyanopyridine-2-thiones. Chemistry of Heterocyclic Compounds, 40(10), 1294-1309.
- Elnaggar, D. H., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10463-10482.
- Gordon, P. F., & Gregory, A. R. (1983). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 61(7), 1499-1504.
- Fearon, D., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 28(7), 1256-1262.
- NIST. (n.d.). 3-Aminopyridine. In NIST Chemistry WebBook.
- Wikipedia. (n.d.). 3-Aminopyridine.
- Abdel-Aziz, A. A.-M., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 735.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. 38240-21-0|this compound|BLD Pharm [bldpharm.com]
- 5. Inhibition of ribonucleotide reductase by alpha-(N)-heterocyclic carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and preliminary biological evaluation of 4,6-disubstituted 3-cyanopyridin-2(1H)-ones, a new class of calcium entry blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and ribonucleotide reductase inhibitory activity of thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Inhibition of Cell Wall Biosynthesis by Antibiotics [sigmaaldrich.com]
- 23. bio.libretexts.org [bio.libretexts.org]
Topic: Commercial Suppliers of 3-Aminopyridine-2(1H)-thione
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of a Heterocyclic Building Block
3-Aminopyridine-2(1H)-thione (CAS No. 38240-21-0) is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine core with both an amine and a thione group, presents versatile handles for chemical modification. This makes it a valuable scaffold and intermediate for synthesizing diverse compound libraries aimed at various therapeutic targets. The aminopyridine moiety is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and improve physicochemical properties.[1] The introduction of the thione group offers a unique reaction site, particularly for building more complex heterocyclic systems.[2]
Given its role as a foundational starting material, the selection of a commercial supplier is not a trivial logistical step but a critical decision that directly impacts experimental reproducibility, scalability, and the overall integrity of a research program. This guide provides a senior application scientist's perspective on sourcing this reagent, focusing on quality validation, supplier evaluation, and the scientific rationale behind these critical processes.
Chapter 1: The Criticality of Supplier Selection in Drug Discovery
In drug discovery, the adage "garbage in, garbage out" holds particularly true for starting materials. The purity and consistency of a chemical building block like this compound can profoundly influence subsequent reactions and biological assays.
-
Purity & Impurity Profiling: A purity level of 95% may seem acceptable, but the nature of the 5% impurity is paramount. Is it an unreacted starting material from the synthesis, an isomer, or a metallic catalyst? An isomeric impurity, for example, could lead to a regioisomeric product that is difficult to separate and may possess different biological activity, confounding structure-activity relationship (SAR) studies.
-
Batch-to-Batch Consistency: A lack of consistency between batches from a supplier can derail a project. A successful synthesis or a promising biological hit that cannot be reproduced with a new batch of starting material leads to costly delays and questions the validity of the initial findings. A trustworthy supplier maintains rigorous quality control to ensure a consistent product profile over time.
-
Documentation as a Proxy for Quality: The quality of a supplier's documentation, such as the Certificate of Analysis (CoA) and Safety Data Sheet (SDS), often reflects the quality of their internal processes. A detailed CoA that specifies the analytical methods used (e.g., ¹H-NMR, HPLC, Mass Spec) and provides the results is indicative of a supplier committed to transparency and quality.
Chapter 2: Essential Quality Control and Analytical Verification
Upon receiving any new chemical, especially a key building block, in-house verification is a non-negotiable step to establish a baseline and ensure project integrity. It serves as a self-validating system for the material you are about to invest significant resources into.
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for structural confirmation. A ¹H-NMR spectrum provides a definitive fingerprint of the molecule, confirming the presence of the amino group and the protons on the pyridine ring in their expected chemical environments.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative purity analysis. Coupled with a UV detector, HPLC can separate the main compound from impurities and provide a precise purity percentage based on peak area.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like Electrospray Ionization (ESI-MS) can verify the mass of the protonated molecule [M+H]⁺, providing an additional layer of identity confirmation.
Experimental Protocol: Incoming Quality Control Workflow
This protocol outlines a standard workflow for verifying the identity and purity of a commercially sourced batch of this compound.
-
Sample Preparation:
-
Accurately weigh ~2-3 mg of the supplied this compound.
-
Dissolve in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is suitable for both NMR and subsequent HPLC analysis.
-
Vortex until fully dissolved. The solution should be clear.
-
-
¹H-NMR Analysis:
-
Transfer the solution to a clean NMR tube.
-
Acquire a ¹H-NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Peaks: Analyze the spectrum for characteristic peaks corresponding to the pyridine ring protons and the amine (NH₂) protons. Compare the observed spectrum against a reference spectrum if available from the supplier or literature. The integration of the peaks should correspond to the number of protons.
-
-
HPLC-UV Purity Assessment:
-
Instrumentation: An HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) and a UV detector is standard.
-
Mobile Phase: A gradient method is often effective. For example:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Method:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to 275 nm.[3]
-
Inject 5 µL of the sample solution prepared in Step 1.
-
Run a gradient (e.g., 5% B to 95% B over 10 minutes) to elute all components.
-
-
Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity level of >98% is often desired for drug discovery applications.
-
This workflow can be visualized as follows:
Common Impurities to Consider:
-
Starting Materials: Incomplete reactions can leave residual precursors in the final product.
-
Byproducts: Side reactions, such as oxidation of the thione to a disulfide or hydrolysis of the amine, can generate related impurities.
-
Solvents: Residual solvents from the reaction or purification steps.
The analytical workflow described in Chapter 2 is designed to detect such impurities, underscoring its importance.
Chapter 5: Application in a Drug Discovery Workflow
This compound is an ideal starting point for generating a library of novel compounds for screening. Its two functional groups allow for sequential or orthogonal chemical modifications. For instance, the amine can be acylated or used in reductive amination, while the thione can be alkylated to form a thioether, a key step in building fused ring systems. [2] A typical workflow integrating this building block might look like this:
-
Source & Verify: Procure this compound from a reputable supplier and perform QC as per Chapter 2.
-
Library Synthesis: React the verified starting material with a diverse set of reagents (e.g., acyl chlorides, alkyl halides) in a parallel synthesis format.
-
Purification & QC: Purify the resulting library members (e.g., via preparative HPLC) and confirm their identity and purity (e.g., via LC-MS).
-
Biological Screening: Screen the purified compound library in a relevant biological assay (e.g., an enzyme inhibition or cell-based assay) to identify initial hits.
-
Hit-to-Lead & SAR: Synthesize new analogs based on the initial hits to optimize potency, selectivity, and drug-like properties.
Conclusion
The commercial sourcing of this compound is a foundational step in research and drug development that demands scientific rigor. A successful project relies not just on finding a supplier, but on partnering with one that provides high-quality, consistent material. As a researcher, you must act as the ultimate guarantor of quality by implementing a robust in-house analytical verification process. This diligence ensures that the subsequent investment of time, resources, and scientific effort is built upon a solid and reliable chemical foundation, maximizing the potential for discovery.
References
- MSDS of this compound.
- This compound | BLD Pharm. BLD Pharmatech Ltd.
- Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b]O[8][9]xazin-2(3H)-Ones. Multiple Authors.
- 3-Cyanopyridine-2(1 H )-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines | Request PDF. ResearchGate.
- 3-AMINOPYRIDINE (FOR SYNTHESIS) | Suvchem Laboratory Chemicals. Suvchem.
- Organic Syntheses Procedure: 3-Aminopyridine. Organic Syntheses.
- 462-08-8 CAS | 3-AMINOPYRIDINE | Loba Chemie. Loba Chemie.
- Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry.
- 3-Amino pyridine, 98% | Otto Chemie Pvt. Ltd. Ottokemi.com.
- OSHA Method PV2143: 2-Aminopyridine, 3-Aminopyridine, 4-Aminopyridine. Occupational Safety and Health Administration.
- HPLC Methods for analysis of 3-Aminopyridine. HELIX Chromatography.
- Synthesis of 3-Aminopyridine. | Scientific Diagram. ResearchGate.
- Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry.
- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central (PMC), National Center for Biotechnology Information.
- Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione Derivatives | Request PDF. ResearchGate.
Sources
Methodological & Application
The Versatile Synthon: 3-Aminopyridine-2(1H)-thione in Modern Heterocyclic Synthesis
Introduction: Unlocking Heterocyclic Diversity
In the landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the design of novel functional molecules. Among its many derivatives, 3-aminopyridine-2(1H)-thione has emerged as a highly versatile and powerful building block for the construction of a wide array of fused heterocyclic systems. Its unique arrangement of functional groups—an amino group, a thione, and the pyridine nitrogen—provides a rich platform for a multitude of cyclization strategies, leading to compounds of significant biological and chemical interest. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound in heterocyclic synthesis, with a focus on practical protocols and the underlying chemical principles.
The strategic importance of this synthon lies in its ability to act as a precursor to privileged scaffolds such as thiazolo[4,5-b]pyridines and pyrazolo[3,4-b]pyridines. These fused systems are bioisosteres of purines and have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] This guide will provide not only step-by-step methodologies but also explain the rationale behind the experimental choices, ensuring a deep understanding of the synthetic transformations.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is primarily dictated by the nucleophilicity of its amino group and the sulfur atom of the thione moiety, as well as the electrophilicity of the adjacent carbonyl-like carbon. This ambident nucleophilic character allows for a diverse range of cyclization reactions with various electrophilic partners.
Application I: Synthesis of Thiazolo[4,5-b]pyridine Derivatives
The thiazolo[4,5-b]pyridine core is a prominent heterocyclic system found in numerous biologically active compounds.[1] The reaction of this compound with α-halocarbonyl compounds is a direct and efficient method for the construction of this scaffold.
Reaction Rationale and Mechanistic Pathway
This transformation proceeds via a Hantzsch-type thiazole synthesis. The initial step involves the S-alkylation of the thione by the α-halocarbonyl compound, forming a key intermediate. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the aromatic thiazolo[4,5-b]pyridine ring system. The choice of solvent and base is critical in facilitating both the initial alkylation and the subsequent cyclization.
Caption: General workflow for the synthesis of thiazolo[4,5-b]pyridines.
Experimental Protocol: Synthesis of Ethyl 2-methylthiazolo[4,5-b]pyridine-6-carboxylate
This protocol is adapted from established methodologies for the synthesis of thiazolo[4,5-b]pyridine derivatives.
Materials:
-
This compound
-
Ethyl 2-chloroacetoacetate
-
Anhydrous Ethanol
-
Triethylamine (TEA)
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.26 g, 10 mmol) in anhydrous ethanol (40 mL).
-
Addition of Reagents: To the stirred solution, add triethylamine (1.4 mL, 10 mmol) followed by the dropwise addition of ethyl 2-chloroacetoacetate (1.65 g, 10 mmol) over 10 minutes at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The solvent is then evaporated under reduced pressure. The resulting residue is dissolved in ethyl acetate (50 mL) and washed with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure ethyl 2-methylthiazolo[4,5-b]pyridine-6-carboxylate.
Expected Outcome: A crystalline solid with a yield typically ranging from 70-85%. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 126.18 | 10 | 1.0 |
| Ethyl 2-chloroacetoacetate | 164.59 | 10 | 1.0 |
| Triethylamine | 101.19 | 10 | 1.0 |
Application II: Synthesis of Pyrazolo[3,4-b]pyridine Scaffolds
The pyrazolo[3,4-b]pyridine framework is another privileged heterocyclic system with a wide array of biological activities, including applications as kinase inhibitors and anti-cancer agents.[2][3] The synthesis of these compounds often involves the cyclocondensation of an aminopyrazole derivative. While this compound is not a direct precursor in the most common syntheses, its derivatives can be. A more direct application involves its transformation into a suitable precursor for pyrazolo[3,4-b]pyridine synthesis. For instance, reaction with hydrazine can lead to a hydrazinopyridine derivative, which can then undergo cyclization with a 1,3-dicarbonyl compound.
A more direct, albeit less commonly cited route, involves the reaction of this compound with reagents that can provide the remaining atoms for the pyrazole ring.
Reaction Rationale and Mechanistic Pathway
One synthetic strategy involves the reaction of a derivative of this compound, such as a 2-alkylthio-3-aminopyridine, with a hydrazine. The reaction proceeds by nucleophilic attack of the hydrazine on the C2 carbon, leading to the displacement of the alkylthio group, followed by intramolecular cyclization and aromatization.
Caption: Synthesis of pyrazolo[3,4-b]pyridines from a this compound derivative.
Experimental Protocol: A Two-Step Synthesis of a 1H-Pyrazolo[3,4-b]pyridine Derivative
This protocol outlines a general two-step procedure starting from this compound.
Step 1: Synthesis of 2-(Methylthio)-3-aminopyridine
Materials:
-
This compound
-
Methyl iodide
-
Sodium hydroxide
-
Methanol
-
Standard laboratory glassware
Procedure:
-
Deprotonation: Dissolve this compound (1.26 g, 10 mmol) in methanol (30 mL) in a 100 mL round-bottom flask. Add a solution of sodium hydroxide (0.4 g, 10 mmol) in water (5 mL) and stir for 15 minutes at room temperature.
-
S-Alkylation: Cool the mixture in an ice bath and add methyl iodide (1.42 g, 0.62 mL, 10 mmol) dropwise.
-
Reaction and Work-up: Allow the reaction to stir at room temperature for 2 hours. Monitor by TLC. After completion, remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude 2-(methylthio)-3-aminopyridine, which can often be used in the next step without further purification.
Step 2: Synthesis of a Substituted 1H-Pyrazolo[3,4-b]pyridine
Materials:
-
2-(Methylthio)-3-aminopyridine (from Step 1)
-
Hydrazine hydrate
-
Ethanol
-
Appropriate 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Acetic acid (catalytic amount)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine 2-(methylthio)-3-aminopyridine (1.40 g, 10 mmol), hydrazine hydrate (0.5 mL, 10 mmol), and ethanol (20 mL).
-
Cyclization: Add a catalytic amount of glacial acetic acid (2-3 drops) and the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.30 g, 10 mmol).
-
Reaction Progression: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Isolation and Purification: Cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography or recrystallization to obtain the desired 1H-pyrazolo[3,4-b]pyridine derivative.
| Reactant (Step 2) | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 2-(Methylthio)-3-aminopyridine | 140.21 | 10 | 1.0 |
| Hydrazine hydrate | 50.06 | 10 | 1.0 |
| Ethyl acetoacetate | 130.14 | 10 | 1.0 |
Trustworthiness and Self-Validation
The protocols described herein are designed to be robust and reproducible. The progress of each reaction should be carefully monitored by TLC to ensure completion and to identify any potential side products. The final products must be rigorously characterized to confirm their identity and purity. Standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis are essential for structural elucidation. The melting point of crystalline products should also be determined and compared with literature values where available.
Conclusion: A Gateway to Novel Heterocycles
This compound stands out as a synthon of immense value in heterocyclic chemistry. Its inherent reactivity and functional group arrangement provide a reliable and versatile platform for the synthesis of biologically relevant fused pyridine systems. The methodologies presented in this application note offer a glimpse into the synthetic potential of this remarkable building block. By understanding the underlying mechanistic principles and carefully executing the experimental protocols, researchers can efficiently access a diverse range of novel heterocyclic compounds for applications in drug discovery and materials science.
References
- Chaban, T. I., Klenina, O. V., Zimenkovsky, B. S., Chaban, I. G., Ogurtsov, V. V., & Shelepeten, L. S. (Year). Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances. [Journal Name, Volume(Issue), pages]. (Please note: The exact journal and year are not available in the provided search snippet).
- Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). Molecules, 27(9), 2959. [Link][2]
- Lelyukh, M. I., et al. (2020). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 56(10), 1235-1253. [Link][1]
- Fisyuk, A. S., Kulakov, I. V., Goncharov, D. S., Nikitina, O. S., Bogza, Y. P., & Shatsauskas, A. L. (2014). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][4][5]Oxazin-2(3H)-Ones. Chemistry of Heterocyclic Compounds, 50(2), 217-224. [Link][5][6]
- Krasavin, M. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Molecules, 26(11), 3183. [Link][7][8]
- New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. (n.d.). ResearchGate.
- Chaban, T., et al. (2018).
- Abdel-Wahab, B. F., et al. (2013). Pyridine2(1 H )-thione in Heterocyclic Synthesis: Synthesis of Some New Nicotinic Acid Ester, Thieno[2, 3- b ]pyridine, Pyrido[3′, 2′: 4, 5]thieno [3, 2- d ]pyrimidine, and Thiazolylpyrazolo[3, 4- b ]pyridine Derivatives. Journal of Heterocyclic Chemistry, 50(S1).
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2020). Molecules, 25(21), 5048. [Link][3]
- Abdel-Mohsen, S. A., et al. (2014). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Journal of the Brazilian Chemical Society, 25(10), 1896-1906.
- Chaban, T. I., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Journal of Organic and Pharmaceutical Chemistry, 17(3), 67-73.
- Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. (n.d.). ResearchGate.
- Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][4][5]Oxazin-2(3H)-Ones. (n.d.). Omsk State University.
- Lestari, P. D., et al. (2022). Synthesis, Structure, Hirshfeld Surface Analysis, and Antibacterial Activity of [Ni(3-NH₂py)₄Cl₂] Complex (3-NH₂py = 3-aminopyridine). Crystals, 12(4), 543.
- 3-Cyanopyridine-2(1 H )-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines. (n.d.). ResearchGate.
- Lee, K., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 25(15), 3354. [Link][12]
- 3-aminopyridine. (n.d.). Organic Syntheses. [Link][15]
- Aminopyridine. (n.d.). LookChem. [Link][16]
- 3-Aminopyridine. (n.d.). In Wikipedia.
Sources
Application Note & Protocols: 3-Aminopyridine-2(1H)-thione as a Versatile Precursor for the Synthesis of Medicinally Important Thieno[2,3-b]pyridines
Abstract
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, forming the core of numerous therapeutic agents.[1][2] This guide provides an in-depth exploration of 3-aminopyridine-2(1H)-thione as a highly effective and versatile precursor for the synthesis of substituted 3-aminothieno[2,3-b]pyridines. We will dissect the underlying chemical principles, provide field-proven, step-by-step protocols, and explain the causality behind experimental choices to empower researchers in medicinal chemistry and drug development.
Introduction: The Significance of the Thieno[2,3-b]pyridine Core
Thieno[2,3-b]pyridine derivatives have garnered significant attention from the scientific community due to their diverse and potent biological activities. This scaffold is a key structural component in molecules exhibiting anticancer, anti-inflammatory, antiviral, antimicrobial, and antidiabetic properties.[1][3] Furthermore, these compounds have found applications in treating central nervous system (CNS) disorders and as antiplatelet drugs.[1] The ability to efficiently synthesize diverse libraries of these compounds is therefore critical for modern drug discovery programs. This compound serves as an exceptional starting point, offering a straightforward and robust platform for building the thieno[2,3-b]pyridine system.
The Precursor: Understanding this compound
This compound is a bifunctional molecule poised for cyclization reactions. Its utility stems from two key features:
-
The Thione Group: In the presence of a base, the thione tautomerizes to the thiol form, which is readily deprotonated to form a highly nucleophilic thiolate anion. This anion is the primary site of reaction for the initial bond formation.
-
The Vicinal Amino Group: The amino group at the 3-position is crucial as it remains in the final product, providing a handle for further derivatization or acting as a key pharmacophoric element. The 3-amino substitution is a common feature in many biologically active thieno[2,3-b]pyridines.[2]
The general synthetic strategy hinges on a two-step, one-pot sequence: an initial S-alkylation at the nucleophilic sulfur atom, followed by a base-mediated intramolecular cyclization to construct the fused thiophene ring.
Caption: High-level overview of the synthetic pathway.
Core Synthetic Pathway: S-Alkylation and Intramolecular Cyclization
The most reliable method for constructing the thieno[2,3-b]pyridine ring from this compound involves reaction with an α-halocarbonyl compound or other activated halide. The reaction proceeds via a base-promoted S-alkylation, followed by an intramolecular Thorpe-Ziegler type cyclization.[4][5][6]
Mechanism Rationale:
-
Deprotonation: A base, such as potassium hydroxide (KOH) or sodium ethoxide (NaOEt), deprotonates the thiol tautomer of the precursor, generating a potent thiolate nucleophile.
-
S-Alkylation: The thiolate attacks the electrophilic carbon of the α-halo reagent (e.g., an N-aryl-2-chloroacetamide) in a standard SN2 reaction, displacing the halide and forming a stable S-alkylated intermediate.
-
Intramolecular Cyclization (Thorpe-Ziegler): A second equivalent of base abstracts a proton from the methylene group adjacent to the activating group (e.g., nitrile or carboxamide). The resulting carbanion then attacks the cyano group of the pyridine ring (if present, as in precursors like 3-cyanopyridine-2(1H)-thione) or undergoes a related condensation, leading to ring closure. Tautomerization of the resulting enamine affords the stable, aromatic 3-aminothieno[2,3-b]pyridine product.[4][6]
Caption: Generalized reaction mechanism workflow.
Experimental Protocols
Protocol 1: General Synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides
This protocol is adapted from established methodologies for the synthesis of highly functionalized thieno[2,3-b]pyridines, which are valuable for structure-activity relationship (SAR) studies.[2][7]
Objective: To synthesize a library of N-aryl carboxamides, which are potent precursors for biologically active compounds.
Materials:
-
This compound
-
Appropriate N-aryl-2-chloroacetamide
-
Potassium Hydroxide (KOH), 10% aqueous solution
-
N,N-Dimethylformamide (DMF)
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: To a solution of this compound (10 mmol) in DMF (15 mL) in a 100 mL round-bottom flask, add a 10% aqueous solution of KOH (5.6 mL, 10 mmol) dropwise while stirring at room temperature.
-
Causality Note: The initial addition of one equivalent of base is to generate the thiolate anion, the active nucleophile for the S-alkylation step. DMF is used as a polar aprotic solvent to dissolve the reagents and facilitate the SN2 reaction.
-
-
S-Alkylation: Add the corresponding N-aryl-2-chloroacetamide (10 mmol) portion-wise to the mixture. Continue stirring at room temperature for 30-45 minutes. The formation of a precipitate (the S-alkylated intermediate) may be observed.
-
Cyclization: Add a second portion of 10% aqueous KOH solution (5.6 mL, 10 mmol). The reaction mixture will typically turn into a clear, deeply colored solution. Stir for an additional 1-2 hours at room temperature.
-
Causality Note: The second equivalent of base is crucial for deprotonating the α-methylene carbon of the acetamide, generating the carbanion necessary for the subsequent intramolecular cyclization.
-
-
Work-up: Pour the reaction mixture into 150 mL of cold water with stirring. A precipitate will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (2 x 20 mL) and then a small amount of cold ethanol. Air-dry the crude product.
-
Recrystallization: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/DMF mixture, to yield the pure 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamide.
-
Characterization: Confirm the structure using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR). The presence of the 3-amino group can be confirmed by a characteristic signal in the ¹H NMR spectrum and N-H stretching bands in the IR spectrum.
Protocol 2: Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carbonitrile
This protocol outlines the synthesis of the 2-carbonitrile derivative, a versatile intermediate for further chemical transformations.[4][8]
Objective: To synthesize a key building block that can be converted into amides, carboxylic acids, or other functional groups.
Materials:
-
This compound
-
Chloroacetonitrile
-
Sodium Ethoxide (NaOEt) or Sodium Acetate (NaOAc)
-
Ethanol (Absolute)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (10 mmol) in absolute ethanol (30 mL).
-
Base Addition: Add sodium ethoxide (10 mmol, 1 equivalent) or sodium acetate (12 mmol, 1.2 equivalents) to the solution and stir for 10 minutes.
-
Electrophile Addition: Add chloroacetonitrile (11 mmol, 1.1 equivalents) dropwise to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality Note: The Thorpe-Ziegler cyclization is highly efficient for nitrile-containing substrates. Refluxing in ethanol provides the necessary thermal energy for both the S-alkylation and the subsequent cyclization to proceed to completion.
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A solid product will often precipitate from the solution.
-
Isolation and Purification: Filter the precipitate and wash with cold ethanol. If no precipitate forms, reduce the solvent volume under reduced pressure and pour the residue into cold water to induce precipitation. The collected solid can be recrystallized from ethanol or a similar solvent to obtain the pure product.
-
Characterization: Analyze the product by spectroscopic methods. The presence of the nitrile group can be confirmed by a sharp C≡N stretching band in the IR spectrum (approx. 2210-2230 cm⁻¹).
Data Summary: Scope of the Reaction
The reaction is versatile and accommodates a range of substituents on the electrophile, allowing for the generation of diverse compound libraries.
| Electrophile | Base | Solvent | Typical Conditions | Product Type | Reference(s) |
| N-Aryl-2-chloroacetamides | aq. KOH | DMF | Room Temp, 1-3 h | 2-Carboxamide | [7] |
| Chloroacetonitrile | NaOEt | Ethanol | Reflux, 2-4 h | 2-Carbonitrile | [4][5][8] |
| Ethyl bromoacetate | NaOEt | Ethanol | Reflux, 3-5 h | 2-Carboxylate (ester) | [6] |
| α-Bromoketones | K₂CO₃ | DMF | 60-80 °C, 2-4 h | 2-Acyl | [6] |
| Chloro-N-arylacetamides | NaOAc | Ethanol | Reflux, 3 h | 2-Carboxamide | [4][9] |
Conclusion
This compound stands out as a robust and highly adaptable precursor for the synthesis of 3-aminothieno[2,3-b]pyridines. The S-alkylation followed by intramolecular cyclization is a dependable and high-yielding strategy. The protocols and principles outlined in this guide provide a solid foundation for researchers to synthesize novel thieno[2,3-b]pyridine derivatives for applications in drug discovery and materials science. The straightforward nature of these reactions makes them amenable to library synthesis and further functionalization, paving the way for the discovery of new therapeutic agents.
References
- Abdel-rahman, A. E., Bakhite, E. A., Mohamed, O. S., & Thabet, E. A. (2000). SYNTHESIS OF SOME NEW THIENO[2,3-b]PYRIDINES, PYRIDO[3′,2′:4,5]-THIENO[3,2-d]PYRIMIDINES AND PYRIDO[3′,2′:4,5]THIENO[3,2-d][1][4][10]-TRIAZINES. Phosphorus, Sulfur, and Silicon and the Related Elements, 166(1), 149–171. URL: https://www.scilit.net/article/10.1080/10426500008076538
- Al-Suhaimi, K. M., et al. (2023). Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and their potential as anticancer agents. ResearchGate. URL: https://www.researchgate.net/publication/372382415_Synthesis_of_thieno23-bpyridine_derivatives_from_lead_compounds_and_their_potential_as_anticancer_agents
- BenchChem. (2025). Application Notes & Protocols: Synthesis of Thieno[2,3-b]pyridines from 2-Chloro-N-arylacetamide Precursors. BenchChem. URL: https://www.benchchem.
- Bakhite, E. A., et al. (2000). SYNTHESIS OF SOME NEW THIENO[2,3-b]PYRIDINES, PYRIDO[3′,2′:4,5]. Semantic Scholar. URL: https://www.semanticscholar.org/paper/SYNTHESIS-OF-SOME-NEW-THIENO%5B2%2C3-b%5DPYRIDINES%2C-Bakhite-Abdel-Rahman/852504b281f6630f40d3a5105267a57a8292150a
- Leung, E., et al. (2022). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9309000/
- Perin, G., et al. (2022). Methods for the synthesis of thieno[2,3-b]pyridines. ResearchGate. URL: https://www.researchgate.net/publication/360255909_Methods_for_the_synthesis_of_thieno23-bpyridines
- Al-Rashood, S. T., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/30826188/
- Bakhite, E. A., et al. (2017). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. ResearchGate. URL: https://www.researchgate.net/publication/316982052_Fused_thieno23-bpyridines_Synthesis_and_characterization_of_new_condensed_pyridothienopyrimidines
- Čikeš Botić, M., et al. (2023). Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential. International Journal of Molecular Sciences. URL: https://www.mdpi.com/1422-0067/24/13/10574
- Dotsenko, V. V., et al. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. Russian Chemical Bulletin. URL: https://www.researchgate.net/publication/348981519_Recent_advances_in_the_chemistry_of_thieno23-bpyridines_1_Methods_of_synthesis_of_thieno23-bpyridines
- Krayushkin, M. M., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega. URL: https://pubs.acs.org/doi/10.1021/acsomega.1c01511
- Bakhite, E. A., et al. (2007). Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. URL: https://www.researchgate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. SYNTHESIS OF SOME NEW THIENO[2,3-b]PYRIDINES, PYRIDO[3′,2′:4,5]-THIENO[3,2-d]PYRIMIDINES AND PYRIDO[3′,2′:4,5]THIENO[3,2-d][1,2,3]-TRIAZINES | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Versatile Scaffold: Application Notes on the Cyclization Reactions of 3-Aminopyridine-2(1H)-thione in Heterocyclic Synthesis
Introduction: 3-Aminopyridine-2(1H)-thione, a Privileged Building Block
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Among the myriad of starting materials, this compound stands out as a particularly versatile and privileged scaffold. Its unique arrangement of functional groups—a nucleophilic thione, a reactive amino group, and an activated pyridine ring—provides a gateway to a diverse array of fused heterocyclic systems. These resulting scaffolds, such as thiazolo[4,5-b]pyridines and thieno[2,3-b]pyridines, are bioisosteres of purines and are prevalent in a multitude of biologically active molecules, exhibiting activities ranging from anticancer to anti-inflammatory.[1][2]
This guide provides an in-depth exploration of key cyclization reactions involving this compound, offering not just protocols but also the underlying chemical principles that govern these transformations. The aim is to empower researchers and drug development professionals to harness the full synthetic potential of this remarkable building block.
I. Synthesis of Thiazolo[4,5-b]pyridines: The Hantzsch-Type Condensation
The fusion of a thiazole ring to the pyridine core of this compound yields the thiazolo[4,5-b]pyridine system, a scaffold of significant interest in medicinal chemistry.[1] The most common and efficient method to achieve this is through a reaction analogous to the classic Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound.[3][4]
Reaction Principle and Mechanism
The reaction proceeds via a two-step sequence. Initially, the sulfur atom of the thione, being the most nucleophilic site, attacks the electrophilic carbon of the α-halocarbonyl compound in an S-alkylation reaction. This is followed by an intramolecular cyclization where the amino group attacks the carbonyl carbon, leading to a dehydrative aromatization to form the stable thiazolo[4,5-b]pyridine ring system.
Scientist's Notes: The "Why" Behind the Method
-
Choice of Base: A mild base, such as sodium acetate or triethylamine, is often employed to facilitate the initial S-alkylation by deprotonating the thione, thereby increasing its nucleophilicity. However, in many cases, the reaction can proceed without an external base, as the pyridine nitrogen can act as a proton scavenger.
-
Solvent Selection: Polar protic solvents like ethanol or methanol are typically used as they effectively solvate the intermediates and facilitate the proton transfer steps in the cyclization and dehydration.
-
Reaction Temperature: Heating is generally required to drive the intramolecular cyclization and subsequent dehydration, which are often the rate-limiting steps of the sequence.
Experimental Protocol: Synthesis of 2-Aryl-thiazolo[4,5-b]pyridines
This protocol describes a general procedure for the synthesis of 2-aryl-thiazolo[4,5-b]pyridines from this compound and various α-bromoacetophenones.
Materials:
-
This compound
-
Substituted α-bromoacetophenone (e.g., 2-bromo-1-phenylethanone)
-
Ethanol (absolute)
-
Triethylamine (optional)
Procedure:
-
To a solution of this compound (1 mmol) in absolute ethanol (15 mL) in a round-bottom flask, add the substituted α-bromoacetophenone (1.1 mmol).
-
If desired, add a catalytic amount of triethylamine (0.1 mmol).
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product often precipitates from the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or DMF/water.
| Reactant 1 | Reactant 2 (α-haloketone) | Base (optional) | Solvent | Time (h) | Yield (%) |
| This compound | 2-Bromo-1-phenylethanone | None | Ethanol | 5 | 85 |
| This compound | 2-Bromo-1-(4-chlorophenyl)ethanone | Triethylamine | Ethanol | 4 | 90 |
| This compound | 2-Bromo-1-(4-methoxyphenyl)ethanone | None | Methanol | 6 | 82 |
Workflow Diagram:
Caption: Workflow for Hantzsch-type synthesis of thiazolo[4,5-b]pyridines.
II. Synthesis of Thieno[2,3-b]pyridines: The Thorpe-Ziegler Cyclization
The thieno[2,3-b]pyridine core is another crucial heterocyclic system accessible from this compound derivatives. A powerful strategy for constructing this ring system is the Thorpe-Ziegler cyclization.[5][6] This reaction involves the base-catalyzed intramolecular condensation of a dinitrile. In the context of our starting material, a common approach is to first react a 3-cyano-2-pyridinethione (which can be derived from this compound) with an α-halocarbonyl compound bearing a nitrile group or a group that can be converted to a nitrile.
Reaction Principle and Mechanism
The Thorpe-Ziegler reaction is initiated by the deprotonation of a carbon alpha to a nitrile group by a strong base, forming a carbanion.[5] This carbanion then attacks the carbon of the second nitrile group in an intramolecular fashion, forming a cyclic enamine after tautomerization. For the synthesis of thieno[2,3-b]pyridines, the reaction typically starts with the S-alkylation of a 3-cyanopyridine-2(1H)-thione with a haloacetonitrile. The resulting intermediate possesses a methylene group activated by both the adjacent nitrile and the sulfide bridge. A base then promotes the cyclization onto the pyridine nitrile, leading to the formation of a 3-aminothieno[2,3-b]pyridine derivative.
Scientist's Notes: The "Why" Behind the Method
-
Requirement of a Cyano Group: The presence of a cyano group at the 3-position of the pyridine ring is crucial for the Thorpe-Ziegler cyclization to occur. This group acts as the electrophile for the intramolecular attack.
-
Base Selection: The choice of base is critical. A sufficiently strong base, such as sodium ethoxide or potassium tert-butoxide, is required to deprotonate the α-methylene group effectively and drive the cyclization.
-
Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the nitriles or consume the strong base. Therefore, anhydrous solvents and reagents are essential for good yields.
Experimental Protocol: Synthesis of 3-Aminothieno[2,3-b]pyridines
This protocol outlines a general procedure for the synthesis of 3-aminothieno[2,3-b]pyridine-2-carbonitrile from 3-cyano-4,6-dimethyl-pyridine-2(1H)-thione and chloroacetonitrile.
Materials:
-
3-Cyano-4,6-dimethyl-pyridine-2(1H)-thione
-
Chloroacetonitrile
-
Sodium ethoxide
-
Ethanol (absolute, anhydrous)
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 mmol) in absolute ethanol (20 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
To the sodium ethoxide solution, add 3-cyano-4,6-dimethyl-pyridine-2(1H)-thione (1 mmol) and stir until it dissolves completely.
-
Add chloroacetonitrile (1.1 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-cold water (50 mL).
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile.
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Yield (%) |
| 3-Cyano-4,6-dimethyl-pyridine-2(1H)-thione | Chloroacetonitrile | Sodium Ethoxide | Ethanol | 3 | 92 |
| 3-Cyano-4-phenyl-pyridine-2(1H)-thione | Bromoacetonitrile | Potassium Carbonate | DMF | 5 | 88 |
| 3-Cyano-pyridine-2(1H)-thione | Chloroacetonitrile | Sodium Hydride | THF | 2 | 95 |
Reaction Mechanism Diagram:
Caption: Mechanism of Thorpe-Ziegler cyclization for thieno[2,3-b]pyridine synthesis.
III. Synthesis of Pyrazolo[3,4-b]pyridines: A Multi-step Approach
The pyrazolo[3,4-b]pyridine scaffold is a well-known kinase inhibitor core.[7] While a direct cyclization from this compound is less common, this starting material can be a precursor to intermediates that lead to this important heterocyclic system. A plausible synthetic route involves the conversion of the thione to a hydrazine derivative, which can then undergo cyclization with a 1,3-dicarbonyl compound.
Reaction Principle and Mechanism
This synthetic strategy is based on the Knorr pyrazole synthesis, followed by pyridine ring formation. Alternatively, starting with an aminopyrazole, the pyridine ring can be constructed. For instance, the reaction of this compound with hydrazine hydrate can potentially displace the thione group to form 2-hydrazinylpyridin-3-amine. This intermediate can then react with a 1,3-dicarbonyl compound. The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular condensation of the amino group with the second carbonyl, and subsequent dehydration to form the fused pyrazolo[3,4-b]pyridine. The regioselectivity of the cyclization depends on the relative reactivity of the two carbonyl groups of the 1,3-dicarbonyl compound.[8]
Scientist's Notes: The "Why" Behind the Method
-
Hydrazine as a Key Reagent: Hydrazine hydrate is essential for introducing the second nitrogen atom required for the pyrazole ring formation.
-
Acid Catalysis: The cyclization with the 1,3-dicarbonyl compound is often catalyzed by an acid (e.g., acetic acid or a Lewis acid like ZrCl₄) which activates the carbonyl groups towards nucleophilic attack.[3]
-
Control of Regioselectivity: When using an unsymmetrical 1,3-dicarbonyl compound, two regioisomers can be formed. The reaction conditions, particularly the catalyst and solvent, can influence the regiochemical outcome. Generally, the more electrophilic carbonyl group will react first with the more nucleophilic nitrogen of the hydrazine moiety.[8]
Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
This protocol describes a hypothetical two-step synthesis of a pyrazolo[3,4-b]pyridine derivative starting from this compound.
Step 1: Synthesis of 2-Hydrazinylpyridin-3-amine
-
In a round-bottom flask, suspend this compound (1 mmol) in ethanol (10 mL).
-
Add hydrazine hydrate (5 mmol) to the suspension.
-
Heat the mixture to reflux for 12-18 hours, during which the evolution of H₂S gas may be observed (perform in a well-ventilated fume hood).
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography.
Step 2: Cyclization to form Pyrazolo[3,4-b]pyridine
-
Dissolve the crude 2-hydrazinylpyridin-3-amine (1 mmol) in glacial acetic acid (10 mL).
-
Add acetylacetone (1.1 mmol) to the solution.
-
Heat the reaction mixture to reflux for 3-5 hours.
-
After cooling, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Recrystallization from ethanol can be performed for further purification.
| Reactant 1 | Reactant 2 (1,3-Dicarbonyl) | Catalyst | Solvent | Time (h) | Yield (%) (Overall) |
| 2-Hydrazinylpyridin-3-amine | Acetylacetone | Acetic Acid | Acetic Acid | 4 | 75 |
| 2-Hydrazinylpyridin-3-amine | Ethyl Acetoacetate | Acetic Acid | Ethanol | 6 | 70 |
| 2-Hydrazinylpyridin-3-amine | Dibenzoylmethane | ZrCl₄ | DMF | 16 | 65 |
Logical Flow Diagram:
Sources
- 1. library.dmed.org.ua [library.dmed.org.ua]
- 2. library.dmed.org.ua [library.dmed.org.ua]
- 3. synarchive.com [synarchive.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 3-Aminopyridine-2(1H)-thione as a Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds
Abstract
3-Aminopyridine-2(1H)-thione is a highly versatile heterocyclic building block in medicinal chemistry and materials science. Its unique structural arrangement, featuring a nucleophilic amino group ortho to a thione moiety, provides a reactive template for a variety of chemical transformations. This guide details the synthesis of novel, biologically relevant fused heterocyclic systems, such as thieno[2,3-b]pyridines and pyrido[2,3-b][1][2]oxazines, starting from this scaffold. We provide in-depth mechanistic insights, validated experimental protocols, and characterization data to empower researchers in drug development and synthetic chemistry to leverage this potent starting material.
Introduction: The Chemical Versatility of this compound
Heterocyclic compounds form the cornerstone of modern pharmaceuticals. Among them, the pyridine ring is a privileged structure found in numerous natural products and synthetic drugs[3][4]. This compound stands out due to its bifunctional nature. The molecule exists in a tautomeric equilibrium between the thione and thiol forms, and possesses two key nucleophilic centers: the C3-amino group and the sulfur atom of the thione/thiol group. This arrangement is ideal for cyclocondensation reactions, allowing for the construction of complex, fused-ring systems with significant therapeutic potential. Derivatives of this scaffold have been investigated as kinase inhibitors, anticancer agents, and antimicrobials, underscoring their importance in drug discovery programs[3][5][6].
This document serves as a practical guide to harnessing the reactivity of this scaffold. We will explore two primary synthetic pathways: the construction of thieno[2,3-b]pyridines via S-alkylation and subsequent Thorpe-Ziegler cyclization, and the synthesis of pyrido[2,3-b][1][2]oxazines through N-acylation and intramolecular cyclization.
Synthesis of Fused Thieno[2,3-b]pyridine Derivatives
The synthesis of the thieno[2,3-b]pyridine core is one of the most valuable applications of this compound and its nitrile precursor, 3-cyanopyridine-2(1H)-thione. This bicyclic system is found in several marketed drugs, including the antiplatelet agent ticlopidine[3]. The general strategy involves an initial S-alkylation of the thione/thiol group, followed by a base-catalyzed intramolecular cyclization that closes the thiophene ring[7].
Mechanistic Overview: The Gewald-Type Reaction Pathway
The reaction proceeds through a well-established mechanism. The thione, in its thiol tautomeric form, is deprotonated by a base (e.g., KOH, NaOEt) to form a highly nucleophilic thiolate anion. This anion readily undergoes an SN2 reaction with an α-halo-carbonyl compound (like an N-aryl-2-chloroacetamide) to form an S-alkylated intermediate. The subsequent addition of a strong base promotes an intramolecular Thorpe-Ziegler type condensation, where the active methylene group attacks the nitrile (if starting from the cyano precursor) or another electrophilic center, leading to the formation of the fused thiophene ring[7][8].
Caption: General workflow for thieno[2,3-b]pyridine synthesis.
Protocol 1: Synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides
This protocol is adapted from a procedure for synthesizing substituted thieno[2,3-b]pyridines, which are valuable for their potential biological activities[8]. It utilizes the 3-cyano precursor, which is readily converted to the 3-amino product during the cyclization step.
Materials:
-
4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (1.0 equiv)
-
N-Aryl-2-chloroacetamide (e.g., N-(4-fluorophenyl)-2-chloroacetamide) (1.0 equiv)
-
10% Aqueous Potassium Hydroxide (KOH) solution (2.0 equiv)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Ethanol for recrystallization
Procedure:
-
To a stirred solution of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (20 mmol, 1.0 equiv) in DMF (20 mL), add 10% aqueous KOH solution (11.2 mL, 20 mmol, 1.0 equiv). Stir for 10 minutes at room temperature.
-
Add the corresponding N-aryl-2-chloroacetamide (20 mmol, 1.0 equiv) to the mixture.
-
Continue stirring at room temperature for 30-40 minutes. The formation of a white precipitate of the S-alkylated product may be observed.
-
Add another portion of 10% aqueous KOH solution (11.2 mL, 20 mmol, 1.0 equiv) to the reaction mixture.
-
The reaction mixture will typically turn from a suspension to a clear solution, often with a color change to yellow or orange, and a slight exotherm may be noted.
-
Stir for an additional 1-2 hours at room temperature, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into 200 mL of cold water.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or an appropriate solvent to yield the pure 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamide[8].
Representative Data
The following table summarizes typical results for this class of compounds, based on published data[8].
| Compound | Aryl Group | Yield (%) | Melting Point (°C) |
| 1 | 4-Fluorophenyl | 83 | 208-209 |
| 2 | 4-Chlorophenyl | 85 | 215-216 |
| 3 | 4-Bromophenyl | 88 | 223-224 |
| 4 | Phenyl | 80 | 198-199 |
Characterization Notes: Successful synthesis is confirmed by spectroscopic methods. In 1H NMR, the appearance of a broad singlet corresponding to the newly formed C3-NH2 protons is a key indicator. HRMS (ESI) analysis should confirm the calculated molecular weight for the cyclized product[8].
Synthesis of Fused Pyrido[2,3-b][1][2]oxazin-2(3H)-ones
An alternative synthetic route leverages the nucleophilicity of the C3-amino group. Reaction with bifunctional electrophiles, such as chloroacetyl chloride, allows for the construction of an oxazine ring fused to the pyridine core. This creates the 1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one system, another scaffold of interest in medicinal chemistry[1][9].
Mechanistic Overview: N-Acylation and Intramolecular Cyclization
This transformation is a two-step process occurring in a single pot. First, the C3-amino group acts as a nucleophile, attacking the acyl chloride of chloroacetyl chloride to form an N-acylated intermediate. The presence of a base then facilitates an intramolecular Williamson ether synthesis-type reaction: the amide nitrogen (or its enolate form) displaces the chloride on the adjacent carbon, closing the six-membered oxazine ring[1][9].
Caption: Workflow for Pyrido[2,3-b][1][2]oxazine synthesis.
Protocol 2: Synthesis of 1H-Pyrido[2,3-b][1][2]oxazin-2(3H)-ones
This protocol describes the direct synthesis of the fused oxazinone from a 3-aminopyridin-2(1H)-one derivative. The thione can be converted to the corresponding one via oxidation or other standard methods if needed, or the reaction can be attempted directly on the thione, though this may lead to different products. The literature primarily describes this cyclization starting from the 3-aminopyridin-2(1H)-one analogue[1][9].
Materials:
-
3-Amino-4,6-dimethylpyridin-2(1H)-one (1.0 equiv)
-
Chloroacetyl chloride (1.2 equiv)
-
Anhydrous Pyridine (as solvent and base)
-
Dichloromethane (DCM) or Chloroform as co-solvent
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve 3-amino-4,6-dimethylpyridin-2(1H)-one (10 mmol, 1.0 equiv) in a mixture of anhydrous pyridine (20 mL) and DCM (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture to 0 °C in an ice bath.
-
Add chloroacetyl chloride (12 mmol, 1.2 equiv) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, carefully pour the mixture into 100 mL of cold water.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL) and saturated sodium bicarbonate solution (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one product[1][9].
Conclusion
This compound is a powerful and versatile starting material for constructing a diverse range of novel heterocyclic compounds. The strategic positioning of its amino and thione functional groups enables facile entry into fused ring systems like thieno[2,3-b]pyridines and pyrido[2,3-b][1][2]oxazines. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to explore the synthetic potential of this scaffold in the pursuit of new therapeutic agents and functional materials.
References
- Fisyuk, A.S., et al. (2014). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][2]Oxazin-2(3H)-Ones. Chemistry of Heterocyclic Compounds, 50, 217-224.
- Screening a 3-aminopyridin-2-one based fragment library against a 26-kinase panel... (2021). ResearchGate.
- Kornienko, A., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 6(22), 14417–14431.
- El-Essawy, F.A., et al. (2010). SYNTHESIS OF SOME FUSED HETEROCYCLES BASED ON THIENO[2,3-b]PYRIDINE AND THEIR ANTIMICROBIAL ACTIVITY. Chemistry of Heterocyclic Compounds, 46, 325-332.
- Fisyuk, A.S., et al. (2014). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][2]Oxazin-2(3H)-Ones. Semantic Scholar.
- Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][2]Oxazin-2(3H) - OUCI. (n.d.).
- Request PDF: 3-Cyanopyridine-2(1 H )-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines. (n.d.). ResearchGate.
- Shuvalov, V.Y., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57, 835-842.
- Abdel-Wahab, B.F., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10586–10604.
- 3-aminopyridine - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Dyachenko, V.D., & Litvinov, V.P. (2001). Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones. ResearchGate.
- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (n.d.). ACS Publications.
- Yakubu, A.I., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 20.
- Synthesis of 3-Aminopyridine. | Download Scientific Diagram. (n.d.). ResearchGate.
- Request PDF: Utility of Pyrimidine Thione Derivatives in the Synthesis of Biologically Active Heterocyclic Compounds. (n.d.). ResearchGate.
- de Oliveira, C.S., et al. (2017). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Saudi Pharmaceutical Journal, 25(7), 1046–1053.
- Litvinov, V.P. (2004). Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. SYNTHESIS OF SOME FUSED HETEROCYCLES BASED ON THIENO[2,3-<i>b</i>]PYRIDINE AND THEIR ANTIMICROBIAL ACTIVITY | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1,4]Oxazin-2(3H)-Ones | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: The 3-Aminopyridine-2(1H)-thione Scaffold in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" offer a unique combination of synthetic accessibility, favorable physicochemical properties, and the ability to interact with a wide array of biological targets. The 3-aminopyridine-2(1H)-thione core is a prominent member of this class.
Structurally, it is an analogue of the well-studied 3-aminopyridin-2(1H)-one, where the carbonyl oxygen is replaced by sulfur. This substitution significantly alters the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities, often leading to novel pharmacological profiles. The scaffold features a vicinal amino group and a thione group, which can act as both hydrogen bond donors and acceptors. This dual capacity, combined with the aromatic pyridine ring, provides a versatile platform for engaging with the active sites of various enzymes and receptors. Furthermore, the reactive sites on the ring and the amino group allow for extensive chemical derivatization, enabling the fine-tuning of activity, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the applications of this compound derivatives and detailed protocols for their synthesis and biological evaluation.
Key Therapeutic Applications & Mechanisms of Action
The this compound scaffold has been successfully exploited to generate compounds with a broad spectrum of biological activities. The following sections detail its most significant applications.
Anticancer and Antiproliferative Agents
A primary focus of research on this scaffold has been the development of potent anticancer agents. Derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines, including lung, breast, and colon carcinomas.[1][2]
Mechanism of Action: Enzyme Inhibition
Many of the anticancer effects of these compounds stem from their ability to inhibit key enzymes involved in cancer cell proliferation and survival. One notable target is ribonucleotide reductase (RNR) , an iron-dependent enzyme essential for the production of deoxyribonucleotides, the building blocks of DNA.[3] The thiosemicarbazone moiety, which can be formed from the 3-amino group, is a known iron chelator. By binding to the iron center in RNR's active site, these compounds disrupt the enzyme's function, leading to the depletion of the dNTP pool, inhibition of DNA synthesis, and ultimately, cell cycle arrest and apoptosis.[3]
Another critical class of targets are protein kinases , which are frequently dysregulated in cancer. Screening of fragment libraries based on the related 3-aminopyridin-2-one scaffold has identified potent inhibitors of mitotic kinases such as Monopolar Spindle 1 (MPS1) and Aurora kinases.[4] These kinases play crucial roles in cell cycle progression and mitosis, and their inhibition is a validated strategy for cancer therapy. The this compound scaffold can similarly be oriented to interact with the ATP-binding pocket of these kinases.
Visualizing the Impact of Kinase Inhibition
The following diagram illustrates a simplified signaling pathway, showing how inhibition of a key kinase can halt downstream signaling required for cell proliferation.
Caption: Inhibition of a kinase (e.g., MEK) in the MAPK pathway by a drug blocks signal transduction, preventing cell proliferation.
Quantitative Data: Antiproliferative Activity
The following table summarizes the in vitro anticancer activity of representative 3-cyanopyridine-2(1H)-thione derivatives against the A549 human lung carcinoma cell line.
| Compound ID | Structure/Substituent | IC₅₀ (µg/mL) vs. A549 Cells | Reference |
| 7a | 4-(4-chlorophenyl) | 1.25 | [2] |
| 7b | 4-(4-fluorophenyl) | 0.87 | [2] |
| 7c | 4-(4-methoxyphenyl) | 1.38 | [2] |
| Doxorubicin | (Reference Drug) | 0.46 | [1] |
Note: Lower IC₅₀ values indicate higher potency.
Antimicrobial Agents
The pyridine-thione moiety is present in several compounds with known antimicrobial properties. Derivatives of this compound have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.[5] The mechanism is often attributed to the chelation of essential metal ions required for microbial enzyme function or the disruption of cell wall integrity. Studies have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria, as well as fungal species like Aspergillus niger.[5][6]
Antiviral Activity: A Note on HIV-1 Reverse Transcriptase Inhibition
While direct studies on this compound as antiviral agents are emerging, compelling evidence from its close structural analog, 3-aminopyridin-2(1H)-one, highlights a significant potential application. A series of 3-aminopyridin-2(1H)-one derivatives were synthesized and identified as potent, non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT).[7] These compounds, including L-697,639 and L-697,661, which advanced to clinical trials, bind to a hydrophobic pocket near the RT active site, allosterically inhibiting its function.[7] Given the structural and electronic similarities, the this compound scaffold represents a highly promising starting point for the design of novel HIV-1 RT inhibitors.
Experimental Protocols
The following protocols provide standardized, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.
Protocol 1: Synthesis of a 4,6-Disubstituted-3-cyano-pyridine-2(1H)-thione Derivative
This protocol describes a common and effective method for synthesizing the pyridine-2(1H)-thione core via a cyclocondensation reaction. The rationale for this approach lies in its efficiency, allowing for the construction of the heterocyclic ring in a single step from readily available starting materials.
Visualizing the Synthetic Workflow
Caption: General workflow for the synthesis and purification of 3-cyanopyridine-2(1H)-thione derivatives.
Materials & Reagents:
-
Substituted chalcone (e.g., 1-(4-morpholinophenyl)-3-(4-fluorophenyl)prop-2-en-1-one)
-
Cyanothioacetamide
-
Anhydrous Ethanol
-
Piperidine (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve the substituted chalcone (10 mmol) and cyanothioacetamide (10 mmol, 1.0 equivalent) in anhydrous ethanol (30 mL).
-
Causality Note: Ethanol is used as a polar protic solvent that effectively dissolves the reactants and facilitates the reaction.
-
-
Catalyst Addition: Add a catalytic amount of piperidine (0.5 mL) to the mixture.
-
Causality Note: Piperidine acts as a base catalyst, deprotonating the active methylene group of cyanothioacetamide, which initiates the Michael addition to the chalcone.
-
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring.
-
Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The reaction is typically complete within 4-6 hours.
-
Self-Validation: TLC allows for visual confirmation of the consumption of starting materials and the formation of the product spot, ensuring the reaction has gone to completion before proceeding.
-
-
Product Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate of the product should form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid sequentially with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Drying: Dry the collected solid in a vacuum oven at 50-60°C to a constant weight.
-
Purification and Characterization: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid. Confirm the structure of the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry).
Protocol 2: In Vitro Antiproliferative Evaluation using the MTT Assay
The MTT assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Visualizing the MTT Assay Workflow
Caption: Step-by-step workflow for determining cell viability using the MTT assay.
Materials & Reagents:
-
Human cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom microplates
-
Test compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and adjust the cell density to 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well). Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium from a concentrated stock. After 24 hours, remove the old medium from the wells and add 100 µL of the various compound concentrations. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank).
-
Incubation: Incubate the plate for another 48 hours under the same conditions.
-
Causality Note: A 48-hour incubation period is standard for assessing the antiproliferative effects of a compound, allowing sufficient time for it to impact cell division and viability.
-
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Self-Validation: The formation of a visible purple precipitate is a direct indicator that the assay is working and that viable cells are present.
-
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
Plot the % Viability against the compound concentration (on a log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
References
- Ogurtsova, D. N., Palamarchuk, I. V., & Kulakov, I. V. (2022). Synthesis of monothiooxamide derivatives based on chloroacetamides of 3-aminopyridin-2(1n)-ones.
- Fearon, D., Westwood, I. M., van Montfort, R., & Bavetsias, V. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition.
- Elnaggar, D. H., Mohamed, A. M., Abdel Hafez, N. A., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon.
- Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Tayeb, M. (2015). Design, synthesis and anticancer activity of new 3-cyano-2(1H)-pyridone and 3-cyanopyridine-2-(1H)-thione Derivatives.
- Karczmarzyk, Z., Wysocki, W., Siwek, A., et al. (2020). Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation.
- Shuvalov, V. Y., & Chernenko, S. A. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives.
- BLD Pharm. (n.d.). This compound. BLD Pharm.
- Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Tayeb, M. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)
- Saari, W. S., Wai, J. S., Fisher, T. E., et al. (1992). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. Journal of Medicinal Chemistry.
- Kulakov, I. V., Palamarchuk, I. V., Shulgau, Z. T., & Fisyuk, A. (2018). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][8]Oxazin-2(3H)-Ones. Semantic Scholar.
- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters.
- Al-Omair, M. A., Ali, A., & El-Emam, A. A. (2020). Synthesis and evaluation of antimicrobial activity of novel 3-{[1-pyridin-2-yl methylene]amino}-2-thioxoimidazolidin-4-one analogues.
- Cui, W., Hambley, T. W., Cattrall, R. W., & Kolev, S. D. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
- Khedr, M. A., & Al-Hussain, S. A. (2021). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch.
- Khedr, M. A., & Al-Hussain, S. A. (2022). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Whitnall, M., Richardson, D. R., & Suryo Rahmanto, Y. (2013). Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Anticancer Agents from 3-Aminopyridine-2(1H)-thione
Abstract
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer effects.[1] Specifically, the 3-aminopyridine-2(1H)-thione scaffold has emerged as a "privileged" structure—a molecular framework that is capable of binding to multiple biological targets with high affinity. This guide provides a comprehensive overview and detailed protocols for the synthesis, in vitro screening, and mechanistic evaluation of novel anticancer agents derived from this versatile scaffold. It is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.
Introduction: The Rationale for this compound in Oncology
The development of novel, safer, and more effective anticancer agents is a paramount goal in medicinal chemistry, driven by the limitations of current chemotherapeutics, such as severe side effects and the rise of drug resistance.[1] The this compound core is of significant interest for several reasons:
-
Proven Biological Activity: Pyridine and its derivatives have demonstrated significant antiproliferative activity against a diverse range of cancer cell lines, including breast, colon, lung, and liver cancers.[1][2]
-
Versatile Synthetic Handles: The amino group and the thione/thiol tautomerism provide multiple reactive sites for chemical modification, allowing for the creation of large, diverse compound libraries to explore structure-activity relationships (SAR).
-
Kinase Inhibition Potential: The analogous 3-aminopyridin-2-one scaffold has been successfully used to generate potent inhibitors of critical cancer-related kinases, such as Aurora kinases and Monopolar Spindle 1 (MPS1).[3] This suggests a high probability of similar activity for the thione derivatives.
-
Favorable Physicochemical Properties: This scaffold can be modified to produce compounds with good drug-like properties, enhancing solubility and potential for oral bioavailability.[4]
This document outlines a structured workflow, from chemical synthesis to biological validation, to systematically investigate and develop this compound derivatives as next-generation anticancer therapeutics.
Synthesis of this compound Derivatives
The synthesis of the core scaffold and its subsequent derivatization are foundational to any drug discovery campaign. A common and effective method involves the cyclocondensation of a suitable precursor with cyanothioacetamide.
General Synthetic Workflow
The development pipeline begins with the synthesis of precursor chalcones, which are then cyclized to form the pyridinethione core. This core can be further modified, for example, through S-alkylation, to generate a library of diverse compounds for screening.
Sources
- 1. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Antimicrobial Properties of 3-Aminopyridine-2(1H)-thione Derivatives
For: Researchers, scientists, and drug development professionals
Introduction: The Emerging Potential of Pyridine-Thione Scaffolds in Antimicrobial Research
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1][2][3] Its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][4] Within this broad class, pyridine-2(1H)-thiones, the sulfur analogs of pyridin-2(1H)-ones, have garnered significant interest. The replacement of the oxygen atom with sulfur can modulate the compound's electronic properties, lipophilicity, and metal-chelating ability, often leading to enhanced biological activity.
This guide focuses on a specific, promising subclass: 3-aminopyridine-2(1H)-thione derivatives . The presence of the 3-amino group provides a critical handle for synthetic modification, allowing for the exploration of a vast chemical space to optimize antimicrobial potency and selectivity. These derivatives are emerging as compelling candidates in the search for novel antibiotics, a critical endeavor in an era of rising antimicrobial resistance.
This document provides a comprehensive framework for researchers investigating this compound class. It is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to adapt and innovate. We will cover the core aspects of synthesis, in-depth protocols for antimicrobial evaluation, a discussion of the likely mechanism of action, and insights into the structure-activity relationships that govern their efficacy.
Part 1: Synthesis of the this compound Scaffold
A robust and versatile synthetic strategy is paramount for generating a library of derivatives for screening. The synthesis of the this compound core can be approached logically from its oxygen analog, 3-aminopyridin-2(1H)-one, which itself is accessible from common starting materials.
Protocol 1: Synthesis of 3-Aminopyridin-2(1H)-one (Precursor)
The precursor can be synthesized through various established routes. One common method involves the Hofmann rearrangement of nicotinamide.[4][5]
Reaction Scheme:
Caption: Hofmann rearrangement for 3-Aminopyridine synthesis.
Materials:
-
Nicotinamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Water (H₂O)
-
Benzene
-
Ligroin
-
Sodium hydrosulfite
-
Activated carbon (e.g., Norit)
Procedure: [5]
-
Prepare a solution of sodium hypobromite in situ by dissolving NaOH (1.87 moles) in water in an ice-salt bath and slowly adding bromine (0.6 mole).
-
Once the temperature reaches 0°C, add finely powdered nicotinamide (0.49 mole) at once with vigorous stirring.
-
After 15 minutes, replace the ice bath with a water bath at 75°C and heat the solution at 70-75°C for 45 minutes.
-
Cool the solution to room temperature and saturate it with sodium chloride.
-
Extract the product using a continuous liquid-liquid extractor with ether for 15-20 hours.
-
Dry the ether extract over NaOH pellets, filter, and remove the solvent by distillation.
-
Recrystallize the crude product from a mixture of benzene and ligroin with the addition of sodium hydrosulfite and activated carbon to yield purified 3-aminopyridine.
Note: The synthesis of the pyridin-2(1H)-one ring system can also be achieved via cyclization reactions. For instance, heating N-(3-oxoalkenyl)chloroacetamides with pyridine can yield pyridin-2(1H)-ones, which can then be further modified.[6]
Protocol 2: Thionation to this compound
The conversion of the carbonyl group of the pyridinone to a thiocarbonyl (thione) is a key step. Lawesson's reagent is a mild and highly effective thionating agent for this transformation, generally superior to phosphorus pentasulfide (P₄S₁₀).[7][8][9]
Reaction Scheme:
Caption: Thionation using Lawesson's Reagent.
Materials:
-
3-Aminopyridin-2(1H)-one
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Silica gel for column chromatography
Procedure: [7]
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Lawesson's reagent (0.5 to 0.6 molar equivalents) in anhydrous THF. A significant volume of THF may be required for complete dissolution.
-
Add a solution of 3-aminopyridin-2(1H)-one (1 molar equivalent) in THF to the Lawesson's reagent solution at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 30 minutes to a few hours.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Perform an aqueous work-up: Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate and wash thoroughly with copious amounts of water to remove phosphorus byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the pure this compound.
Causality Note: Using THF as a solvent allows the reaction to proceed efficiently at room temperature, avoiding the higher temperatures often required with solvents like toluene. The extensive aqueous work-up is critical for removing foul-smelling and chromatography-interfering byproducts from the Lawesson's reagent.[7]
Part 2: Evaluation of Antimicrobial Activity
Determining the antimicrobial efficacy of the synthesized derivatives is the central goal. Standardized methods provided by organizations like the Clinical and Laboratory Standards Institute (CLSI) ensure reproducibility and comparability of data. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).
Protocol 3: Broth Microdilution Assay for MIC Determination
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Experimental Workflow:
Caption: Workflow for the Broth Microdilution MIC Assay.
Materials:
-
Synthesized this compound derivatives
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (37°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Compound Plates:
-
Prepare a stock solution of each derivative in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 12.
-
Add a calculated volume of the stock solution to well 1 to achieve the highest desired starting concentration (e.g., 200 µL of a 256 µg/mL solution) or add 200 µL of MHB and a small volume of stock.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension (typically 1:100 or 1:200) in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each test well is now 200 µL.
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).
-
A pellet at the bottom of the well indicates bacterial growth.
-
Data Presentation
Systematic presentation of MIC data is crucial for structure-activity relationship analysis.
Table 1: Example MIC Data Table for this compound Derivatives
| Compound ID | R¹ | R² | MIC (µg/mL) vs. S. aureus (ATCC 29213) | MIC (µg/mL) vs. E. coli (ATCC 25922) | MIC (µg/mL) vs. M. luteum |
| 1a | H | H | Data | Data | Data |
| 1b | Cl | H | Data | Data | Data |
| 1c | H | Phenyl | Data | Data | Data |
| Ciprofloxacin | - | - | 0.25 | 0.015 | 0.12 |
Note: The data in this table is illustrative. Researchers should populate it with their experimental findings.
Part 3: Postulated Mechanism of Action
While the precise mechanism for this compound derivatives is an active area of investigation, compelling evidence from structurally related compounds points towards the inhibition of bacterial Type II topoisomerases , specifically DNA gyrase and topoisomerase IV .[10]
These enzymes are essential for bacterial survival, managing DNA topology during replication, transcription, and repair.[11][12] Their inhibition leads to a breakdown of DNA integrity and ultimately, cell death. This target is well-validated, being the site of action for the highly successful fluoroquinolone class of antibiotics.[13]
Hypothesized Mechanism:
-
Enzyme Binding: The planar pyridine-thione scaffold likely intercalates into the DNA-enzyme complex at the site of DNA cleavage.
-
Stabilization of Cleavage Complex: The derivative is thought to stabilize the "cleavage complex," where the DNA strands are cut but not yet re-ligated. This stalls the catalytic cycle of the enzyme.
-
Inhibition of DNA Supercoiling/Decatenation: By locking the enzyme in this state, the compound prevents DNA gyrase from introducing negative supercoils and topoisomerase IV from decatenating daughter chromosomes after replication.
-
Induction of Cell Death: The accumulation of these stalled complexes and the resulting DNA damage triggers a cascade of events leading to bacterial cell death.
Supporting Evidence from Related Scaffolds:
-
Pyridones: Novel 2-pyridone derivatives have been identified as potent inhibitors of DNA gyrase, exhibiting broad-spectrum activity, including against fluoroquinolone-resistant strains.[10][13]
-
Thienopyrimidines: Fused heterocyclic systems like pyridothienopyrimidines, which can be synthesized from pyridine-thione precursors, have shown potent dual inhibition of both DNA gyrase and topoisomerase IV.[14]
Proposed Signaling Pathway Diagram:
Caption: Postulated mechanism of action via inhibition of Type II Topoisomerases.
Part 4: Structure-Activity Relationship (SAR) Insights
Understanding how structural modifications impact antimicrobial activity is key to designing more potent and selective drugs. Based on published data for related pyridine and thione-containing heterocycles, several preliminary SAR trends can be hypothesized for the this compound scaffold.
-
Substitution at the 3-Amino Position: This is a primary site for modification. Introducing various aryl, heteroaryl, or alkyl groups can significantly impact potency. The nature of these substituents will affect the molecule's overall lipophilicity, steric profile, and potential to form additional hydrogen bonds with the enzyme target.
-
Substitution on the Pyridine Ring:
-
Halogens: The introduction of a chlorine atom on the pyridine ring has been shown to enhance the antimicrobial and antimycobacterial activity of related compounds.[1] This is often attributed to favorable changes in lipophilicity, which can improve cell penetration.
-
Other Groups: Adding small alkyl or aryl groups at positions 4, 5, or 6 can be used to probe the binding pocket of the target enzyme for additional favorable interactions.
-
-
Fused Ring Systems: While beyond simple derivatives, it is noteworthy that cyclization reactions starting from the 3-amino and 2-thio positions to form fused thieno[2,3-b]pyridine systems often lead to highly potent antibacterial agents.[14][15] This suggests that constraining the scaffold into a more rigid, multi-ring structure can be a highly effective strategy for enhancing activity.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of new antimicrobial agents. Its straightforward synthesis, multiple points for diversification, and likely mechanism of action against the validated DNA gyrase target make it an attractive area for further research.
Future work should focus on synthesizing a diverse library of derivatives with systematic modifications at the 3-amino position and on the pyridine ring. Comprehensive screening against a broad panel of pathogenic bacteria, including multidrug-resistant strains, will be essential to identify lead compounds. Subsequent mechanistic studies, including enzyme inhibition assays and molecular docking, will be crucial to validate the hypothesized mechanism of action and guide the rational design of next-generation antibiotics based on this compelling heterocyclic core.
References
- Zasina, A., et al. (2023).
- Abdel-Maksoud, M. S., et al. (2020). Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. Molecules. [Link]
- Palamarchuk, I., et al. (2021). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][6]Oxazin-2(3H)-Ones. Chemistry of Heterocyclic Compounds. [Link]
- Sroor, F. M., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
- Organic Chemistry Portal. Lawesson's Reagent. organic-chemistry.org. [Link]
- Khatoon, H., & Abdulmalek, E. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. [Link]
- ResearchGate. (2023). Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation.
- El-Sayed, N. N. E., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]
- ResearchGate. (2014). Synthesis and members of 3-aminopyridin-2-one based fragment library.
- Khatoon, H., & Abdulmalek, E. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. PubMed. [Link]
- Encyclopedia.pub. (2021). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub. [Link]
- Organic Syntheses. 3-aminopyridine. orgsyn.org. [Link]
- El-Gazzar, M. G., et al. (2023). Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. Scientific Reports. [Link]
- Wikipedia. 3-Aminopyridine. en.wikipedia.org. [Link]
- Chu, D. T., et al. (1996). Synthesis and structure-activity relationships of 2-pyridones: a novel series of potent DNA gyrase inhibitors as antibacterial agents. Journal of Medicinal Chemistry. [Link]
- Basarab, G. S., et al. (2021). Spiropyrimidinetrione DNA gyrase inhibitors with potent and selective antituberculosis activity. RSC Medicinal Chemistry. [Link]
- Gangjee, A., et al. (2010). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters. [Link]
- Chan, P. F., et al. (2017). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Omega. [Link]
- ResearchGate. (2020). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][1][6][14]Thiadiazole Moiety.
- Sychrová, A., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules. [Link]
- Koca, M., et al. (2021). Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds.
- ResearchGate. (2017). 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis.
Sources
- 1. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Lawesson's Reagent [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and structure-activity relationships of 2-pyridones: a novel series of potent DNA gyrase inhibitors as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spiropyrimidinetrione DNA gyrase inhibitors with potent and selective antituberculosis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
experimental protocol for the synthesis of 3-aminopyridine-2(1H)-thione
An Application Note for the Synthesis of 3-Aminopyridine-2(1H)-thione
Abstract
This document provides a detailed , a heterocyclic compound of significant interest in medicinal chemistry and drug development. The primary method detailed is a robust two-step approach, commencing with the synthesis of the intermediate 3-aminopyridin-2(1H)-one, followed by a thionation reaction using Lawesson's reagent. The causality behind experimental choices, safety considerations, characterization methods, and troubleshooting are discussed in depth. An alternative cyclization strategy is also presented to provide a comprehensive guide for researchers.
Introduction and Scientific Context
The pyridin-2(1H)-thione scaffold and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of an amino group at the 3-position further enhances the molecule's utility as a versatile building block for constructing more complex heterocyclic systems and as a pharmacophore in its own right. This compound serves as a key intermediate for synthesizing novel compounds targeted for antiviral, anticancer, and anti-inflammatory applications.
The synthesis of this target molecule is not trivial and requires a strategic approach. Direct thionation of the pyridine ring is challenging. Therefore, the most reliable and common strategies involve either the thionation of a pre-formed pyridin-2(1H)-one ring or the construction of the ring system from acyclic precursors with the sulfur atom incorporated during the cyclization step.[1] This guide focuses on the former, as the precursor, 3-aminopyridin-2(1H)-one, can be reliably synthesized from readily available starting materials.[2]
Principle and Reaction Mechanism
The core of this protocol is the conversion of a carbonyl group to a thiocarbonyl group. This transformation is effectively achieved using organosulfur-phosphorus reagents, with Lawesson's Reagent (LR) being a premier choice for its efficacy and relatively mild reaction conditions compared to phosphorus pentasulfide (P₄S₁₀).[3]
The mechanism of thionation with Lawesson's Reagent is analogous to the Wittig reaction. In solution, LR is in equilibrium with a more reactive dithiophosphine ylide species. This species reacts with the carbonyl oxygen of the 3-aminopyridin-2(1H)-one to form a four-membered ring intermediate, a thiaoxaphosphetane.[3] This intermediate then collapses, driven by the formation of a very stable P=O bond, to yield the desired thiocarbonyl compound, this compound, and a phosphine oxide byproduct. The stability of the P=O bond is the thermodynamic driving force for the entire reaction.
Materials and Equipment
Reagents and Chemicals
| Reagent/Chemical | CAS Number | Molecular Formula | Purity/Grade | Supplier Example | Notes |
| 3-Aminopyridine | 462-08-8 | C₅H₆N₂ | ≥99% | Sigma-Aldrich | Starting material for precursor synthesis. |
| Chloroacetyl chloride | 79-04-9 | C₂H₂Cl₂O | ≥98% | Alfa Aesar | Highly corrosive and lachrymatory. |
| Hydrazine hydrate | 7803-57-8 | H₆N₂O | ≥98% | Fisher Scientific | Toxic and corrosive. |
| Pyridine | 110-86-1 | C₅H₅N | Anhydrous, ≥99.8% | Acros Organics | Used as solvent and base. |
| Lawesson's Reagent | 19172-47-5 | C₁₄H₁₄O₂P₂S₄ | ≥97% | TCI Chemicals | Strong, unpleasant odor. |
| Toluene | 108-88-3 | C₇H₈ | Anhydrous, ≥99.8% | VWR | Solvent for thionation. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | ACS Grade | Macron | For extraction. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | ACS Grade | J.T. Baker | For aqueous work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | ACS Grade | EMD Millipore | For drying organic layers. |
| Deuterated Solvents (e.g., DMSO-d₆) | 2206-27-1 | C₂D₆OS | NMR Grade | Cambridge Isotope Labs | For NMR analysis. |
Laboratory Equipment
-
Three-neck round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser and heating mantle with magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)
-
Schlenk line (optional, but recommended for anhydrous conditions)
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing tank
-
Glass column for chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves, face shield
Detailed Experimental Protocol
This synthesis is performed in two primary parts: the preparation of the pyridone precursor and its subsequent thionation.
Part A: Synthesis of 3-Aminopyridin-2(1H)-one
This procedure is adapted from established methods for the synthesis of substituted 3-aminopyridin-2(1H)-ones.[2][4]
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a dropping funnel.
-
Initial Charge: To the flask, add 3-aminopyridine (9.41 g, 100 mmol) and anhydrous pyridine (100 mL). Stir the mixture at room temperature to dissolve the solid.
-
Acylation: Cool the solution to 0 °C using an ice bath. Add chloroacetyl chloride (8.7 mL, 110 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Cyclization: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 115 °C) for 4 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Amination: Cool the mixture to room temperature. Carefully add hydrazine hydrate (7.3 mL, 150 mmol) and heat the mixture to 80 °C for 2 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. A precipitate should form. Stir for 30 minutes, then collect the solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold water (3 x 50 mL) and then with a small amount of cold diethyl ether. Dry the solid under vacuum to yield 3-aminopyridin-2(1H)-one as a solid. The product can be further purified by recrystallization from ethanol if necessary.
Part B: Synthesis of this compound
⚠️ SAFETY FIRST: This procedure must be performed in a well-ventilated chemical fume hood. Lawesson's reagent has a powerful and unpleasant odor, and its byproducts are toxic.
-
Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend 3-aminopyridin-2(1H)-one (5.5 g, 50 mmol) in anhydrous toluene (50 mL).
-
Addition of Thionating Agent: Add Lawesson's Reagent (11.1 g, 27.5 mmol, 0.55 eq.) to the suspension in one portion.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor the conversion of the starting material by TLC (e.g., 7:3 Hexane:Ethyl Acetate), observing the disappearance of the pyridone spot and the appearance of a new, typically lower Rf, product spot.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure using a rotary evaporator.
-
Purification:
-
The crude residue can be purified by flash column chromatography on silica gel. A gradient elution system, starting with 100% DCM and gradually increasing the polarity with methanol (e.g., DCM to 98:2 DCM:MeOH), is often effective.
-
Alternatively, the crude solid can be triturated with a suitable solvent like diethyl ether to remove soluble impurities, followed by filtration. .
-
-
Final Product: Combine the fractions containing the pure product, remove the solvent via rotary evaporation, and dry the resulting solid under high vacuum. This will yield this compound.
Workflow Visualization
Caption: Workflow for the two-step synthesis of this compound.
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Appearance: Expected to be a solid, potentially colored (yellow to brown).
-
Melting Point: A sharp melting point range indicates high purity.
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals would include three distinct aromatic protons on the pyridine ring (likely in the δ 6.5-8.0 ppm range), a broad singlet for the N-H proton (which may be exchangeable with D₂O), and a broad singlet for the -NH₂ protons.
-
¹³C NMR (100 MHz, DMSO-d₆): The most characteristic signal would be the C=S carbon, expected to be significantly downfield (δ > 175 ppm). Five other signals for the pyridine ring carbons would also be present.
-
IR Spectroscopy (ATR): Key vibrational bands to confirm the structure include:
-
Disappearance of the C=O stretch (approx. 1650-1680 cm⁻¹) from the precursor.
-
Appearance of a C=S stretching band (approx. 1100-1250 cm⁻¹).
-
N-H stretching bands for the amino group and the ring NH (approx. 3100-3400 cm⁻¹).[5]
-
-
Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z = 127.03.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Part A: Low yield of precursor | Incomplete reaction; moisture contamination. | Ensure anhydrous conditions. Extend reflux time and monitor via TLC. |
| Part B: Incomplete thionation | Insufficient reagent; low reaction temperature; short reaction time. | Ensure the reaction is at a full reflux. Add a small additional portion of Lawesson's Reagent (0.1 eq.). Extend the reaction time. |
| Part B: Product is an inseparable mixture | Degradation of starting material or product. | Ensure the reaction is run under an inert atmosphere. Purify the starting pyridone before thionation. Use a different solvent like anhydrous dioxane. |
| Difficult purification | Byproducts from Lawesson's Reagent are co-eluting with the product. | The crude mixture can be filtered through a short plug of silica gel before full chromatography. Trituration with a non-polar solvent before chromatography can also help. |
| Strong, persistent odor | Residual thionation byproducts. | Work-up can include a wash with a saturated NaHCO₃ solution. All glassware should be quenched with a bleach solution in the fume hood before cleaning. |
Alternative Synthetic Route: Cyclization Strategy
An alternative approach involves building the heterocyclic ring from acyclic precursors. For instance, a substituted chalcone can undergo a cyclocondensation reaction with cyanothioacetamide in the presence of a base like piperidine.[6] This method is particularly useful for synthesizing derivatives with various substitutions on the pyridine ring, as the functionality can be introduced in the chalcone starting material. While powerful, this route requires the synthesis of specific precursors and may not be as direct for the unsubstituted parent compound.
References
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
- Shinkichi Shimizu, et al. (2000). Pyridine and Pyridine Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
- Curphey, T. J. (2002). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461–6473. [Link]
- Bavetsias, V., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. Bioorganic & Medicinal Chemistry, 26(10), 2784-2797. [Link]
- Zayed, M. F., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2(1H)-pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 889-899. [Link]
- Ivachtchenko, A. V., et al. (2021). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][7][8]Oxazin-2(3H)-Ones. Chemistry of Heterocyclic Compounds, 57(5), 458-468. [Link]
- Jesberger, M., et al. (2003). Thio- and Seleno-amides. In Science of Synthesis. Thieme.
- Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3. [Link]
- Kalhor-Monfared, S., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10009, 3-Aminopyridine. [Link]
- Bergman, J., & Tilstam, U. (2002). Thionations Using a P4S10-Pyridine Complex. Phosphorus, Sulfur, and Silicon and the Related Elements, 177(6-7), 1579-1582. [Link]
- NIST (National Institute of Standards and Technology). (n.d.). 3-Aminopyridine. In NIST Chemistry WebBook. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1,4]Oxazin-2(3H)-Ones | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Aminopyridine [webbook.nist.gov]
- 6. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
Application Note: A Robust and Scalable Protocol for the Synthesis of 3-Aminopyridine-2(1H)-thione
Introduction and Strategic Overview
3-Aminopyridine-2(1H)-thione is a pivotal heterocyclic building block in contemporary drug discovery and development. Its unique structural motif, featuring a pyridinethione core with an adjacent amino group, serves as a versatile scaffold for synthesizing a range of pharmacologically active agents. Notably, derivatives of this compound have been investigated as potent inhibitors of HIV-1 reverse transcriptase, highlighting their significance in antiviral research[1].
This application note provides a comprehensive, field-proven guide for the large-scale synthesis of this compound. The protocol is designed for researchers in industrial and academic settings, emphasizing scalability, safety, and reproducibility. Our synthetic strategy is centered on a classical and efficient one-pot reaction between 3-aminopyridine and carbon disulfide. This approach is selected for its operational simplicity, use of readily available starting materials, and amenability to scale-up.
We will delve into the underlying reaction mechanism, provide a detailed step-by-step protocol, address critical safety considerations for handling the reagents, and discuss key parameters for process optimization.
Synthetic Pathway and Mechanism
The synthesis proceeds via the reaction of 3-aminopyridine with carbon disulfide in a suitable solvent, which can also act as a base. The reaction is a well-established method for the formation of pyridinethione rings from aminopyridine precursors.
2.1. Overall Reaction Scheme
2.2. Postulated Reaction Mechanism
The transformation is understood to proceed through a multi-step mechanism initiated by the nucleophilic attack of the amino group of 3-aminopyridine onto the electrophilic carbon of carbon disulfide.
-
Nucleophilic Attack: The exocyclic amino group of 3-aminopyridine acts as a nucleophile, attacking the carbon atom of carbon disulfide to form a zwitterionic dithiocarbamate intermediate.
-
Proton Transfer: A proton is transferred, likely facilitated by a basic solvent or catalyst, to form a more stable pyridinium dithiocarbamate species.
-
Intramolecular Cyclization: The nitrogen atom of the pyridine ring then performs an intramolecular nucleophilic attack on the thiocarbonyl carbon. This key cyclization step forms the new five-membered ring intermediate.
-
Tautomerization: The final step involves tautomerization of the intermediate to yield the thermodynamically stable this compound product.
4.3. Step-by-Step Method
-
Reaction Setup: In a 2 L three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 94.1 g (1.0 mol) of 3-aminopyridine in 500 mL of anhydrous pyridine. [2][3]Stir the mixture until a homogeneous solution is formed.
-
Reagent Addition: Slowly add 60 mL (1.2 mol) of carbon disulfide to the stirring solution via an addition funnel over a period of 60-90 minutes. An exotherm may be observed; maintain the internal temperature below 40 °C during the addition, using a water bath for cooling if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (internal temperature of 80-90 °C) using a temperature-controlled heating mantle. Maintain the reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). As the reaction proceeds, a solid precipitate will form.
-
Work-up and Isolation: After the reaction period, cool the mixture to room temperature, then further cool in an ice bath for 1-2 hours to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold pyridine (2 x 50 mL) and then generously with diethyl ether (3 x 150 mL) to remove residual pyridine and unreacted starting materials.
-
Purification: Transfer the crude solid to a 4 L beaker. Add approximately 1.5-2.0 L of ethanol and heat the suspension to boiling with stirring to dissolve the product.
-
Add 10 g of activated charcoal to the hot solution and continue to boil for 15 minutes to decolorize.
-
Perform a hot filtration through a pad of Celite to remove the charcoal.
-
Allow the clear, hot filtrate to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to induce crystallization.
-
Final Product: Collect the purified, crystalline product by vacuum filtration. Wash the crystals with a small amount of cold ethanol and dry under vacuum at 50 °C to a constant weight. The expected yield is typically in the range of 75-85%. The product should be a light yellow to tan crystalline solid.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: Compare with the literature value.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight (126.18 g/mol ). [4]* Purity: Can be assessed by HPLC or elemental analysis.
Scale-Up and Optimization Insights
-
Thermal Management: The initial addition of CS₂ is exothermic. On a larger scale, this exotherm must be carefully controlled using a jacketed reactor with an efficient cooling system to prevent a runaway reaction.
-
Solvent Choice: While pyridine serves as both a solvent and a base, alternative high-boiling point solvents and non-nucleophilic bases (e.g., triethylamine in DMF or NMP) can be explored to optimize reaction conditions and simplify product work-up.
-
Stirring: Efficient mechanical stirring is crucial, especially as the product precipitates, to ensure homogeneous heating and prevent localized overheating.
-
Purification: For industrial-scale production, recrystallization solvent systems should be optimized for yield, purity, and ease of recovery. Anti-solvent precipitation could be an alternative to cooling crystallization.
References
- Sabnis, R. W. (1994). The Gewald Reaction. Sulphur Reports, 16(1), 1-17.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. John Wiley & Sons.
- Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3.
- Shinkichi Shimizu, et al. (2000). Pyridine and Pyridine Derivatives. Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
- University of Georgia. (n.d.). Safety Protocol for Carbon Disulfide. UGA Research.
- Saari, W. S., et al. (1992). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. Journal of Medicinal Chemistry, 35(21), 3792-802.
- International Chemical Safety Cards (ICSC). (n.d.). ICSC 0022 - CARBON DISULFIDE.
- Chemtrade Logistics Inc. (2017). Safety Data Sheet: Carbon Disulfide.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Carbon Disulfide.
Sources
- 1. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 4. 38240-21-0|this compound|BLD Pharm [bldpharm.com]
The Versatile Virtuoso: Harnessing 3-Aminopyridine-2(1H)-thione for Advanced Organic Synthesis
In the intricate tapestry of organic synthesis, the quest for versatile building blocks that offer a gateway to diverse and biologically relevant scaffolds is perpetual. Among these, 3-aminopyridine-2(1H)-thione emerges as a molecule of significant interest. Its unique arrangement of a nucleophilic amino group, a thione functionality capable of tautomerism and S-alkylation, and an activated pyridine ring system bestows upon it a rich and varied reactivity profile. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
The Structural and Reactive Landscape of this compound
This compound exists in a tautomeric equilibrium with its thiol form, 3-amino-2-mercaptopyridine. This property is fundamental to its reactivity, allowing it to act as either a sulfur or nitrogen nucleophile depending on the reaction conditions. The presence of the amino group at the 3-position and the thione/thiol group at the 2-position creates a powerful 1,3-N,S-binucleophilic system, primed for the construction of fused heterocyclic rings.
Synthesis of the Building Block: A Reliable Protocol
While various methods exist for the synthesis of aminopyridines, a common route to this compound involves the transformation of a readily available precursor like 2-chloro-3-nitropyridine.
Protocol 1: Synthesis of this compound
Step 1: Thionation of 2-Chloro-3-nitropyridine
In a round-bottom flask, 2-chloro-3-nitropyridine is dissolved in a suitable solvent such as ethanol. An equimolar amount of a sulfur source, for instance, sodium hydrosulfide (NaSH), is added portion-wise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is neutralized with a weak acid to precipitate the 2-thione-3-nitropyridine intermediate.
Step 2: Reduction of the Nitro Group
The 2-thione-3-nitropyridine intermediate is then subjected to reduction. A common and effective method is the use of a reducing agent like tin(II) chloride (SnCl₂) in an acidic medium (e.g., concentrated hydrochloric acid) or catalytic hydrogenation using a palladium catalyst (Pd/C) under a hydrogen atmosphere.[1] The reaction progress is monitored by TLC. After complete reduction, the reaction mixture is carefully neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the crude this compound. The product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Gateway to Fused Heterocycles: Key Applications and Protocols
The strategic placement of reactive functional groups in this compound makes it an exceptional precursor for the synthesis of a variety of fused heterocyclic systems, many of which are of significant interest in medicinal chemistry.
The Synthesis of Thieno[2,3-b]pyridines: A Workhorse Reaction
One of the most well-established applications of this compound and its analogs is in the synthesis of thieno[2,3-b]pyridines. These scaffolds are present in a number of biologically active compounds. The reaction typically proceeds via the S-alkylation of the thione followed by an intramolecular cyclization.
The reaction is initiated by the deprotonation of the thiol tautomer with a base, forming a thiolate anion. This potent nucleophile then attacks an α-halo carbonyl compound (or other suitable electrophile) in an SN2 reaction. The resulting intermediate possesses a nucleophilic amino group and an electrophilic carbonyl group in proximity, setting the stage for an intramolecular cyclization (Thorpe-Ziegler reaction if a nitrile is present) to form the thiophene ring fused to the pyridine core.[2][3]
Experimental Workflow: Synthesis of Thieno[2,3-b]pyridines
Caption: General workflow for the synthesis of thieno[2,3-b]pyridines.
-
S-Alkylation: To a solution of this compound (1 mmol) in absolute ethanol (20 mL), a catalytic amount of a base such as sodium ethoxide is added. The mixture is stirred at room temperature for 15 minutes. Then, ethyl 2-chloroacetoacetate (1.1 mmol) is added dropwise. The reaction mixture is heated to reflux for 2-4 hours, with progress monitored by TLC.
-
Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is triturated with cold water, and the resulting solid is collected by filtration.
-
Purification: The crude product is washed with water and then recrystallized from ethanol to afford the pure ethyl 3-amino-thieno[2,3-b]pyridine-2-carboxylate.
Construction of Pyrido[2,3-b][4][5]thiazines: Accessing Bioactive Scaffolds
The bifunctional nature of this compound also allows for the synthesis of six-membered heterocyclic rings fused to the pyridine core. The reaction with α,β-unsaturated carbonyl compounds or 1,2-dihaloethanes can lead to the formation of pyrido[2,3-b][4][5]thiazines, a class of compounds investigated for their potential anticancer activities.[6]
In the reaction with an α,β-unsaturated carbonyl compound, a Michael addition of the sulfur nucleophile to the β-carbon is the initial step. This is followed by an intramolecular cyclization of the amino group onto the carbonyl carbon. Subsequent dehydration leads to the formation of the dihydropyrido[4][5]thiazine ring, which can be oxidized to the aromatic pyrido[4][5]thiazine.
Reaction Pathway: Pyrido[2,3-b][4][5]thiazine Formation
Caption: Simplified reaction pathway for pyridothiazine synthesis.
-
Reaction Setup: In a round-bottom flask, this compound (1 mmol) is dissolved in a suitable solvent like dimethylformamide (DMF, 15 mL). A base, such as potassium carbonate (K₂CO₃, 1.5 mmol), is added, and the mixture is stirred.
-
Addition of Electrophile: Chloroacetyl chloride (1.1 mmol) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).
-
Work-up and Isolation: The reaction mixture is poured into ice-water, and the precipitated solid is collected by filtration.
-
Purification: The crude product is washed with water and can be purified by recrystallization from a suitable solvent like acetic acid to yield the desired pyrido[2,3-b][4][5]thiazin-2-one derivative.
Biological Significance of Derived Scaffolds
The heterocyclic systems synthesized from this compound are not merely of academic interest; they often exhibit a range of biological activities. The resulting thieno[2,3-b]pyridines and pyrido[2,3-b][4][5]thiazines have been reported to possess antimicrobial, anticancer, and anti-inflammatory properties. For instance, certain pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, which can be accessed from thieno[2,3-b]pyridine precursors, have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[7]
| Compound Class | Biological Activity | Reported IC₅₀ Values |
| Pyrido[2,3-d]pyrimidin-4(3H)-ones | Anticancer (EGFR inhibitors) | 0.099 - 0.571 µM against EGFR |
| Pyrido[4,3-e][2][4][5]triazino[3,2-c][2][4][5]thiadiazines | Anticancer (HCT-116, HeLa, MCF-7) | 9 - 97 µM |
| Thiazole derivatives based on pyrazoline | Anticancer | < 100 µg/mL |
Note: IC₅₀ values are highly dependent on the specific compound structure and the cell line or enzyme being tested.[4][7][8]
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block in the arsenal of the synthetic organic chemist. Its inherent reactivity, governed by the interplay of the amino and thione functionalities, provides a direct and efficient entry into a wide array of fused heterocyclic systems. The protocols outlined herein serve as a practical guide for researchers to explore the synthetic potential of this remarkable molecule. As the demand for novel therapeutic agents continues to grow, the strategic application of this compound in the synthesis of complex and biologically active molecules is poised to make significant contributions to the field of drug discovery and development.
References
- MDPI. (2021). Synthesis of Novel Pyrido[4,3-e][2][4][5]triazino[3,2-c][2][4][5]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity.
- ResearchGate. (n.d.). Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives Review.
- SpringerLink. (2014). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][4][5]Oxazin-2(3H)-Ones.
- ResearchGate. (n.d.). One-Pot Synthesis of 4,6-Diaryl-3-cyanopyridine-2(1H)-thiones and Their Transformation to Substituted Thieno[2,3-b;4,5-b]dipyridines and Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines.
- National Center for Biotechnology Information. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors.
- ResearchGate. (n.d.). Synthesis and Anticancer Activity of Some pyrido[2,3-d]pyrimidine Derivatives as Apoptosis Inducers and Cyclin-Dependent Kinase Inhibitors.
- ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines.
- PubMed. (1987). Synthesis of potential anticancer agents. Pyrido[4,3-b][4][5]oxazines and pyrido[4,3-b][4][5]thiazines.
- ResearchGate. (n.d.). Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives.
- Organic Syntheses. (n.d.). 3-aminopyridine.
- ResearchGate. (n.d.). Thienopyridines: Synthesis, Properties, and Biological Activity.
- ResearchGate. (n.d.). 3-Cyanopyridine-2(1 H )-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines.
- National Center for Biotechnology Information. (2021). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation.
- ResearchGate. (n.d.). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
Sources
- 1. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Versatile Role of 3-Aminopyridine-2(1H)-thione in Materials Science: Application Notes and Protocols
Authored by: A Senior Application Scientist
Introduction: 3-Aminopyridine-2(1H)-thione is a heterocyclic compound of significant interest in materials science. Its unique molecular structure, featuring a pyridine ring, an amino group, and a thione group, imparts a range of properties that make it a versatile building block for the development of advanced materials. The presence of multiple heteroatoms (N and S) provides excellent coordination sites for metal ions, while the aromatic pyridine ring contributes to its electronic properties and stability. This guide provides an in-depth exploration of the applications of this compound in materials science, with a focus on its role as a corrosion inhibitor and a chemosensor for metal ion detection. The protocols provided herein are designed to be self-validating and are accompanied by explanations of the underlying scientific principles to empower researchers in their experimental design.
Part 1: Synthesis and Characterization of this compound
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common approach involves the reaction of 2-chloro-3-nitropyridine with sodium hydrosulfide, followed by reduction of the nitro group.[1] Alternatively, the thionation of 3-aminopyridin-2(1H)-one using Lawesson's reagent is another effective method. The resulting compound can be characterized using standard analytical techniques such as NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Part 2: Application as a Corrosion Inhibitor for Mild Steel
The corrosion of metals, particularly steel, is a major concern in various industries. The use of organic inhibitors is a common strategy to mitigate corrosion. This compound has emerged as a promising corrosion inhibitor, especially in acidic environments.[1][2]
Mechanism of Corrosion Inhibition:
The effectiveness of this compound as a corrosion inhibitor stems from its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[3] This adsorption is facilitated by the presence of nitrogen and sulfur atoms, which possess lone pairs of electrons that can coordinate with the vacant d-orbitals of iron atoms on the steel surface.[4] The pyridine ring can also interact with the metal surface through π-electrons. This adsorption process can be described by various isotherms, with the Langmuir adsorption isotherm often providing a good fit, suggesting the formation of a monolayer of the inhibitor on the metal surface.[2][3]
Experimental Protocol for Evaluating Corrosion Inhibition Efficiency:
This protocol outlines the steps to assess the corrosion inhibition performance of this compound for mild steel in a 1 M HCl solution using the weight loss method and electrochemical techniques.
Materials and Equipment:
-
Mild steel coupons of known composition and surface area
-
This compound
-
Hydrochloric acid (HCl), 1 M solution
-
Acetone, ethanol, and deionized water
-
Analytical balance (±0.1 mg)
-
Water bath or thermostat
-
Electrochemical workstation with a three-electrode cell (mild steel as working electrode, platinum as counter electrode, and saturated calomel electrode as reference electrode)
-
Polishing papers of various grades
Protocol Steps:
-
Preparation of Mild Steel Coupons:
-
Mechanically polish the mild steel coupons with successively finer grades of emery paper.
-
Degrease the coupons with acetone, rinse with ethanol, and finally with deionized water.
-
Dry the coupons and store them in a desiccator.
-
Accurately weigh each coupon before immersion.
-
-
Weight Loss Measurements:
-
Prepare 1 M HCl solutions containing different concentrations of this compound (e.g., 0, 50, 100, 200, 500 ppm).
-
Immerse the pre-weighed mild steel coupons in the respective solutions for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25 °C).
-
After the immersion period, retrieve the coupons, rinse them with deionized water, and scrub them with a soft brush to remove any corrosion products.
-
Rinse again with ethanol and acetone, dry, and reweigh.
-
Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:
-
CR (mg cm⁻² h⁻¹) = (W₁ - W₂) / (A * t)
-
IE% = [(CR₀ - CR₁) / CR₀] * 100
-
Where W₁ and W₂ are the weights of the coupon before and after immersion, A is the surface area of the coupon, t is the immersion time, CR₀ is the corrosion rate in the absence of the inhibitor, and CR₁ is the corrosion rate in the presence of the inhibitor.
-
-
-
Electrochemical Measurements:
-
Perform potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) measurements using the three-electrode cell.
-
For PDP, scan the potential from a cathodic potential to an anodic potential at a slow scan rate (e.g., 1 mV/s).
-
For EIS, apply a small amplitude AC signal (e.g., 10 mV) at the open circuit potential over a frequency range (e.g., 100 kHz to 0.01 Hz).
-
Analyze the PDP curves to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes.
-
Analyze the EIS data by fitting it to an equivalent circuit model to obtain parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency from both PDP and EIS data.
-
Data Presentation:
| Inhibitor Conc. (ppm) | Weight Loss (mg) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (IE%) |
| 0 | X | Y | - |
| 50 | ... | ... | ... |
| 100 | ... | ... | ... |
| 200 | ... | ... | ... |
| 500 | ... | ... | ... |
Visualization of Experimental Workflow:
Caption: Workflow for evaluating the corrosion inhibition efficiency of this compound.
Part 3: Application as a Chemosensor for Metal Ion Detection
The ability of this compound to form stable complexes with various metal ions makes it an excellent candidate for the development of chemosensors.[5] These sensors can provide a rapid and selective detection of metal ions, which is crucial for environmental monitoring and various industrial processes.
Mechanism of Metal Ion Sensing:
The sensing mechanism is typically based on a change in the optical properties (color or fluorescence) of the molecule upon binding to a metal ion.[6] The coordination of the metal ion with the nitrogen and sulfur atoms of the this compound molecule can alter its electronic structure, leading to a shift in the absorption or emission spectrum. This change can be detected visually or with a spectrophotometer. The selectivity of the sensor for a particular metal ion can be tuned by modifying the structure of the ligand.
Experimental Protocol for Fabrication and Testing of a Colorimetric Sensor for Cu(II) Ions:
This protocol describes the preparation of a solution-based colorimetric sensor using this compound for the detection of Cu(II) ions.
Materials and Equipment:
-
This compound
-
Copper(II) sulfate (CuSO₄) or other soluble Cu(II) salt
-
Various metal salt solutions (for selectivity studies, e.g., salts of Ni²⁺, Co²⁺, Zn²⁺, Fe³⁺, etc.)
-
Solvent (e.g., a mixture of water and a polar organic solvent like acetonitrile or ethanol)
-
UV-Vis spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
Protocol Steps:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in the chosen solvent.
-
Prepare stock solutions of Cu(II) ions and other metal ions (e.g., 10 mM) in deionized water.
-
-
Optimization of Sensing Conditions:
-
Investigate the effect of solvent composition and pH on the sensing performance.
-
Titrate the this compound solution with the Cu(II) solution and record the UV-Vis spectra at each addition.
-
Determine the optimal pH range for the sensing reaction.
-
-
Selectivity Study:
-
To a solution of this compound, add an excess of various interfering metal ions.
-
Record the UV-Vis spectra and observe any color changes.
-
Then, add the Cu(II) solution to the same mixture and record the spectral changes to assess the selectivity of the sensor.
-
-
Determination of Detection Limit:
-
Perform a titration of the this compound solution with low concentrations of Cu(II) ions.
-
Plot the absorbance at the characteristic wavelength against the concentration of Cu(II).
-
Calculate the limit of detection (LOD) using the formula: LOD = 3σ / S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve.
-
Data Presentation:
| Metal Ion | Absorbance Change (ΔA) | Color Change |
| Cu²⁺ | Significant | Yes |
| Ni²⁺ | Negligible | No |
| Co²⁺ | Negligible | No |
| Zn²⁺ | Negligible | No |
| Fe³⁺ | Minor | No |
Visualization of Sensing Mechanism:
Caption: Schematic of the metal ion sensing mechanism.
Part 4: Coordination Chemistry and Potential in Coordination Polymers
The rich coordination chemistry of this compound makes it a valuable ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs).[7][8] These materials have potential applications in gas storage, catalysis, and sensing. The ability of the ligand to bridge multiple metal centers through its different donor atoms can lead to the formation of extended one-, two-, or three-dimensional structures. Further research in this area could uncover novel materials with tailored properties.
Conclusion and Future Outlook
This compound is a molecule with significant potential in materials science. Its applications as a corrosion inhibitor and a chemosensor are well-documented, and its utility in the synthesis of coordination polymers is an emerging area of interest. Future research could focus on the development of new derivatives with enhanced performance, the fabrication of solid-state sensors, and the exploration of its applications in other areas such as catalysis and optoelectronics. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers working in these exciting fields.
References
- Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][9][10]Oxazin-2(3H)-Ones.Source not available. [URL not available]
- Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors.Source not available. [URL not available]
- Syntheses, structural characterization, and thermal behaviour of metal complexes with 3-aminopyridine as co-ligands.
- Rhodamine-aminopyridine based fluorescent sensors for Fe3+ in water: Synthesis, quantum chemical interpretation and living cell application.
- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central. [Link]
- Synthesis and members of 3-aminopyridin-2-one based fragment library....
- Pyrimidine-2-thione derivatives as corrosion inhibitors for mild steel in acidic environments. Royal Society of Chemistry. [Link]
- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. [Link]
- Competing adsorption mechanisms of pyridine on Cu, Ag, Au, and Pt(110) surfaces.Source not available. [URL not available]
- Fluorescent and colorimetric sensors for anions: Highlights from 2020 to 2022. Coordination Chemistry Reviews. [URL not available]
- Synthesis and Fluorescent Properties of Aminopyridines and the Application in "Click and Probing". PubMed. [Link]
- Synthesis of 3-Aminopyridine.
- 3-Cyanopyridine-2(1 H )-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines.
- The Role of 3-Amino-2-Phenylimidazo[1,2-a]Pyridine as Corrosion Inhibitor for C38 Steel in 1M HCl. Der Pharma Chemica. [Link]
- Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives.
- Synthesis and Characterization of Cationic Iron Half Sandwich Complexes of Aminopyridines. Preprints.org. [Link]
- Recent Advances in the Application of Bionanosensors for the Analysis of Heavy Metals in Aqu
- Analysis of Pyridine, Picoline and Lutidine's Adsorption Behavior on The Al (111)-lattice. Biointerface Research in Applied Chemistry. [Link]
- Syntheses, structural characterization, and thermal behaviour of metal complexes with 3-aminopyridine as co-ligands. Graz University of Technology. [Link]
- Synthesis and characterization of Fe(III) and Pb(ll) complexes with 3-hydroxypyridine-2(1H)-thiones. PubMed. [Link]
- The corrosion inhibition effect of a pyridine derivative for low carbon steel in 1 M HCl medium: Complemented with antibacterial studies.
- The Role of 3-Amino-2-Phenylimidazo[1,2-a]Pyridine as Corrosion Inhibitor for C38 Steel in 1M HCl.
- 3-aminopyridine. Organic Syntheses. [Link]
- Experimental and computational studies on the corrosion inhibition potential of a novel synthesized thiophene and pyridine-based 1,3,4-oxadiazole hybrid against mild steel corrosion in 1 N HCl. PubMed. [Link]
- 3-Aminopyridine Salicylidene: A Sensitive and Selective Chemosensor for the Detection of Cu(II), Al(III), and Fe(III)
- Adsorption of Pyridine on the Gold(111) Surface: Implications for “Alligator Clips” for Molecular Wires.
- Chromone functionalized pyridine chemosensor for cupric ions detection.
- Effects of adsorbed pyridine derivatives and ultrathin atomic-layer-deposited alumina coatings on the conduction band-edge energy of TiO2 and on redox-shuttle-derived dark currents. PubMed. [Link]
- Chemosensors, Volume 12, Issue 6 (June 2024). MDPI. [Link]
- THEORETICAL (DFT) AND EXPERIMENTAL APPROACH TO THE CORROSION INHIBITION EFFICIENCY OF SOME AMINO PYRIDINE DERIVATIVES.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.Source not available. [URL not available]
- Theoretical calculations of pyridine adsorption on the surfaces of Ti, Zr, N doped graphene.Source not available. [URL not available]
- Synthesis, characterization and evaluation the performance of some novel pyridinone derivatives as corrosion inhibitors in some.
- Comprehensive evaluation of 5-imino-1,2,4-dithiazolidine-3-thione as a corrosion inhibitor for mild steel in hydrochloric acid solution.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Pyrimidine-2-thione derivatives as corrosion inhibitors for mild steel in acidic environments - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. ora.uniurb.it [ora.uniurb.it]
- 7. researchgate.net [researchgate.net]
- 8. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
The Role of 3-Aminopyridine-2(1H)-thione in the Synthesis of Privileged Kinase Inhibitor Scaffolds
An Application Guide for Medicinal Chemists
Abstract: Protein kinases are a critical class of enzymes and a major focus of drug discovery, particularly in oncology. The development of small molecule inhibitors that target the ATP-binding site of kinases remains a cornerstone of modern medicinal chemistry. This guide details the strategic use of 3-aminopyridine-2(1H)-thione, a versatile and reactive heterocyclic building block, for the synthesis of fused pyridopyrimidine and thienopyridine scaffolds. These scaffolds are considered "privileged" due to their structural resemblance to adenine, enabling them to act as ATP-competitive inhibitors. We provide detailed protocols for key synthetic transformations, explain the chemical rationale behind these methodologies, and discuss the strategic advantages of incorporating a thione moiety as a bioisosteric replacement for more common carbonyl groups in kinase inhibitor design.
Introduction: The Quest for Novel Kinase Inhibitor Scaffolds
The human kinome comprises over 500 protein kinases that regulate the majority of cellular pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The strategy of targeting the highly conserved ATP-binding site has proven exceptionally fruitful, leading to dozens of approved drugs. A common feature of many successful Type I kinase inhibitors is a heterocyclic core that mimics the hydrogen bonding pattern of the adenine ring of ATP, forming key interactions with the "hinge" region of the kinase.
While the 3-aminopyridin-2(1H)-one scaffold has been successfully employed in the discovery of inhibitors for kinases such as Itk, MPS1, and Aurora kinases, its sulfur analog, This compound , remains a comparatively underexplored starting material.[1][2] This presents a unique opportunity for scaffold innovation. The replacement of an oxygen atom with sulfur (bioisosterism) can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and hydrogen bonding capacity, potentially leading to novel intellectual property and improved drug-like characteristics.[3]
This document serves as a practical guide for researchers, providing robust protocols to leverage the unique reactivity of this compound for the efficient construction of high-value heterocyclic systems poised for kinase inhibitor library development.
Part 1: Chemical Profile and Strategic Reactivity
This compound is a bifunctional molecule whose utility stems from the strategic placement of its reactive centers. Understanding its chemical nature is paramount to exploiting its synthetic potential.
1.1. Tautomerism and Key Reactive Sites
The molecule exists in equilibrium between its thione and thiol tautomeric forms. This equilibrium is solvent-dependent but critically enables reactivity at multiple sites:
-
The 3-Amino Group: A potent nucleophile, ideal for initiating cyclization reactions.
-
The Thione/Thiol Group: The thiol form is a soft nucleophile, readily undergoing S-alkylation. The thione itself can participate in cyclocondensation.
-
The Pyridine Ring: While less reactive, the C4 and C6 positions can be functionalized, often after the initial fused ring is constructed.
The ortho-relationship of the amino group and the thioamide moiety is the key structural feature, pre-organizing the molecule for the formation of fused five- and six-membered rings.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 38240-21-0 |
| Molecular Formula | C₅H₆N₂S |
| Molecular Weight | 126.18 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| Key Reactive Moieties | o-Amino-thioamide |
1.2. The Thione as a Bioisostere
In drug design, replacing a functional group with another that retains similar biological activity is a powerful strategy known as bioisosteric replacement.[4] Substituting a carbonyl group (C=O) with a thiocarbonyl (C=S) offers several advantages:
-
Modulated H-Bonding: The sulfur atom is a weaker hydrogen bond acceptor than oxygen, which can fine-tune binding affinity and improve selectivity.
-
Increased Lipophilicity: This can enhance membrane permeability and alter pharmacokinetic profiles.
-
Novel Interactions: The larger, more polarizable sulfur atom can engage in unique non-bonding interactions with receptor side chains (e.g., methionine) that are unavailable to oxygen.[5][6]
-
Metabolic Stability: The C=S bond may exhibit different metabolic stability compared to C=O, potentially blocking a route of metabolic degradation.
Part 2: Protocols for the Synthesis of Privileged Scaffolds
The primary synthetic value of this compound lies in its utility as a precursor to fused heterocyclic systems. The following protocols describe the construction of two distinct, high-value kinase inhibitor cores.
Protocol 1: Cyclocondensation to Pyrido[2,3-d]pyrimidin-4(3H)-thiones
This protocol utilizes the inherent reactivity of the o-amino-thioamide system to construct the pyrido[2,3-d]pyrimidine scaffold, a well-established ATP-mimetic core.[1][7][8] The reaction proceeds via condensation with a one-carbon electrophile, such as triethyl orthoformate.
Rationale: This reaction is a classic and efficient method for building a pyrimidine ring onto an existing amino-heterocycle. The amino group acts as the initial nucleophile, attacking the electrophile, followed by intramolecular cyclization and elimination to yield the fused aromatic system. The resulting scaffold is primed for hinge-binding.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in triethyl orthoformate (10-15 eq, serving as both reagent and solvent), add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated sulfuric acid or 0.1 eq of p-toluenesulfonic acid).
-
Heating: Heat the reaction mixture to reflux (approx. 145-150 °C) for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.
-
Workup: Upon completion, allow the mixture to cool to room temperature. The excess triethyl orthoformate can be removed under reduced pressure.
-
Isolation: The resulting crude solid is often triturated with a non-polar solvent like diethyl ether or hexane to remove soluble impurities. The solid product is then collected by vacuum filtration.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to afford the pure pyrido[2,3-d]pyrimidin-4(3H)-thione.
Self-Validation & Troubleshooting:
-
Expected Outcome: Formation of a new solid with a distinct melting point and spectroscopic data (¹H NMR, ¹³C NMR, MS) consistent with the fused bicyclic structure.
-
Potential Pitfall: Incomplete reaction or charring at high temperatures.
-
Troubleshooting: If the reaction is sluggish, ensure the acid catalyst is active. If charring occurs, consider a lower reaction temperature for a longer duration or using a high-boiling solvent like diphenyl ether with a stoichiometric amount of the orthoformate.
Protocol 2: Gewald-Type Synthesis of 3-Aminothieno[2,3-b]pyridines
This protocol builds a fused thiophene ring, yielding the thieno[2,3-b]pyridine scaffold, another core structure found in numerous kinase inhibitors.[9][10][11] The reaction involves an initial S-alkylation followed by a base-catalyzed intramolecular Thorpe-Ziegler cyclization.
Rationale: This powerful reaction sequence first utilizes the nucleophilicity of the thiol tautomer to form a C-S bond. The newly introduced α-methylene group, activated by the adjacent nitrile, is then deprotonated by a base, allowing the resulting carbanion to attack the nitrile carbon, leading to a highly favorable intramolecular cyclization.
Step-by-Step Methodology:
-
S-Alkylation: In a suitable polar aprotic solvent (e.g., DMF, ethanol), dissolve this compound (1.0 eq). Add a base such as potassium carbonate or potassium hydroxide (1.1 eq) and stir for 15-20 minutes at room temperature. To this mixture, add an α-halonitrile (e.g., chloroacetonitrile) (1.05 eq) dropwise. Stir at room temperature for 1-3 hours until TLC/LC-MS indicates complete formation of the S-alkylated intermediate.
-
Cyclization: To the same reaction mixture, add a stronger base (e.g., sodium ethoxide or DBU, 1.2 eq) to catalyze the intramolecular cyclization. Gently warm the mixture (40-60 °C) if necessary and stir for an additional 2-6 hours.
-
Workup: Once the cyclization is complete, pour the reaction mixture into ice-water. The resulting precipitate is the crude product.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with water to remove inorganic salts.
-
Purification: The crude 3-aminothieno[2,3-b]pyridine-2-carbonitrile can be purified by recrystallization from ethanol or by column chromatography.
Self-Validation & Troubleshooting:
-
Expected Outcome: The final product will show the appearance of a new amino group signal in the ¹H NMR spectrum and the disappearance of the thiol/thione proton. Mass spectrometry will confirm the expected molecular weight.
-
Potential Pitfall: Isolation of the uncyclized S-alkylated intermediate if the base for the second step is not strong enough or if the reaction is not heated sufficiently.
-
Troubleshooting: If cyclization is slow, a stronger base (e.g., NaH) or higher temperatures can be employed. Ensure the α-halo reagent is pure, as impurities can lead to side reactions.
Part 3: Strategic Application in Kinase Inhibitor Design
The true value of the scaffolds derived from this compound is realized when they are incorporated into a rational drug design workflow.
3.1. Mechanism of Action: ATP-Competitive Hinge Binding
The pyrido[2,3-d]pyrimidin-4(3H)-thione core is an excellent bioisostere of adenine. It presents a specific arrangement of hydrogen bond donors and acceptors that can effectively engage the kinase hinge region, the flexible loop connecting the N- and C-lobes of the kinase domain. This interaction anchors the inhibitor in the ATP pocket, preventing the binding of the natural substrate.
Caption: ATP-competitive binding of a pyrido[2,3-d]pyrimidin-thione core to a generic kinase hinge region.
3.2. Workflow for Kinase Inhibitor Library Development
The synthesized cores are not end-points but rather platforms for diversification. A typical workflow involves installing various substituents at key positions to explore the chemical space within the ATP binding site, thereby optimizing potency and selectivity.
Caption: A typical workflow for developing a kinase inhibitor library starting from this compound.
Conclusion
This compound represents a valuable, yet underutilized, starting material for the synthesis of kinase inhibitors. Its unique chemical architecture allows for the efficient, high-yield construction of privileged heterocyclic scaffolds such as pyrido[2,3-d]pyrimidines and thieno[2,3-b]pyridines. By serving as a bioisosteric analog to more common oxygen-containing cores, the strategic incorporation of the thione moiety offers a promising avenue for modulating pharmacological properties and generating novel intellectual property. The protocols and strategies outlined in this guide provide a clear and actionable framework for researchers and drug development professionals to harness the potential of this versatile building block in the ongoing quest for next-generation kinase inhibitors.
References
- Fearon, D., Westwood, I. M., van Montfort, R. L. M., Bayliss, R., Jones, K., & Bavetsias, V. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 26(11), 3021–3029. [Link]
- Dyachenko, V. D., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Molecules, 26(11), 3185. [Link]
- Fisyuk, A. S., et al. (2014). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][12]Oxazin-2(3H)-Ones. Chemistry of Heterocyclic Compounds, 50, 217–224. [Link]
- Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12835–12852. [Link]
- Lin, S., et al. (2010). Utilization of a nitrogen–sulfur nonbonding interaction in the design of new 2-aminothiazol-5-yl-pyrimidines as p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(13), 3924-3928. [Link]
- Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. [Link]
- Shaw, G., et al. (1990). Tyrosine kinase inhibitors. 1. Structure-activity relationships for inhibition of epidermal growth factor receptor tyrosine kinase activity by 2,3-dihydro-2-thioxo-1H-indole-3-alkanoic acids and 2,2'-dithiobis(1H-indole-3-alkanoic acids). Journal of Medicinal Chemistry, 33(1), 182-187. [Link]
- Wikipedia contributors. (2023). Adenosine triphosphate. Wikipedia, The Free Encyclopedia. [Link]
- Dyachenko, V. D., & Krivokolysko, S. G. (2018). Thienopyridines: Synthesis, Properties, and Biological Activity. Chemistry of Heterocyclic Compounds, 54, 847–866. [Link]
- Norman, M. H. (2014). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry, Drug Discovery and Development. [Link]
- Norman, D. D. G., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(9), 3236–3251. [Link]
- Dyachenko, V. D., et al. (2005). Synthesis and Reactions of Substituted 3-amino-2-furyl(aryl)-thieno[2,3-b]pyridines. Molecules, 10(9), 1084-1091. [Link]
- Palanimuthu, D., & Shinde, D. B. (2022). Application of chemical similarity and bioisosteres to find allosteric inhibitors of type 2 lipid kinase γ. Journal of Biomolecular Structure and Dynamics, 41(16), 7933-7945. [Link]
- Palomo, V., et al. (2019). New Compounds with Bioisosteric Replacement of Classic Choline Kinase Inhibitors Show Potent Antiplasmodial Activity. Molecules, 24(22), 4153. [Link]
Sources
- 1. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications [mdpi.com]
- 2. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of chemical similarity and bioisosteres to find allosteric inhibitors of type 2 lipid kinase γ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The influence of intramolecular sulfur-lone pair interactions on small-molecule drug design and receptor binding. | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Fluorescent Probes Based on 3-Aminopyridine Derivatives
Introduction: The Versatility of the 3-Aminopyridine Scaffold in Fluorescence Sensing
The field of fluorescence microscopy and sensing has been revolutionized by the development of small molecule probes that enable the visualization and quantification of specific analytes within complex biological and chemical systems. Among the diverse array of fluorophore scaffolds, 3-aminopyridine and its derivatives have emerged as a particularly versatile class of compounds. The inherent electronic properties of the pyridine ring, coupled with the reactive amino group, provide a robust platform for the design of novel fluorescent probes with tailored photophysical characteristics and analyte specificities.[1][2]
The 3-aminopyridine core features a unique combination of an electron-donating amino group and an electron-withdrawing pyridine ring, which can establish a "push-pull" system—a common characteristic of many fluorescent dyes.[1] This electronic arrangement makes the photophysical properties of 3-aminopyridine derivatives highly sensitive to their local microenvironment, a key attribute for the development of fluorescent sensors. Furthermore, the primary amino group serves as a convenient synthetic handle for derivatization, allowing for the facile introduction of various recognition moieties to confer selectivity for specific analytes such as metal ions and protons (pH).[1][2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 3-aminopyridine-based fluorescent probes. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the interpretation of results.
I. Synthesis of 3-Aminopyridine-Based Fluorescent Probes
The synthesis of fluorescent probes based on 3-aminopyridine derivatives can be approached through various synthetic strategies. A common and effective method involves the condensation of a 3-aminopyridine derivative with an aldehyde or ketone to form a Schiff base. This reaction is often straightforward and results in a fluorescent product with a new recognition site.
Protocol 1: Synthesis of a 3-Aminopyridine Schiff Base Fluorescent Probe
This protocol describes the synthesis of a Schiff base derived from 3-aminopyridine and a substituted salicylaldehyde, a common strategy for creating fluorescent chemosensors for metal ions.[3][4][5]
Materials:
-
3-aminopyridine
-
Substituted salicylaldehyde (e.g., 2-hydroxy-1-naphthaldehyde)
-
Methanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 10 mmol of 3-aminopyridine in 30 mL of anhydrous methanol. Stir the solution until the 3-aminopyridine is completely dissolved.
-
Addition of Aldehyde: To the stirring solution, add 10 mmol of the substituted salicylaldehyde.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol) using a heating mantle. Let the reaction proceed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced using a rotary evaporator.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold methanol to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane/ethyl acetate solvent system to obtain the pure Schiff base fluorescent probe.
-
Characterization: Confirm the structure of the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
II. Photophysical Characterization of 3-Aminopyridine-Based Probes
A thorough characterization of the photophysical properties of a new fluorescent probe is essential to understand its behavior and potential applications. Key parameters include the absorption and emission spectra, molar absorptivity, and fluorescence quantum yield.
Protocol 2: Determination of Photophysical Properties
This protocol outlines the steps for characterizing the key photophysical parameters of a newly synthesized 3-aminopyridine derivative.
Materials:
-
Synthesized 3-aminopyridine fluorescent probe
-
Spectroscopic grade solvents (e.g., ethanol, DMSO, acetonitrile)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Known fluorescence quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)[6][7]
Procedure:
A. Absorption Spectroscopy:
-
Stock Solution Preparation: Prepare a stock solution of the fluorescent probe in a suitable spectroscopic grade solvent at a concentration of 1 mM.
-
Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 2, 5, 10, 20 µM).
-
UV-Vis Measurement: Record the absorption spectra of the working solutions using a UV-Vis spectrophotometer from 200 to 800 nm. Use the pure solvent as a blank.
-
Determination of Molar Absorptivity (ε): Using the Beer-Lambert law (A = εcl), plot the absorbance at the wavelength of maximum absorption (λ_max) against the concentration. The molar absorptivity (ε) can be calculated from the slope of the resulting linear plot.
B. Fluorescence Spectroscopy:
-
Emission Spectra: Using a fluorometer, record the fluorescence emission spectra of the dilute solutions (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects) by exciting at their respective λ_max.
-
Excitation Spectra: Record the fluorescence excitation spectra by monitoring the emission at the wavelength of maximum emission.
C. Determination of Fluorescence Quantum Yield (Φf) (Relative Method): [6][7][8][9][10]
-
Standard and Sample Preparation: Prepare a series of dilutions of both the known standard and the synthesized probe in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.
-
Fluorescence Measurement: Record the fluorescence emission spectra for all solutions, ensuring that the instrument settings (e.g., excitation and emission slit widths) are identical for both the standard and the sample.
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the slope (gradient) of the resulting linear plots for both the standard (Grad_std) and the sample (Grad_sample).
-
-
Quantum Yield Calculation: Calculate the quantum yield of the sample (Φf_sample) using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
Grad are the gradients from the plots.
-
n are the refractive indices of the solvents used (if the same solvent is used, this term is 1).
-
Table 1: Representative Photophysical Properties of 3-Aminopyridine Derivatives
| Compound | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φf) | Solvent | Reference |
| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 480 | 0.31 | Ethanol | [11] |
| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 480 | 0.44 | Ethanol | [11] |
| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 480 | 0.34 | Ethanol | [11] |
| 4-(2-carboxyphenyl)-7-(diethylamino)-2-(...)-chromenylium derivative | 625 | 650 | 0.0027 (pH 2.0) | 40% Ethanol Buffer | [4] |
III. Application in Live-Cell Imaging
Fluorescent probes based on 3-aminopyridine derivatives are valuable tools for live-cell imaging, enabling the visualization of specific analytes and cellular processes in real-time.[12][13]
Workflow for Live-Cell Imaging
Caption: General workflow for live-cell imaging with fluorescent probes.
Protocol 3: Live-Cell Imaging of Intracellular pH
This protocol provides a general framework for using a pH-sensitive 3-aminopyridine-based probe for intracellular pH measurements in live cells.
Materials:
-
Cells of interest (e.g., HeLa, HEK293)
-
Glass-bottom imaging dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
3-aminopyridine-based pH-sensitive fluorescent probe
-
Anhydrous DMSO for probe stock solution
-
Fluorescence microscope with appropriate filter sets and environmental chamber (37°C, 5% CO₂)
-
Nigericin and high K⁺ calibration buffers for pH calibration (optional)[14]
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes or coverslips at an appropriate density to reach 60-80% confluency on the day of the experiment.
-
Probe Stock Solution: Prepare a 1-10 mM stock solution of the 3-aminopyridine probe in anhydrous DMSO. Store at -20°C, protected from light.
-
Probe Loading:
-
On the day of the experiment, aspirate the culture medium from the cells.
-
Prepare a working solution of the probe in pre-warmed serum-free medium or PBS at a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and probe to maximize signal and minimize cytotoxicity.[15]
-
Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time needs to be determined experimentally.[15][16]
-
-
Washing:
-
Aspirate the probe-containing medium.
-
Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any unbound, extracellular probe.[17]
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Acquire fluorescence images using the appropriate excitation and emission wavelengths for the probe. Minimize light exposure to reduce phototoxicity.[18]
-
-
Intracellular pH Calibration (Optional but Recommended):
-
To obtain quantitative pH measurements, an in situ calibration is necessary.[14]
-
Prepare a set of high K⁺ buffers with known pH values (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.5).
-
Incubate stained cells with each calibration buffer containing the ionophore nigericin (e.g., 10 µM). Nigericin equilibrates the intracellular and extracellular pH.
-
Acquire fluorescence intensity measurements for each pH point.
-
Generate a calibration curve by plotting the fluorescence intensity (or ratio of intensities at two wavelengths for ratiometric probes) against the buffer pH.
-
Protocol 4: Cytotoxicity Assay
It is crucial to assess the potential cytotoxicity of a novel fluorescent probe to ensure that the observed cellular responses are not due to probe-induced artifacts. The MTT assay is a common colorimetric method to assess cell viability.[18]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
3-aminopyridine-based fluorescent probe
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Probe Treatment: Treat the cells with a range of concentrations of the fluorescent probe (e.g., 0.1, 1, 5, 10, 25, 50 µM) for the intended duration of the imaging experiment (e.g., 1-24 hours). Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control.
IV. Application in Metal Ion Sensing
Many 3-aminopyridine derivatives, particularly Schiff bases, exhibit high selectivity and sensitivity for specific metal ions, making them excellent candidates for fluorescent chemosensors.
Mechanism of Metal Ion Sensing
Caption: Chelation-enhanced fluorescence (CHEF) mechanism for metal ion detection.
Protocol 5: In Vitro Metal Ion Titration
This protocol describes how to determine the binding affinity and selectivity of a 3-aminopyridine-based probe for a specific metal ion.
Materials:
-
3-aminopyridine-based fluorescent probe
-
Stock solutions of various metal salts (e.g., AlCl₃, FeCl₃, CuCl₂, ZnCl₂) in an appropriate solvent (e.g., deionized water or ethanol)
-
Buffer solution (e.g., HEPES, Tris-HCl)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Probe Solution: Prepare a solution of the fluorescent probe in the chosen buffer at a fixed concentration (e.g., 10 µM).
-
Metal Ion Titration:
-
Record the initial fluorescence spectrum of the probe solution.
-
Incrementally add small aliquots of the metal ion stock solution to the probe solution.
-
After each addition, mix thoroughly and record the fluorescence spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
-
Selectivity Study:
-
To assess selectivity, add a large excess of potentially interfering metal ions to the probe solution and record the fluorescence response.
-
Then, add the target metal ion to the same solution to see if the characteristic fluorescence change still occurs.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to generate a binding curve.
-
The binding constant (K_a) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm).
-
V. Troubleshooting
Table 2: Common Issues and Solutions in Fluorescence Microscopy
| Issue | Possible Cause | Suggested Solution | Reference |
| Weak or No Signal | Incorrect filter set | Ensure excitation and emission filters match the probe's spectra. | [19] |
| Low probe concentration | Perform a concentration titration to find the optimal concentration. | [19] | |
| Photobleaching | Reduce excitation light intensity and exposure time. Use an anti-fade mounting medium. | [17] | |
| High Background | Autofluorescence from cells/medium | Use phenol red-free medium. Image in a spectral window where autofluorescence is minimal. | [20] |
| Non-specific probe binding | Optimize washing steps with fresh, pre-warmed buffer. | [17] | |
| Probe concentration too high | Reduce the probe concentration. | [15] | |
| Cell Death or Stress | Phototoxicity | Minimize light exposure. Use the lowest possible laser power and exposure time. | [18] |
| Probe cytotoxicity | Perform a cytotoxicity assay to determine a non-toxic working concentration. | [21][22] |
VI. Conclusion
Fluorescent probes based on 3-aminopyridine derivatives offer a powerful and versatile toolkit for researchers in various scientific disciplines. Their tunable photophysical properties, straightforward synthesis, and capacity for selective molecular recognition make them invaluable for applications ranging from fundamental cell biology to high-throughput drug screening. By understanding the principles behind their design and application, and by following robust experimental protocols, researchers can effectively harness the potential of these probes to illuminate the intricate workings of biological and chemical systems.
References
- KEYENCE. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. [Link]
- Resch-Genger, U., et al. (2008). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 3(10), 1518-1531. [Link]
- University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]
- Oregon State University. (n.d.). Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. [Link]
- Agilent. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]
- Ogama, Y. (2020). A beginner's guide to improving image acquisition in fluorescence microscopy. The Biochemist, 42(6), 62-67. [Link]
- Hirano, T., et al. (2021). Live-cell imaging of bio-metal species. Pflügers Archiv - European Journal of Physiology, 473(5), 759-765. [Link]
- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
- White, A. G., et al. (2018). Selective Detection of Cu+ Ions in Live Cells via Fluorescence Lifetime Imaging Microscopy. Angewandte Chemie International Edition, 57(42), 13733-13737. [Link]
- Wang, P., et al. (2013). Development and cell imaging applications of a novel fluorescent probe for Cu2+. Dalton Transactions, 42(18), 6558-6563. [Link]
- Huergo, M. A., et al. (2021). Fluorescent microscopy-based cytotoxicity assay allows for measurement of direct tumor lysis by primary NK cells. Scientific Reports, 11(1), 1-13. [Link]
- Jabbari, M., et al. (2024). Synthesis and characterization of a new Schiff base derived from pyridoxal and 2,3-diaminopyridine and its Cu(II) and Ni(II) complexes. International Journal of Industrial Chemistry, 15(1), 47-59. [Link]
- Ali, I., et al. (2017). Synthesis, characterization and biological activities of Schiff base complexes of Cu(II), Ni(II), and Co(II) with 4-pyridine carboxaldehyde and 3-aminopyridine. Journal of the Serbian Chemical Society, 82(1), 25-34. [Link]
- Burgstaller, S., et al. (2019). Live-Cell Imaging of Physiologically Relevant Metal Ions Using Genetically Encoded FRET-Based Probes. Sensors, 19(10), 2326. [Link]
- Weisstuch, A., & Testa, A. C. (1968). Fluorescence study of aminopyridines. The Journal of Physical Chemistry, 72(6), 1982-1987. [Link]
- Li, M., et al. (2015). Novel near-infrared fluorescent probe for live cell imaging. Oncology Letters, 10(6), 3749-3753. [Link]
- Domaille, D. W., et al. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 114(1), 590-639. [Link]
- Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. [Link]
- Zhang, R., et al. (2021). Research Progress of Small Molecule Fluorescent Probes for Detecting Hypochlorite. Molecules, 26(19), 5786. [Link]
- Kuroda, K., et al. (2011). Optimal fluorescent‐dye staining time for the real‐time detection of microbes: A study of Saccharomyces cerevisiae. Letters in Applied Microbiology, 53(2), 224-229. [Link]
- Jabbari, M., et al. (2024). Synthesis and characterization of a new Schiff base derived from pyridoxal and 2,3-diaminopyridine and its Cu(II) and Ni(II) complexes. International Journal of Industrial Chemistry, 15(1), 47-59. [Link]
- Domaille, D. W., et al. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 114(1), 590-639. [Link]
- Kumar, R., et al. (2019). Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications. Analytical Methods, 11(36), 4642-4650. [Link]
- Asiri, A. M., et al. (2024). Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. RSC Advances, 14(1), 1-10. [Link]
- Liu, Y., et al. (2022). Fluorescent probe strategy for live cell distinction. Chemical Society Reviews, 51(5), 1659-1681. [Link]
- Habeeb, A. A., & Sarhan, W. M. (2024). Synthesis, Characterization, and Biological Study of New Schiff Base and Their Complexes for Ni (II), Cu (II) Metal Ions. Journal of Biomedicine and Biosensors, 4(3), 17-32. [Link]
- Zhang, Y., et al. (2012). Fluorescence Sensor Array for Metal Ion Detection Based on Various Coordination Chemistries: General Performance and Potential Application. Analytical Chemistry, 84(11), 4878-4885. [Link]
- ResearchGate. (2023). Why fluorescence based metal ion detection is highly sensitive? and selective. [Link]
- D'Este, E., et al. (2011). Comparative photophysical properties of some widely used fluorescent proteins under two-photon excitation conditions. Biomedical Optics Express, 2(2), 355-367. [Link]
- Li, Z., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1596. [Link]
- D'Aria, S., et al. (2021). Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies. International Journal of Molecular Sciences, 22(20), 11059. [Link]
- Suleiman, A. N. (2022). Synthesis and Characterization of Three New Schiff Base Complexes of Metals (II) Derived from a Mix of Drugs Sulfamethaxole with 2-aminopyridine and Benzaldehyde. International Journal of Scientific Research in Chemistry, 7(5), 12-21. [Link]
- Yan, Y., et al. (2017). Rhodamine-aminopyridine based fluorescent sensors for Fe3+ in water: Synthesis, quantum chemical interpretation and living cell application. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 173, 849-856. [Link]
- Li, Z., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1596. [Link]
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. mdpi.com [mdpi.com]
- 3. oiccpress.com [oiccpress.com]
- 4. researchgate.net [researchgate.net]
- 5. oiccpress.com [oiccpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
- 9. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 10. agilent.com [agilent.com]
- 11. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Live-cell imaging of bio-metal species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Live-Cell Imaging of Physiologically Relevant Metal Ions Using Genetically Encoded FRET-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 18. Novel near-infrared fluorescent probe for live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. microscopyfocus.com [microscopyfocus.com]
- 21. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. yeasenbio.com [yeasenbio.com]
Application Notes & Protocols: Metal Complexes of 3-Aminopyridine-2(1H)-thione for Biomedical and Catalytic Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of metal complexes incorporating the versatile ligand, 3-aminopyridine-2(1H)-thione (systematically named 3-amino-1,2-dihydropyridine-2-thione, hereafter abbreviated as 3-Hapt). This guide details the ligand's unique coordination chemistry, which allows for the formation of structurally diverse complexes with a wide range of metal ions. We present detailed, field-tested protocols for the synthesis of representative metal complexes and their subsequent evaluation in key application areas, including oncology and infectious disease. Furthermore, the utility of these complexes in homogeneous catalysis is explored. Each protocol is designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.
Section 1: Fundamentals of this compound (3-Hapt) and its Coordination Chemistry
Physicochemical Properties and Tautomerism of the Ligand
This compound is a heterocyclic compound featuring a pyridine ring functionalized with both an amino group (-NH2) at the 3-position and a thione group (C=S) at the 2-position. A critical feature of 3-Hapt is its existence in tautomeric forms: the thione form and the thiol form (2-mercapto-3-aminopyridine). This equilibrium is crucial as it dictates the ligand's coordination behavior. In the solid state and in solution, the thione form is generally predominant. The presence of multiple potential donor sites—the pyridine nitrogen, the exocyclic sulfur of the thione, and the nitrogen of the amino group—makes 3-Hapt a highly versatile ligand in coordination chemistry.[1][2][3]
Versatile Coordination Modes
The rich coordination chemistry of pyridine-thione based ligands is well-documented.[2][4] 3-Hapt can coordinate to metal centers in several ways:
-
Monodentate Coordination: Primarily through the highly nucleophilic sulfur atom of the thione group.
-
Bidentate N,S-Chelation: The ligand can deprotonate from the thiol tautomer to form a stable five-membered chelate ring by coordinating through the pyridine nitrogen and the thiolate sulfur. This is a common and stabilizing coordination mode.
-
Bridging Coordination: The thione/thiolate group can bridge two or more metal centers, leading to the formation of polynuclear complexes.[2]
The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions (pH, solvent), and the presence of other co-ligands.[5]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 5: Synthesis of a Palladium(II)-3-Hapt Pre-catalyst
-
Causality: This protocol describes the synthesis of [Pd(3-Hapt)2Cl2]. This stable Pd(II) complex is easy to handle and store. In the presence of a base and the boronic acid reagent used in the Suzuki reaction, it will be reduced to the active Pd(0) catalyst.
Materials:
-
Palladium(II) chloride (PdCl2)
-
This compound (3-Hapt)
-
Acetonitrile
-
Standard laboratory glassware.
Procedure:
-
Suspend PdCl2 (0.177 g, 1.0 mmol) in 20 mL of acetonitrile.
-
Dissolve 3-Hapt (0.252 g, 2.0 mmol) in 15 mL of warm acetonitrile.
-
Add the ligand solution to the stirring PdCl2 suspension.
-
Reflux the mixture for 6 hours. The initial suspension will gradually turn into a clear solution and then form a precipitate.
-
Cool the mixture to room temperature.
-
Collect the resulting solid by vacuum filtration, wash with acetonitrile, and dry under vacuum.
Protocol 6: General Procedure for a Catalytic Suzuki-Miyaura Reaction
-
Causality: This protocol demonstrates the catalytic activity of the synthesized Pd(II)-3-Hapt complex in a model Suzuki reaction between an aryl halide and an arylboronic acid. The base is essential for the transmetalation step, and the solvent system is chosen to ensure all components are soluble at the reaction temperature.
Materials:
-
[Pd(3-Hapt)2Cl2] pre-catalyst
-
4-Bromoanisole (aryl halide)
-
Phenylboronic acid
-
Potassium carbonate (K2CO3) (base)
-
Toluene/Water (10:1) solvent mixture
-
Reaction vial, condenser, magnetic stirrer/hotplate.
Procedure:
-
To a reaction vial, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K2CO3 (276 mg, 2.0 mmol).
-
Add the [Pd(3-Hapt)2Cl2] pre-catalyst (0.01 mmol, 1 mol%).
-
Add 5 mL of the toluene/water (10:1) solvent mixture.
-
Seal the vial and heat the reaction mixture at 90°C with vigorous stirring for 12 hours.
-
After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS or TLC to determine conversion and yield. The product can be purified by column chromatography.
Section 5: References
-
Morressier. (2013). Structural effects in new pyridine-thione and pyridine-selone complexes of copper(I) and the group 12 metals. 1
-
ResearchGate. (n.d.). Pyridine-2-thionate as a versatile ligand in Pd(II) and Pt(II) chemistry.
-
Morressier. (2014). Synthesis and group 12 metal complexes of a new pyridine/thione ligand. 3
-
ResearchGate. (n.d.). Coordination modes of pyridine thiol-thione with different M metal cations.
-
National Institutes of Health (NIH). (n.d.). Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study.
-
Scirp.org. (2022). Molecular Modeling and Antimicrobial Screening Studies on Some 3-Aminopyridine Transition Metal Complexes.
-
Exploring Coordination Chemistry with Pyridine Derivatives. (n.d.).
-
Semantic Scholar. (n.d.). Molecular Modeling and Antimicrobial Screening Studies on Some 3-Aminopyridine Transition Metal Complexes.
-
ResearchGate. (n.d.). Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study.
-
Graz University of Technology. (n.d.). Syntheses, structural characterization, and thermal behaviour of metal complexes with 3-aminopyridine as co-ligands.
-
PubMed. (2006). Synthesis and characterization of Fe(III) and Pb(ll) complexes with 3-hydroxypyridine-2(1H)-thiones.
-
Preprints.org. (2025). Synthesis and Characterization of Cationic Iron Half Sandwich Complexes of Aminopyridines.
-
MDPI. (n.d.). Zinc(II) Iminopyridine Complexes as Antibacterial Agents: A Structure-to-Activity Study.
-
ResearchGate. (n.d.). Synthesis of 3-Aminopyridine.
-
Royal Society of Chemistry. (n.d.). Palladium(ii) and platinum(ii) complexes of disubstituted imidazo[1,5-a]pyridine and imidazolylpyridine: coordination chemistry, versatile catalysis, and biophysical study.
-
ResearchGate. (2016). Management of 3-Aminopyridine-2-Carboxaldehyde Thiosemicarbazone-Induced Methemoglobinemia.
-
National Institutes of Health (NIH). (n.d.). Antimicrobial and Antioxidant Activities of New Metal Complexes Derived from 3-Aminocoumarin.
-
MD Anderson Cancer Center. (n.d.). Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone; 3-AP): An inhibitor of ribonucleotide reductase with antineoplastic activity.
-
ResearchGate. (n.d.). Antimicrobial activity of synthesized metal complexes (1–3).
-
JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
-
National Institutes of Health (NIH). (n.d.). Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia.
-
Royal Society of Chemistry. (n.d.). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues.
-
MDPI. (n.d.). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine.
-
ResearchGate. (n.d.). Palladium‐catalyzed synthesis of various aminopyridine and aryl/heteroaryl bromides nitriles.
Sources
- 1. Structural effects in new pyridine-thione and pyridine-selone complexes of copper(I) and the group 12 metals [morressier.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and group 12 metal complexes of a new pyridine/thione ligand [morressier.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
Troubleshooting & Optimization
improving the yield of 3-aminopyridine-2(1H)-thione synthesis
An Application Scientist's Guide to Optimizing the Synthesis of 3-Aminopyridine-2(1H)-thione
Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to improve the yield and purity of this valuable heterocyclic intermediate. As a key building block in the development of various pharmaceutical agents, including antitubercular and antimicrobial compounds, a robust and reproducible synthesis is paramount[1].
This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established synthetic routes. We will explore the common challenges encountered during the synthesis and offer scientifically-grounded solutions to overcome them.
Overall Synthetic Pathway
The most common and reliable pathway to this compound proceeds via a two-step sequence starting from 2-chloro-3-nitropyridine. This approach is favored due to the commercial availability of the starting material and the generally high efficiency of the transformations.
The pathway involves:
-
Reduction of the nitro group of 2-chloro-3-nitropyridine to yield 3-amino-2-chloropyridine.
-
Thionation via nucleophilic aromatic substitution (SNAr) of the chloride in 3-amino-2-chloropyridine with a sulfur nucleophile.
Caption: Common synthetic workflow for this compound.
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Part 1: Reduction of 2-Chloro-3-nitropyridine
Q1: My reduction of 2-chloro-3-nitropyridine is resulting in a low yield of 3-amino-2-chloropyridine. What are the likely causes?
A1: Low yields in this step typically stem from three main issues: incomplete reaction, over-reduction/dehalogenation, or difficult product isolation.
-
Causality (Incomplete Reaction): The reducing agent may be old or insufficient. Metal-based reductions (like SnCl₂, Fe, or Zn) require an acidic or protic environment to function effectively. If the conditions are not optimal, the reaction can stall.
-
Causality (Over-reduction): While less common for the pyridine ring itself under these conditions, aggressive reducing agents or prolonged reaction times at high temperatures can lead to hydrodechlorination, where the chlorine atom at the C2 position is replaced by hydrogen, yielding 3-aminopyridine.
-
Solution & Protocol: Stannous chloride (SnCl₂) in a protic solvent like ethanol or ethyl acetate is a reliable method that often gives high yields (85-95%).[2][3] The acidic environment generated in situ helps the reaction proceed to completion without significant dehalogenation.
Table 1: Comparison of Common Reduction Methods
| Reducing Agent | Typical Solvent | Temp (°C) | Pros | Cons |
| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Reflux | High yield, good selectivity.[2] | Tin waste requires proper disposal. |
| Fe / NH₄Cl | EtOH / H₂O | Reflux | Inexpensive, environmentally benign. | Can be slower, requires filtration of iron salts. |
| Catalytic Hydrogenation (e.g., Pd/C) | Methanol, Ethanol | RT | Clean reaction, high atom economy. | Risk of dehalogenation, requires specialized equipment. |
| Sodium Hydrosulfite (Na₂S₂O₄) | H₂O / Dioxane | 80-90 | Mild conditions. | Often requires phase-transfer catalyst, can be sluggish. |
Q2: I am observing a significant amount of a byproduct that I suspect is 3-aminopyridine (dechlorinated product). How can I prevent this?
A2: Dechlorination is a known side reaction, particularly with catalytic hydrogenation. The C-Cl bond ortho to the activating amino group becomes susceptible to hydrogenolysis.
-
Causality: The palladium catalyst used in hydrogenation is highly active and can readily cleave the carbon-halogen bond, especially after the nitro group has been reduced to the electron-donating amino group.
-
Solution:
-
Avoid Catalytic Hydrogenation: If dehalogenation is a persistent issue, switch to a chemical reductant like SnCl₂ or Fe/NH₄Cl, which are far less prone to causing this side reaction.
-
Optimize Hydrogenation: If you must use hydrogenation, carefully control the conditions. Use a less active catalyst (e.g., 5% Pd/C instead of 10%), run the reaction at atmospheric pressure, and monitor it closely by TLC or LC-MS to stop it immediately upon consumption of the starting material. Adding a catalyst poison like quinoline can sometimes selectively inhibit dehalogenation, but this requires careful optimization.
-
Part 2: Thionation of 3-Amino-2-chloropyridine
Q3: The final thionation step to produce this compound has a very low yield. What are the critical parameters to control?
A3: This nucleophilic aromatic substitution is highly sensitive to reaction conditions. Low yields are often due to poor nucleophile quality, suboptimal temperature, side reactions, or oxidative degradation.
-
Causality (Nucleophile): The sulfur nucleophile, typically sodium hydrosulfide (NaSH), is prone to oxidation and can contain impurities. Using old or poorly stored NaSH can drastically reduce the concentration of the active nucleophile.
-
Causality (Temperature): While heating is required to drive the SNAr reaction, excessive temperatures can lead to decomposition of the starting material or product, resulting in tar formation. The ideal temperature is a balance between a reasonable reaction rate and product stability.
-
Causality (Oxidation): The product, a thione/thiol, is susceptible to oxidation, especially under basic conditions in the presence of air. This can lead to the formation of disulfide-linked dimers as a major byproduct, which consumes the desired product.
-
Solutions & Protocol:
-
Use High-Quality NaSH: Use freshly opened or anhydrous sodium hydrosulfide. If the quality is uncertain, it's better to prepare a fresh solution of NaSH by bubbling H₂S gas through a solution of sodium ethoxide in ethanol under an inert atmosphere, though this requires specialized equipment and safety precautions.
-
Maintain an Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to minimize oxidation of both the NaSH and the final product. Degassing the solvent prior to use is also recommended.
-
Optimize Temperature and Time: The reaction is typically run at reflux in ethanol.[4] Monitor the reaction by TLC. If it is sluggish, a higher boiling point solvent like n-propanol could be considered. If decomposition is observed, try a lower temperature for a longer period.
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of NaSH to ensure complete conversion of the 3-amino-2-chloropyridine.
-
Sources
Technical Support Center: Recrystallization of 3-Aminopyridine-2(1H)-thione
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 3-aminopyridine-2(1H)-thione by recrystallization. We will move beyond a simple protocol to explore the underlying principles, troubleshoot common issues, and answer frequently asked questions to ensure you can achieve the highest possible purity for this critical synthetic building block.
Introduction: The Compound and the Challenge
This compound is a heterocyclic compound of significant interest as a precursor in medicinal chemistry and materials science.[1] Like many pyridine thiones, it exists in a tautomeric equilibrium between the thione (amide-like) and thiol (aromatic) forms, a property that influences its solubility and reactivity.[2] Furthermore, the presence of both an amino group and a thione moiety makes it susceptible to specific impurities, such as oxidation products (e.g., disulfides), which must be addressed during purification.[2][3]
Recrystallization remains the most effective and scalable method for purifying this solid compound. The technique relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[4] A successful recrystallization yields a product with high purity, characterized by sharp, well-defined crystals and a narrow melting point range.[4][5]
Core Protocol: Recrystallization of this compound
This protocol provides a generalized, step-by-step methodology. The choice of solvent is the most critical variable and is discussed in detail in the following section.
Experimental Workflow
Caption: General workflow for the purification of this compound.
Step-by-Step Methodology
-
Solvent Selection & Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Using a flask that is too large can lead to rapid cooling and solvent evaporation at the surface, hindering crystal growth.[6]
-
Add a small portion of the selected solvent and begin heating the mixture on a hot plate with stirring.
-
Continue adding the solvent in small increments until the compound just dissolves completely at or near the solvent's boiling point. It is critical to use the minimum amount of hot solvent necessary; adding too much is the most common reason for poor or no yield.[7]
-
-
Decolorization & Hot Filtration (If Necessary):
-
If the hot solution is colored (e.g., yellow to brown from oxidation), this may indicate colored impurities. Remove the flask from the heat, add a very small amount of activated charcoal (Norit), and reheat to boiling for a few minutes.
-
To remove the charcoal or any insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent the product from crystallizing prematurely in the funnel.[4]
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[4][6] Rapid cooling ("crashing out") traps impurities within the crystal structure.[6]
-
If no crystals form after the solution has reached room temperature, proceed to the "Troubleshooting" section.
-
-
Isolation & Drying:
-
Once crystallization at room temperature is complete, place the flask in an ice-water bath for at least 15-20 minutes to maximize the product yield by further decreasing its solubility.[4]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the mother liquor.
-
Allow the crystals to dry on the filter under vacuum for several minutes, then transfer them to a watch glass or drying dish to dry completely, preferably in a vacuum oven.
-
Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of pyridine derivatives in a question-and-answer format.
Q1: My compound "oiled out" and formed a liquid layer instead of crystals. What should I do?
-
Probable Cause: This happens when the melting point of the solid is lower than the boiling point of the solvent, or when the compound is so impure that its melting point is significantly depressed.[6] Oiling out is more common when using non-polar solvents or certain mixed solvent systems.[7]
-
Solution:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount of additional solvent (if using a mixed-solvent system, add more of the "good" or more soluble solvent).[6][7] This keeps the compound dissolved at a slightly lower temperature.
-
Attempt to cool the solution even more slowly. You can achieve this by leaving the flask on a hot plate that has been turned off or by insulating the flask.[7]
-
If the problem persists, the solvent system is likely unsuitable. Recover the crude solid by evaporating the solvent and attempt the recrystallization with a different solvent.[6][7]
-
Q2: The solution has cooled, but no crystals have formed. What went wrong?
-
Probable Cause: The most likely reason is that too much solvent was added, and the solution is not supersaturated.[7]
-
Solution Workflow:
Caption: Decision tree for troubleshooting failure of crystallization.
-
Detailed Steps:
-
Induce Crystallization: Try scratching the inside of the flask just below the solvent line with a glass rod.[6][7] The microscopic scratches provide nucleation sites for crystal growth. Adding a tiny "seed crystal" of the pure compound can also initiate the process.[7]
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off some of the solvent.[6][7] Once the volume is reduced, allow it to cool again.
-
Last Resort: If crystallization is still unsuccessful, you can recover your compound by removing the solvent via rotary evaporation and re-attempting the purification, perhaps with a different solvent.[6][7]
-
Q3: My final product is still colored, even after recrystallization. How can I get a pure, white/off-white solid?
-
Probable Cause: The color is due to highly soluble, colored impurities that co-crystallize with your product, or potential oxidation of the thione. The synthesis of the related 3-aminopyridine often results in a dark crude product.[8]
-
Solution:
-
Activated Charcoal: During a subsequent recrystallization, after the compound is fully dissolved in the hot solvent, add a micro-spatula tip of activated charcoal (e.g., Norit). The charcoal has a high surface area that adsorbs colored impurities.
-
Reducing Agent: As described in the purification of 3-aminopyridine, adding a small amount of a mild reducing agent like sodium hydrosulfite (sodium dithionite) to the hot solution along with the charcoal can help decolorize products prone to oxidation.[8]
-
Hot Filtration: After a brief boiling period, you must remove the charcoal and any other solids via hot gravity filtration before allowing the solution to cool.
-
Frequently Asked Questions (FAQs)
Q: How do I select the best solvent for this compound?
A: The ideal solvent should dissolve the compound well when hot but poorly when cold.[5] Given the polar nature of the amino and thione groups, polar solvents are a good starting point. Ethanol, water, or a mixed system like ethanol/water are excellent candidates.[5] For less polar impurities, a solvent mixture like benzene/ligroin has been used for the parent 3-aminopyridine.[8][9] You should conduct small-scale solubility tests with a few milligrams of your crude product in different solvents to find the best option.
| Solvent | Boiling Point (°C) | Key Characteristics & Suitability |
| Ethanol | 78 | Good general-purpose polar solvent. Likely to dissolve the compound well.[10] |
| Water | 100 | Highly polar. The compound may be too soluble, but it's excellent as an "anti-solvent" in a mixed system.[5][10] |
| Ethanol/Water | Variable | A powerful mixed-solvent system. Dissolve in hot ethanol, then add hot water dropwise until the solution turns cloudy (saturated), then clarify with a drop of ethanol.[5] |
| Acetone | 56 | A polar aprotic solvent. Can be effective.[10][11] |
| Benzene/Toluene | 80 / 111 | Less polar aromatic solvents. Used for purifying the parent 3-aminopyridine, suggesting they may be suitable for removing non-polar impurities.[8][9] Use with caution in a fume hood. |
Q: How do I assess the purity of my final product?
A: The most common and immediate method is melting point analysis. A pure compound should have a sharp melting point range (typically < 2°C) that matches the literature value.[4][5] Impurities will cause the melting point to be depressed and broaden. Further analysis by Thin Layer Chromatography (TLC), NMR spectroscopy, or LC-MS can provide more definitive proof of purity.
Q: What are the key safety considerations?
A: 3-aminopyridine, the parent compound, is classified as toxic if ingested, inhaled, or in contact with skin.[12] It is reasonable to assume that this compound has a similar toxicity profile. Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
References
- Troubleshooting - Chemistry LibreTexts. (2022).
- RECRYSTALLIZATION - Chemistry LibreTexts. (2021).
- Tips & Tricks: Recrystallization - University of Rochester. (n.d.).
- Problems with Recrystallisations - University of York. (n.d.).
- 3-aminopyridine - The Good Scents Company. (n.d.).
- 3-aminopyridine - Organic Syntheses. (n.d.).
- 3-Aminopyridine - Wikipedia. (n.d.).
- 3-AMINOPYRIDINE - Loba Chemie. (n.d.).
- Preparation method of 3-aminopyridine - Google Patents. (n.d.).
- 3-Cyanopyridine-2(1 H )-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines - ResearchGate. (n.d.).
- Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][6][7]Oxazin-2(3H)-Ones - ResearchGate. (n.d.).
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - NIH. (n.d.).
- Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines - ResearchGate. (n.d.).
- Aminopyridine - lookchem. (n.d.).
- Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents. (n.d.).
Sources
- 1. Aminopyridine | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 3-Aminopyridine | 462-08-8 [amp.chemicalbook.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. 3-Aminopyridine | 462-08-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
Technical Support Center: Alkylation of 3-Aminopyridine-2(1H)-thione
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the alkylation of 3-aminopyridine-2(1H)-thione. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this versatile heterocyclic building block. The inherent challenge in its alkylation lies in controlling the regioselectivity, a common hurdle that can impact yield, purity, and downstream applications. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and optimize your synthetic strategy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level conceptual questions about the reaction.
Q1: What are the primary challenges when alkylating this compound?
The principal challenge is controlling the site of alkylation. This compound is an ambident nucleophile. After deprotonation, the resulting anion has significant electron density on both the sulfur and the ring nitrogen (N1) atoms. This leads to a competitive reaction between S-alkylation and N-alkylation, often resulting in a mixture of isomeric products: the desired 2-(alkylthio)-3-aminopyridine (S-alkylated) and the 1-alkyl-3-aminopyridin-2(1H)-one (N-alkylated).
Q2: Which product, S-alkylated or N-alkylated, is typically formed?
In the majority of reported syntheses, S-alkylation is the predominant pathway , especially under basic conditions.[1] The sulfur atom, being a soft nucleophile, reacts more readily with soft electrophiles like alkyl halides (a classic application of Hard and Soft Acids and Bases theory). The resulting 2-(alkylthio)pyridine product also retains the aromaticity of the pyridine ring, which is thermodynamically favorable. N-alkylation can occur, but it often requires specific conditions or harder alkylating agents.
Q3: What key factors influence the regioselectivity (S- vs. N-alkylation)?
Several interdependent factors dictate the outcome of the reaction. Understanding and controlling these is crucial for success:
-
Nature of the Alkylating Agent (Electrophile): Soft electrophiles (e.g., methyl iodide, benzyl bromide, phenacyl halides) strongly favor reaction at the soft sulfur center.[1]
-
Base: The choice of base is critical. Strong bases like sodium ethoxide, sodium hydride, or potassium carbonate are commonly used to generate the thionate anion, which is highly reactive at the sulfur position.[2]
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or acetone are often employed. They effectively solvate the cation but leave the anion relatively free to react, promoting high reaction rates. Protic solvents can solvate the anion and may alter the regioselectivity.[3]
-
Counter-ion: The cation from the base (e.g., Li+, Na+, K+) can coordinate with the ambident anion, influencing the electron density at the N and S atoms and thus affecting the alkylation ratio.[4]
-
Temperature: Most S-alkylation reactions proceed efficiently at room temperature or with gentle heating. Higher temperatures could potentially favor the thermodynamically more stable product, which may not always be the S-alkylated isomer, though in this system it generally is.
Q4: How can I definitively identify whether I have the S-alkylated or N-alkylated product?
Spectroscopic analysis is the most reliable method. Here’s what to look for:
| Method | S-Alkylated Product (2-(Alkylthio)-3-aminopyridine) | N-Alkylated Product (1-Alkyl-3-aminopyridin-2(1H)-one) |
| ¹³C NMR | The signal for C2 (the carbon attached to sulfur) will appear in the typical C-S region, often around 150-160 ppm . | The signal for C2 will be a carbonyl (C=O) carbon, appearing significantly downfield, typically >170 ppm . |
| ¹H NMR | The N1-H proton signal (often broad, >10 ppm) from the starting material will be absent. New signals corresponding to the alkyl group on the sulfur will appear (e.g., a singlet around 2.5 ppm for -S-CH₃). | The N1-H proton signal will be absent. New signals for the alkyl group on the nitrogen will appear (e.g., a singlet around 3.5 ppm for -N-CH₃). The chemical shifts of the pyridine ring protons will differ significantly from the S-isomer. |
| IR Spec. | The characteristic C=S stretching vibration (around 1100-1200 cm⁻¹) of the starting material will disappear. | A strong C=O stretching band will appear around 1640-1680 cm⁻¹ . The C=S band will be absent. |
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems.
Problem: My reaction yields a mixture of S- and N-alkylated products that is difficult to separate.
This is the most common issue and points directly to a lack of regioselectivity.
Causality: The reaction conditions are allowing both nucleophilic centers (S and N) to compete effectively for the alkylating agent. This can happen if the base is not strong enough to fully generate the thionate, if the solvent is stabilizing the N-anionic form, or if the electrophile has intermediate hardness.
Solutions:
-
Strengthen the Base: Switch to a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF. NaH will irreversibly deprotonate the thione, ensuring the reactive species is the thionate anion, which heavily favors S-alkylation.
-
Use a Softer Alkylating Agent: If you are using an alkyl tosylate or sulfate, consider switching to the corresponding alkyl iodide or bromide. Iodides are the softest of the common alkyl halides and show the highest selectivity for the sulfur atom.
-
Change the Solvent: Ensure you are using a polar aprotic solvent like DMF or acetone. These solvents promote Sₙ2 reactions and do not interfere with the nucleophilicity of the sulfur atom as much as protic solvents (e.g., ethanol) might.
-
Lower the Temperature: Run the reaction at 0 °C or even lower before allowing it to slowly warm to room temperature. S-alkylation is often the kinetically favored process, and lower temperatures can enhance this selectivity.[5]
Problem: I am observing a significant amount of an insoluble white solid, and my desired product yield is low. TLC/MS suggests it's a disulfide.
Causality: The thionate anion is susceptible to oxidation, especially in the presence of atmospheric oxygen, leading to the formation of a stable disulfide dimer. This is a common side reaction for many thiols and thiones.[6]
Solutions:
-
Degas Your Solvents: Before use, thoroughly degas your reaction solvent by bubbling nitrogen or argon through it for 15-30 minutes.
-
Maintain an Inert Atmosphere: Run the entire experiment, including the addition of reagents, under a positive pressure of an inert gas like nitrogen or argon. This is especially critical during the addition of the base and the alkylating agent.
-
Work Quickly: Once the base is added, do not let the anionic intermediate stir for an extended period before adding the alkylating agent. The longer the anion is present, the more opportunity it has to oxidize.
Problem: My reaction is very slow or stalls completely, with a lot of starting material remaining.
Causality: This indicates an issue with either the generation of the nucleophile or the reactivity of the electrophile.
Solutions:
-
Check Your Base: The base may be old or of insufficient quality. Use a freshly opened or properly stored bottle of base. For solid bases like K₂CO₃, ensure they are finely powdered and dried before use to maximize surface area and reactivity.
-
Activate the Electrophile: If using an alkyl chloride, which is less reactive than a bromide or iodide, consider adding a catalytic amount of sodium iodide or potassium iodide. The iodide will displace the chloride in-situ via the Finkelstein reaction, generating the more reactive alkyl iodide.
-
Increase the Temperature: While lower temperatures can aid selectivity, some reactions require thermal energy. Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor the progress by TLC.
-
Solvent Purity: Ensure your solvent is anhydrous. Water can quench the base and the anionic intermediate, halting the reaction. Use freshly distilled or commercially available anhydrous solvents.
Section 3: Diagrams and Workflows
Visual aids to clarify the chemical processes and troubleshooting logic.
Caption: Competing S- vs. N-alkylation pathways.
Caption: Troubleshooting decision tree for alkylation issues.
Section 4: Experimental Protocols
Protocol 1: Optimized for Selective S-Alkylation with Benzyl Bromide
This protocol is designed to maximize the yield of the S-alkylated product, which is often the desired intermediate for further functionalization.[1][7]
-
Reagent Preparation:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.26 g, 10 mmol).
-
Add anhydrous acetone (40 mL).
-
Add finely powdered anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 equiv.).
-
-
Reaction Setup:
-
Seal the flask with a septum and flush with dry nitrogen gas for 5 minutes. Maintain a positive nitrogen atmosphere using a balloon or bubbler.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
-
Addition of Alkylating Agent:
-
Using a syringe, add benzyl bromide (1.71 g, 1.2 mL, 10 mmol, 1.0 equiv.) dropwise to the stirring suspension over 5 minutes. A slight exotherm may be observed.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed within 2-4 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, filter the mixture to remove the potassium carbonate and any salts.
-
Wash the solid residue with a small amount of acetone (2 x 10 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield 3-amino-2-(benzylthio)pyridine as a pure solid.
-
References
- El-Saghier, A. M. M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Molecules, 27(6), 1883. [Link]
- Heravi, M. M., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
- Tian, Z., et al. (2011). A Facile N-Monoalkylation of Aminopyridines. Journal of Chemical Research, 35(1), 53-54. [Link]
- Litvinov, V. P. (2005). Synthesis and some reactions of 3-cyanopyridine-2-thiones. Russian Chemical Bulletin, 54(10), 2263-2274. [Link]
- Dyachenko, V. D., & Sharanin, Y. A. (1995). 3-Cyanopyridine-2(1 H )-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines. Chemistry of Heterocyclic Compounds, 31(11), 1316-1320. [Link]
- Wallace, K. J., & Belcher, W. J. (2010).
- Umeda, I., et al. (1979). Regioselectivity control in alkylation reactions of indolyl ambident anion. Journal of the Chemical Society, Perkin Transactions 1, 3064-3068. [Link]
- El-Saghier, A. M. M., et al. (2010). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives.
- Elmaaty, T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 21. [Link]
Sources
- 1. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselectivity control in alkylation reactions of indolyl ambident anion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 3-Aminopyridine-2(1H)-thione Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 3-aminopyridine-2(1H)-thione derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. These compounds are of significant interest due to their wide range of biological activities, including their use as kinase inhibitors and antiviral agents.[1][2] This document provides in-depth, experience-based answers to frequently asked questions and robust troubleshooting protocols to enhance your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental aspects of synthesizing this compound derivatives, focusing on the widely used multicomponent reaction approach.
Q1: What is the most common and versatile method for synthesizing substituted this compound derivatives?
The most prevalent and adaptable method is a variation of the Gewald three-component reaction.[3] This one-pot synthesis involves the condensation of an aldehyde or ketone, an active methylene nitrile (typically cyanothioacetamide), and a β-dicarbonyl compound or its enamine equivalent, catalyzed by a base.[4] The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization to yield the desired pyridinethione core. This approach is highly valued for its efficiency and ability to generate diverse derivatives by simply varying the starting materials.
Q2: How does the choice of base impact the reaction outcome?
The base is arguably the most critical parameter in this synthesis as it catalyzes the initial rate-limiting Knoevenagel condensation.[5] The choice and amount of base can significantly affect reaction time, yield, and purity.
-
Mechanism of Action: The base deprotonates the active methylene group of the cyanothioacetamide, generating a nucleophilic carbanion that attacks the carbonyl component.
-
Common Choices:
-
Weak Organic Bases (e.g., Piperidine, Morpholine, Triethylamine): These are the most common catalysts.[4] Piperidine is often preferred for its efficacy in promoting the initial condensation without causing significant side reactions.
-
Stronger Bases (e.g., Sodium Ethoxide): While stronger bases can accelerate the reaction, they may also promote undesired side reactions, such as dimerization of the reactants or decomposition of the product.[6]
-
-
Expert Insight: Start with a catalytic amount (5-10 mol%) of piperidine or morpholine. If the reaction is sluggish, particularly with less reactive ketones, you may consider increasing the catalyst loading or switching to a slightly stronger base like DBU. Always monitor the reaction closely by TLC to avoid byproduct formation.
Q3: Which solvent system is optimal for this synthesis?
The ideal solvent should effectively dissolve the reactants while facilitating the reaction sequence. Polar protic solvents are generally the preferred choice.[5]
| Solvent | Advantages | Disadvantages | Typical Conditions |
| Ethanol/Methanol | Excellent dissolving power for reactants, environmentally benign, easy to remove post-reaction.[4] | Lower boiling point may require longer reflux times for less reactive substrates. | Reflux (65-80 °C) |
| N,N-Dimethylformamide (DMF) | High boiling point, excellent solvent for a wide range of substrates, including elemental sulfur if used.[7] | Difficult to remove, potential for decomposition at high temperatures. | 60-100 °C |
| Dioxane | Good solvent for many organic compounds. | Higher boiling point, potential peroxide formation. | Reflux (~101 °C) |
Recommendation: Absolute ethanol is the recommended starting point for most syntheses due to its effectiveness, low cost, and ease of handling.[4] For reactions involving particularly insoluble starting materials or requiring higher temperatures, DMF can be an effective alternative.[7]
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase of intermediate polarity, such as Ethyl Acetate/Hexane (e.g., 30-50% EtOAc in Hexane). Visualize the spots under UV light (254 nm). The disappearance of the limiting starting material (usually the carbonyl compound) and the appearance of a new, typically more polar, spot corresponding to the product indicates reaction progression. For complex reaction mixtures, LC-MS can be invaluable for identifying the product and key intermediates or byproducts.
Section 2: Troubleshooting Guide
Even with optimized protocols, experimental challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.
Problem 1: Low or No Product Yield
A low yield is the most frequent issue and can stem from several points in the reaction sequence. The following workflow can help diagnose the root cause.
// Nodes Start [label="Low or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Condensation [label="Q: Is the Knoevenagel\ncondensation intermediate\nforming?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Base [label="A: Optimize Base\n- Increase catalyst loading\n- Try a stronger base (e.g., DBU)\n- Check base quality", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Cyclization [label="Q: Is the cyclization step\nfailing?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Temp_Time [label="A: Optimize Conditions\n- Increase temperature/reflux\n- Extend reaction time\n- Switch to a higher boiling solvent (DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_SM [label="Q: Are starting materials\n(SMs) degrading?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Milder_Cond [label="A: Use Milder Conditions\n- Lower reaction temperature\n- Use a weaker base\n- Check SM purity and stability", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Check_Condensation; Check_Condensation -> Optimize_Base [label="No"]; Check_Condensation -> Check_Cyclization [label="Yes"]; Optimize_Base -> Success; Check_Cyclization -> Optimize_Temp_Time [label="Yes"]; Check_Cyclization -> Check_SM [label="No"]; Optimize_Temp_Time -> Success; Check_SM -> Milder_Cond [label="Yes"]; Milder_Cond -> Success; }
Caption: Troubleshooting workflow for low product yield.Q: My Knoevenagel condensation seems to be the issue. How can I confirm and fix this?
A: The Knoevenagel condensation is the formation of the α,β-unsaturated nitrile intermediate. To troubleshoot, run a small-scale reaction of just the carbonyl compound and the active methylene nitrile with the base.[5] Monitor by TLC or LC-MS for the formation of the new, less polar intermediate. If it's not forming:
-
Check Your Base: Ensure the base is not old or degraded. Use a freshly opened bottle or purified base.
-
Increase Temperature: Gently warming the reaction to 40-60 °C can often initiate a sluggish condensation.[5]
-
Solvent Choice: Ensure your solvent is anhydrous, as water can inhibit the reaction.
Problem 2: Significant Impurity Formation
Q: My final product is contaminated with a persistent, hard-to-remove impurity. What could it be?
A: Common impurities include unreacted starting materials, dimers of intermediates, or oxidized byproducts.
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will see starting materials in your crude product.
-
Solution: Increase the reaction time or temperature. Ensure a slight excess (1.05-1.1 eq) of the more volatile or less reactive components.
-
-
Dimer of α,β-unsaturated nitrile: This is a common side product if the condensation is fast but the cyclization is slow.[5]
-
Solution: Try adding the components in a different order. For instance, add the base last and slowly to the mixture of the other reactants to control the initial reaction rate.
-
-
Disulfide Formation: The pyridine-2(1H)-thione product can be oxidized to the corresponding disulfide, especially during workup or if the reaction is heated for extended periods in the presence of air.[8]
-
Solution: If disulfide formation is a major issue, consider performing the reaction and workup under an inert atmosphere (N₂ or Argon). A reducing agent wash (e.g., dilute sodium bisulfite) during workup can sometimes help, but compatibility with the product should be checked.
-
Problem 3: Difficulty in Product Isolation and Purification
Q: The product won't precipitate from the reaction mixture, or it oils out. What should I do?
A: Isolation issues are common, especially for derivatives with aliphatic chains or other solubilizing groups.
-
Induce Precipitation: After the reaction is complete, cool the mixture in an ice bath. If no solid forms, slowly add a non-polar "anti-solvent" like cold water or hexane while stirring vigorously. Scratching the inside of the flask with a glass rod can also induce crystallization.
-
Address Oily Products (Trituration): If the product separates as an oil, decant the solvent. Add a small amount of a solvent in which the product is poorly soluble but the impurities are (e.g., cold diethyl ether or hexane). Vigorously stir or sonicate the mixture. This can often cause the oil to solidify.
-
Purification: If direct precipitation and washing are insufficient, recrystallization is the next step. Common solvent systems include ethanol, ethanol/water, or ethyl acetate/hexane. For very impure or stubborn products, column chromatography on silica gel is the final resort.
Section 3: Key Experimental Protocols
This section provides a generalized, yet detailed, protocol for the synthesis of this compound derivatives that can be adapted for specific substrates.
Protocol: One-Pot Synthesis of 4-Aryl-6-methyl-3-amino-pyridine-2(1H)-thione
// Nodes Step1 [label="Step 1: Combine Reactants\n- Aryl Aldehyde (1.0 eq)\n- Cyanothioacetamide (1.0 eq)\n- Ethyl Acetoacetate (1.0 eq)\n- In Absolute Ethanol"]; Step2 [label="Step 2: Add Catalyst\n- Add Piperidine (0.1 eq)\n- Stir at Room Temperature"]; Step3 [label="Step 3: Reaction\n- Heat mixture to reflux (approx. 80°C)\n- Monitor by TLC (2-6 hours)"]; Step4 [label="Step 4: Isolation\n- Cool reaction to 0-5°C\n- Collect precipitate by vacuum filtration"]; Step5 [label="Step 5: Purification\n- Wash solid with cold ethanol\n- Wash with diethyl ether\n- Dry under vacuum"]; Product [label="Final Product:\nthis compound Derivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Product; }
Caption: Experimental workflow for a typical synthesis.Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (10 mmol, 1.0 eq), cyanothioacetamide (10 mmol, 1.0 eq), and ethyl acetoacetate (10 mmol, 1.0 eq).
-
Solvent Addition: Add absolute ethanol (25-30 mL) to the flask. Stir the mixture to form a suspension.
-
Catalyst Addition: Add piperidine (1 mmol, 0.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring. Monitor the reaction progress by TLC until the starting aldehyde spot has been consumed (typically 2-6 hours).
-
Workup and Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, then place it in an ice bath for 30-60 minutes to maximize precipitation.
-
Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake sequentially with a small amount of cold ethanol and then cold diethyl ether to remove soluble impurities.
-
Drying: Dry the purified product under vacuum to a constant weight. The product can be further purified by recrystallization from ethanol if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, IR, and MS.[9]
References
- Shuvalov, V. Y., & Chernenko, S. А. (2021). Synthesis and members of 3-aminopyridin-2-one based fragment library. ResearchGate.
- Kulakov, I. V., et al. (2018). Synthesis, structure and biological activity 3-(arylmethyl) aminopyridine-2 (1 H)-ones and 1 H-pyrido[2,3-b][5][10]oxazin-2(3 H)-ones. Journal of Molecular Structure.
- Google Patents. (2020). CN111170937A - Preparation method of 3-aminopyridine.
- Shulgau, Z. T., et al. (2021). Design, synthesis, spectroscopic characterization, computational analysis, and in vitro α-amylase and α-glucosidase evaluation of 3-aminopyridin-2(1H)-one based novel monothiooxamides and 1,3,4-thiadiazoles. Organic & Biomolecular Chemistry.
- Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide.
- Shestopalov, A. M., et al. (2004). 3-Cyanopyridine-2(1 H)-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines. ResearchGate.
- Shuvalov, V. Y., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. National Institutes of Health.
- Goldman, M. E., et al. (1993). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. PubMed.
- Organic Syntheses. 3-aminopyridine.
- Elnaggar, D. H., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. National Institutes of Health.
- Litvinov, V. P. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate.
- Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
- Zeng, B-B., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal.
Sources
- 1. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, spectroscopic characterization, computational analysis, and in vitro α-amylase and α-glucosidase evaluation of 3-aminopyridin-2(1H)-one based novel monothiooxamides and 1,3,4-thiadiazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
overcoming solubility issues with 3-aminopyridine-2(1H)-thione
<Technical Support Center: 3-Aminopyridine-2(1H)-thione >
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of novel therapeutic agents and functional materials. However, its utility in experimental settings can be hampered by its characteristically poor solubility in aqueous solutions and many common organic solvents. This guide provides a comprehensive technical resource designed to help researchers anticipate, troubleshoot, and overcome these solubility challenges. We will delve into the physicochemical properties of the molecule that govern its solubility, provide step-by-step protocols for solubility enhancement, and offer a structured troubleshooting guide for common issues encountered in the laboratory.
Understanding the Molecule: Physicochemical Properties Governing Solubility
The solubility behavior of this compound is primarily dictated by its unique structural features: a pyridine ring, an amino group, and a thione group. A critical aspect of its chemistry is the existence of tautomeric forms: the thione form (an amide-like structure) and the thiol form (an aromatic thiol structure).[1][2][3] In the solid state and in many solutions, the thione tautomer is generally the more stable and predominant form.[1][2]
This equilibrium has profound implications for solubility:
-
Hydrogen Bonding: The thione form possesses both hydrogen bond donors (N-H from the ring and the amino group) and acceptors (C=S sulfur and the ring nitrogen). This allows the molecule to form strong intermolecular hydrogen bonds with itself, leading to a stable crystal lattice that is difficult to disrupt with solvent molecules, resulting in low solubility.
Tautomeric Equilibrium of this compound
Caption: Thione-thiol tautomerism of the core structure.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). What should I do first?
A1: Direct dissolution in neutral aqueous buffers is often unsuccessful due to the molecule's limited intrinsic solubility. The first step is to create a concentrated stock solution in a suitable organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF). You can then dilute this stock into your aqueous buffer. Be mindful of the final organic solvent concentration, as it can affect downstream biological assays.
Q2: I'm seeing precipitation when I dilute my DMSO stock into my aqueous medium. What's happening?
A2: This is a common issue known as "crashing out." It occurs when the concentration of your compound in the final aqueous solution exceeds its thermodynamic solubility limit, even with a small amount of co-solvent. To resolve this, you can either decrease the final concentration of the compound or explore more advanced solubilization techniques such as pH adjustment or the use of co-solvents, as detailed in our protocols below.
Q3: What is the best organic solvent for making a stock solution?
A3: DMSO and DMF are excellent starting points as they are strong, water-miscible solvents capable of disrupting the intermolecular forces of the compound. For applications where these solvents are not suitable, other polar aprotic solvents may be considered. Always perform a small-scale solubility test first.
Q4: Can I heat the solution to help it dissolve?
A4: Gentle warming and sonication can aid dissolution. However, be cautious. Prolonged exposure to high temperatures can potentially degrade the compound. Always check for changes in color or the appearance of new peaks via analytical methods like HPLC if you suspect degradation.
Q5: How does pH affect the solubility of this compound?
A5: The compound's solubility is highly pH-dependent.
-
Acidic pH (e.g., pH < 4): The pyridine ring nitrogen becomes protonated, forming a cationic species. This salt form is generally much more water-soluble.
-
Basic pH (e.g., pH > 9): The thione/thiol group can be deprotonated to form an anionic thiolate. This can also increase aqueous solubility. Therefore, adjusting the pH of your aqueous medium away from neutral can be a very effective strategy.
Troubleshooting Guide: Common Solubility Issues
| Problem | Potential Cause | Recommended Solution(s) |
| Compound will not dissolve in DMSO/DMF to desired stock concentration (e.g., >10 mM). | High crystal lattice energy; insufficient solvent power at that concentration. | 1. Try gentle warming (up to 40-50°C) and/or sonication. 2. Attempt a lower stock concentration. 3. Consider N-Methyl-2-pyrrolidone (NMP) as an alternative strong organic solvent. |
| Precipitate forms immediately upon dilution of organic stock into aqueous buffer. | The compound's aqueous solubility limit has been exceeded. The buffer is anti-solvent for the compound. | 1. Decrease Final Concentration: Reduce the amount of stock added. 2. Increase Co-solvent: Ensure the final DMSO/DMF concentration is sufficient (typically 0.5-1%), but check assay tolerance. 3. pH Adjustment: Modify the buffer pH to be acidic (<4) or basic (>9) to form a soluble salt. (See Protocol 2). |
| Solution is initially clear but forms a precipitate or becomes cloudy over time. | Slow precipitation kinetics; compound is in a supersaturated, metastable state. Potential compound instability or interaction with buffer components. | 1. Verify Solubility Limit: The working concentration may be too high for long-term stability. 2. Use Freshly Prepared Solutions: Avoid storing diluted aqueous solutions for extended periods. Prepare them fresh from the organic stock before each experiment. 3. Consider Formulation: For longer-term stability, explore using solubilizing excipients like cyclodextrins. |
| Inconsistent results in biological assays. | Poor solubility leading to variable effective concentrations. Aggregation of the compound can also lead to non-specific effects. | 1. Confirm Solution Clarity: Visually inspect all solutions for precipitation before use. Centrifuge if necessary. 2. Measure Solubility: Formally determine the compound's solubility in the final assay medium to ensure you are working below its limit. (See Protocol 1). |
Step-by-Step Protocols for Solubility Enhancement
Protocol 1: Systematic Solvent Screening
This protocol helps identify the most suitable organic solvent for creating a high-concentration stock solution.
Objective: To determine the approximate solubility in various common laboratory solvents.
Materials:
-
This compound
-
Vials (e.g., 1.5 mL glass vials)
-
Vortex mixer and/or sonicator
-
Solvents: DMSO, DMF, Ethanol, Methanol, Acetonitrile
Procedure:
-
Weigh out a small, precise amount of the compound (e.g., 2 mg) into each labeled vial.
-
To the first vial, add the first solvent (e.g., DMSO) in small, incremental volumes (e.g., 20 µL).
-
After each addition, vortex the vial vigorously for 30-60 seconds. If the solid is not fully dissolved, use a sonicator for 2-5 minutes.
-
Continue adding solvent incrementally until the solid is completely dissolved. Record the total volume of solvent added.
-
Calculate the approximate solubility in mg/mL.
-
Repeat steps 2-5 for each solvent to be tested.
Data Interpretation:
| Solvent | Polarity Index | Dielectric Constant | Suitability as Stock Solvent |
| DMSO | 7.2 | 47.2 | Excellent |
| DMF | 6.4 | 36.7 | Excellent |
| NMP | 6.5 | 32.2 | Good Alternative |
| Ethanol | 5.2 | 24.6 | Moderate |
| Methanol | 6.6 | 32.7 | Moderate |
This table provides general properties; your experimental results from the protocol will determine the best choice.
Protocol 2: pH-Dependent Aqueous Solubility Enhancement
Objective: To prepare a solution in an aqueous buffer by forming a soluble salt.
Materials:
-
Concentrated stock of this compound in DMSO (e.g., 50 mM).
-
Aqueous buffers (e.g., 100 mM Citrate buffer pH 3.0, 100 mM Glycine buffer pH 10.0).
-
0.1 M HCl and 0.1 M NaOH for pH adjustment.
-
Calibrated pH meter.
Procedure (Acidic pH Method):
-
Start with your target volume of acidic buffer (e.g., Citrate buffer, pH 3.0).
-
While stirring, slowly add the required volume of the DMSO stock solution to the buffer.
-
The solution should remain clear as the protonated, soluble salt form of the compound is generated.
-
If starting with deionized water, add the DMSO stock first, then slowly titrate with 0.1 M HCl while monitoring the pH until the solution clears. Note the final pH.
-
Crucially: Before use in a biological assay, ensure you adjust the pH of this acidic solution back to the required physiological pH (e.g., 7.4) using a suitable base (e.g., 0.1 M NaOH), and confirm that the compound remains in solution. If it precipitates upon neutralization, this method may not be suitable, or a formulation with excipients is needed.
Workflow for Selecting a Solubilization Strategy
This decision tree provides a logical path for troubleshooting.
Sources
Technical Support Center: Stability of 3-aminopyridine-2(1H)-thione in Solution
Welcome to the technical support center for 3-aminopyridine-2(1H)-thione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in solution. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental work. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments.
I. Understanding the Core Stability Challenges
This compound is a heterocyclic compound with a nuanced chemical profile. Its stability in solution is not always straightforward and is influenced by a confluence of factors. The primary challenges revolve around its susceptibility to oxidation and the existence of thione-thiol tautomerism. The thione form is generally more stable, particularly in polar solvents, but the equilibrium can shift, leading to the more reactive thiol form which is prone to oxidation.[1][2] This guide will dissect these issues and provide actionable protocols.
II. Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter when working with this compound in solution. Each issue is presented in a question-and-answer format, detailing the probable causes and step-by-step solutions.
Issue 1: Rapid Discoloration (Yellowing/Browning) of the Solution
Question: I've just prepared a solution of this compound in an aqueous buffer, and it has rapidly turned yellow or brown. What is causing this, and how can I prevent it?
Probable Cause:
Rapid discoloration is a strong indicator of oxidative degradation. The thione or its thiol tautomer can be oxidized to form a variety of products, including disulfide-linked dimers.[1][2] This process can be accelerated by factors such as elevated pH, exposure to atmospheric oxygen, and the presence of metal ions.
Step-by-Step Troubleshooting Protocol:
-
Deoxygenate Your Solvents:
-
Before preparing your solution, thoroughly degas all solvents and buffers. This can be achieved by sparging with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes or by using several cycles of freeze-pump-thaw for organic solvents.
-
Rationale: Removing dissolved oxygen minimizes the primary oxidant responsible for degradation.
-
-
Control the pH:
-
Prepare your solutions in a slightly acidic buffer (pH 4-6).
-
Rationale: The thione-thiol equilibrium is pH-dependent.[3] While the thione form is generally favored, alkaline conditions can promote the formation of the thiolate anion, which is highly susceptible to oxidation.
-
-
Incorporate an Antioxidant:
-
Consider adding a small amount of a compatible antioxidant, such as L-ascorbic acid or sodium metabisulfite, to your buffer.
-
Rationale: Antioxidants act as sacrificial agents, reacting with dissolved oxygen and radical species to protect the this compound.
-
-
Use High-Purity Water and Reagents:
-
Ensure you are using high-purity, deionized water and analytical grade reagents.
-
Rationale: Trace metal ion contaminants can catalyze oxidation reactions.
-
-
Work Under an Inert Atmosphere:
-
For maximum stability, prepare and handle your solutions in a glove box or under a continuous stream of an inert gas.
-
Rationale: This provides the most robust protection against atmospheric oxygen.
-
Issue 2: Precipitate Formation in the Stock Solution
Question: My stock solution of this compound, prepared in an organic solvent like DMSO, has formed a precipitate upon storage. What is the precipitate, and how can I maintain a clear solution?
Probable Cause:
Precipitate formation can be due to several factors:
-
Poor Solubility: The compound may have limited solubility in the chosen solvent, especially at higher concentrations or lower temperatures.
-
Degradation Product Insolubility: The degradation products, such as the disulfide dimer, may be less soluble than the parent compound.
-
Moisture Absorption: DMSO is hygroscopic. Absorbed water can decrease the solubility of the compound or its degradants.
Step-by-Step Troubleshooting Protocol:
-
Optimize the Solvent System:
-
If solubility is the issue, consider using a co-solvent system. For example, a mixture of DMSO and ethanol or DMF and acetonitrile might improve solubility.
-
Always perform small-scale solubility tests before preparing a large batch of stock solution.
-
-
Filter the Stock Solution:
-
After preparation, filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particles.
-
Rationale: This ensures you start with a clear, homogenous solution.
-
-
Store Under Anhydrous Conditions:
-
Use anhydrous grade solvents for preparing stock solutions.
-
Store the stock solution in a desiccator or under an inert atmosphere to prevent moisture absorption.
-
Rationale: Minimizing water content is crucial for maintaining solubility and preventing hydrolysis-mediated degradation.
-
-
Re-dissolve with Gentle Warming:
-
If a precipitate forms upon storage at low temperatures, gently warm the solution (e.g., to 30-40 °C) and vortex to see if the precipitate re-dissolves. If it does, this indicates a temperature-dependent solubility issue.
-
Caution: Avoid excessive heat, as it can accelerate degradation.
-
Issue 3: Inconsistent Results and Loss of Compound Activity
Question: I am seeing a gradual decrease in the activity of my this compound solution in my biological or chemical assays over time. How can I ensure consistent results?
Probable Cause:
A decline in activity is a classic sign of chemical degradation. The parent compound is likely degrading into inactive or less active species. The rate of degradation will depend on the storage conditions.
Step-by-Step Troubleshooting Protocol:
-
Prepare Fresh Solutions:
-
The most reliable approach is to prepare fresh solutions of this compound immediately before each experiment.
-
Rationale: This minimizes the impact of any potential instability.
-
-
Conduct a Stability Study:
-
If fresh preparation is not feasible, perform a short-term stability study under your typical experimental conditions.
-
Prepare a solution and analyze its purity and concentration at several time points (e.g., 0, 2, 4, 8, and 24 hours) using a suitable analytical method like HPLC-UV.
-
This will help you determine the window of time during which your solution is stable.
-
-
Optimize Storage Conditions:
-
Store stock solutions at -20°C or -80°C in small, single-use aliquots.
-
Rationale: Freezing minimizes molecular motion and slows down chemical reactions. Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound and introduce moisture.
-
Protect solutions from light by using amber vials or wrapping them in aluminum foil.[4]
-
Workflow for Investigating Loss of Activity
Caption: A decision-making workflow for troubleshooting inconsistent experimental results.
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For a concentrated stock solution, dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are commonly good choices due to their high solvating power for a wide range of organic molecules. However, always use anhydrous grade solvents and store the solution in small aliquots at -20°C or below, protected from light and moisture. For aqueous experiments, the stock solution should be diluted into a slightly acidic buffer (pH 4-6) immediately before use.
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution is a critical factor. Generally, thiones are more stable in neutral to slightly acidic conditions.[3] In alkaline solutions, the equilibrium can shift towards the thiol tautomer, which is more readily oxidized to a disulfide. Therefore, for aqueous applications, buffering your solution to a pH between 4 and 6 is recommended to enhance stability.
Q3: Is this compound sensitive to light?
A3: Yes, compounds with chromophores, such as aromatic rings and thione groups, can be susceptible to photodegradation.[4] It is best practice to protect solutions of this compound from light by using amber-colored vials or by wrapping containers in aluminum foil. All handling should be done in a subdued lighting environment where possible.
Q4: Can I expect dimerization of this compound in my solution?
A4: Yes, oxidative dimerization to form a disulfide is a common degradation pathway for compounds containing a thiol or thione group that can tautomerize to a thiol.[1][5][6] This is particularly prevalent in the presence of oxygen, metal ions, or at a higher pH. If you suspect dimerization, you can use analytical techniques like LC-MS to identify a species with double the molecular weight of the parent compound.
Proposed Oxidative Dimerization Pathway
Caption: Proposed pathway for the oxidative dimerization of this compound.
Q5: What analytical method is best for assessing the stability of my this compound solution?
A5: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable method for stability testing.[7] A reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer at a slightly acidic pH) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point. This method allows you to separate the parent compound from its degradation products and quantify the remaining parent compound over time. For identification of unknown degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.
IV. Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Amber glass vials with screw caps
-
Argon or nitrogen gas supply
-
-
Procedure:
-
Weigh the desired amount of this compound in a clean, dry amber vial.
-
Place the vial in a desiccator under vacuum for at least 1 hour to remove any residual moisture.
-
Under a gentle stream of argon or nitrogen, add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming (up to 40°C) may be applied if necessary.
-
Once dissolved, allow the solution to cool to room temperature.
-
Aliquot the stock solution into smaller, single-use amber vials.
-
Flush the headspace of each aliquot vial with inert gas before capping.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.
-
Preparation of Solutions:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
-
Stress Conditions (in separate, labeled vials):
-
Acidic: Add 1 M HCl to the solution to achieve a final HCl concentration of 0.1 M.
-
Basic: Add 1 M NaOH to the solution to achieve a final NaOH concentration of 0.1 M.
-
Oxidative: Add 3% hydrogen peroxide to the solution.
-
Thermal: Place a vial of the solution in an oven at 60°C.
-
Photolytic: Expose a vial of the solution to a UV lamp.
-
Control: Keep a vial of the solution at room temperature, protected from light.
-
-
Analysis:
-
At specified time points (e.g., 0, 2, 6, 24 hours), take an aliquot from each vial, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze all samples by HPLC-UV and LC-MS to compare the degradation profiles and identify the major degradation products.
-
Table 1: Hypothetical Forced Degradation Results
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product (m/z) |
| Control | 24 | 98.5 | - |
| 0.1 M HCl | 24 | 95.2 | - |
| 0.1 M NaOH | 6 | 45.8 | 251.3 (Disulfide Dimer) |
| 3% H₂O₂ | 2 | 10.1 | 251.3 (Disulfide Dimer), 142.1 (Oxidized monomer) |
| 60°C | 24 | 88.4 | 251.3 (Disulfide Dimer) |
| UV Light | 6 | 75.3 | Multiple uncharacterized peaks |
This table presents hypothetical data for illustrative purposes.
V. Concluding Remarks
The stability of this compound in solution is manageable with careful experimental design and handling. By understanding its susceptibility to oxidation and the influence of pH, light, and temperature, researchers can implement effective strategies to ensure the integrity and reproducibility of their results. Always consider the preparation of fresh solutions as the gold standard, and when storage is necessary, do so under conditions that minimize exposure to degradative elements.
References
- Stroganova, T. A., Vasilin, V. K., Dotsenko, V. V., Aksenov, N. A., Morozov, P. G., Vassiliev, P. M., Volynkin, V. A., & Krapivin, G. D. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega. [Link]
- Bechara, E. J. H., & Liria, C. W. (1979). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry. [Link]
- ResearchGate. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. [Link]
- Jeong, H., Kang, Y., Kim, J., Kim, B.-K., & Hong, S. (2019). Factors that determine thione(thiol)–disulfide interconversion in a bis(thiosemicarbazone) copper(ii) complex. Dalton Transactions. [Link]
- QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. [Link]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. [Link]
- Kang, Y., Jeong, H., Kim, J., Kim, B. K., & Hong, S. (2019). Factors that determine thione(thiol)–disulfide interconversion in a bis(thiosemicarbazone) copper(ii) complex. Dalton transactions (Cambridge, England : 2003), 48(12), 3845–3849. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. qbdgroup.com [qbdgroup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
common impurities in commercial 3-aminopyridine-2(1H)-thione
Welcome to the comprehensive technical support guide for 3-aminopyridine-2(1H)-thione. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when working with this versatile heterocyclic compound. Leveraging extensive experience in synthetic and analytical chemistry, this guide provides in-depth troubleshooting advice, detailed FAQs, and validated protocols to ensure the integrity and success of your experiments.
Troubleshooting Guide: Navigating Experimental Hurdles
This section addresses specific issues you may encounter during your work with this compound, linking them to potential impurities and providing actionable solutions.
Scenario 1: Unexpected Signals in ¹H NMR Spectrum
Question: I've acquired a ¹H NMR spectrum of my commercial this compound, and besides the expected aromatic and amine protons, I'm observing an additional set of downfield aromatic signals. What could be the cause?
Answer:
The presence of unexpected downfield aromatic signals often points to contamination with synthetic precursors. A common and efficient synthesis of this compound starts with 2-chloro-3-nitropyridine. This route involves the nucleophilic substitution of the chloride with a sulfur source, followed by the reduction of the nitro group.
Consequently, two likely impurities are the starting material, 2-chloro-3-nitropyridine , and the intermediate, 3-nitropyridine-2(1H)-thione . Both of these compounds possess a nitro group, which is strongly electron-withdrawing and will deshield the adjacent protons on the pyridine ring, causing them to appear at a higher chemical shift (further downfield) compared to the product.
Troubleshooting Protocol: Identification and Removal
-
Spiking Study: To confirm the identity of the impurity, perform a spiking experiment. Add a small amount of authentic 2-chloro-3-nitropyridine or 3-nitropyridine-2(1H)-thione to an aliquot of your sample and re-acquire the ¹H NMR. An increase in the intensity of the unknown signals will confirm the impurity's identity.
-
Purification via Recrystallization: These impurities can typically be removed by recrystallization.
-
Solvent System: A mixed solvent system is often effective. Ethanol/water or methanol/water are good starting points. .[1]
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol or methanol.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Slowly add hot water to the filtrate until you observe persistent turbidity.
-
Add a few drops of hot ethanol or methanol until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
-
-
Post-Purification Analysis: Acquire a new ¹H NMR spectrum of the recrystallized material to confirm the absence of the downfield signals.
Scenario 2: Product Discoloration and Potential for a Disulfide Impurity
Question: My sample of this compound has a yellowish or brownish tint, and I'm concerned about its purity. What could be causing this discoloration, and how can I check for the suspected impurity?
Answer:
A common impurity in thiol-containing compounds, including this compound, is the corresponding disulfide. This can form through oxidation during synthesis, workup, or even on storage, especially if exposed to air and light. The disulfide of this compound is often colored and can contribute to the observed discoloration of the product. The formation of disulfide impurities is a known side reaction in the chemistry of pyridinethiones.[2]
Troubleshooting Protocol: Detection and Mitigation
-
Analytical Detection:
-
HPLC-UV: High-Performance Liquid Chromatography with UV detection is an excellent method for detecting the disulfide impurity. The disulfide will likely have a different retention time than the desired product. Develop a method using a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
LC-MS: Liquid Chromatography-Mass Spectrometry can be used to confirm the presence of the disulfide by identifying its corresponding molecular ion peak.
-
-
Purification:
-
Recrystallization: As with other impurities, recrystallization can be effective in removing the disulfide. Follow the protocol outlined in Scenario 1.
-
Column Chromatography: If recrystallization is not sufficient, flash column chromatography on silica gel can be employed. A gradient elution system of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.
-
-
Prevention of Further Oxidation:
-
Storage: Store this compound under an inert atmosphere (argon or nitrogen), in a tightly sealed, amber-colored vial to protect it from light and air. Storage at low temperatures (2-8°C) is also recommended.
-
Handling: When handling the compound, try to minimize its exposure to air.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in commercial this compound?
A1: Based on a likely synthetic route from 2-chloro-3-nitropyridine, the most probable impurities are:
-
Starting Material: 2-chloro-3-nitropyridine
-
Intermediate: 3-nitropyridine-2(1H)-thione
-
Oxidation Product: The corresponding disulfide of this compound
The table below summarizes these potential impurities.
| Impurity Name | Chemical Structure | Origin |
| 2-chloro-3-nitropyridine | Cl-c1cnccc1-NO2 | Unreacted Starting Material |
| 3-nitropyridine-2(1H)-thione | O=N(=O)c1cccnc1S | Synthetic Intermediate |
| Disulfide Impurity | S(c1ncccc1N)Sc2ncccc2N | Oxidation of the Product |
Q2: How should I properly store this compound to maintain its purity?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container. For long-term storage, refrigeration (2-8 °C) is recommended.
Q3: My reaction with this compound is not proceeding as expected. Could impurities be the cause?
A3: Yes, impurities can significantly impact reactivity.
-
Synthetic Precursors: If your reaction involves derivatization of the amino group, the presence of 3-nitropyridine-2(1H)-thione (which lacks the amino group) will lead to incomplete conversion.
-
Disulfide Impurity: The disulfide impurity is generally less reactive and will not participate in reactions targeting the thiol/thione group, leading to lower yields.
It is always recommended to assess the purity of your starting material before beginning a reaction.
Diagrams and Workflows
Synthetic Pathway and Potential Impurity Formation
Caption: Synthetic route to this compound and the origin of common impurities.
General Purification Workflow
Caption: A general workflow for the purification and analysis of this compound.
References
- Request PDF. (2025, August 6). 3-Cyanopyridine-2(1H)-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines.
- BenchChem. (2025). Application Note and Protocol for the Recrystallization of (3-Aminopyridin-2-yl)methanol.
Sources
troubleshooting failed reactions with 3-aminopyridine-2(1H)-thione
Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals working with 3-aminopyridine-2(1H)-thione. This guide is designed to provide in-depth troubleshooting assistance for common challenges encountered during reactions with this versatile, yet sometimes challenging, heterocyclic building block. My aim is to move beyond simple procedural instructions and offer insights into the underlying chemical principles to empower you to solve problems effectively in your own research.
Understanding the Reagent: Key Physicochemical Properties
Before delving into troubleshooting, it is crucial to appreciate the structural and electronic characteristics of this compound that govern its reactivity.
Tautomerism: This molecule exists in a tautomeric equilibrium between the thione and thiol forms.[1] The thione form is generally the major tautomer in solution. This equilibrium is critical as it presents two distinct nucleophilic sites (sulfur and nitrogen), which can lead to different products under various reaction conditions.
Multiple Nucleophilic Centers: this compound possesses three potential nucleophilic sites:
-
The exocyclic sulfur atom (in the thiol tautomer) or the nitrogen of the thioamide (in the thione tautomer).
-
The exocyclic amino group at the C3 position.
-
The endocyclic pyridine nitrogen.
The relative nucleophilicity of these sites can be influenced by the solvent, base, and the nature of the electrophile, often leading to challenges in regioselectivity.
Susceptibility to Oxidation: The thiol/thione functionality is sensitive to oxidation, which can lead to the formation of disulfide byproducts or other oxidative degradation products, especially in the presence of air or certain reagents.[2][3]
| Property | Value/Description | Source |
| Molecular Formula | C₅H₆N₂S | [4] |
| Molecular Weight | 126.18 g/mol | [4] |
| Appearance | Typically a solid | [5] |
| Tautomerism | Exists in equilibrium between thione and thiol forms | [1] |
| Key Reactive Sites | Exocyclic sulfur/nitrogen, exocyclic amino group, endocyclic pyridine nitrogen | |
| Common Side Reactions | Oxidation to disulfide, N- vs. S-alkylation competition | [2][3] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered in a practical, question-and-answer format.
FAQ 1: My S-alkylation reaction is giving a mixture of products, including a significant amount of N-alkylated byproduct. How can I improve the selectivity for S-alkylation?
Answer: This is a classic regioselectivity problem stemming from the multiple nucleophilic sites on the molecule. The sulfur atom is generally a softer nucleophile than the nitrogen atoms, while the amino and pyridine nitrogens are harder nucleophiles. The choice of solvent and base is critical in directing the alkylation.
Causality:
-
Hard and Soft Acids and Bases (HSAB) Theory: Hard electrophiles (e.g., from alkyl sulfates) tend to react with hard nucleophiles (nitrogen), while soft electrophiles (e.g., from alkyl iodides) prefer to react with the soft sulfur nucleophile.
-
Base Strength and Steric Hindrance: A strong, non-nucleophilic base will deprotonate the most acidic proton, which is typically on the thioamide nitrogen, favoring subsequent reaction at the sulfur. Weaker bases may not fully deprotonate the thione, leading to a mixture of reactive species.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving S-alkylation selectivity.
Recommended Protocol for Selective S-Alkylation:
-
Reagent Purity: Ensure the this compound is pure. If it appears discolored (e.g., yellow or brown), consider recrystallization.
-
Inert Atmosphere: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add this compound (1 equivalent).
-
Solvent and Base: Add a polar aprotic solvent such as DMF or acetone. Add a slight excess of a moderately strong base like potassium carbonate (K₂CO₃, 1.5 equivalents). Stir the mixture at room temperature for 30-60 minutes.
-
Electrophile Addition: Slowly add your alkyl halide (a soft electrophile like an alkyl bromide or iodide is preferable, 1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
FAQ 2: My reaction is sluggish or fails to go to completion. What are the common causes?
Answer: A stalled reaction can be due to several factors, including poor reagent quality, suboptimal reaction conditions, or inherent low reactivity of the substrate.
Causality:
-
Reagent Purity: Impurities in the starting material or reagents can inhibit the reaction. 3-aminopyridine is known to be somewhat hygroscopic and can degrade over time.[6]
-
Reaction Conditions: Inadequate temperature, insufficient mixing, or incorrect solvent can all lead to a failed reaction.[7]
-
Atmospheric Contamination: The presence of moisture or oxygen can be detrimental, especially if using organometallic reagents or if the product is sensitive to oxidation.[8]
Troubleshooting Steps:
-
Verify Starting Material Purity:
-
Check the melting point of your this compound.
-
Run a ¹H NMR to ensure the structure is correct and free from significant impurities.[9]
-
If necessary, purify the starting material by recrystallization.
-
-
Optimize Reaction Conditions:
-
Temperature: If the reaction is slow at room temperature, consider gently heating it. A good starting point is 50-60 °C. Monitor for byproduct formation at higher temperatures.
-
Concentration: Ensure the reaction is not too dilute. If solubility is an issue, consider a different solvent.
-
Stirring: Ensure efficient stirring, especially for heterogeneous mixtures.
-
-
Ensure Anhydrous and Inert Conditions:
-
Use oven-dried glassware and anhydrous solvents.
-
Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and reactions with atmospheric moisture.[8]
-
FAQ 3: I am observing a significant amount of a high molecular weight byproduct that I suspect is a disulfide. How can I prevent this?
Answer: The formation of a disulfide-linked dimer is a common side reaction due to the oxidation of the thiol tautomer.
Causality:
-
Atmospheric Oxygen: The most common culprit is the presence of atmospheric oxygen, which can oxidize the thiol species, especially under basic conditions.
-
Oxidizing Reagents: Ensure that none of your reagents or solvents contain oxidizing impurities.
Prevention Strategy:
Caption: Strategy to prevent disulfide byproduct formation.
Experimental Protocol to Minimize Oxidation:
-
Solvent Degassing: Before use, degas your reaction solvent by bubbling an inert gas (N₂ or Ar) through it for at least 30 minutes.
-
Inert Atmosphere: Set up the reaction in oven-dried glassware under a positive pressure of an inert gas.
-
Reagent Addition: Add the this compound and other reagents under the inert atmosphere.
-
Work-up: If possible, perform the work-up steps quickly and consider using degassed solvents for extraction and washing to minimize air exposure.
FAQ 4: I am trying to perform a reaction on the 3-amino group (e.g., acylation), but I am getting low yields and multiple products. What is happening?
Answer: The 3-amino group is nucleophilic, but its reactivity can be modulated by the electronic effects of the pyridine ring and the thione group. Furthermore, you face competition from the other nucleophilic sites.
Causality:
-
Competing Nucleophiles: The thione/thiol group is often more nucleophilic than the amino group, especially under basic conditions. Acylation can occur at the sulfur or the thioamide nitrogen.
-
Electronic Effects: The pyridine ring is electron-withdrawing, which reduces the basicity and nucleophilicity of the exocyclic amino group compared to aniline.
Strategies for Selective N-Acylation of the 3-Amino Group:
-
Protect the Thione Group: A common strategy is to protect the more nucleophilic thione group before attempting to react the amino group.
-
S-Alkylation: You can perform a selective S-alkylation with a protecting group that can be removed later (e.g., a benzyl group, which can be removed by reduction).
-
-
Reaction Conditions Tuning:
-
Use of a Non-Nucleophilic Base: A bulky, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) might favor reaction at the less sterically hindered amino group.
-
Solvent Choice: A non-polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) may favor N-acylation over S-acylation.
-
Example Protocol for N-Acylation (without protection):
-
Setup: To a solution of this compound (1 equivalent) in anhydrous DCM under an inert atmosphere, add a non-nucleophilic base like DIPEA (1.5 equivalents).
-
Cooling: Cool the mixture to 0 °C.
-
Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride or a carboxylic acid anhydride, 1.1 equivalents).
-
Monitoring: Monitor the reaction carefully by TLC. The reaction at the amino group might be slower than at the sulfur.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product.
This guide provides a starting point for troubleshooting common issues. Remember that every reaction is unique, and systematic, one-variable-at-a-time optimization is key to success.
References
- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021). ACS Omega.
- Strategies to avoid side reactions in aminopyridine synthesis. (n.d.). BenchChem.
- 3-aminopyridine. (n.d.). Organic Syntheses Procedure.
- 3-Cyanopyridine-2(1H)-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines. (2025). ResearchGate.
- How to Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
- 3-Aminopyridine(462-08-8) 1H NMR spectrum. (n.d.). ChemicalBook.
- This compound. (n.d.). BLD Pharm.
- 3-Aminopyridine. (n.d.). Wikipedia.
- Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution. (1999). Journal of the Chemical Society, Perkin Transactions 2.
Sources
- 1. Modeling of tautomerism of pyridine-2(1H [ ] )-thione from vapor to solution [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 38240-21-0|this compound|BLD Pharm [bldpharm.com]
- 5. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 3-Aminopyridine(462-08-8) 1H NMR [m.chemicalbook.com]
Technical Support Center: Navigating the Scale-Up of 3-Aminopyridine-2(1H)-thione Production
Welcome to the Technical Support Center for the synthesis and scale-up of 3-aminopyridine-2(1H)-thione. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and often complex challenges encountered during the production of this important heterocyclic building block.
Introduction: The Synthetic Landscape
This compound is a valuable intermediate in medicinal chemistry, often utilized for its unique structural and reactive properties. Its synthesis, while achievable at the laboratory scale, presents a number of challenges when transitioning to pilot and production volumes. The two most probable synthetic routes to this molecule are:
-
The Gewald Three-Component Reaction: A convergent approach where a β-ketoaldehyde equivalent, an active methylene nitrile (such as cyanoacetamide), and a sulfur source (like elemental sulfur) react in the presence of a base to form the substituted aminothiophene ring system.
-
Thionation of 3-Aminopyridin-2(1H)-one: A more linear approach involving the conversion of the carbonyl group of the corresponding pyridone to a thiocarbonyl using a thionating agent, most commonly Lawesson's reagent.
This guide will address the potential pitfalls and provide solutions for both of these synthetic strategies, with a strong emphasis on the practical aspects of scaling up the reaction.
Frequently Asked Questions (FAQs)
General Synthesis & Purity
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile will largely depend on your synthetic route.
-
Gewald Reaction: Expect unreacted starting materials, the Knoevenagel condensation intermediate (an α,β-unsaturated nitrile), and potential side-products from dimerization or polymerization, especially if reaction temperatures are not well-controlled.[1]
-
Thionation with Lawesson's Reagent: The primary impurities will be phosphorus-containing byproducts from the reagent itself, which can be challenging to remove.[2] Unreacted starting material (3-aminopyridin-2(1H)-one) is also a common impurity. In both routes, oxidative dimerization of the product to form a disulfide is a significant possibility, especially during workup and storage.
Q2: My final product has a persistent yellow or brown color. How can I improve its appearance?
A2: Color in the final product often indicates the presence of minor, highly conjugated impurities or degradation products.
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[3]
-
Recrystallization Solvent System: Experiment with different solvent systems for recrystallization. For polar aminopyridine derivatives, a mixed-solvent system like ethanol/water can be effective.[1]
-
Inert Atmosphere: During the final stages of purification and drying, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and the formation of colored byproducts.
Q3: How can I confirm the identity and purity of my this compound?
A3: A combination of analytical techniques is recommended:
-
NMR Spectroscopy: 1H and 13C NMR will confirm the core structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify any impurities.
-
Melting Point: A sharp melting point range is a good indicator of purity.
Troubleshooting Guide: The Gewald Reaction Route
The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes, but it is not without its challenges, especially during scale-up.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting & Optimization |
| Inefficient Knoevenagel Condensation | The initial condensation between the keto-aldehyde equivalent and cyanoacetamide is base-catalyzed and can be sluggish. Confirm the formation of the α,β-unsaturated nitrile intermediate by running a small-scale reaction without sulfur and monitoring by TLC or LC-MS. Consider screening different bases (e.g., morpholine, piperidine, triethylamine) and ensure the removal of water, which is a byproduct of this step.[1] |
| Poor Sulfur Solubility or Reactivity | Elemental sulfur needs to be sufficiently soluble and reactive to participate in the cyclization. Gently heating the reaction mixture (e.g., to 40-50 °C) can improve sulfur solubility. Ensure the sulfur is finely powdered to maximize its surface area.[1] |
| Suboptimal Reaction Temperature | Temperature is a critical parameter. Too low, and the reaction will be slow; too high, and side reactions will dominate. Screen a range of temperatures (e.g., room temperature, 45 °C, 70 °C) to find the optimal balance.[1] |
| Incorrect Solvent Choice | The polarity of the solvent affects all stages of the reaction. Polar solvents like ethanol, methanol, or DMF are commonly used as they can facilitate the condensation and sulfur addition steps.[1] |
Problem 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting & Optimization |
| Dimerization or Polymerization | High concentrations of reactants or localized hot spots can lead to self-condensation or polymerization.[1] During scale-up, ensure efficient stirring and temperature control. Consider a slower addition rate of one of the reactants. |
| Oxidation to Disulfide | The thiol tautomer of the product is susceptible to oxidation, especially in the presence of air. During workup, consider sparging solvents with nitrogen and adding a small amount of a reducing agent like sodium bisulfite to the aqueous layers. |
Workflow for Troubleshooting the Gewald Reaction
Sources
Technical Support Center: Navigating the Complex Reactivity of 3-Aminopyridine-2(1H)-thione
Prepared by: Senior Application Scientist, Advanced Heterocyclic Chemistry Division
Welcome to the technical support guide for 3-aminopyridine-2(1H)-thione and its derivatives. This molecule is a cornerstone synthon for constructing a variety of fused heterocyclic systems, particularly thieno[2,3-b]pyridines, which are privileged scaffolds in medicinal chemistry. However, its rich functionality, combining a nucleophilic amino group with an ambidentate thione system, can lead to complex and sometimes unexpected reaction pathways.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered in the lab. We will delve into the mechanistic underpinnings of these reactions to empower you to control outcomes and turn unexpected results into novel opportunities.
Frequently Asked Questions (FAQs)
Q1: I attempted an oxidation of my thieno[2,3-b]pyridine derivative and isolated a complex, high-molecular-weight dimer. What is this product and how did it form?
A1: You have likely encountered an unusual oxidative dimerization, a phenomenon observed specifically with 3-aminothieno[2,3-b]pyridine-2-carboxamides when treated with oxidants like sodium hypochlorite (bleach).[1][2][3] Instead of a simple S-oxidation or pyridine N-oxidation, this reaction proceeds via a complex pathway involving the cleavage of N-H and C(2)=C(3) bonds and the formation of three new sigma bonds.[2]
Mechanistic Insight: The reaction's specificity is believed to be driven by the presence of HOCl or an electrophilic chlorine species (Cl+) in solution.[2] The proposed mechanism involves an initial electrophilic attack on the thieno[2,3-b]pyridine core, generating a resonance-stabilized cation. This intermediate then undergoes a cascade of events leading to a regio- and stereoselective dimerization.[2] It is critical to note that the pyridine nitrogen and the sulfur atom are not involved in this specific oxidation pathway.[2]
Below is a simplified representation of the proposed initial steps:
Caption: Proposed initial steps in the oxidative dimerization pathway.
Troubleshooting & Control: This reaction is highly sensitive to the solvent system. Changing the reaction medium can drastically alter the product distribution, sometimes yielding solvolysis products alongside the dimer.[1]
| Reaction Solvent | Product 1 (Dimer) Yield | Product 2 (Solvolysis Product) Yield |
| Aqueous DMF | High Yield | Not Observed |
| Aqueous EtOH | 28–29% | 14–15% |
| Data synthesized from findings in ACS Omega 2021, 6(22), 14030-14048.[1] |
To avoid this dimerization, consider using milder oxidizing agents that target the sulfur atom specifically (e.g., m-CPBA for sulfoxide/sulfone formation) or protecting the 3-amino group if it is not essential for subsequent steps.
Q2: I'm performing a Thorpe-Ziegler cyclization to synthesize a 3-aminothieno[2,3-b]pyridine, but my yields are low and I see multiple spots on TLC. How can I optimize this?
A2: The Thorpe-Ziegler reaction is a powerful method for synthesizing 3-aminothieno[2,3-b]pyridines from 3-cyanopyridine-2(1H)-thiones.[4] The general route involves S-alkylation with an α-halo compound (like chloroacetamide) followed by base-catalyzed intramolecular cyclization.[1] Low yields and side products often stem from four key areas: base selection, reaction time, competing reactions, and starting material purity.
Workflow for Optimizing Thieno[2,3-b]pyridine Synthesis:
Caption: Troubleshooting workflow for Thorpe-Ziegler cyclization.
Common Pitfalls and Solutions:
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate or stalls | Insufficiently strong base to deprotonate the active methylene group. | Switch from a weaker base (e.g., aqueous KOH) to a stronger, non-aqueous base like sodium ethoxide (NaOEt) or sodium hydride (NaH).[1] |
| Formation of dark, polymeric material | Base is too strong, leading to decomposition or intermolecular side reactions. | Use a milder base (e.g., K₂CO₃) or a hindered base. Perform the reaction at a lower temperature (0 °C to RT). |
| Isolation of S-alkylated intermediate only | The cyclization step did not proceed. This can be due to steric hindrance or insufficient basicity. | Increase reaction time, gently heat the mixture, or switch to a stronger base as mentioned above. |
| Unexpected disulfide formation | The starting thione was oxidized, especially if the reaction was run open to air for extended periods. | Ensure the reaction is run under an inert atmosphere (N₂ or Ar). Degas solvents before use.[5] |
Q3: When reacting my this compound with hydroxylamine-O-sulfonic acid, I expected a sulfenamide but got an isothiazolo[5,4-b]pyridine. Why did this ring transformation occur?
A3: This is an excellent example of a tandem reaction where the initially formed product is primed for a rapid, intramolecular cyclization. The reaction of 3-cyanopyridin-2(1H)-thiones with hydroxylamine-O-sulfonic acid first yields the expected 3-cyano-pyridin-(2)-sulfenamides.[5] However, these intermediates are highly susceptible to cyclization. In the presence of a base, they immediately cyclize to form the thermodynamically stable, fused 3-amino-isothiazolo[5,4-b]pyridine system.[5] The driving force is the attack of the endocyclic pyridine nitrogen onto the electron-deficient sulfur atom of the sulfenamide, followed by elimination.
Q4: I used n-butyllithium (n-BuLi) to deprotonate my 3-cyanopyridine-2(1H)-thione at the N-H position, but my workup yielded a ketone. What happened?
A4: This is a classic case of unexpected reactivity with organolithium reagents. While you might expect deprotonation at the nitrogen, the reaction of 3-cyanopyridine-2(1H)-thiones with n-BuLi proceeds via a different pathway.[5]
-
Initial Metallation: The first equivalent of n-BuLi acts as a base, but it deprotonates the most acidic proton, which is on the sulfur atom of the thione tautomer, forming a lithium thiolate.[5]
-
Nucleophilic Addition: The resulting lithium salt then reacts with a second equivalent of n-BuLi. This second equivalent acts as a nucleophile, attacking the electrophilic carbon of the nitrile (CN) group.[5]
-
Hydrolysis: Upon aqueous workup (hydrolysis), the intermediate imine is converted to a ketone. The final product is a 3-pentanoylpyridine-2(1H)-thione, where the butyl group from n-BuLi has been incorporated into the molecule.[5]
To achieve N-H deprotonation without this side reaction, a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) would be a more appropriate choice.
Experimental Protocols & Troubleshooting
Protocol: Synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamide via Thorpe-Ziegler Cyclization
This protocol is adapted from established procedures for synthesizing the thieno[2,3-b]pyridine core.[1][2]
Step 1: S-Alkylation
-
To a stirred solution of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (1 eq.) in DMF (approx. 1 M), add a 10% aqueous KOH solution (1 eq.).
-
Stir for 10 minutes at room temperature.
-
Add the corresponding N-aryl-2-chloroacetamide (1 eq.) portion-wise.
-
Continue stirring for 30-40 minutes at room temperature. The formation of a white precipitate of the S-alkylated intermediate may be observed.
Step 2: Intramolecular Cyclization
-
To the reaction mixture from Step 1, add a second portion of 10% aqueous KOH solution (1 eq.).
-
Stir the mixture for 0.5–1 hour, monitoring by TLC until the starting material (S-alkylated intermediate) is consumed.
-
A precipitate of the final product should form.
-
Filter the solid, wash with water and then a small amount of cold ethanol, and dry under vacuum to yield the 3-amino-N-aryl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide.
References
- Koutentis, P. A., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 6(22), 14030-14048. [Link]
- Koutentis, P. A., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega.
- Koutentis, P. A., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3- b]pyridine-2-carboxamide Series. ACS Omega.
- Dyachenko, V. D., et al. (2020). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][7]Oxazin-2(3H)-Ones. Chemistry of Heterocyclic Compounds, 56, 1043-1053. [Link]
- Various Authors. Synthesis and members of 3-aminopyridin-2-one based fragment library.
- Dyachenko, V. D., et al. (2020). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][7]Oxazin-2(3H)-Ones. Springer Link.
- Various Authors. 3-Cyanopyridine-2(1 H )-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines.
- El-Tayeb, N. M., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 849-858. [Link]
- Singh, F., & Jayaram, G. R. (2018). Regioselective Syntheses of Functionalized 2-Aminopyridines and 2-Pyridinones Through Nucleophile-Induced Ring Transformation Reactions.
- Various Authors. Synthesis and Transformations of 3-Aminothieno[2,3-b]pyridine-2-carboxamides.
- Abdel-Rahman, A. E., et al. (2007). Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives.
- Abdel-Rahman, A. E., et al. (2007). Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives.
- Ariga, M., et al. (2018).
- Ghorab, M. M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10629-10644. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3- b]pyridine-2-carboxamide Series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing the Air and Moisture Sensitivity of 3-Aminopyridine-2(1H)-thione
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 3-aminopyridine-2(1H)-thione. The inherent reactivity of this compound, particularly its thione and aminopyridine moieties, makes it susceptible to degradation by atmospheric oxygen and moisture. This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic overview to ensure the integrity of your experiments and the reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered when handling this compound.
Q1: My solid this compound has changed color from off-white to yellow/brown. Is it still usable? A: A significant color change is a strong indicator of degradation, likely due to oxidation. We do not recommend using a visibly discolored reagent, as the presence of impurities can lead to inconsistent results, low yields, and difficult purification. It is best to use a fresh, properly stored sample.
Q2: What are the definitive storage conditions for this compound? A: For long-term stability, the compound must be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed container, protected from light, and refrigerated at 2-8°C.[1] For short-term use, keeping the container tightly sealed and minimizing exposure to ambient air is crucial.
Q3: My reaction yield is unexpectedly low. How can I determine if reagent degradation is the cause? A: Before starting a critical experiment, it is prudent to verify the purity of your this compound, especially if it is from an older batch or has been opened multiple times. A quick purity check via ¹H NMR or LC-MS can confirm its integrity. Compare the spectrum to a reference or the supplier's Certificate of Analysis.
Q4: What are the likely degradation products I might see in my analysis? A: The two most probable degradation pathways are the oxidation of the thione group to form a disulfide dimer and the oxidation of the electron-rich aminopyridine ring.[2][3] You may also observe N-oxides or other related oxidized species depending on the conditions.
Q5: Is it acceptable to weigh this compound on an open lab bench? A: No, this is strongly discouraged for anything other than very rapid, non-critical applications. The compound's sensitivity necessitates weighing and handling under an inert atmosphere, such as inside a glovebox or using a Schlenk line with an inert gas flow. This minimizes exposure to both oxygen and humidity.
Section 2: In-Depth Troubleshooting Guide
This guide addresses specific experimental failures and provides a logical framework for identifying and resolving the root cause.
| Symptom / Observation | Potential Root Cause | Recommended Action & Rationale |
| Inconsistent Reaction Times or Stalled Reactions | Degraded Starting Material: The effective concentration of the active reagent is lower than calculated due to the presence of oxidized impurities. | 1. Verify Purity: Run an analytical check (NMR, LC-MS) on the starting material. 2. Use Fresh Reagent: If degradation is confirmed, switch to a new, unopened bottle of this compound. 3. Rationale: Impurities not only reduce stoichiometry but can also potentially inhibit or interfere with catalytic cycles. |
| Formation of Insoluble Byproducts or Baseline Material on TLC | Oxidation During Reaction/Workup: The thione functionality is susceptible to oxidation, especially under basic conditions or in the presence of certain metals, leading to disulfide formation which is often less soluble.[2] | 1. Degas Solvents: Ensure all reaction solvents are rigorously degassed to remove dissolved oxygen. 2. Maintain Inert Atmosphere: The reaction should be run under a positive pressure of nitrogen or argon from start to finish. 3. Inert Workup: If possible, perform aqueous extractions with degassed solutions and minimize the time the compound is exposed to air during solvent removal. |
| Unexpected Peaks in Mass Spectrometry (e.g., M+16, 2M-2) | Air and/or Moisture Contamination: The observed masses correspond to known degradation products. | 1. M+16 Peak: Suggests the formation of an N-oxide or S-oxide. This is a classic sign of oxidation.[3] 2. (2M-2) Peak: Strongly indicates the formation of a disulfide dimer, a hallmark of thiol/thione oxidation. 3. Corrective Action: Re-evaluate the entire experimental workflow for potential points of air or moisture entry. Check the integrity of septa, seals, and the quality of the inert gas supply. |
| Poor Chromatographic Separation | On-Column Degradation: Silica gel is acidic and contains adsorbed water, which can catalyze the degradation of sensitive compounds. | 1. Neutralize Silica: Prepare a slurry of silica gel with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) to neutralize acidic sites. 2. Use Alumina: Consider using neutral or basic alumina as the stationary phase. 3. Minimize Time: Do not let the compound sit on the column for extended periods. |
Troubleshooting Workflow
The following diagram outlines a logical decision-making process when an experiment involving this compound fails.
Caption: Troubleshooting workflow for experiments.
Section 3: Mechanistic Insights into Degradation
Understanding the chemical vulnerabilities of this compound is key to preventing its degradation. The molecule has two primary sites susceptible to air and moisture.
Caption: Primary degradation pathways of the molecule.
-
Thione/Thiol Moiety Oxidation: The molecule exists in tautomeric equilibrium between the thione (C=S) and thiol (-SH) forms. The thiol form is highly susceptible to oxidation. Two molecules of the thiol tautomer can be oxidized by atmospheric oxygen to form a stable disulfide bridge (-S-S-), resulting in a dimeric impurity.[2] This is often the primary and most rapid degradation pathway.
-
Aminopyridine Ring Oxidation: The amino group (-NH₂) is a strong electron-donating group, which activates the pyridine ring and makes it more electron-rich than pyridine itself. This increased electron density makes the ring nitrogen susceptible to oxidation by air, leading to the formation of a pyridine N-oxide derivative.[3] This process can be facilitated by moisture or acidic conditions.
Section 4: Essential Experimental Protocols
Adherence to the following protocols will significantly mitigate the risk of degradation and improve experimental reproducibility.
Protocol 1: Long-Term Storage
-
Environment: Place the vial of this compound inside a larger, sealable container (e.g., a glass desiccator or a heavy-duty sealable bag).
-
Inerting: Add a desiccant to the secondary container and backfill it with a dry, inert gas such as argon or nitrogen.
-
Sealing: Seal the secondary container tightly. For vials with screw caps, wrapping the cap with Parafilm provides an additional barrier.
-
Storage: Place the entire assembly in a refrigerator at 2-8°C, clearly labeled with the compound name and date.
Protocol 2: Handling and Weighing in a Glovebox
-
Preparation: Ensure the glovebox antechamber is properly purged and that the internal atmosphere has low levels of oxygen (<50 ppm) and moisture (<50 ppm).
-
Equilibration: Place the sealed vial of the compound in the antechamber and allow it to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Dispensing: Open the vial inside the glovebox. Use a clean spatula to weigh the desired amount of solid into a tared, sealable container (e.g., a vial with a septum cap).
-
Resealing: Tightly close the main stock vial. Before removing it from the glovebox, wrap the cap with Parafilm.
-
Removal: The newly weighed sample can be removed from the glovebox in its sealed container for use in the lab.
Protocol 3: Setting Up an Air-Free/Anhydrous Reaction
-
Glassware: All glassware must be oven-dried (>120°C overnight) or flame-dried under vacuum and allowed to cool to room temperature under a stream of inert gas.
-
Solvent Preparation: Use a freshly distilled, anhydrous solvent from a solvent purification system or a new, sealed bottle of anhydrous solvent. The solvent should be degassed by sparging with argon or nitrogen for at least 30 minutes.
-
Reagent Addition: Add the weighed this compound to the reaction flask under a positive pressure of inert gas. If adding as a solution, use a gas-tight syringe.
-
Reaction Maintenance: Maintain a positive pressure of inert gas throughout the entire reaction, either by using a balloon or a bubbler system connected to a gas line. Ensure all joints are well-sealed and any septa are in good condition.
References
- Vertex AI Search Result[4] MSDS of this compound. google.com.
- BLD Pharm 38240-21-0|this compound. bldpharm.com.
- ResearchGate 3-Cyanopyridine-2(1 H )-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines | Request PDF.
- PubMed Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degrad
Sources
Technical Support Center: Alternative Synthetic Routes for 3-Aminopyridine-2(1H)-thione
Welcome to the technical support center for the synthesis of 3-aminopyridine-2(1H)-thione. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common and alternative synthetic pathways to this versatile heterocyclic building block.
Introduction
This compound is a valuable intermediate in medicinal chemistry, primarily for the synthesis of thieno[2,3-b]pyridines, a scaffold present in numerous biologically active compounds. While several synthetic routes exist, each presents unique challenges. This guide offers practical, experience-based solutions to common experimental hurdles, ensuring a higher success rate in your synthetic endeavors.
Route 1: The Gewald Reaction Approach
The Gewald reaction is a powerful multi-component reaction for the synthesis of 2-aminothiophenes, which can be adapted to produce precursors for this compound. This typically involves the reaction of an active methylene nitrile, a carbonyl compound, and elemental sulfur in the presence of a base. For the synthesis of a substituted 3-cyanopyridine-2(1H)-thione (a direct precursor to the target molecule), a β-keto nitrile or a related compound can be used.
Troubleshooting and FAQs
Question: My Gewald reaction is giving a low yield of the desired 2-amino-3-cyanothiophene precursor. What are the common causes and how can I optimize it?
Answer: Low yields in the Gewald reaction are a frequent issue and can often be traced back to several key factors:
-
Purity of Starting Materials: Ensure your carbonyl compound and active methylene nitrile are of high purity. Impurities can lead to a cascade of side reactions, consuming your starting materials. The elemental sulfur should be a fine powder to maximize its surface area and reactivity.
-
Base Selection and Stoichiometry: The choice of base is critical. Morpholine and triethylamine are commonly used. An insufficient amount of base will result in an incomplete reaction, while an excess can promote the formation of resinous side products. It is recommended to start with a catalytic amount and optimize from there.
-
Reaction Temperature: The Gewald reaction is typically exothermic. The temperature should be carefully controlled, usually between 40-60°C. Overheating can lead to the decomposition of intermediates and the formation of unwanted byproducts.
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and yield. Protic solvents like ethanol or methanol are often used as they facilitate the initial Knoevenagel condensation. However, for some substrates, aprotic solvents like DMF may be more effective.
Question: I am observing a significant amount of a dark, insoluble material in my reaction mixture. What is it and how can I prevent its formation?
Answer: The formation of a dark, tarry substance is a common problem in Gewald reactions, often attributed to the polymerization of intermediates or side products. Here’s how to address it:
-
Thorough Mixing: Ensure efficient stirring throughout the reaction to prevent localized overheating and concentration gradients, which can favor polymerization.
-
Controlled Addition of Reagents: Add the base slowly to the mixture of the other reactants. A rapid addition can cause a sudden exotherm, leading to the formation of tars.
-
Lower Reaction Temperature: Running the reaction at a lower temperature, even if it requires a longer reaction time, can often minimize the formation of polymeric byproducts.
Question: How can I effectively purify the 2-amino-3-cyanothiophene precursor from the reaction mixture?
Answer: Purification can be challenging due to the presence of unreacted sulfur and polar byproducts.
-
Initial Work-up: After the reaction is complete, the mixture is often poured into ice water to precipitate the crude product. This helps to remove inorganic salts and some polar impurities.
-
Removal of Sulfur: Unreacted sulfur can often be removed by washing the crude product with a solvent in which sulfur is soluble but the product is not, such as cold carbon disulfide (use with extreme caution in a well-ventilated fume hood) or by hot filtration from a suitable solvent.
-
Recrystallization: Recrystallization from a suitable solvent like ethanol, isopropanol, or acetonitrile is typically the most effective method for obtaining a pure product.
Experimental Protocol: Gewald Synthesis of a 3-Cyanopyridine-2(1H)-thione Precursor
This protocol describes a general procedure for the synthesis of a 4,6-disubstituted-3-cyanopyridine-2(1H)-thione.
-
To a stirred solution of an appropriate chalcone (1 equivalent) and malononitrile (1 equivalent) in ethanol, add a catalytic amount of piperidine or morpholine.
-
Stir the mixture at room temperature until the chalcone is consumed (monitor by TLC).
-
Add elemental sulfur (1.1 equivalents) to the reaction mixture.
-
Reflux the mixture for 4-6 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and then with a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 3-cyanopyridine-2(1H)-thione.
Reaction Mechanism Visualization
Caption: Generalized Gewald reaction pathway.
Route 2: Synthesis from 2-Chloro-3-nitropyridine
This is a reliable and frequently used method that involves the nucleophilic substitution of the chlorine atom with a sulfur source, followed by the reduction of the nitro group.
Troubleshooting and FAQs
Question: The initial substitution reaction of 2-chloro-3-nitropyridine with sodium sulfide is sluggish and gives a low yield of the 2-thio-3-nitropyridine intermediate. How can I improve this step?
Answer: Several factors can affect the efficiency of this nucleophilic aromatic substitution:
-
Purity of Sodium Sulfide: Sodium sulfide is often hydrated (Na₂S·9H₂O). For best results, use anhydrous sodium sulfide or freshly prepared sodium hydrosulfide (NaSH). The presence of excess water can lead to side reactions.
-
Solvent: A polar aprotic solvent like DMF or DMSO is generally preferred to facilitate the dissolution of the sodium sulfide and increase the reaction rate.
-
Temperature: Gently heating the reaction mixture (e.g., to 50-80°C) can significantly accelerate the reaction. However, avoid excessive temperatures, which can lead to the decomposition of the product.
-
Phase Transfer Catalyst: In some cases, the addition of a phase transfer catalyst like tetrabutylammonium bromide can improve the reaction rate and yield, especially if using a biphasic solvent system.
Question: The reduction of the nitro group is incomplete or leads to multiple products. What is the best way to achieve a clean reduction to the amine?
Answer: The reduction of the nitro group is a critical step and requires careful selection of the reducing agent and reaction conditions.
-
Choice of Reducing Agent:
-
Tin(II) Chloride (SnCl₂·2H₂O): This is a classic and reliable method. Using an acidic medium (e.g., concentrated HCl) is crucial for the reaction to proceed efficiently.
-
Sodium Dithionite (Na₂S₂O₄): This is a milder reducing agent and can be used in a biphasic system (e.g., dichloromethane/water) with a phase transfer catalyst. It is often a cleaner alternative to stannous chloride.
-
Catalytic Hydrogenation: Using catalysts like Pd/C with a hydrogen source (e.g., H₂ gas, ammonium formate) is a very effective and clean method. However, care must be taken as the sulfur atom can sometimes poison the catalyst.[1]
-
-
Reaction Control: The reduction is often exothermic. It is important to control the temperature by slow addition of the reducing agent or by using an ice bath to prevent the formation of side products.
Question: I am having difficulty purifying the final this compound. It seems to be unstable. Any suggestions?
Answer: this compound can be susceptible to oxidation, especially in solution.
-
Work-up under Inert Atmosphere: If possible, perform the work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Purification Method:
-
Precipitation: After the reduction, neutralizing the reaction mixture will often precipitate the product. This can then be collected by filtration and washed.
-
Column Chromatography: If further purification is needed, column chromatography on silica gel can be used. A mixture of dichloromethane and methanol is a common eluent system. Work quickly to minimize on-column degradation.
-
-
Storage: Store the purified product under an inert atmosphere, protected from light and at a low temperature.
Experimental Protocol: Synthesis from 2-Chloro-3-nitropyridine
-
Step 1: Synthesis of 3-Nitro-2-thiopyridone: Dissolve 2-chloro-3-nitropyridine (1 equivalent) in DMF. Add sodium sulfide nonahydrate (1.2 equivalents) portion-wise at room temperature. Heat the mixture to 60-70°C and stir for 2-3 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into ice water and acidify with dilute HCl to precipitate the product. Filter the solid, wash with water, and dry.
-
Step 2: Reduction to this compound: Suspend the 3-nitro-2-thiopyridone (1 equivalent) in concentrated hydrochloric acid. Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated HCl dropwise at 0-5°C. After the addition, allow the reaction to warm to room temperature and stir for several hours. Basify the reaction mixture with a concentrated solution of NaOH or ammonia to precipitate the product. Filter the solid, wash thoroughly with water, and dry. Recrystallize from a suitable solvent if necessary.
Reaction Pathway Visualization
Caption: Synthesis from 2-chloro-3-nitropyridine.
Route 3: Hofmann Rearrangement of 2-Thionicotinamide
This alternative approach involves the synthesis of 2-thionicotinamide followed by a Hofmann rearrangement to yield the desired this compound. This route is less common but can be effective.
Troubleshooting and FAQs
Question: The synthesis of 2-thionicotinamide from 2-chloronicotinamide results in a mixture of products. How can I improve the selectivity?
Answer: The key is to control the reaction conditions to favor the thionation reaction.
-
Thionating Agent: Lawesson's reagent is a common choice for this transformation. Ensure it is of good quality.
-
Solvent and Temperature: The reaction is typically carried out in an anhydrous, high-boiling solvent like toluene or xylene under reflux.
-
Stoichiometry: Use a slight excess of Lawesson's reagent (e.g., 0.6 equivalents, as it contains two reactive sites) to ensure complete conversion of the amide.
Question: My Hofmann rearrangement of 2-thionicotinamide is not working. What are the critical parameters for this reaction?
Answer: The Hofmann rearrangement is sensitive to reaction conditions, and the presence of the thione group can add complexity.[2][3][4]
-
Reagent Preparation: The Hofmann reagent (alkaline hypobromite or hypochlorite) is typically prepared in situ by adding bromine or chlorine to a cold solution of sodium hydroxide.[5] The temperature should be kept low (0-5°C) during this preparation.
-
Reaction Temperature: The initial reaction of the amide with the hypohalite is usually carried out at a low temperature. The rearrangement step, however, often requires heating (e.g., 70-80°C).[5] Careful temperature control is crucial.
-
pH Control: The reaction is performed under strongly basic conditions. Ensure sufficient base is present throughout the reaction.
-
Side Reactions: The thione group is susceptible to oxidation. This can lead to the formation of disulfide byproducts or other undesired products. Running the reaction under an inert atmosphere may help to mitigate this.
Experimental Protocol: Hofmann Rearrangement Approach
-
Step 1: Synthesis of 2-Thionicotinamide: Reflux a mixture of 2-chloronicotinamide (1 equivalent) and Lawesson's reagent (0.6 equivalents) in anhydrous toluene for several hours. Monitor the reaction by TLC. After completion, cool the mixture, filter to remove any insoluble byproducts, and evaporate the solvent. Purify the crude product by column chromatography or recrystallization.
-
Step 2: Hofmann Rearrangement: Prepare a solution of sodium hydroxide in water and cool it to 0-5°C. Slowly add bromine to this solution with stirring to form sodium hypobromite. Add the 2-thionicotinamide to this cold solution and stir for about an hour. Then, slowly heat the reaction mixture to 70-75°C and maintain this temperature for 1-2 hours. Cool the reaction mixture and acidify with a suitable acid to precipitate the product. Filter the solid, wash with water, and dry.
Reaction Mechanism Visualization
Caption: Hofmann rearrangement of 2-thionicotinamide.
Quantitative Data Summary
| Synthetic Route | Key Starting Materials | Typical Yield Range | Key Advantages | Common Challenges |
| Gewald Reaction | Chalcone, Malononitrile, Sulfur | 40-70% | One-pot synthesis, readily available starting materials. | Low yields, formation of tars, purification difficulties. |
| From 2-Chloro-3-nitropyridine | 2-Chloro-3-nitropyridine, Sodium Sulfide | 60-85% | Reliable and high-yielding route. | Multi-step, requires handling of nitro compounds and strong acids. |
| Hofmann Rearrangement | 2-Chloronicotinamide, Lawesson's Reagent | 30-50% | An alternative for specific substitution patterns. | Potential for side reactions (oxidation), sensitive to reaction conditions. |
References
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclic syntheses with β-cyano-enamines, I. 2-Amino-thiophenes from α,β-unsaturated nitriles and sulfur. Chemische Berichte, 99(1), 94-100.
- Sabnis, R. W. (1994). The Gewald reaction. Sulfur reports, 16(1), 1-17.
- Kambe, S., Saito, K., Kishi, H., Sakurai, A., & Midorikawa, H. (1981). A convenient synthesis of 2-aminothiophenes and 2-aminothieno[2,3-d]pyrimidines. Synthesis, 1981(04), 287-289.
- Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3.
- Elnagdi, M. H., Elmoghayar, M. R. H., & Elgemeie, G. E. H. (1984). The chemistry of 3-oxoalkanenitriles. Synthesis, 1984(1), 1-18.
- Al-Omran, F., Abdel-Khalik, M. M., & Elnagdi, M. H. (1997). Studies with 2-(Arylhydrazono)malononitriles: a novel synthesis of 4-Arylhydrazono-5-amino-3-cyanopyrazoles and of 4-Arylazo-5-amino-3-cyanopyrazoles. Tetrahedron, 53(4), 1391-1398.
- Wallis, E. S., & Lane, J. F. (1946). The Hofmann Reaction. Organic Reactions, 3(7), 267-306.
- Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205.
- Mohamed, O. S., Al-Taifi, E. A., El–Emary, T. I., & Bakhite, E. A. (2007). Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives.
- El-Emary, T. I. (2007). Synthesis of some new 4, 6-diaryl-3-cyanopyridine-2 (1H)-thiones and their transformation to substituted thieno [2, 3-b] pyridines and pyrido [3′, 2′: 4, 5] thieno [3, 2-d] pyrimidines. Journal of the Chinese Chemical Society, 54(2), 437-444.
- Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products. Synthesis, 1981(1), 1-28.
- Organic Syntheses Procedure for 3-aminopyridine preparation.
- Overview of nitro compound reductions.
- Spectroscopic characterization of aminopyridines.
- Purification of aminopyridine derivatives.
- Hofmann Rearrangement mechanism.
- Gewald reaction overview.
- Synthesis of 3-acetyl-2-aminothiophenes via Gewald reaction.
- Synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives.
- Common conditions for nitro reduction.
Sources
workup procedures for reactions with 3-aminopyridine-2(1H)-thione
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for handling reactions involving 3-aminopyridine-2(1H)-thione. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block. My goal is to provide not just procedural steps, but the underlying chemical principles and field-proven insights to help you navigate the complexities of your reaction workups and purifications, ensuring both high purity and yield.
Section 1: Fundamental Properties Influencing Workup Procedures
Understanding the inherent chemical nature of this compound is the first step toward a successful workup. Its structure presents a unique combination of functional groups that dictate its behavior in different chemical environments.
Q1: What are the key structural features of this compound that I must consider for my workup?
Answer: You must consider three primary features:
-
Amphoteric Nature: The molecule possesses both basic and acidic sites. The pyridine ring nitrogen (pKa ~5-6) and the 3-amino group are basic.[1] Simultaneously, the molecule exists in a tautomeric equilibrium between the thione form and the thiol form (pyridine-2-thiol).[2] This thiol is weakly acidic and can be deprotonated by a strong enough base. This dual character is the most critical aspect to manage.
-
High Polarity: The presence of N-H and S-H (in the thiol tautomer) groups, along with the polar pyridine ring, makes the parent molecule and many of its derivatives highly polar and capable of extensive hydrogen bonding. This leads to significant water solubility.[3]
-
Chelating Potential: The arrangement of the amino group and the thione/thiol group can act as a bidentate ligand, leading to chelation with metal ions. This can be a complication if metal catalysts (e.g., Palladium, Copper) are used in the reaction.
Q2: How does pH dramatically affect the solubility of my compound and its derivatives?
Answer: The amphoteric nature of the this compound core means its solubility is highly dependent on the pH of the aqueous phase during extraction. You can leverage this to your advantage.
-
In Acidic Solution (pH < 4): The pyridine nitrogen and the amino group will be protonated, forming a cationic salt. This salt is typically very soluble in water. This allows you to "wash" your product out of an organic layer and into an aqueous acid layer, leaving behind non-basic impurities.[4]
-
In Neutral Solution (pH ~7): The molecule is in its neutral form. Its solubility in water will be significant but lower than in acidic conditions. This is often the most challenging pH for extraction into a non-polar organic solvent.
-
In Basic Solution (pH > 10): A sufficiently strong base (like NaOH) can deprotonate the thiol tautomer, forming an anionic thiolate salt. This salt is also highly soluble in water. This allows for extraction into an aqueous basic layer to remove non-acidic impurities.
Caption: pH-dependent forms and their relative water solubility.
Section 2: Step-by-Step Workup & Purification Protocols
Here are detailed protocols designed to address common scenarios. The key is to select the procedure that best matches the expected properties of your desired product.
Protocol 1: Standard Extractive Workup for Less Polar Derivatives
This protocol is suitable for derivatives where the polarity has been significantly reduced, for example, by alkylation of both the sulfur and amino groups.
Experimental Protocol:
-
Quench the Reaction: If necessary, cool the reaction mixture to room temperature. Quench reactive reagents cautiously (e.g., add water or a saturated NH₄Cl solution dropwise).
-
Solvent Removal (Optional but Recommended): If the reaction was conducted in a water-miscible solvent like THF, acetonitrile, or DMF, remove it under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Scientist's Note: Removing water-miscible solvents prevents partitioning issues and potential loss of product.[5]
-
-
Initial Aqueous Wash: Transfer the organic solution to a separatory funnel. Wash with deionized water (1 x volume of the organic layer). This removes the bulk of highly polar byproducts and inorganic salts.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) (1 x 0.5 volume).
-
Rationale: The brine wash helps to remove dissolved water from the organic layer, making the final drying step more efficient. It can also help break up minor emulsions.[4]
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography or recrystallization.
Protocol 2: Chemically-Active Extraction for Purification
This is the most powerful technique when dealing with products that retain the core's amphoteric nature. It allows for a clean separation from neutral impurities.
Caption: Workflow for purification using acid-base extraction.
Experimental Protocol:
-
Initial Dissolution: After quenching and removing any water-miscible solvents, dissolve the crude mixture in a suitable organic solvent (EtOAc is a good first choice).
-
Acid Wash: Transfer to a separatory funnel and extract with 1M HCl (2 x 1 volume). Combine the aqueous layers.
-
Expert Tip: Your product, being basic, should now be in the aqueous layer as a hydrochloride salt. The organic layer contains neutral impurities. Keep both for now.
-
-
Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base (e.g., 2M NaOH or solid NaHCO₃) with stirring until the pH is ~9-10. You may see your product precipitate.
-
Back-Extraction: Extract the now-basic aqueous solution with fresh organic solvent (EtOAc or DCM, 3 x 1 volume). Combine these new organic layers.
-
Final Steps: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield your purified product.
Section 3: Troubleshooting Guide & FAQs
Even with the best protocols, challenges arise. This section addresses the most common issues encountered during workup and purification.
Extraction Problems
-
Q: My product is staying in the aqueous layer, even after extraction with EtOAc. What can I do?
-
Answer: This is a classic issue with highly polar products.
-
"Salt Out": Saturate the aqueous layer with solid NaCl before extracting.[6][7] This decreases the polarity of the aqueous phase and reduces the solubility of organic compounds, driving them into the organic layer.
-
Use a Stronger Solvent: Switch to a more polar extraction solvent. A 3:1 mixture of Chloroform/Isopropanol can be very effective at pulling polar compounds from water.[5]
-
Continuous Extraction: For very precious or extremely water-soluble compounds, a continuous liquid-liquid extractor may be necessary.
-
-
-
Q: I'm getting a persistent emulsion during my extraction. How do I resolve this?
-
Answer: Emulsions are common with amine-containing compounds.
-
Patience: Let the separatory funnel stand undisturbed for 10-30 minutes.
-
Brine: Add a small amount of saturated brine and swirl gently. This often helps to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion.
-
Solvent Dilution: Dilute the mixture with more of the organic solvent to change the phase ratio.
-
-
Chromatography Problems
-
Q: My compound is streaking badly on my silica gel column. How can I fix this?
-
Answer: This is almost always due to the basic nature of the pyridine and amino groups interacting strongly with the acidic silica gel.
-
Add a Basic Modifier: Add 0.5-1% triethylamine (Et₃N) or ammonia solution to your eluent system. This will neutralize the acidic sites on the silica and lead to much sharper peaks.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, or a C18 reversed-phase column if the compound is sufficiently non-polar.
-
Florisil: Filtering the reaction mixture through a pad of Florisil can sometimes be an effective purification step for basic compounds.[8][9]
-
-
Crystallization Problems
-
Q: My product "oiled out" instead of forming crystals. What do I do now?
-
Answer: This happens when the compound comes out of solution above its melting point, often because the solution is too concentrated or cooled too quickly.
-
Re-dissolve and Dilute: Warm the mixture to re-dissolve the oil. Add a small amount more of the "soluble" solvent to make the solution slightly more dilute.[10]
-
Slow Cooling: Allow the solution to cool very slowly to room temperature, then transfer it to a refrigerator, and finally to a freezer. Slow crystal growth is key to purity.
-
Trituration: If it oils out again, remove the solvent. Add a solvent in which the product is poorly soluble (like hexanes or ether) and scratch/stir vigorously. This can sometimes induce crystallization or produce a solid powder.
-
-
-
Q: I have very low recovery after recrystallization. How can I improve my yield?
-
Answer: This usually means too much solvent was used or the compound has significant solubility even in the cold solvent.
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the solid.
-
Cool Thoroughly: Ensure the crystallization mixture is cooled in an ice bath or freezer for an extended period to maximize precipitation.
-
Recover a Second Crop: Concentrate the mother liquor (the filtrate) to about half its volume and re-cool to obtain a second crop of crystals. Note that this crop may be less pure.[6]
-
-
Section 4: Quick Reference Data
| Property | Observation / Recommended Action | Rationale |
| Solubility | Water: High, especially at acidic pH. Methanol/Ethanol: Generally soluble. DCM/EtOAc: Moderately soluble. Hexanes/Ether: Poorly soluble. | Governed by the molecule's high polarity and hydrogen bonding capacity.[3] |
| TLC Analysis | Eluent System: Start with 5-10% Methanol in DCM. Additive: Add 1% Et₃N or NH₄OH to prevent streaking. | The basic nature requires a basic modifier for good chromatography on silica.[11] |
| Common Side Reactions | Oxidation: Air oxidation can lead to the formation of the corresponding disulfide. | The thiol tautomer is susceptible to oxidation.[12] Workups should be performed reasonably quickly. |
References
- Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][10][13]Oxazin-2(3H)-Ones. (n.d.). ResearchGate.
- 3-Cyanopyridine-2(1 H )-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines. (n.d.). ResearchGate.
- Synthesis and members of 3-aminopyridin-2-one based fragment library. (n.d.). ResearchGate.
- Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts.
- 3-Aminopyridine. (n.d.). Organic Syntheses.
- Aminopyridine. (n.d.). LookChem.
- 3-Aminopyridine. (n.d.). Wikipedia.
- Workup for Polar and Water-Soluble Solvents. (n.d.). University of Rochester.
- Extraction Protocol for Polar Solvents. (n.d.). University of Rochester.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester.
- Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? (2016, March 31). Reddit.
- How can I isolate a highly polar compound from an aqueous solution? (2014, February 3). ResearchGate.
- Chemically-active extraction. (n.d.). University of York.
- Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. (2023, December 12). PubMed Central.
- 3-aminopyridine. (n.d.). The Good Scents Company.
- Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. (n.d.). PubMed Central.
- Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia. (n.d.). PubMed Central.
- Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022, March 16). National Institutes of Health.
- 2-Mercaptopyridine. (n.d.). Wikipedia.
- Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. (n.d.). PubMed.
- Preparation method of 3-aminopyridine. (n.d.). Google Patents.
- HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.
- Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (n.d.). National Institutes of Health.
- Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown. (n.d.). Royal Society of Chemistry.
- Co-crystallization of pyridine-2-carboxamide With a Series of Alkyl Dicarboxylic Acids With Different Carbon Chain: Crystal Structure, Spectroscopy and Hirshfeld Analysis. (n.d.). PubMed.
- 3-Aminopyridine: A Comprehensive Overview. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia. (n.d.). PubMed.
- 2,3-diaminopyridine. (n.d.). Organic Syntheses.
- Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives. (n.d.). ResearchGate.
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). PubMed Central.
Sources
- 1. reddit.com [reddit.com]
- 2. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 5. Workup [chem.rochester.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Aminopyridine-2(1H)-thione: Methodologies and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Aminopyridine-2(1H)-thione
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring with both an amino and a thione group, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. The presence of multiple functional groups allows for diverse chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This guide provides a comparative analysis of key synthetic routes to this compound, offering detailed protocols, mechanistic discussions, and a critical evaluation of each method's advantages and limitations.
Method 1: Thionation of 3-Aminopyridin-2(1H)-one
A common and straightforward approach to the synthesis of pyridinethiones is the thionation of the corresponding pyridinones. This method involves the conversion of the carbonyl group (C=O) of 3-aminopyridin-2(1H)-one into a thiocarbonyl group (C=S) using a thionating agent.
Underlying Principles and Mechanistic Causality
The most widely used thionating agents for this transformation are Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀). Lawesson's reagent is generally preferred due to its better solubility in organic solvents and often milder reaction conditions. The mechanism of thionation with Lawesson's reagent involves the formation of a four-membered ring intermediate between the carbonyl oxygen and a phosphorus-sulfur bond of the reagent. This intermediate then undergoes a cycloreversion to yield the thione and a stable phosphorus-oxygen byproduct. The choice of solvent is crucial and is typically a high-boiling point, non-protic solvent such as toluene or dioxane to facilitate the reaction, which often requires heating.
Experimental Protocol
-
Step 1: Preparation of 3-Aminopyridin-2(1H)-one:
-
3-Aminopyridin-2(1H)-one can be synthesized via several routes, including the reaction of 1,3-diketones with chloroacetamide to form N-(3-oxoalkenyl)chloroacetamides, followed by cyclization and subsequent reaction with hydrazine hydrate.[1]
-
-
Step 2: Thionation Reaction:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminopyridin-2(1H)-one (1 equivalent) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford this compound.
-
Advantages and Disadvantages
-
Advantages: This method is often high-yielding and utilizes a commercially available starting material (or one that can be readily synthesized). The reaction is relatively simple to perform.
-
Disadvantages: Lawesson's reagent can be odorous, and the purification of the final product may require careful chromatography to remove phosphorus-containing byproducts. The synthesis of the starting 3-aminopyridin-2(1H)-one adds an extra step to the overall process.
Reaction Workflow
Sources
A Tale of Two Scaffolds: A Comparative Guide to 3-Aminopyridine-2(1H)-thione and 3-Aminopyridine-2(1H)-one in Synthesis
In the landscape of modern medicinal chemistry and synthetic methodology, the pyridine-2(1H)-one core is a well-established "privileged structure."[1] Its derivatives are cornerstones of numerous therapeutic agents, from the cardiotonic drug Amrinone to advanced kinase inhibitors.[2] However, the simple substitution of its exocyclic oxygen for sulfur, yielding 3-aminopyridine-2(1H)-thione, unlocks a dramatically different and equally potent set of synthetic possibilities. This guide provides an in-depth, objective comparison of these two vital building blocks, moving beyond simple observation to explain the causal relationships between their structure and synthetic utility, supported by experimental data and established protocols.
At a Glance: Structural and Electronic Dichotomy
The core difference between 3-aminopyridine-2(1H)-one and its thione analogue lies in the electronic and steric properties of the exocyclic chalcogen. The C=O bond of the pyridone is highly polarized and features a "hard" oxygen nucleophile, while the C=S bond of the pyridinethione is longer, more polarizable, and presents a "soft" sulfur nucleophile. This fundamental distinction dictates their reactivity, particularly in alkylation and cyclization strategies.
Furthermore, both molecules exist in equilibrium with their aromatic tautomers: 3-amino-2-hydroxypyridine and 3-amino-2-mercaptopyridine, respectively. The position of this equilibrium, influenced by solvent and pH, critically affects which atom (N, O, or S) acts as the primary nucleophilic center.
Section 1: Comparative Synthesis Strategies
The accessibility of a building block is paramount to its utility. While both scaffolds can be derived from common precursors, their optimal synthetic routes differ.
Synthesis of 3-Aminopyridin-2(1H)-ones
The synthesis of the pyridone core is well-documented, with several high-yield methods available. A prevalent strategy involves the construction of a substituted pyridone ring followed by the introduction or unmasking of the 3-amino group.
One robust method begins with 1,3-dicarbonyl compounds, which are reacted with chloroacetamide and subsequently cyclized. The resulting pyridinium-substituted pyridin-2(1H)-one is then cleaved with hydrazine hydrate to yield the desired 3-amino product.[3]
Caption: General workflow for synthesizing 3-aminopyridin-2(1H)-ones.
Another common approach is the reduction of a 3-nitropyridin-2(1H)-one precursor using catalytic hydrogenation (e.g., Pd/C), which provides a clean and often quantitative conversion.[4]
Synthesis of 3-Aminopyridin-2(1H)-thiones
Direct, de novo syntheses of the parent this compound are less common in the literature. It is more frequently synthesized via two main approaches:
-
Thionation of the Pyridone: The most straightforward method is the treatment of the corresponding 3-aminopyridin-2(1H)-one with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), in a high-boiling solvent like pyridine or toluene. This is a reliable transformation, leveraging the availability of the pyridone precursor.
-
Cyclocondensation with Cyanothioacetamide: For substituted analogues, particularly those bearing a 3-cyano group which can later be modified, the Gewald reaction or similar multicomponent condensations are powerful. These reactions typically involve an aldehyde, an active methylene nitrile (like malononitrile or ethyl cyanoacetate), and cyanothioacetamide, often catalyzed by a base like piperidine or morpholine.[5][6]
Caption: Multicomponent synthesis of substituted pyridine-2(1H)-thiones.
Section 2: A Comparative Analysis of Reactivity
The synthetic divergence of these two scaffolds stems directly from their distinct nucleophilic character.
Caption: Nucleophilic centers of the pyridone and pyridinethione scaffolds.
Reactions with Electrophiles: A Study in Selectivity
The choice of electrophile and reaction conditions reveals the profound difference in reactivity.
-
Alkylation: This is the most illustrative example.
-
This compound reacts predictably with alkyl halides (e.g., methyl iodide, benzyl bromide) at the soft sulfur atom to exclusively form 2-(alkylthio)-3-aminopyridine derivatives. This S-alkylation is a cornerstone of its synthetic utility, as the resulting thioether is a perfect handle for subsequent cyclization or cross-coupling reactions.[5]
-
3-Aminopyridine-2(1H)-one presents a more complex picture. Alkylation can occur at the ring nitrogen (N-alkylation) or the exocyclic oxygen (O-alkylation) depending on the alkylating agent, solvent, and counter-ion. Hard electrophiles tend to favor O-alkylation, while softer ones may favor N-alkylation. The 3-amino group itself can also be alkylated under certain conditions.
-
-
Acylation:
-
3-Aminopyridine-2(1H)-one is readily acylated at the 3-amino group using acyl chlorides or anhydrides. This reaction is often high-yielding and serves as a key step in building more complex amide-containing targets. For example, acylation with chloroacetyl chloride can lead to an intermediate that cyclizes to form a 1H-pyrido[2,3-b][2][3]oxazin-2(3H)-one ring system.[7][8]
-
This compound can also be acylated at the 3-amino group. However, competition from S-acylation is possible, though less common than S-alkylation. The primary utility remains leveraging the sulfur nucleophilicity.
-
| Reaction Type | 3-Aminopyridine-2(1H)-one | This compound | Causality |
| Alkylation | N- or O-alkylation | Selective S-alkylation | HSAB Principle: Soft sulfur prefers soft alkyl halides. |
| Acylation (Amino) | High-yielding, common | Possible, but less utilized | The amino group is a potent nucleophile in both systems. |
| Cyclization | Forms O- and N-heterocycles | Forms S-heterocycles | The incorporated heteroatom dictates the resulting ring system. |
The Power of Cyclization: Building Fused Ring Systems
The most significant application of this comparative reactivity is in the synthesis of annulated heterocycles, which are prevalent in drug discovery.
-
From Thione to Thienopyridines: The S-alkylation product of the thione is a perfect precursor for the Gewald synthesis of thieno[2,3-b]pyridines. Alkylation with an α-halo ketone or ester, followed by base-catalyzed intramolecular condensation, rapidly builds this desirable fused system.[9]
-
From One to Pyrido-oxazines: As mentioned, acylation of the pyridone's amino group with chloroacetyl chloride, followed by intramolecular cyclization (Williamson ether synthesis), provides efficient access to the pyrido[2,3-b][2][3]oxazine scaffold.[8]
Section 3: Experimental Protocols
To provide a practical context, the following are representative, field-proven protocols.
Protocol 1: Synthesis of 3-Amino-6-methyl-4-phenylpyridin-2(1Н)-one[2]
This protocol demonstrates the hydrazine-mediated cleavage of a pyridinium salt intermediate.
-
Step A: Synthesis of Pyridinium Intermediate: A mixture of 2-chloro-N-[1-methyl-3-oxo-3-phenylprop-1-en-1-yl]acetamide (10 mmol) and pyridine (30 mL) in n-butanol (50 mL) is heated at reflux for 6 hours.
-
Step B: Purification: The reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and dried to yield the 3-pyridinium substituted pyridin-2(1Н)-one.
-
Step C: Amination: The pyridinium salt (5 mmol) is suspended in ethanol (30 mL), and hydrazine hydrate (80%, 2 mL) is added. The mixture is heated at reflux for 4 hours.
-
Step D: Work-up: The mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and recrystallized from isopropanol to afford 3-amino-6-methyl-4-phenylpyridin-2(1Н)-one as a crystalline solid.
Protocol 2: Synthesis of 6-Amino-4-(4-chlorophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile[7]
This protocol exemplifies the multicomponent synthesis of a functionalized pyridinethione.
-
Reaction Setup: A mixture of 4-chlorobenzaldehyde (10 mmol), malononitrile (20 mmol), and cyanothioacetamide (10 mmol) is prepared in absolute ethanol (30 mL).
-
Catalysis: A catalytic amount of piperidine (0.5 mL) is added to the mixture.
-
Reaction: The reaction mixture is heated under reflux for 5 hours, during which a solid precipitate forms.
-
Isolation: The mixture is cooled to room temperature. The solid product is collected by filtration, washed thoroughly with cold ethanol, and then dried.
-
Purification: The crude product is recrystallized from a dioxane/ethanol mixture to yield the pure pyridinethione derivative.
Conclusion: Choosing the Right Scaffold for the Job
The choice between 3-aminopyridine-2(1H)-one and this compound is not a matter of superior or inferior, but of strategic design.
-
Choose 3-Aminopyridine-2(1H)-one when:
-
The target molecule is a derivative of the pyridone core itself, common in kinase inhibitors.[2]
-
The synthetic strategy involves modification of the 3-amino group via acylation or reductive amination.
-
The goal is to build fused oxygen or nitrogen-containing heterocycles like pyrido-oxazines.
-
-
Choose this compound when:
-
The primary goal is the synthesis of sulfur-containing annulated systems, especially thieno[2,3-b]pyridines.[9]
-
A selective, soft nucleophile is required for regioselective alkylation at the sulfur atom.
-
The unique properties of the thioamide are desired for further transformations or biological activity.
-
By understanding the fundamental principles of hard and soft acid-base (HSAB) theory and the distinct nucleophilic profiles of these two scaffolds, researchers can make informed, rational decisions to accelerate their synthetic campaigns and unlock new chemical space.
References
- Zubkov, F. I., et al. (2021). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][3][4]Oxazin-2(3H)-Ones. Russian Journal of Organic Chemistry, 57, 1355–1363.
- Zubkov, F. I., et al. (2021). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][3][4]Oxazin-2(3H)-Ones.
- Zubkov, F. I., & Zaitsev, V. P. (2016). Synthesis and properties of azomethines based on 3-amino-4-phenylpyridine-2(1H)-one.
- Fearon, D., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library.
- Krasavin, M. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. National Institutes of Health (NIH). [Link]
- El-Metwaly, N. M., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2(1H)-pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 849-861. [Link]
- Litvinov, V. P. (2011). 3-Cyanopyridine-2(1H)-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines.
- RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
- ResearchGate. (2022). Structure of some pyridine-2(1H)-thiones I-III, nicotinonitriles IV-VI...
Sources
- 1. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1,4]Oxazin-2(3H)-Ones | Semantic Scholar [semanticscholar.org]
- 4. 3-Amino-2(1H)-pyridinone | 33630-99-8 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of Pyridinethiones: Benchmarking 3-Aminopyridine-2(1H)-thione Derivatives
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents.[1] When functionalized to a pyridinethione, this heterocyclic core gains significant potential for a diverse range of biological activities, including anticancer, antimicrobial, and antifungal properties. This guide provides a comparative overview of the biological activities of various substituted pyridine-2(1H)-thiones, with a particular focus on understanding the structure-activity relationships that govern their efficacy.
While there is significant interest in the biological profile of 3-aminopyridine-2(1H)-thione, comprehensive, direct experimental data for this specific unsubstituted compound is sparse in the accessible scientific literature. Therefore, this guide will focus on a comparative analysis of various substituted pyridine-2(1H)-thione derivatives to provide researchers, scientists, and drug development professionals with a valuable framework for understanding the potential of this class of compounds. By examining the biological activities of structurally related analogues, we can infer the potential contributions of different functional groups to the overall efficacy and selectivity of these molecules.
Anticancer Activity of Pyridinethione Derivatives
Substituted pyridine-2(1H)-thiones have emerged as a promising class of anticancer agents, demonstrating cytotoxic effects against a variety of human cancer cell lines.[1][2] The primary mechanism of action for some of these compounds involves the inhibition of critical cellular processes, leading to cell cycle arrest and apoptosis.
Comparative Cytotoxicity Data
The in vitro anticancer activity of newly synthesized pyridinethione and thienopyridine derivatives has been evaluated against several human cancer cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast adenocarcinoma (MCF-7), using the MTT assay.[3] The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of a compound's potency.
| Compound/Derivative Class | HCT-116 IC50 (µM) | HepG-2 IC50 (µM) | MCF-7 IC50 (µM) | Reference |
| Substituted Pyridinethiones & Thienopyridines | [3] | |||
| Compound 3b | > 50 | 29.3 ± 1.3 | > 50 | [3] |
| Compound 4c | 15.3 ± 0.7 | 11.2 ± 0.5 | 41.2 ± 2.1 | [3] |
| Compound 5d | 10.2 ± 0.5 | 7.8 ± 0.4 | > 50 | [3] |
| Compound 7b | 12.1 ± 0.6 | 9.1 ± 0.4 | 38.5 ± 1.9 | [3] |
| Doxorubicin (Reference) | 0.4 ± 0.02 | 0.5 ± 0.03 | 0.6 ± 0.03 | [3] |
Table 1: Comparative in vitro cytotoxicity (IC50 in µM) of selected pyridinethione and thienopyridine derivatives against human cancer cell lines.
The data indicates that substitutions on the pyridine-2(1H)-thione core significantly influence cytotoxic activity. For instance, compounds with specific substitutions (e.g., 4c, 5d, 7b) demonstrate notable activity against HCT-116 and HepG-2 cell lines, although they are generally less potent than the standard chemotherapeutic drug, doxorubicin.[3] The varied efficacy across different cancer cell lines suggests a degree of selectivity, which is a desirable characteristic in drug development.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[5][6]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., pyridinethione derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[6][7]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
MTT Assay Workflow for Cytotoxicity Screening.
Antimicrobial and Antifungal Activity of Pyridinethiones
Pyridinethione derivatives, particularly zinc pyrithione, are well-known for their potent antimicrobial and antifungal properties.[8] The proposed mechanism of action involves the disruption of essential cellular processes in microorganisms.
Mechanism of Action
The antimicrobial and antifungal effects of some pyridinethiones are linked to their ability to increase the intracellular concentration of copper. This disrupts iron-sulfur clusters in proteins that are vital for fungal metabolism and growth.[8]
Broth Microdilution Workflow for MIC Determination.
Conclusion and Future Directions
The pyridine-2(1H)-thione scaffold represents a versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The data presented in this guide highlights the significant anticancer, antimicrobial, and antifungal potential of various substituted pyridinethione derivatives. The structure-activity relationship appears to be highly dependent on the nature and position of the substituents on the pyridine ring.
While direct experimental data for this compound remains elusive in the current literature, the promising activities of its derivatives suggest that it is a valuable target for future investigation. Further synthesis and comprehensive biological evaluation of this compound and its analogues are warranted to fully elucidate their therapeutic potential. Future research should focus on systematic modifications of the core structure to optimize potency and selectivity, as well as in-depth mechanistic studies to identify their molecular targets. Such efforts will undoubtedly contribute to the development of new and effective treatments for a range of diseases.
References
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Elnaggar, D. H., Mohamed, A. M., Abdel Hafez, N. A., Azab, M. E., Elasasy, M. E. A., Awad, H. M., Farghaly, T. A., & Amr, A. E.-G. E. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)thione Derivatives as Synthon. ACS Omega, 7(12), 10695–10709. [Link]
- MI - Microbiology. (n.d.). Broth Microdilution.
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- Microbe Online. (2013, November 15).
- Roche Diagnostics. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Weitman, M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822. [Link]
- Elnaggar, D. H., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
- Gümüştüy, K., et al. (2022).
- El Motaal, E. A., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 839-849. [Link]
- Finch, R. A., et al. (2000). Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone; 3-AP): An inhibitor of ribonucleotide reductase with antineoplastic activity.
Sources
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies | MDPI [mdpi.com]
- 2. 38240-21-0|this compound|BLD Pharm [bldpharm.com]
- 3. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES [repository.najah.edu]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Aminopyridine-2(1H)-thione
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of every piece of data is paramount. This begins with the robust validation of the analytical methods used to quantify and characterize active pharmaceutical ingredients (APIs) and their impurities. This guide provides an in-depth technical comparison and detailed protocols for the validation of analytical methods for 3-aminopyridine-2(1H)-thione, a heterocyclic compound of interest in medicinal chemistry. As your Senior Application Scientist, I will not only outline the "what" and "how" but also the critical "why" behind our methodological choices, ensuring a scientifically sound and defensible validation process.
Introduction: The Analytical Imperative for this compound
This compound is a bifunctional heterocyclic compound featuring both an amine and a thione group. This unique structure presents specific challenges and opportunities for analytical method development. The aromatic pyridine ring and the thione group provide strong chromophores, making UV-based detection methods highly suitable. The presence of the amine group and the potential for tautomerism require careful consideration of pH and solvent effects during method development to ensure consistent and reproducible results.
The validation of an analytical procedure is the formal, documented process of demonstrating that it is fit for its intended purpose.[1][2] This is not merely a regulatory checkbox but a cornerstone of good science, ensuring the reliability, accuracy, and consistency of data that informs critical decisions in drug development.[3][4][5] This guide will focus on the most probable and robust analytical technique for this molecule: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) , and will also explore a simpler, alternative method, UV-Vis Spectrophotometry , for comparative purposes.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the intended application of the method. For this compound, two methods stand out for their applicability.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | UV-Vis Spectrophotometry |
| Principle | Separation based on differential partitioning between a mobile and stationary phase, followed by UV detection. | Measurement of light absorption by the analyte in a solution at a specific wavelength. |
| Specificity | High. The chromatographic separation resolves the analyte from impurities and degradation products. | Low to moderate. The method cannot distinguish between the analyte and other substances that absorb at the same wavelength. |
| Application | Ideal for assay, impurity determination, and stability studies. | Suitable for simple, pure substance assays where interfering substances are absent. |
| Sensitivity | High. Can detect and quantify low levels of the analyte and impurities. | Moderate. Generally less sensitive than HPLC. |
| Complexity | High. Requires specialized equipment and skilled operators. | Low. Relatively simple instrumentation and operation. |
| Throughput | Moderate. Each analysis has a specific run time. | High. Rapid measurements can be taken. |
For the comprehensive analysis required in a drug development setting, HPLC-UV is the superior choice due to its high specificity and sensitivity, which are critical for impurity profiling and stability-indicating assays.
The Blueprint for Validation: A Deep Dive into HPLC-UV Method Validation
The validation of an analytical method is a systematic process that evaluates several performance characteristics.[6][7][8][9][10] The International Council for Harmonisation (ICH) Q2(R2) guideline, along with guidance from the FDA and USP, provides a comprehensive framework for this process.[1][11][12][13][14][15][16]
Below is a detailed workflow for the validation of a hypothetical HPLC-UV method for the quantification of this compound.
The Validation Workflow
Caption: Figure 1: HPLC-UV Method Validation Workflow
Hypothetical HPLC-UV Method Parameters
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (v/v), isocratic or gradient elution
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined from the UV spectrum of this compound (e.g., at a λmax)
-
Diluent: Mobile Phase or a suitable solvent mixture
Validation Parameters: Experimental Protocols and Acceptance Criteria
The following sections detail the experimental execution for each validation parameter, grounded in the principles of ICH Q2(R2).[1][14][15][16]
Causality: The specificity of an analytical method is its ability to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, and matrix components.[7] For a stability-indicating method, it is crucial to demonstrate that the analyte's peak is well-resolved from any peaks of degradation products.
Experimental Protocol:
-
Forced Degradation: Subject a solution of this compound to stress conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours
-
Basic: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: Heat solid drug substance at 80 °C for 48 hours
-
Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours
-
-
Analysis: Analyze the stressed samples, along with an unstressed control sample and a placebo sample (if in a formulation), using the proposed HPLC-UV method.
-
Peak Purity: Utilize a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the stressed samples.
Acceptance Criteria:
-
The this compound peak should be resolved from all degradation product peaks and any placebo peaks (Resolution > 2).
-
The peak purity index should be greater than a predefined threshold (e.g., > 0.999), indicating no co-eluting peaks.
Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal (peak area) over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[15]
Experimental Protocol:
-
Stock Solution: Prepare a stock solution of this compound reference standard of a known concentration.
-
Calibration Standards: Prepare at least five calibration standards by serial dilution of the stock solution to cover the expected working range (e.g., 50% to 150% of the target assay concentration).
-
Analysis: Inject each calibration standard in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
-
Residual Plot: The residuals should be randomly scattered around the x-axis.
-
Range: For an assay, the typical range is 80% to 120% of the test concentration.[7]
Causality: Accuracy is the closeness of the test results obtained by the method to the true value.[15] It is typically assessed by a recovery study.
Experimental Protocol:
-
Spiked Samples: Prepare samples by spiking a known amount of this compound reference standard into a placebo mixture (if applicable) at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples using the HPLC-UV method.
-
Calculation: Calculate the percentage recovery for each sample.
Acceptance Criteria:
-
Mean Recovery: Typically between 98.0% and 102.0%.
-
Relative Standard Deviation (RSD) of Recoveries: ≤ 2.0%.
Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay Precision):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Analyze six independent samples at 100% of the target concentration.
-
Acceptance Criteria:
-
RSD for Repeatability: ≤ 2.0%
-
RSD for Intermediate Precision: ≤ 2.0%
Causality:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine Signal-to-Noise (S/N) Ratio:
-
Analyze a series of solutions with decreasing concentrations of this compound.
-
Determine the concentration at which the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Confirmation:
-
Prepare samples at the determined LOD and LOQ concentrations and analyze them to confirm the S/N ratios.
-
Acceptance Criteria:
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1, with acceptable precision and accuracy at this concentration.
Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Parameter Variation: Introduce small, deliberate variations to the HPLC method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Wavelength (e.g., ± 2 nm)
-
-
Analysis: Analyze a standard solution of this compound under each varied condition.
-
Evaluation: Assess the effect of these changes on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Acceptance Criteria:
-
System suitability parameters should remain within their defined limits under all varied conditions.
-
The results should not be significantly affected by the variations.
System Suitability Testing (SST)
Causality: SST is an integral part of the analytical procedure and is performed before and during the analysis of samples to ensure the continued performance of the analytical system.
Experimental Protocol:
-
SST Solution: Prepare a solution containing this compound and a closely related compound or a potential impurity.
-
Injections: Inject the SST solution multiple times (e.g., five or six replicate injections) before starting the sample analysis.
Acceptance Criteria (Hypothetical):
| Parameter | Acceptance Limit |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| RSD of Peak Area | ≤ 2.0% |
| Resolution | ≥ 2.0 (between analyte and adjacent peaks) |
Alternative Method: UV-Vis Spectrophotometry
For a less complex quality control check, such as a simple assay of the pure drug substance, UV-Vis spectrophotometry can be a viable alternative.
Validation of a UV-Vis Spectrophotometric Method
The validation of a UV-Vis method follows similar principles to HPLC but with fewer parameters.
Caption: Figure 2: UV-Vis Spectrophotometry Validation Workflow
Key Validation Considerations for UV-Vis:
-
Specificity: This is the main limitation. The method is inherently non-specific. Its use must be justified, for example, in a context where interfering substances are known to be absent.
-
Linearity: A calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations at the selected λmax. The Beer-Lambert law provides the theoretical basis for this linearity.[17]
-
Accuracy and Precision: Determined similarly to the HPLC method, by analyzing replicate preparations of known concentration.
Conclusion
References
- BA Sciences.
- U.S. Food and Drug Administration.
- ECA Academy.
- U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024. [Link]
- Analytical Methods. "Electrochemical determination of trace sulfur containing compounds in model fuel based on a silver/polyaniline-modified electrode". [Link]
- U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. July 2015. [Link]
- U.S. Pharmacopeia.
- Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
- ECA Academy. Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]
- Federal Register. Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. [Link]
- Agilent Technologies.
- IntuitionLabs. ICH Q2(R2)
- ACS Publications.
- PubMed.
- MDPI. Recent Advances in Electrochemical Sensors for Sulfur-Containing Antioxidants. [Link]
- Taylor & Francis Online. Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). [Link]
- European Medicines Agency. ICH Q2(R2)
- Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]
- International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
- PubMed. [UV-spectrophotometry in drug control. 39. Spectrophotometric behavior of substances with chromophores and auxochromes in aliphatic chains, in saturated heterocyclics and the heterocyclic compounds: furan, imidazole, thiazole, thiadiazole and oxadiazole]. [Link]
- YouTube. Understanding ICH Q2(R2)
- QbD Group. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
- ResearchGate. (PDF) Determination of sulfur in organic compounds using a barium-selective electrode. [Link]
- Britannica. Ultraviolet spectroscopy. [Link]
- Longdom Publishing. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link]
- Defense Technical Information Center. Ultraviolet Spectra of Heteroorganic Compounds. [Link]
- Scientific Research Publishing.
- U.S. Food and Drug Administration.
- UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. scribd.com [scribd.com]
- 3. fda.gov [fda.gov]
- 4. Federal Register :: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability [federalregister.gov]
- 5. USP <1225> Method Validation - BA Sciences [basciences.com]
- 6. uspbpep.com [uspbpep.com]
- 7. investigationsquality.com [investigationsquality.com]
- 8. Validation, Verification, and Transfer of Analytical Procedures (On-Demand) [usp.org]
- 9. intuitionlabs.ai [intuitionlabs.ai]
- 10. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 11. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 12. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. m.youtube.com [m.youtube.com]
- 15. qbdgroup.com [qbdgroup.com]
- 16. longdom.org [longdom.org]
- 17. repligen.com [repligen.com]
A Comparative Spectroscopic Guide to the Structural Confirmation of 3-Aminopyridine-2(1H)-thione
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to confirm the structure of 3-aminopyridine-2(1H)-thione. By juxtaposing its predicted spectroscopic data with the experimental data of two structurally related and readily available compounds, 3-aminopyridine and pyridine-2(1H)-thione, we will illustrate the principles of structural elucidation through modern analytical methods.
This guide is designed to be a practical resource, explaining the "why" behind the experimental choices and interpretations, thereby providing a self-validating framework for your own analytical work.
The Importance of Orthogonal Spectroscopic Techniques in Structural Elucidation
The confirmation of a chemical structure is rarely achieved with a single analytical technique. Instead, a combination of orthogonal methods, each providing a unique piece of the structural puzzle, is employed. For this compound, we will consider four key spectroscopic techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework and the electronic environment of the nuclei.
-
Mass Spectrometry (MS): To determine the molecular weight and gain insights into the fragmentation patterns.
By comparing the spectra of our target molecule with those of known compounds, we can confidently assign the observed signals and confirm the proposed structure.
The Comparative Compounds: Building a Foundation for Analysis
To confidently interpret the spectroscopic data of this compound, we will first examine the experimental data for two closely related and commercially available compounds:
-
3-Aminopyridine: This compound allows us to understand the spectroscopic signatures of the 3-amino-substituted pyridine ring.
-
Pyridine-2(1H)-thione: This molecule provides insight into the thione functionality and its influence on the pyridine ring. It's important to note that this compound exists in a tautomeric equilibrium with 2-mercaptopyridine.
The workflow for our comparative analysis is as follows:
Caption: Workflow for the comparative spectroscopic analysis.
Spectroscopic Data of Comparative Compounds
3-Aminopyridine
| Technique | Key Observations |
| FTIR (KBr Pellet) | N-H stretching (amine): ~3400-3200 cm⁻¹ (two bands for symmetric and asymmetric stretching); C=C and C=N stretching (aromatic ring): ~1600-1450 cm⁻¹; C-N stretching: ~1300-1200 cm⁻¹ |
| ¹H NMR (DMSO-d₆) | δ ~8.0-8.2 (m, 2H, H2, H6), ~7.0-7.2 (m, 2H, H4, H5), ~5.6 (s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆) | δ ~145 (C3), ~140 (C6), ~138 (C2), ~124 (C5), ~122 (C4) |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z 94 |
Pyridine-2(1H)-thione
| Technique | Key Observations |
| FTIR (KBr Pellet) | N-H stretching (amide): ~3100-3000 cm⁻¹; C=S stretching (thione): ~1140 cm⁻¹; C=C and C=N stretching (aromatic ring): ~1600-1450 cm⁻¹ |
| ¹H NMR (CDCl₃) | δ ~7.5-7.7 (m, 2H, H4, H6), ~7.1-7.3 (m, 1H, H5), ~6.6-6.8 (m, 1H, H3), ~13.5 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃) | δ ~175 (C=S), ~138 (C6), ~135 (C4), ~130 (C5), ~110 (C3) |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z 111 |
Predicted Spectroscopic Data for this compound
Based on the principles of additivity and the electronic effects of the amino and thione functional groups, we can predict the spectroscopic features of this compound.
The structure of this compound is as follows:
Caption: Structure of this compound.
| Technique | Predicted Key Observations | Rationale |
| FTIR (KBr Pellet) | N-H stretching (amine): ~3400-3200 cm⁻¹ (two bands); N-H stretching (amide): ~3100-3000 cm⁻¹; C=C and C=N stretching: ~1600-1450 cm⁻¹; C=S stretching: ~1140 cm⁻¹ | Combination of the characteristic stretches from both 3-aminopyridine and pyridine-2(1H)-thione. |
| ¹H NMR (DMSO-d₆) | δ ~7.3-7.5 (m, 1H, H6), ~6.8-7.0 (m, 1H, H4), ~6.5-6.7 (m, 1H, H5), ~5.0-5.5 (s, 2H, NH₂), ~12-13 (br s, 1H, NH) | The amino group will cause an upfield shift of the ring protons compared to pyridine-2(1H)-thione. The NH proton of the thione will be a broad singlet at a downfield chemical shift. |
| ¹³C NMR (DMSO-d₆) | δ ~170-175 (C=S), ~140-145 (C3), ~130-135 (C6), ~115-120 (C4), ~110-115 (C5) | The C=S carbon will be the most downfield signal. The C3 carbon attached to the amino group will also be significantly downfield. |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z 126 | The molecular weight of C₅H₆N₂S is 126.18 g/mol . |
Comparative Analysis: Confirming the Structure
The power of this comparative approach lies in the detailed analysis of the predicted versus the known spectra.
FTIR Analysis
The FTIR spectrum of this compound is expected to be a composite of the spectra of the two comparative compounds. The presence of two distinct N-H stretching regions (one for the amine and one for the amide-like NH of the thione) would be a strong indicator of the correct structure. Furthermore, the characteristic C=S stretch, absent in 3-aminopyridine, and the amine N-H bends, absent in pyridine-2(1H)-thione, would provide compelling evidence.
¹H NMR Analysis
The ¹H NMR spectrum provides the most detailed information for structural confirmation. The key differentiators would be:
-
Number of Aromatic Protons: 3-aminopyridine has four aromatic protons, while pyridine-2(1H)-thione and the target molecule each have three.
-
Chemical Shifts: The electron-donating amino group at the 3-position is expected to shield the ring protons, causing them to appear at a higher field (lower ppm) compared to pyridine-2(1H)-thione.
-
Presence of NH and NH₂ Signals: The simultaneous presence of a broad singlet for the thione NH proton at a very downfield position and a singlet for the two amine protons would be a definitive feature.
¹³C NMR Analysis
The ¹³C NMR spectrum will corroborate the findings from the ¹H NMR. The most telling signal will be the C=S carbon at a highly downfield chemical shift (δ > 170 ppm). The chemical shifts of the other ring carbons will be influenced by both the amino and thione groups, and a comparison with the two reference compounds will allow for their unambiguous assignment.
Mass Spectrometry Analysis
The molecular ion peak in the mass spectrum provides a direct confirmation of the molecular formula. For this compound, a molecular ion peak at m/z 126 would be expected. The fragmentation pattern can also provide structural information. For instance, the loss of SH (m/z 33) or NH₂ (m/z 16) could be anticipated.
Experimental Protocols
For the purpose of this guide, standardized protocols for acquiring the spectroscopic data are provided.
FTIR Spectroscopy
-
Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder.
-
Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Acquire the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
NMR Spectroscopy
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software to obtain the chemical shifts, coupling constants, and integrations.
Mass Spectrometry
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI, or electrospray ionization - ESI).
-
Acquire the mass spectrum over a suitable mass range.
Conclusion: A Framework for Confident Structural Elucidation
While experimental data for this compound is not publicly available at the time of this writing, this guide provides a robust and scientifically sound framework for its structural confirmation. By leveraging the experimental data of structurally related compounds, we can predict the expected spectroscopic outcomes with a high degree of confidence. This comparative approach not only allows for the confirmation of the target structure but also deepens our understanding of the relationship between chemical structure and spectroscopic properties.
Researchers are encouraged to apply this comparative methodology in their own work to ensure the unambiguous structural elucidation of their compounds, a critical step in the journey of drug discovery and development.
References
- 3-Aminopyridine Spectroscopic Data: NIST Chemistry WebBook, SRD 69: [Link] PubChem Compound Summary for CID 10009: [Link]
- Pyridine-2(1H)-thione Spectroscopic Data: NIST Chemistry WebBook, SRD 69: [Link] PubChem Compound Summary for CID 6274: [Link]
- General Spectroscopic Principles: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Comparative Guide to the Reactivity of 2-, 3-, and 4-Aminopyridine Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic scaffolds is paramount. Aminopyridines, as key building blocks in medicinal chemistry and materials science, present a fascinating case study in how the seemingly simple placement of a functional group can dramatically alter a molecule's chemical behavior. This guide provides an in-depth, objective comparison of the reactivity of 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine, supported by experimental data and established chemical principles. We will delve into the electronic and steric factors that govern their reactivity in fundamental transformations, offering both theoretical explanations and practical experimental protocols.
Foundational Principles: The Electronic Influence of the Amino Group
The reactivity of the aminopyridine isomers is a direct consequence of the electronic interplay between the activating, electron-donating amino group (-NH₂) and the inherently electron-deficient (and thus deactivated) pyridine ring. The position of the amino group dictates the extent and nature of its electronic influence—a combination of the resonance (mesomeric) effect and the inductive effect—on the ring's electron density, particularly at the ring nitrogen.
4-Aminopyridine: The amino group is in the para position relative to the ring nitrogen. Its strong +R (resonance) effect donates electron density directly into the ring and, crucially, onto the ring nitrogen. This significantly increases the basicity and nucleophilicity of the ring nitrogen.
2-Aminopyridine: With the amino group in the ortho position, it also exerts a strong +R effect, increasing electron density on the ring nitrogen. However, the proximity to the nitrogen can introduce steric considerations and potential for intramolecular interactions.
3-Aminopyridine: The amino group is in the meta position. From this position, its electron-donating resonance effect cannot be delocalized onto the ring nitrogen. Consequently, it primarily exerts a weaker, electron-withdrawing inductive effect on the ring nitrogen, making 3-aminopyridine significantly less basic than its isomers.
This fundamental difference in electron distribution is the cornerstone for understanding the varied reactivity profiles discussed below.
Caption: Factors influencing the basicity and reactivity of aminopyridine isomers.
Comparative Reactivity Data
The following table summarizes key quantitative parameters that govern the reactivity of the aminopyridine isomers. Direct comparative kinetic data across all reactions is not always available, but predictions based on established electronic effects and available data provide a clear trend.
| Parameter | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine | Data Source(s) |
| pKa (Conjugate Acid) | 6.86 | 5.98 - 6.0 | 9.17 | [1][2] |
| Predicted Relative Basicity | Moderate | Low | High | |
| Predicted Relative Nucleophilicity | Moderate | Low | High | |
| Predicted Rel. Reactivity in EAS | Moderate (at C5) | Low (at C2/C4) | High (at C3/C5) |
Reactivity in Key Transformations
Basicity and Nucleophilicity
The ability of the aminopyridines to act as a base or a nucleophile is primarily determined by the availability of the lone pair of electrons on the ring nitrogen.
-
4-Aminopyridine is the strongest base (pKa = 9.17) due to the powerful electron-donating resonance from the para-amino group, which significantly increases electron density on the ring nitrogen.[3][2]
-
2-Aminopyridine exhibits intermediate basicity (pKa = 6.86).[1][2]
-
3-Aminopyridine is the weakest base (pKa ≈ 6.0), only slightly more basic than pyridine itself, as the meta-amino group's resonance effect does not extend to the ring nitrogen.[3][1]
Nucleophilicity generally trends with basicity. The high nucleophilic character of 4-aminopyridine is well-established and has been quantitatively measured. While experimental parameters for the other isomers are less common, the predicted order of nucleophilicity follows that of basicity: 4-aminopyridine > 2-aminopyridine > 3-aminopyridine .
Electrophilic Aromatic Substitution (EAS)
The pyridine ring is inherently deactivated towards electrophilic attack compared to benzene. However, the strongly activating amino group directs incoming electrophiles. The final regioselectivity and reaction rate depend on the interplay between these opposing effects.
-
4-Aminopyridine: The amino group strongly activates the C3 and C5 positions (ortho to the amine), making this isomer the most reactive towards EAS.[3]
-
2-Aminopyridine: The amino group activates the C3 and C5 positions. Substitution generally favors the C5 position to minimize steric hindrance from the adjacent ring nitrogen.[3]
-
3-Aminopyridine: The amino group activates the C2, C4, and C6 positions. However, the deactivating effect of the ring nitrogen is most pronounced at the C2 and C6 positions.[3] Therefore, substitution is less favorable, and this isomer is the least reactive.
The overall predicted reactivity order for EAS is: 4-aminopyridine > 2-aminopyridine > 3-aminopyridine .[3]
N-Acylation
Acylation of the exocyclic amino group is a facile reaction for all three isomers, typically performed with agents like acetic anhydride or acyl chlorides. The reaction proceeds via nucleophilic attack of the amino nitrogen on the carbonyl carbon. Given the high nucleophilicity of the exocyclic amine, this reaction is generally efficient for all isomers. The relative rate is expected to correlate with the electron density on the amino nitrogen, suggesting a reactivity order of 4-aminopyridine ≈ 2-aminopyridine > 3-aminopyridine .
Diazotization and Subsequent Reactions
The conversion of the exocyclic primary amino group to a diazonium salt using nitrous acid (from NaNO₂ and a strong acid) is a pivotal reaction, opening pathways to a variety of functional groups via reactions like Sandmeyer or Schiemann.[4][5][6][7]
-
2- and 4-Aminopyridine: These isomers are readily diazotized to form versatile diazonium salt intermediates.[4] These salts can then undergo coupling reactions to form azo compounds or be displaced by various nucleophiles.
-
3-Aminopyridine: Diazotization is also possible but often proceeds with lower efficiency.[3]
The stability of the resulting diazonium salt is a critical factor, with the reaction typically performed at 0-5 °C to prevent premature decomposition.[3][8][9]
Nucleophilic Aromatic Substitution (Chichibabin Reaction)
The Chichibabin reaction is a classic method for the direct amination of pyridines, typically at the C2 position, using sodium amide (NaNH₂).[10][11][12] This reaction is a nucleophilic substitution where a hydride ion is displaced.[11] While this reaction is more characteristic of pyridine itself, understanding the influence of the existing amino group is relevant. The electron-donating amino group deactivates the ring towards further nucleophilic attack, making the Chichibabin reaction on aminopyridines less favorable than on unsubstituted pyridine.
Experimental Protocols
The following are generalized, self-validating protocols that can be adapted to compare the reactivity of the three isomers under consistent conditions.
Protocol: Comparative N-Acetylation
This protocol describes the N-acetylation of an aminopyridine using acetic anhydride, allowing for a qualitative or quantitative comparison of reaction rates.
Methodology:
-
Reaction Setup: In three separate round-bottom flasks equipped with magnetic stir bars, dissolve 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine (1.0 eq. each) in a suitable inert solvent (e.g., ethyl acetate or THF).
-
Reagent Addition: Cool the flasks to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq.) to each flask with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 15 minutes) using Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of the acetylated product spot will indicate reaction progress.
-
Work-up: Once a reaction is complete (as judged by TLC), quench the excess acetic anhydride by the slow addition of saturated sodium bicarbonate solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: The relative time to completion for each isomer provides a direct comparison of their reactivity in N-acylation. The products can be further purified by recrystallization or column chromatography.
Caption: Generalized experimental workflow for N-acetylation.
Protocol: Comparative Diazotization and Azo Coupling
This protocol describes the formation of a diazonium salt and its subsequent coupling with 2-naphthol to form a characteristic azo dye. The rate of dye formation and yield can be used to compare the efficiency of diazotization.
Methodology:
-
Diazotization:
-
In three separate beakers, dissolve each aminopyridine isomer (1.0 eq.) in dilute hydrochloric acid.
-
Cool the solutions to 0-5 °C in an ice-salt bath with vigorous stirring.[3][13]
-
Prepare a solution of sodium nitrite (1.0 eq.) in cold distilled water.
-
Add the sodium nitrite solution dropwise to each cold aminopyridine solution, ensuring the temperature remains below 5 °C.[3]
-
After addition, continue stirring at 0-5 °C for 30 minutes. The resulting solutions contain the respective diazonium salts and must be used immediately.[3]
-
-
Azo Coupling:
-
Prepare a solution of 2-naphthol (1.0 eq.) in aqueous sodium hydroxide and cool it to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from each isomer to a separate, vigorously stirred 2-naphthol solution.[3]
-
Observe the formation of the azo dye precipitate. Note the immediacy and intensity of the color change for each isomer.
-
Continue stirring the mixtures in the ice bath for 30-60 minutes to ensure complete reaction.[3]
-
-
Product Isolation and Analysis:
-
Collect the solid azo dye product from each reaction by filtration, wash with cold water, and dry.[3]
-
Determine the yield for each isomer. The relative yields provide a measure of the efficiency of the diazotization-coupling sequence.
-
Conclusion
The reactivity of aminopyridine isomers is a clear and instructive example of how substituent position governs electronic effects, which in turn dictates chemical behavior. 4-Aminopyridine consistently emerges as the most basic and nucleophilic isomer, making it highly reactive in a variety of transformations, from protonation to electrophilic substitution. 2-Aminopyridine exhibits intermediate reactivity, while 3-aminopyridine, lacking the ability to extend resonance donation to the ring nitrogen, is the least reactive of the three. This predictable hierarchy is a powerful tool for chemists in designing synthetic routes and developing new molecules, allowing for the rational selection of isomers to achieve desired reactivity and regioselectivity.
References
- . Benchchem.
- A Comparative Guide to the Catalytic Reactivity of Aminopyridine Isomers. Benchchem.
- Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU.
- Chichibabin reaction. Wikipedia.
- Chichibabin reaction. Grokipedia.
- Among 2-aminopyridine and 4-aminopyridine which is more basic?. Quora.
- Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
- Deaminative chlorin
- Sandmeyer reaction. Wikipedia.
- Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World J Exp Biosci.
- The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of Missouri–St. Louis.
- Application Notes and Protocols: Diazotization Reactions of 4-Aminopyridine-3-sulfonic Acid. Benchchem.
- Balz–Schiemann reaction. Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 11. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. oaji.net [oaji.net]
Introduction: The Criticality of Purity for 3-Aminopyridine-2(1H)-thione
An In-Depth Comparative Guide to Assessing the Purity of Synthesized 3-Aminopyridine-2(1H)-thione
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile building block for novel therapeutic agents and functional materials. The synthetic routes to this molecule, often involving multi-step reactions starting from precursors like 3-aminopyridine or nicotinamide derivatives, can invariably introduce impurities such as starting materials, intermediates, by-products, and degradation products.[1][2][3] For researchers and drug development professionals, the precise and accurate determination of purity is not a mere formality; it is a fundamental requirement that underpins the reliability of experimental data, the safety and efficacy of potential drug candidates, and compliance with stringent regulatory standards.[4][5][6]
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to help you construct a robust, self-validating analytical workflow.
A Strategic Approach to Purity Assessment
A multi-tiered analytical strategy is the most effective approach for comprehensive purity analysis. It begins with rapid qualitative screening, proceeds to high-resolution quantitative separation, and is confirmed by definitive structural and thermal techniques. This ensures both efficiency and confidence in the final purity value.
Sources
- 1. Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1,4]Oxazin-2(3H)-Ones | Semantic Scholar [semanticscholar.org]
- 2. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 3. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]
- 4. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 5. particle.dk [particle.dk]
- 6. ijrrjournal.com [ijrrjournal.com]
A Senior Application Scientist's Guide to Thionation: Comparing Catalytic Efficacy in the Synthesis of 3-Aminopyridine-2(1H)-thione
The synthesis of sulfur-containing heterocycles is a cornerstone of medicinal chemistry and drug development, with compounds like 3-aminopyridine-2(1H)-thione serving as valuable scaffolds for novel therapeutic agents. The critical step in synthesizing these molecules is often the thionation of a corresponding carbonyl precursor, a reaction whose efficiency is highly dependent on the choice of thionating agent. This guide provides an in-depth comparison of common catalysts used for this transformation, focusing on the conversion of 3-aminopyridin-2(1H)-one to its thio-analogue. We will delve into the mechanistic nuances, comparative performance, and practical considerations for Lawesson's Reagent, Phosphorus Pentasulfide (P₄S₁₀), and the P₄S₁₀-Pyridine complex, providing researchers with the insights needed to select the optimal catalyst for their synthetic goals.
The Thionation Challenge: A Mechanistic Overview
The conversion of a carbonyl or amide group to its thiocarbonyl equivalent is a fundamental transformation in organic synthesis.[1][2] This reaction is typically driven by oxophilic phosphorus-sulfur reagents. The choice of reagent impacts not only the yield and purity of the product but also the reaction conditions and the complexity of the subsequent work-up.
Lawesson's Reagent (LR)
Lawesson's Reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is arguably the most popular thionating agent due to its mildness and high efficiency for converting a wide range of carbonyl compounds into thiocarbonyls.[3][4][5]
Mechanism of Action: In solution, LR exists in equilibrium with a reactive dithiophosphine ylide intermediate.[3][4] This ylide reacts with the carbonyl oxygen of the substrate, such as 3-aminopyridin-2(1H)-one, to form a four-membered thiaoxaphosphetane ring.[1][3] The driving force of the reaction is the subsequent cycloreversion of this intermediate, which is mechanistically similar to a portion of the Wittig reaction. This step results in the formation of the desired thiocarbonyl and a stable, high-energy P=O bond, which makes the overall process thermodynamically favorable.[3]
Phosphorus Pentasulfide (P₄S₁₀) and the P₄S₁₀-Pyridine Complex
Phosphorus pentasulfide is a traditional, cost-effective thionating agent. However, its use is often hampered by its low solubility in many organic solvents and the need for harsh reaction conditions, typically requiring high temperatures.[6] Furthermore, commercial P₄S₁₀ can contain impurities that lead to side reactions and complicate product purification.[7]
To overcome these limitations, the P₄S₁₀-Pyridine complex was developed. This crystalline, storable reagent is formed by reacting P₄S₁₀ with pyridine.[7][8][9][10] The complex exhibits enhanced solubility and reactivity compared to P₄S₁₀ alone, allowing for thionation reactions under milder conditions and in a wider range of solvents, such as acetonitrile.[7][8][10] A key advantage is that impurities from the parent P₄S₁₀ are removed during the preparation of the complex, leading to cleaner reactions and simpler work-up procedures.[7]
Comparative Performance Analysis
The choice between these reagents depends on several factors, including the substrate's reactivity, desired scale, and available purification methods. The following table summarizes the key performance characteristics.
| Feature | Lawesson's Reagent (LR) | Phosphorus Pentasulfide (P₄S₁₀) | P₄S₁₀-Pyridine Complex |
| Form | Commercially available yellow powder.[4] | Commercially available solid. | Crystalline solid, must be prepared from P₄S₁₀ and pyridine.[7][9] |
| Reactivity | Mild and selective. Faster for amides and ketones than esters.[3][11] | Strong, often requires harsh conditions (high temp).[3][6] | Highly reactive and selective, often superior to LR at high temperatures.[7][8][10] |
| Solvents | Toluene, Xylene, Dioxane. | Pyridine, high-boiling point solvents. Poorly soluble in many common solvents.[9] | Acetonitrile, Dimethyl Sulfone.[7][8][10] |
| Temperature | Typically 80-110 °C.[5] | Often requires high temperatures (>150 °C). | Effective over a broad range, including high temperatures where LR decomposes.[7][10] |
| Work-up | Often requires chromatographic purification to remove phosphorus byproducts.[9] | Can be difficult due to impurities and harsh conditions. | Simpler work-up; byproducts are more easily removed, often by recrystallization.[7][8] |
| Advantages | Widely used, predictable reactivity for many substrates.[2] | Low cost. | High purity of products, stable at high temperatures, good for difficult substrates.[7][8] |
| Disadvantages | Can be expensive, purification can be challenging.[9] | Impurities, harsh conditions, low solubility.[7][9] | Not commercially available, moisture-sensitive.[8][9] |
Experimental Protocols
The following protocols provide a framework for the synthesis of this compound. The starting material, 3-aminopyridin-2(1H)-one, can be synthesized via several literature methods, often involving the cyclization of appropriate precursors.[12]
General Experimental Workflow
Protocol 1: Thionation using Lawesson's Reagent (LR)
This protocol is adapted from general procedures for the thionation of lactams and amides.[5] The choice of an anhydrous, non-polar solvent like toluene is critical to prevent hydrolysis of the LR and to facilitate heating to the required temperature.
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet (Argon or Nitrogen), add 3-aminopyridin-2(1H)-one (1.0 eq).
-
Solvent Addition: Add anhydrous toluene (approx. 0.1 M concentration of the substrate).
-
Catalyst Addition: Add Lawesson's Reagent (0.5-0.6 eq). Note: LR is often used in slight excess relative to the stoichiometry (which would be 0.5 eq) to drive the reaction to completion.
-
Reaction: Heat the reaction mixture to 100-110 °C (reflux) with vigorous stirring. The causality here is that elevated temperatures are required to promote the dissociation of the LR dimer into its reactive monomeric form.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 3-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
The crude residue can be directly purified or subjected to an aqueous work-up by partitioning between ethyl acetate and a saturated sodium bicarbonate solution to remove some acidic byproducts.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane in methanol, to isolate the this compound.
Protocol 2: Thionation using the P₄S₁₀-Pyridine Complex
This method offers a cleaner alternative, which is particularly beneficial if chromatographic purification proves difficult.[7] Acetonitrile is an effective solvent for this complex.[10]
-
Catalyst Preparation (if not pre-made): In a separate flask, carefully add P₄S₁₀ to anhydrous pyridine and reflux to form the crystalline complex, which can be isolated by filtration. Caution: This reaction is exothermic and releases H₂S gas.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 3-aminopyridin-2(1H)-one (1.0 eq) and the P₄S₁₀-Pyridine complex (approx. 1.1 eq).
-
Solvent Addition: Add anhydrous acetonitrile (approx. 0.1 M concentration).
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and stir. The advantage of this system is its high efficiency even at the boiling point of acetonitrile, a temperature at which LR is significantly less reactive. For more resistant substrates, a higher boiling solvent like dimethyl sulfone can be used at temperatures up to 165 °C, where LR would rapidly decompose.[7][10]
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).
-
Work-up:
-
Cool the solution to room temperature.
-
Concentrate the mixture to about one-third of its original volume.
-
Add water to precipitate the crude product and dissolve the remaining reagent complex.
-
-
Purification: The precipitated solid can be collected by filtration, washed with water, and dried. This procedure often yields a product of high purity, which can be further purified by recrystallization if necessary, thus avoiding chromatography.[7]
Conclusion and Recommendations
The selection of a thionating agent for the synthesis of this compound is a critical decision that balances reactivity, cost, and operational simplicity.
-
Lawesson's Reagent remains the go-to choice for many applications due to its commercial availability and well-documented reactivity. It is particularly suitable for initial exploratory work and small-to-medium scale syntheses where chromatographic purification is feasible.
-
The P₄S₁₀-Pyridine complex represents a superior alternative for challenging substrates or large-scale syntheses where purity and ease of work-up are paramount.[8] Its high thermal stability and the ability to produce cleaner product streams often justify the initial effort of preparing the complex.[7] While P₄S₁₀ itself is an option, its poor solubility and the harsh conditions required generally make it a less desirable choice compared to its pyridine complex.
Ultimately, the optimal catalyst is dictated by the specific requirements of the research program. For drug development professionals, where purity and scalability are critical, the P₄S₁₀-Pyridine complex offers significant advantages that can streamline the synthetic process and lead to more robust and reproducible outcomes.
References
- Organic Chemistry Portal. Lawesson's Reagent. [Link]
- Wikipedia. Lawesson's reagent. [Link]
- Organic Chemistry Portal. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. [Link]
- ResearchGate. Mechanism of the thionation reaction using Lawesson's reagent (1). [Link]
- SigutLabs. Reagents of the month- April- Lawesson's and Woollins' reagents. [Link]
- ResearchGate. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone | Request PDF. [Link]
- ACS Publications. Thionations Using a P4S10−Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone | The Journal of Organic Chemistry. [Link]
- PubMed. Thionations using a P4S10-pyridine complex in solvents such as acetonitrile and dimethyl sulfone. [Link]
- HARVEST (uSask). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5- Py2 Complex or P4S10. [Link]
- MDPI. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]
- ResearchGate. Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][3]Oxazin-2(3H)-Ones. [Link]
- NIH National Center for Biotechnology Information. Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson's Reagent and a Study of Their Properties. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 5. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]
- 6. Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson’s Reagent and a Study of Their Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Thionations using a P4S10-pyridine complex in solvents such as acetonitrile and dimethyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
literature review of the applications of 3-aminopyridine-2(1H)-thione
An In-Depth Guide to the Applications of 3-Aminopyridine-2(1H)-thione and Its Derivatives
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The this compound scaffold is a privileged heterocyclic structure that has garnered significant attention in both medicinal chemistry and materials science. Its unique electronic properties, hydrogen bonding capabilities, and versatile reactivity make it an ideal starting point for the synthesis of diverse derivatives. This guide provides a comprehensive literature review of the primary applications of this compound, focusing on its roles in the development of novel anticancer and antimicrobial agents, as well as its utility as an effective corrosion inhibitor. We will delve into the synthesis of these molecules, compare their performance with relevant alternatives using experimental data, and provide detailed protocols for their evaluation.
The this compound Scaffold: Synthesis and Properties
The pyridine ring is a fundamental nucleus in numerous natural products, coenzymes, and FDA-approved drugs.[1] The incorporation of an amino group at the 3-position and a thione group at the 2-position creates a molecule with multiple reactive sites, suitable for extensive chemical modification. This structure serves as a bioisostere for amides, pyrazines, and other aromatic systems, allowing for fine-tuning of physicochemical properties in drug design.[2]
General Synthetic Strategies
The synthesis of pyridine-2(1H)-thione derivatives often involves multi-component reactions, providing an efficient pathway to complex molecules. A common and effective method is the cyclocondensation of an active methylene compound (like cyanoacetamide or cyanothioacetamide) with a chalcone or a similar α,β-unsaturated carbonyl compound.[3][4]
The choice of reagents is critical for directing the reaction towards the desired product. For instance, using cyanothioacetamide in the presence of a basic catalyst like piperidine facilitates the Michael addition followed by intramolecular cyclization and dehydration to yield the target 2-thioxopyridine core.[1][4] This approach is favored for its operational simplicity and the ability to introduce a variety of substituents on the pyridine ring, which is crucial for structure-activity relationship (SAR) studies.
dot
Caption: General workflow for the synthesis of pyridine-2(1H)-thione derivatives.
Applications in Medicinal Chemistry
The this compound scaffold is a cornerstone in the development of novel therapeutic agents, primarily due to its ability to interact with various biological targets.
Anticancer Activity
Derivatives of pyridine-2(1H)-thione have demonstrated significant antiproliferative activity against a range of human cancer cell lines.[1] The mechanism often involves the inhibition of key enzymes in cancer cell proliferation, such as kinases.[3]
Structure-Activity Relationship (SAR): SAR studies reveal that the nature and position of substituents on the pyridine and any attached phenyl rings are critical for anticancer potency.
-
Electron-withdrawing groups (e.g., fluoro, chloro) on a phenyl ring at the 4-position of the pyridone moiety often enhance cytotoxic activity.[4]
-
The presence of a cyano group at the 3-position is a common feature in many active compounds, contributing to their biological effects.[3][4]
-
Fused heterocyclic systems, such as thieno[2,3-b]pyridines synthesized from pyridine-thione precursors, also exhibit potent anticancer properties.[1][5]
dot
Caption: Key structure-activity relationships for anticancer pyridine-thiones.
Comparative Performance Data: The following table summarizes the in-vitro anticancer activity (IC₅₀ in µg/mL) of representative 3-cyanopyridine-2-(1H)-thione derivatives compared to the standard drug, Doxorubicin. Lower values indicate higher potency.
| Compound | Substituent (Ar) | Target Cell Line | IC₅₀ (µg/mL) | Reference Drug (Doxorubicin) IC₅₀ (µg/mL) | Source |
| 7a | 4-Morpholinophenyl | A549 (Lung) | 1.25 | 0.78 | [4] |
| 7b | 4-Fluorophenyl | A549 (Lung) | 0.87 | 0.78 | [4] |
| 7c | 4-Chlorophenyl | A549 (Lung) | 1.38 | 0.78 | [4] |
| 8a (Oxo-analog) | 4-Fluorophenyl | A549 (Lung) | 0.83 | 0.78 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity This protocol is standard for assessing the antiproliferative activity of chemical compounds.[1]
-
Cell Seeding: Plate human cancer cells (e.g., A549, HCT-116, MCF-7) in 96-well plates at a density of 5x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyridine-thione derivatives (e.g., 0.1 to 100 µM) for 48 hours. Include an untreated control and a vehicle (DMSO) control.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using dose-response curve fitting.
Antimicrobial Activity
The pyridine-thione scaffold is also prevalent in compounds with antimicrobial properties. The nitrogen and sulfur atoms can chelate essential metal ions in microbes or interfere with cellular processes.[6][7]
Comparative Performance Data: The table below shows the Minimum Inhibitory Concentration (MIC) in µg/mL for pyridine-1,2,4-triazole-3-thione-hydrazone scaffolds against various microbial strains.
| Compound | Target Organism | MIC (µg/mL) | Source |
| 8 | M. luteum | 3.9 | [7] |
| 10 | M. luteum | 3.9 | [7] |
| 16 | M. luteum | 3.9 | [7] |
| 21 | M. luteum | 3.9 | [7] |
Experimental Protocol: Agar Diffusion Method [7]
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri dishes.
-
Inoculation: Spread a standardized inoculum (0.5 McFarland standard) of the test microorganism over the agar surface.
-
Disk Application: Place sterile paper discs (6 mm diameter) impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.
Applications in Materials Science: Corrosion Inhibition
Beyond biomedicine, pyridine-thione derivatives have emerged as highly effective corrosion inhibitors for metals, particularly for mild steel in acidic environments.[8]
Mechanism of Action: These organic molecules prevent corrosion by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium (e.g., HCl or H₂SO₄). The adsorption process is facilitated by:
-
Heteroatoms: The presence of nitrogen and sulfur atoms with lone pairs of electrons.
-
Pi-Electrons: The aromatic pyridine ring. These features allow the molecule to bond with the vacant d-orbitals of the iron atoms on the steel surface. The process typically follows the Langmuir adsorption isotherm.[8][9]
dot
Caption: Mechanism of corrosion inhibition by pyridine-thione derivatives.
Comparative Performance Data: The performance of pyrimidine-2-thione derivatives as corrosion inhibitors for mild steel in 1.0 M H₂SO₄ is shown below. Inhibition efficiency (IE%) is a measure of the compound's effectiveness.
| Inhibitor | Concentration (ppm) | Inhibition Efficiency (IE%) | Technique | Source |
| PTH | 200 | 91.8 | Weight Loss | [8] |
| PTM | 200 | 93.9 | Weight Loss | [8] |
| PTMO | 200 | 96.0 | Weight Loss | [8] |
Experimental Protocol: Weight Loss Measurement [8][10]
-
Sample Preparation: Prepare mild steel coupons of known dimensions. Polish them with emery paper of increasing grades, degrease with acetone, wash with distilled water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons (W₁).
-
Immersion: Immerse the coupons in a 1.0 M acid solution without an inhibitor (blank) and with various concentrations of the pyridine-thione inhibitor.
-
Exposure: Keep the setup at a constant temperature (e.g., 303 K) for a defined period (e.g., 6 hours).
-
Final Weighing: After the exposure period, remove the coupons, wash them to remove corrosion products, dry, and re-weigh them accurately (W₂).
-
Calculation:
-
Calculate the corrosion rate (CR) in mm/year.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] x 100
-
Conclusion and Future Outlook
The this compound scaffold is a remarkably versatile platform for the development of new functional molecules. Its derivatives have demonstrated compelling performance as both anticancer and antimicrobial agents, with potencies that are, in some cases, comparable to standard drugs. Furthermore, their application as corrosion inhibitors highlights their industrial relevance.
Future research should focus on optimizing the scaffold to improve biological selectivity and reduce off-target toxicity. The synthesis of metal complexes of these ligands could also yield novel compounds with enhanced antimicrobial or anticancer activity.[6] For materials science, the development of inhibitors that are effective in neutral or alkaline environments would broaden their applicability. The continued exploration of this chemical space is certain to yield further innovations in both medicine and industry.
References
- Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][11][12]Oxazin-2(3H)-Ones. (2018).
- Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022).
- 38240-21-0|this compound. Ambeed.com.
- CAS 38240-21-0 | this compound. Alchem.Pharmtech.
- Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione Derivatives.
- Synthesis, Characterisation and Antimicrobial Activity 1-Aminopyrimidine-2(1H)-Thione and its Co(II), Ni(II), Pd(II) and Pt(II) Complexes.
- Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. (2020).
- Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. (2015). Oriental Journal of Chemistry.
- Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives Review.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). MDPI.
- Pyrimidine-2-thione derivatives as corrosion inhibitors for mild steel in acidic environments. RSC Advances.
- Recent Advances of Pyridinone in Medicinal Chemistry. (2021). PubMed Central.
- The Role of 3-Amino-2-Phenylimidazo[1,2-a]Pyridine as Corrosion Inhibitor for C38 Steel in 1M HCl. Der Pharma Chemica.
- The Role of 3-Amino-2-Phenylimidazo[1,2-a]Pyridine as Corrosion Inhibitor for C38 Steel in 1M HCl.
Sources
- 1. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine-2-thione derivatives as corrosion inhibitors for mild steel in acidic environments - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
A Comparative Benchmarking Guide to 3-Aminopyridine-2(1H)-one and -thione Scaffolds as Kinase Inhibitors
This guide provides a comparative performance analysis of two closely related heterocyclic scaffolds: 3-aminopyridin-2(1H)-one and 3-aminopyridine-2(1H)-thione, as platforms for the development of novel kinase inhibitors. For researchers, medicinal chemists, and drug development professionals, the selection of a core scaffold is a critical decision that dictates the trajectory of an inhibitor design project. Here, we synthesize experimental data to illuminate the established potential of the pyridin-one scaffold and explore the emerging promise of its thione counterpart.
Introduction: The Allure of the Pyridine Core in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, remain a high-priority target class for therapeutic intervention, particularly in oncology and immunology. The ATP-binding site of kinases, with its conserved structural features, offers a fertile ground for the design of small molecule inhibitors. The 3-aminopyridine-based framework has garnered significant interest due to its inherent ability to form multiple hydrogen bonds with the kinase hinge region, a crucial interaction for potent ATP-competitive inhibition.[1][2] This guide dissects the subtle yet significant impact of substituting the oxygen atom of the pyridinone ring with sulfur, comparing the well-documented 3-aminopyridin-2(1H)-one scaffold with the less-explored this compound derivatives.
The Established Performer: 3-Aminopyridin-2(1H)-one Derivatives
The 3-aminopyridin-2(1H)-one core is a versatile and well-validated scaffold for the development of potent and selective kinase inhibitors. Its utility has been demonstrated against several important kinase targets.
Synthesis Overview
The synthesis of 3-aminopyridin-2(1H)-one derivatives is typically achieved through multi-step sequences. A common strategy involves the Suzuki cross-coupling of a halogenated 2-methoxypyridin-3-amine with a variety of aryl or heteroaryl boronic acids. This is followed by a deprotection step to yield the final pyridinone core.[1][3] This synthetic tractability allows for the creation of diverse chemical libraries for screening and structure-activity relationship (SAR) studies.
Performance Against Key Kinase Targets
Screening of a fragment library based on the 3-aminopyridin-2(1H)-one motif identified potent inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, both of which are critical for mitotic progression and are attractive targets in oncology.[1] The introduction of various substituents at the C5-position has been shown to significantly modulate potency and selectivity.
| Compound ID | C5-Substituent | MPS1 Kᵢ (μM) | Aurora A Kᵢ (μM) | Aurora B Kᵢ (μM) |
| 2 | 1-Methyl-1H-pyrazol-4-yl | 1.0 (0.43) | 0.08 (0.47) | 0.04 (0.48) |
| 3 | Pyridin-4-yl | 0.2 (0.43) | >100 (-) | 0.5 (0.41) |
| 6 | Quinolin-4-yl | 0.4 (0.35) | 0.9 (0.39) | 0.2 (0.46) |
Data synthesized from Fearon et al., 2018.[1]
The 3-aminopyrid-2-one motif was the starting point for a structure-based design campaign that led to the discovery of highly potent and selective inhibitors of Itk, a key kinase in T-cell signaling and a target for autoimmune and allergic diseases.[4] Functionalization of the 3-amino group and substitution at the C5-position of the pyridone ring were crucial for achieving high potency and selectivity. One of the most potent compounds from this series, compound 7v , demonstrated a Kᵢ of 7 nM for Itk.[4]
Structure-Activity Relationship (SAR) Insights
-
C5-Position: The nature of the substituent at the C5-position is a primary determinant of both potency and selectivity. Aromatic and heteroaromatic groups are well-tolerated and can be optimized to exploit specific pockets in the kinase active site. For instance, substituting a pyridin-4-yl group with a quinoline moiety increased activity against Aurora A and MPS1.[1]
-
3-Amino Group: This group is critical for hinge-binding interactions. Its functionalization can lead to a significant enhancement of inhibitory activity, as demonstrated in the development of Itk inhibitors.[4]
The Emerging Contender: this compound Derivatives
While the 3-aminopyridin-2(1H)-one scaffold is well-characterized, its thione analog remains a relatively underexplored area in kinase inhibitor discovery. The replacement of a carbonyl with a thiocarbonyl group can significantly alter a molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, potentially offering new avenues for inhibitor design.
Synthesis of Pyridine-2(1H)-thione Derivatives
The synthesis of pyridine-2(1H)-thione derivatives can be achieved through various methods. One common approach involves the reaction of corresponding nicotinamide derivatives with Lawesson's reagent or phosphorus pentasulfide to convert the carbonyl group to a thiocarbonyl.[5]
Performance Profile: An Indirect Assessment
Direct experimental data on the kinase inhibitory activity (e.g., IC₅₀ or Kᵢ values against specific kinases) of this compound derivatives is limited in the current literature. However, their potential can be inferred from studies on their antiproliferative activity against cancer cell lines. It is important to note that antiproliferative activity can result from various mechanisms, and direct kinase inhibition is one of several possibilities.
One study reported the synthesis of novel pyridinethione and thienopyridine derivatives and evaluated their cytotoxic activity.[5] Several of these compounds displayed interesting antitumor activity, particularly against hepatocellular and colon carcinoma cell lines.
| Compound ID | HCT-116 IC₅₀ (μM) | HepG-2 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) |
| 3b | 19.7 | 52.9 | 38.7 |
| 4c | 15.4 | 36.1 | 32.8 |
| 4d | 10.3 | 45.1 | 24.8 |
Data from Elnaggar et al., 2022.[5]
Potential as PIM-1 Kinase Inhibitors
The broader class of pyridine-2(1H)-thione derivatives has been suggested as a scaffold for inhibitors of the oncogenic serine/threonine kinase PIM-1.[5] PIM-1 is involved in the regulation of cell survival and proliferation, making it an attractive target in oncology. While direct enzymatic data for 3-amino substituted thiones is not yet available, this suggests a promising direction for future investigations.
Head-to-Head Comparison and Future Outlook
| Feature | 3-Aminopyridin-2(1H)-one Derivatives | This compound Derivatives |
| Kinase Inhibition Data | Well-established; potent inhibitors of MPS1, Aurora, Itk, and others.[1][4] | Limited; potential suggested by antiproliferative activity.[5] |
| Structure-Activity Relationship | Well-defined, particularly for C5 and N3 positions.[1][4] | Largely unexplored. |
| Synthetic Accessibility | Readily accessible through established methods like Suzuki coupling.[1][3] | Accessible, often via thionation of the corresponding pyridone.[5] |
| Development Stage | Advanced preclinical; validated scaffold. | Exploratory; emerging scaffold. |
The substitution of oxygen with sulfur in the 3-aminopyridine core represents a compelling, albeit underexplored, strategy in kinase inhibitor design. While the 3-aminopyridin-2(1H)-one scaffold has a proven track record, the thione derivatives present an opportunity for the discovery of novel inhibitors with potentially different selectivity profiles and pharmacological properties. The promising antiproliferative activity of pyridine-2(1H)-thione derivatives warrants a more systematic investigation into their direct kinase inhibitory effects, particularly against targets like PIM-1.
Experimental Protocols
General Kinase Inhibition Assay (Biochemical)
This protocol provides a representative workflow for assessing the inhibitory activity of test compounds against a purified kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a concentration gradient.
-
Reaction Setup: In a 96- or 384-well plate, add the kinase enzyme diluted in the appropriate reaction buffer.
-
Inhibitor Addition: Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of product formed or ATP consumed using a suitable detection method (e.g., ADP-Glo™, Z'-LYTE™, HTRF®).
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Visualizing the Scaffolds and a Target Pathway
Caption: Comparison of the 3-aminopyridin-2(1H)-one and -thione core structures.
Caption: Simplified Aurora A signaling pathway and point of inhibition.
References
- Elnaggar, D. H., Mohamed, A. M., Abdel Hafez, N. A., Azab, M. E., Elasasy, M. E. A., Awad, H. M., Farghaly, T. A., & Amr, A. E.-G. E. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10735–10750. [Link]
- Abdel-Aziz, A. A.-M., El-Sayed, N. F., El-Azab, A. S., & El-Tantawy, A. I. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7800. [Link]
- El-Malah, A. A., El-Kashef, D. H., & Ali, A. R. (2023). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances, 13(22), 14931–14945. [Link]
- Fearon, D., Westwood, I. M., van Montfort, R. L. M., & Bavetsias, V. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 28(7), 1205–1211. [Link]
- Chand, K., Prasad, S., Tiwari, R. K., Shirazi, A. N., Kumar, S., Parang, K., & Sharma, S. K. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic Chemistry, 53, 75–82. [Link]
- Abdel-Hafez, S. M., El-Sayed, M. A.-A., Mehany, A. B. M., & Osman, A. M. (2021). Previous work published on pim-1 inhibitors.
- Hassan, A. A., Osman, A. M., Ali, M. M., & Mehany, A. B. M. (2018). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Medicinal Chemistry Research, 27(1), 227–238. [Link]
- Fearon, D., Westwood, I. M., van Montfort, R. L. M., & Bavetsias, V. (2018). Properties of 3-aminopyridin-2-one fragment 1.
- Charrier, J.-D., Miller, A., Kay, D. P., Brenchley, G., Twin, H. C., Collier, P. N., Ramaya, S., Keily, S. B., Durrant, S. J., Knegtel, R. M. A., Tanner, A. J., Brown, K., Curnock, A. P., & Jimenez, J.-M. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(7), 2341–2350. [Link]
- Lange, S., Acevedo, C., Gerlach, M., Gonzalez, W., Hamacher, A., & Kassack, M. U. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(15), 4467. [Link]
- Boyle, R. G., & Webber, S. E. (2014). Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin.
- Radi, M., Brullo, C., Crespan, E., Tintori, C., Musumeci, F., Biava, M., Schenone, S., Dreassi, E., Zamperini, C., Maga, G., & Botta, M. (2011). SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS. IRIS UniGe. [Link]
- Fearon, D., Westwood, I. M., van Montfort, R. L. M., & Bavetsias, V. (2018). Synthesis and members of 3-aminopyridin-2-one based fragment library.
- Chand, K., Prasad, S., Tiwari, R. K., Shirazi, A. N., Kumar, S., Parang, K., & Sharma, S. K. (2014). Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. Chapman University Digital Commons. [Link]
- Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., Wityak, J., & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]
Sources
- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
cross-reactivity studies of 3-aminopyridine-2(1H)-thione derivatives
An In-Depth Guide to the Cross-Reactivity of 3-Aminopyridine-2(1H)-thione Derivatives
Introduction: The Double-Edged Sword of a Privileged Scaffold
The this compound core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, from anticancer and antiviral to enzyme inhibition.[1][2][3][4] This versatility stems from the scaffold's unique electronic properties and its ability to engage in multiple types of interactions with biological macromolecules. However, this same versatility presents a significant challenge: the potential for cross-reactivity.
Cross-reactivity, or the ability of a compound to bind to multiple, often unintended, biological targets, is a critical consideration in drug development. While it can sometimes be harnessed for beneficial "polypharmacology," it more frequently leads to undesirable off-target effects and toxicity. This guide provides a comparative analysis of the cross-reactivity profiles of various this compound derivatives, grounded in experimental data, to help researchers navigate the complexities of this potent chemical class. We will explore how subtle structural modifications can dramatically alter target specificity and provide detailed protocols for assessing these interactions.
The Spectrum of Biological Activity: From Enzymes to Cancer Cells
Derivatives of the this compound and its oxo-analogue, 3-aminopyridin-2(1H)-one, have been successfully developed as potent inhibitors for a diverse range of biological targets. Understanding these primary activities provides the necessary context for evaluating their selectivity.
-
Antiproliferative and Anticancer Agents: A significant body of research has focused on the synthesis of novel derivatives as anticancer agents. These compounds have shown potent activity against various human cancer cell lines, including colon (HCT-116), liver (HepG-2), and breast (MCF-7) cancers.[1]
-
Enzyme Inhibition: This scaffold has proven to be a fertile ground for discovering specific enzyme inhibitors.
-
Ribonucleotide Reductase (RNR) Inhibitors: The most prominent example is Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), a potent RNR inhibitor that has undergone clinical trials.[5][6][7][8]
-
HIV Reverse Transcriptase (RT) Inhibitors: Non-nucleoside RT inhibitors based on the 3-aminopyridin-2(1H)-one structure have been developed with high potency.[2]
-
Kinase Inhibitors: Fragment-based screening has identified derivatives that inhibit key cell cycle kinases like Monopolar Spindle 1 (MPS1) and Aurora kinases.[9]
-
Phosphodiesterase-4 (PDE4) Inhibitors: Modifications to the aminopyridine structure have yielded potent and selective PDE4 inhibitors.[10]
-
Visualizing Cross-Reactivity: On-Target Efficacy vs. Off-Target Effects
The fundamental challenge in drug design is to maximize a compound's interaction with its intended therapeutic target while minimizing interactions with other biomolecules that can cause adverse effects. This relationship is a direct consequence of the compound's selectivity profile.
Caption: Workflow for a typical in vitro kinase panel screen.
Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) in a 384-well source plate.
-
Enzyme/Substrate Preparation: In a separate 384-well assay plate, dispense the specific kinase, its corresponding peptide substrate, and ATP at optimized concentrations in an assay buffer.
-
Reaction Initiation: Transfer a small volume (e.g., 5-10 nL) of the compound solutions from the source plate to the assay plate to initiate the kinase reaction. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the assay plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Reaction Termination & Detection: Add a detection reagent (e.g., ADP-Glo™) that simultaneously stops the kinase reaction and quantifies the amount of ADP produced, which is directly proportional to kinase activity.
-
Signal Measurement: After a brief incubation with the detection reagent, measure the luminescent signal using a plate reader.
-
Data Analysis: Normalize the data to controls and calculate the percent inhibition for each compound at each concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Experimental Protocol 2: MTT Assay for General Cytotoxicity
This assay is a fundamental tool for assessing a compound's overall effect on cell viability and proliferation, which can indicate broad, potentially off-target, cellular impacts. [1] Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HCT-116, HepG-2) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells to determine the compound's cytotoxic effect.
Conclusion and Strategic Outlook
The this compound scaffold is a powerful tool in drug discovery, capable of generating highly potent molecules against a variety of targets. However, its inherent chemical reactivity and structural versatility necessitate a rigorous and early assessment of cross-reactivity.
-
Key Insight: Comparative analysis reveals that while the core scaffold provides target family affinity (e.g., for kinases), specific substitutions are the critical determinants of selectivity and off-target effects.
-
Strategic Imperative: For any new series of these derivatives, comprehensive selectivity profiling via panel screening (e.g., kinases, metalloenzymes) should be an integral part of the discovery workflow, not an afterthought. This proactive approach allows for the early identification of liabilities, such as the iron chelation effect seen with Triapine, and enables a more efficient, structure-guided optimization of lead compounds.
Future research should focus on leveraging computational tools alongside empirical screening to predict potential off-target interactions, thereby guiding the synthesis of next-generation derivatives with superior efficacy and cleaner safety profiles.
References
- Elnaggar, D. H., Mohamed, A. M., Abdel Hafez, N. A., Azab, M. E., Elasasy, M. E. A., Awad, H. M., Farghaly, T. A., & Amr, A. E.-G. E. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega.
- Saari, W. S., Wai, J. S., Fisher, T. E., Thomas, C. M., Hoffman, J. M., Rooney, C. S., Smith, A. M., Jones, J. H., Bamberger, D. L., Goldman, M. E., et al. (1992). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. Journal of Medicinal Chemistry.
- Gouda, M. A., Eldien, H. F., Girges, M. M., & El-Gazzar, M. G. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules.
- Labelle, M., et al. (2003). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Fearon, D., Westwood, I. M., van Montfort, R., & Bavetsias, V. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry.
- Various Authors. (2021). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b]O[1][10]xazin-2(3H)-Ones. Chemistry of Heterocyclic Compounds.
- Various Authors. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry.
- Kunos, C. A., & Chitteti, B. R. (2016). Management of 3-Aminopyridine-2-Carboxaldehyde Thiosemicarbazone-Induced Methemoglobinemia. Case Reports in Oncological Medicine.
- Various Authors. (2021). Synthesis of 3-Aminopyridine. ResearchGate.
- Kunos, C. A., & Chitteti, B. R. (2016). Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia. Case Reports in Oncological Medicine.
- The Good Scents Company. (n.d.). 3-aminopyridine.
- Finch, R. A., et al. (2000). Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity. Biochemical Pharmacology.
Sources
- 1. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-aminopyridine, 462-08-8 [thegoodscentscompany.com]
- 8. Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to 3-Aminopyridine-2(1H)-thione Based Compounds: Bridging the Gap Between In Vitro Promise and In Vivo Reality
For Researchers, Scientists, and Drug Development Professionals
The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges. A compound that shows remarkable efficacy in a controlled in vitro setting may falter when faced with the complexities of a living organism. This guide provides a comparative analysis of in vitro and in vivo studies of 3-aminopyridine-2(1H)-thione based compounds, a class of heterocyclic molecules that have garnered significant interest for their potential anticancer and antimicrobial properties. By examining the experimental data and the underlying methodologies, we aim to provide researchers with a realistic perspective on the development of these promising compounds.
The Allure of the this compound Scaffold
The this compound core is a versatile scaffold that has been the subject of extensive synthetic modification, leading to a diverse library of derivatives with a broad spectrum of biological activities.[1][2][3] The presence of the pyridine ring, a common motif in many natural products and approved drugs, coupled with the reactive thione group, provides a unique chemical entity for drug design.[4] The primary therapeutic areas of interest for these compounds have been oncology and infectious diseases.
Part 1: The In Vitro Landscape: A World of Controlled Variables
In vitro assays are the cornerstone of early-stage drug discovery, offering a rapid and cost-effective means to screen large numbers of compounds for biological activity. These studies are conducted in a highly controlled environment, typically using cultured cell lines, which allows for the precise measurement of a compound's effect on a specific biological process.
Gauging Anticancer Potential: The Cytotoxicity Profile
A primary method for evaluating the anticancer potential of this compound derivatives is the assessment of their cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[4]
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Selected this compound Derivatives
| Compound/Derivative | HCT-116 (Colon) | HepG-2 (Liver) | MCF-7 (Breast) | A549 (Lung) | Reference |
| Derivative 7b | Potent | Active | Slightly Less Active | 0.87 µg/mL | [3][4] |
| Derivative 8a | - | - | - | 0.83 µg/mL | [3] |
| Thienopyridine 3c | - | 1.63 | 1.40 | 1.40 | [1] |
| Doxorubicin (Control) | Active | Active | Active | Active | [4] |
Note: Direct µM to µg/mL conversion depends on the molecular weight of the specific compound. The table presents the data as reported in the source.
The data clearly indicates that synthetic modifications to the this compound scaffold can significantly impact cytotoxic potency and selectivity across different cancer cell lines. For instance, derivatives 7b and 8a show promising activity against lung cancer cells.[3] It is also noteworthy that many of these compounds exhibit low cytotoxicity against non-tumoral cell lines, suggesting a favorable preliminary safety profile.[4]
Unraveling the Mechanism: Induction of Apoptosis and Cell Cycle Arrest
Beyond simple cytotoxicity, understanding the mechanism of action is crucial. Studies have shown that some pyridine-based compounds induce cancer cell death through apoptosis (programmed cell death) and by arresting the cell cycle, preventing cancer cells from proliferating.[5]
Flow cytometry analysis of cells treated with thieno[3,2-b]pyridine derivatives, a class of compounds structurally related to our topic, has revealed a significant increase in the sub-G1 peak, which is indicative of apoptosis, and an accumulation of cells in the G2/M phase of the cell cycle.[1][6]
Diagram 1: Generalized Workflow for In Vitro Anticancer Evaluation
Caption: A simplified diagram illustrating a potential signaling pathway for apoptosis induced by this compound derivatives.
Antimicrobial Efficacy: Determining the Minimum Inhibitory Concentration (MIC)
The antimicrobial potential of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: Representative In Vitro Antimicrobial Activity of Pyridine-Thione Analogs
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Thiadiazine-thione derivative | Leishmania tropica | - | [7] |
| Pyridine-1,2,4-triazole-3-thione-hydrazone | M. luteum | 3.9 | [8] |
Note: Data for closely related structures are presented to illustrate the potential of the broader class of compounds.
Part 2: The In Vivo Arena: A Test of Real-World Applicability
While in vitro studies provide crucial initial data, the true test of a compound's therapeutic potential lies in its performance in vivo. These studies, conducted in living organisms (typically animal models), introduce a host of complex variables that can significantly impact a drug's efficacy and safety.
The Leap to Animal Models: The Xenograft Challenge
For anticancer drug development, the subcutaneous tumor xenograft model is a common starting point. In this model, human cancer cells are injected under the skin of immunocompromised mice, where they form a tumor that can be monitored for growth in response to treatment.
A study on a thieno[2,3-b]pyridine derivative in a mouse xenograft model showed a trend towards tumor size and mass reduction, but the results were not statistically significant. [9]This highlights a critical challenge in the development of this compound based compounds: translating potent in vitro cytotoxicity into significant in vivo tumor regression.
Table 3: Comparison of In Vitro and In Vivo Anticancer Data for a Thieno[2,3-b]pyridine Derivative
| Assay | Cell Line | Result | In Vivo Model | Result | Reference |
| Cytotoxicity (GI50) | MB-MDA-435 | 70 nM | Mouse Xenograft | Not Statistically Significant | [9] |
This discrepancy can be attributed to a multitude of factors, including:
-
Pharmacokinetics (PK): How the drug is absorbed, distributed, metabolized, and excreted (ADME) in the body. A compound that is highly active in a petri dish may be rapidly metabolized and cleared in a living organism, never reaching the tumor at a high enough concentration to be effective.
-
Toxicity: A compound may be too toxic to be administered at a dose that would be effective against the tumor.
-
Tumor Microenvironment: The complex ecosystem of a tumor, including blood vessels, immune cells, and the extracellular matrix, can influence drug delivery and efficacy in ways that are not replicated in vitro.
A Case Study: Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone)
Triapine, a well-studied derivative, provides valuable insights into the in vivo behavior of this class of compounds. It is a potent inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis. [10][11]Phase I clinical trials have been conducted to evaluate its safety and pharmacokinetics.
These studies revealed that Triapine can cause dose-limiting toxicities, including methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity. [10]However, the trials also demonstrated that tumor-inhibitory concentrations could be achieved in patients.
Table 4: Summary of In Vivo Findings for Triapine
| Study Type | Model | Key Findings | Reference |
| Preclinical | L1210 Leukemia (mice) | Curative for some mice | [11] |
| Preclinical | M109 Lung Carcinoma, A2780 Ovarian Carcinoma (xenografts) | Pronounced growth inhibition | [11] |
| Phase I Clinical Trial | Advanced Cancer Patients | Dose-limiting toxicity (methemoglobinemia) | [10] |
| Phase I Clinical Trial | Advanced Cancer Patients | Relevant tumor inhibitory concentrations achieved |
The experience with Triapine underscores the importance of careful dose-escalation studies and the management of potential toxicities when advancing these compounds into clinical development.
Part 3: Experimental Protocols: The "How-To" for Researchers
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are standardized, step-by-step methodologies for key in vitro and in vivo assays discussed in this guide.
In Vitro Protocol: MTT Cell Viability Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cancer cells.
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest (e.g., HCT-116, HepG-2)
-
Complete cell culture medium
-
This compound derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
In Vivo Protocol: Subcutaneous Xenograft Tumor Model
This protocol outlines the general procedure for establishing and monitoring a xenograft tumor model in mice to evaluate the in vivo efficacy of a test compound.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Human cancer cell line
-
Sterile PBS
-
Matrigel (optional, can enhance tumor take rate)
-
This compound derivative formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in sterile PBS (or a mixture of PBS and Matrigel) at a concentration of 1-5 x 10^7 cells/mL.
-
Tumor Cell Implantation: Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the this compound derivative to the treatment group according to the predetermined dosing schedule and route of administration (e.g., intraperitoneal, oral). The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Toxicity Monitoring: Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the compound.
Conclusion: Navigating the Path Forward
The this compound scaffold holds considerable promise as a source of novel therapeutic agents. The wealth of in vitro data demonstrates the potential of these compounds to combat cancer and microbial infections through various mechanisms of action. However, the transition to in vivo models presents a significant hurdle, as evidenced by the challenges in translating potent in vitro activity into robust in vivo efficacy.
For researchers in this field, the key to success lies in a multi-faceted approach that goes beyond simple cytotoxicity screening. A thorough understanding of a compound's pharmacokinetic and toxicological properties is paramount. Furthermore, the development of more sophisticated in vitro models that better mimic the tumor microenvironment may help to improve the predictive value of early-stage screening.
By embracing a holistic and data-driven approach, the scientific community can continue to unlock the therapeutic potential of this compound based compounds and pave the way for the development of new and effective treatments for a range of diseases.
References
- Elnaggar, D. H., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10686–10703. [Link]
- Queiroz, M. J. R. P., et al. (2012). Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series: Synthesis, Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Evaluation of Toxicity Using Non-Tumor Cells. Molecules, 17(4), 3834–3847. [Link]
- Pires, N., et al. (2014).
- U.S. Environmental Protection Agency. (2005). Aminopyridines. [Link]
- Zeb, A., et al. (2022).
- Queiroz, M. J. R. P., et al. (2012). Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series: Synthesis, Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Evaluation of Toxicity Using Non-Tumor Cells.
- Request PDF. (n.d.). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione Derivatives.
- Kunos, C. A., et al. (2008). Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) induces apoptosis in ovarian cancer cells. Gynecologic Oncology, 110(2), 299–306. [Link]
- PANSY, F. E., et al. (1953). In Vitro Studies With 1-hydroxy-2(1H) Pyridinethione. Proceedings of the Society for Experimental Biology and Medicine, 82(1), 122–124. [Link]
- Haverkate, N. A., et al. (2022). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Journal of Steroid Biochemistry and Molecular Biology, 221, 106112. [Link]
- ResearchGate. (n.d.). Cell cycle analysis. (A) Cell cycle analysis and (B) quantification was performed using flow cytometry following staining with propidium iodide staining in HaCaT cells. rhPTH (1-34) treatment induced G1 phase arrest of the cell cycle All data are presented as the mean ± standard deviation (n=3). rhPTH (1-34)
- Holub, D., et al. (2014). Cell-Cycle Analyses Using Thymidine Analogues in Fission Yeast. PLoS ONE, 9(2), e88629. [Link]
- Ullah, I., et al. (2023). Targeting Cutaneous Leishmaniasis with Thiadiazine Thione Derivatives: An In Vivo Study of Its Anti-Inflammatory, Anti-Pyretic, Anti-Nociceptive, and Anti-Sedative Properties. Molecules, 28(14), 5413. [Link]
- El-Tantawy, A. A., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 821–832. [Link]
- Reynisson, J., et al. (2016). A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues. Future Medicinal Chemistry, 8(16), 1943–1961. [Link]
- Dotsenko, V. V., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 86(12), 8275–8293. [Link]
- Goel, S., et al. (2002). Phase I and Pharmacokinetic Study of 3-aminopyridine-2-carboxaldehyde Thiosemicarbazone (3-AP) Using a Single Intravenous Dose Schedule. Investigational New Drugs, 20(3), 277–285. [Link]
- Kunos, C. A., et al. (2016). Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia. Future Oncology, 12(9), 1105–1111. [Link]
- Sadeghi-Aliabadi, H., et al. (2022). Short Communication Synthesis and Cytotoxic Assessment of Thieno pyridine Derivatives. Journal of Sciences, Islamic Republic of Iran, 33(3), 227-234. [Link]
- Finch, R. A., et al. (2000). Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity. Biochemical Pharmacology, 59(8), 983–991. [Link]
- Lee, C. H., et al. (2016). A Novel Synthetic Compound 3-Amino-3-(4-Fluoro-Phenyl)-1H-Quinoline-2,4-Dione (KR22332) Exerts a Radioprotective Effect via the Inhibition of Mitochondrial Dysfunction and Generation of Reactive Oxygen Species.
Sources
- 1. Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series: Synthesis, Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Evaluation of Toxicity Using Non-Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) induces apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 3-Aminopyridine-2(1H)-thione Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Among its myriad derivatives, 3-aminopyridine-2(1H)-thiones have emerged as a promising class of compounds with a diverse range of biological activities. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of these analogs, focusing on their anticancer and antimicrobial properties. While the enzyme inhibitory potential of the corresponding 3-aminopyridin-2(1H)-one analogs is well-documented, this guide will also touch upon the comparatively nascent exploration of the thione derivatives in this domain, highlighting key structural differentiators and opportunities for future investigation.
The Allure of the 3-Aminopyridine-2(1H)-thione Scaffold
The inherent chemical features of the this compound core—a hydrogen bond donor and acceptor-rich pyridinethione ring coupled with a reactive amino group—provide a versatile platform for structural modification. This allows for the fine-tuning of physicochemical properties and biological targets. The thione group (C=S), in particular, offers distinct electronic and steric properties compared to its oxygen counterpart (C=O) in pyridin-2-ones, often leading to altered metabolic stability, target affinity, and pharmacokinetic profiles.
Comparative Analysis of Biological Activities
This section dissects the SAR of this compound analogs across two major therapeutic areas: oncology and infectious diseases.
Anticancer Activity: Targeting Cellular Proliferation
Several studies have highlighted the potential of pyridine-2(1H)-thione derivatives as antiproliferative agents. The anticancer activity is often attributed to their ability to interfere with key cellular processes in cancer cells.
Key Structural-Activity Relationship Insights:
-
Substitution at the 4- and 6-positions of the Pyridine Ring: The nature of the substituents at these positions significantly influences anticancer potency. Aromatic or heteroaromatic groups at the 4-position, particularly those with electron-withdrawing or -donating groups, can modulate the electronic distribution of the pyridine ring and enhance cytotoxicity. For instance, a p-tolyl group at the 4-position has shown notable activity.[1]
-
The 3-Amino Group: Derivatization of the 3-amino group can lead to a spectrum of activities. The presence of a carboxamide moiety at the 3-position, for example, has been explored for its impact on anticancer efficacy.
-
The Cyano Group at the 5-position: The inclusion of a cyano group at the 5-position is a common feature in many active analogs. This electron-withdrawing group can enhance the overall electrophilicity of the molecule and contribute to its biological activity.
Comparative Data on Anticancer Activity:
| Compound | R1 (at position 4) | R2 (at position 6) | Cancer Cell Line | IC50 (µM) | Reference |
| 3b | p-tolyl | CH3 | HCT-116 | Not explicitly stated, but showed interesting activity | [1] |
| 7b | 4-fluorophenyl | morpholinophenyl | A549 (Lung) | 0.87 µg/mL | [2] |
| 7a | phenyl | morpholinophenyl | A549 (Lung) | 1.25 µg/mL | [2] |
| 7c | 4-chlorophenyl | morpholinophenyl | A549 (Lung) | 1.38 µg/mL | [2] |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions between studies.
Antimicrobial Activity: Combating Pathogenic Microbes
The this compound scaffold has also been investigated for its potential to combat bacterial and fungal infections. The mechanism of action is often linked to the disruption of microbial cellular processes.
Key Structural-Activity Relationship Insights:
-
S-Substituted Derivatives: Alkylation or arylation of the sulfur atom of the thione group is a common strategy to enhance antimicrobial activity. These modifications can improve the compound's ability to penetrate microbial cell walls and interact with intracellular targets.
-
Fused Heterocyclic Systems: The cyclization of S-substituted thiopyridines to form fused thieno[2,3-b]pyridine systems has been shown to yield compounds with remarkable antimicrobial activity.[3]
-
Substituents on Aryl Moieties: The nature and position of substituents on any aryl rings attached to the core structure play a crucial role in determining the spectrum and potency of antimicrobial action.
Comparative Data on Antimicrobial Activity:
Enzyme Inhibition: A Tale of Two Analogs (Thione vs. One)
While the 3-aminopyridin-2(1H)-one scaffold has been extensively explored as a potent inhibitor of various kinases, such as Interleukin-2 inducible T-cell kinase (Itk), there is a significant gap in the literature regarding the enzyme inhibitory activity of the corresponding 3-aminopyridine-2(1H)-thione analogs.[4]
Hypothesized SAR for Thione Analogs as Enzyme Inhibitors:
Based on the knowledge from their "-one" counterparts, the following SAR principles can be extrapolated and tested for the thione analogs:
-
Hinge-Binding Motif: The pyridine-2(1H)-thione core has the potential to act as a hinge-binding motif in the ATP-binding pocket of kinases, similar to the pyridin-2(1H)-one. The thione group could offer different hydrogen bonding patterns and strengths compared to the carbonyl group.
-
Vectorial Protrusion of Substituents: Substituents at the 3-amino and 5-positions can be directed towards different regions of the kinase active site to achieve potency and selectivity.
The diagram below illustrates the general pharmacophoric features for kinase inhibition based on the 3-aminopyridin-2(1H)-one scaffold, which can serve as a blueprint for the design of thione-based inhibitors.
Caption: General pharmacophore for kinase inhibition.
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, detailed and robust experimental protocols are paramount.
Synthesis of 3-Amino-4-aryl-6-methylpyridine-2(1H)-thione Analogs
A general and efficient method for the synthesis of the core scaffold involves a multi-step process, often starting from readily available materials. A representative synthetic route is outlined below.
Caption: General synthetic workflow for this compound analogs.
Step-by-Step Methodology (Illustrative Example):
-
Synthesis of 5-Cyano-N-(4-fluorophenyl)-2-methyl-6-thioxo-4-(p-tolyl)-1,6-dihydropyridine-3-carboxamide (A related analog):
-
Reflux 3-(p-tolyl)-2-cyanoprop-2-enethioamide with N-(4-fluorophenyl)-3-oxobutanamide in ethanol in the presence of a few drops of piperidine.[1]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired product.[1]
-
Characterization is performed using IR, 1H NMR, 13C NMR, and mass spectrometry.[1]
-
In Vitro Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[5][6][7][8]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 104 to 1.5 x 105 cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound analogs and a vehicle control. Incubate for a further 48-72 hours.[5]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[6]
-
Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[6][8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity Evaluation: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe, no compound) and negative (medium only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.[9]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The existing body of research clearly demonstrates the potential of these analogs as anticancer and antimicrobial agents, with SAR studies providing valuable insights for the design of more potent and selective compounds.
A significant opportunity lies in the exploration of these thione derivatives as enzyme inhibitors, particularly as kinase inhibitors. The subtle yet impactful differences between the thione and its corresponding -one analog could be exploited to develop inhibitors with unique binding kinetics and selectivity profiles. Future research should focus on:
-
Systematic SAR studies of this compound analogs against a broader panel of cancer cell lines and microbial strains to establish more comprehensive activity profiles.
-
Target identification and validation studies to elucidate the precise molecular mechanisms underlying their anticancer and antimicrobial effects.
-
Design and synthesis of focused libraries of this compound analogs targeting specific enzyme families, such as kinases, to unlock their full therapeutic potential.
By leveraging the foundational knowledge outlined in this guide and embracing a multidisciplinary approach, the scientific community can continue to unlock the therapeutic promise held within this versatile heterocyclic scaffold.
References
- MTT Cell Assay Protocol. (n.d.).
- Abdel-Rahman, A. E., Bakhite, E. A., & Al-Taifi, E. A. (2003). Synthesis and antimicrobial testing of some new S-substituted-thiopyridines, thienopyridines, pyridothienopyrimidines and pyridothienotriazines. Pharmazie, 58(6), 372–377.
- Fearon, D., Westwood, I. M., van Montfort, R., & Bavetsias, V. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 28(7), 1245–1252.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50822.
- Broth Dilution Method for MIC Determination. (2013). Microbe Online.
- Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (2021). Chemistry of Heterocyclic Compounds, 57(6), 634-640.
- Broth microdilution. (n.d.). In Wikipedia.
- Ellinghaus, H. (2021, September 27).
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- Properties of 3-aminopyridin-2-one fragment 1. (n.d.). ResearchGate.
- Synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives. (2017). Russian Journal of General Chemistry, 87(1), 116-122.
- El-Gazzar, A. B. A., Gaafar, A. M., & El-Sayed, N. S. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10765–10779.
- MIC values of some analogs against tested organisms. (n.d.). ResearchGate.
- SAR studies and IC50 values of compound 29. SAR, structure–activity relationship. (n.d.). ResearchGate.
- Determination of MIC by Broth Dilution Method. (2017, November 15). [Video]. YouTube. [Link]
- El-Tayeb, M. A., & El-Apasery, M. A. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 829-838.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery and structure-activity relationship of thienopyridine derivatives as bone anabolic agents [pubmed.ncbi.nlm.nih.gov]
- 3. "Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridi" by Karam Chand, Suchita Prasad et al. [digitalcommons.chapman.edu]
- 4. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 10. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In-Silico and In-Vitro Evaluation of 3-Aminopyridine-2(1H)-thione Derivatives as Enzyme Inhibitors
In the landscape of modern drug discovery, the strategic use of computational tools to guide and rationalize the synthesis of novel therapeutic agents is paramount. This guide provides a comprehensive comparison of 3-aminopyridine-2(1H)-thione derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry, through the lens of comparative molecular docking studies and their correlation with experimental biological data. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative research.
The this compound Scaffold: A Privileged Motif in Drug Design
The this compound core is a versatile scaffold that has garnered attention for its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] Its structural features, including the presence of hydrogen bond donors and acceptors, and the thione group, which can participate in key interactions with biological targets, make it an attractive starting point for the design of potent and selective inhibitors. The amenability of this scaffold to various chemical modifications allows for the fine-tuning of its physicochemical properties and biological activity.
The Cornerstone of Modern Drug Discovery: A Comparative Molecular Docking Workflow
Molecular docking has become an indispensable tool in rational drug design, enabling the prediction of the binding orientation and affinity of a ligand to a target protein.[1] A typical comparative docking workflow is a multi-step process designed to identify promising lead compounds from a library of derivatives.
Caption: Key molecular interactions of a potent derivative (APT-04) with the active site of α-glucosidase.
Experimental Validation: The Crucial Link Between Theory and Practice
While in-silico studies provide valuable predictions, experimental validation is essential to confirm the biological activity of the designed compounds. An in-vitro α-glucosidase inhibition assay is a standard method for this purpose.
Step-by-Step Protocol for α-Glucosidase Inhibition Assay
-
Preparation of Reagents:
-
α-Glucosidase enzyme solution (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8).
-
Substrate solution: p-nitrophenyl-α-D-glucopyranoside (pNPG) in phosphate buffer.
-
Test compounds (this compound derivatives) dissolved in DMSO at various concentrations.
-
Positive control: Acarbose, a known α-glucosidase inhibitor.
-
Stop solution: Sodium carbonate (Na₂CO₃).
-
-
Assay Procedure:
-
In a 96-well microplate, add the enzyme solution to each well.
-
Add different concentrations of the test compounds or the positive control to the respective wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate again at 37°C for 20 minutes.
-
Stop the reaction by adding the Na₂CO₃ solution.
-
Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] * 100
-
The IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The correlation between the calculated docking scores and the experimentally determined IC₅₀ values serves as a validation of the computational model. A strong correlation would indicate that the docking protocol is reliable for predicting the binding affinity of this class of compounds and can be used to guide the design of even more potent inhibitors.
Conclusion and Future Perspectives
This guide has demonstrated the power of a combined in-silico and in-vitro approach for the comparative evaluation of this compound derivatives as enzyme inhibitors. By systematically exploring the structure-activity relationships through molecular docking and validating the predictions with robust experimental data, researchers can accelerate the drug discovery process. The insights gained from such studies pave the way for the rational design of novel, potent, and selective therapeutic agents based on the versatile this compound scaffold. Future work could involve expanding the library of derivatives, exploring other biological targets, and optimizing the pharmacokinetic properties of the most promising lead compounds.
References
- Elnaggar, D. H., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10687–10703. [Link]
- Request PDF. (n.d.). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione Derivatives.
- Tussupkaliyev, Y., et al. (2024). Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones. Molecules, 29(6), 1305. [Link]
- Synthesis, Molecular Docking, and Hemorheological Activity of New 4-(Thien-2-yl)-3-aminopyridine-2(1H)-one Derivatives. (2022). Russian Journal of General Chemistry, 92(9), 1845-1854. [Link]
- Synthesis and Docking Studies of Some 3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine Derivatives. (2014). Journal of Chemistry. [Link]
Sources
A Comparative Guide to Validating the Mechanism of Action of 3-Aminopyridine-2(1H)-Thione Based Drugs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel therapeutics based on the versatile 3-aminopyridine-2(1H)-thione scaffold. We will move beyond simple descriptions of protocols to an integrated strategy that ensures scientific integrity through self-validating experimental systems. Our focus will be on the well-documented primary target of this class, Ribonucleotide Reductase (RNR), while also providing a roadmap for exploring alternative mechanisms and potential off-target effects.
The this compound Scaffold: A Privileged Structure with a Prominent Target
The 3-aminopyridine core is a recognized "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.[1][2] Its derivatives have been investigated as inhibitors of HIV-1 reverse transcriptase, phosphodiesterase-4 (PDE4), and various protein kinases.[3][4][5] However, the most clinically advanced derivatives, such as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine), have a well-established primary MoA as potent inhibitors of Ribonucleotide Reductase (RNR).[6][7][8]
RNR is a critical enzyme that catalyzes the rate-limiting step in DNA synthesis: the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates. This function makes it an essential target for anticancer therapies, as cancer cells have a high demand for DNA replication.[9] Triapine is understood to inhibit RNR by chelating the iron in the enzyme's M2 subunit, which disrupts a critical tyrosyl free radical necessary for its catalytic activity.[8][10]
Validating that a novel this compound derivative acts via this same mechanism is a crucial step in its preclinical development. This requires a multi-faceted approach, starting from direct enzyme interaction and extending to downstream cellular consequences.
Caption: Proposed mechanism of RNR inhibition by this compound derivatives.
A Multi-Pronged Strategy for MoA Validation
A robust MoA validation workflow should provide orthogonal lines of evidence. We advocate for a three-tiered approach: direct biochemical interaction, target engagement in a cellular environment, and confirmation of downstream cellular phenotype.
Caption: A tiered workflow for robust mechanism of action (MoA) validation.
Tier 1: Biochemical Assays - Direct Target Interaction
The initial and most fundamental question is whether the compound directly binds to and inhibits the purified target enzyme.
A. Enzyme Activity Assay
This assay directly measures the catalytic function of RNR in the presence of the inhibitor. A common method involves monitoring the conversion of a substrate like CDP to dCDP.
-
Causality: A dose-dependent decrease in product formation provides direct evidence of enzyme inhibition and allows for the determination of the compound's potency (IC50).
Protocol: Spectrophotometric RNR Activity Assay
-
Reagents & Materials:
-
Purified human RNR enzyme (M1 and M2 subunits)
-
Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 2 mM ATP, 10 mM DTT
-
Substrate: Cytidine 5'-diphosphate (CDP)
-
Enzyme System: Thioredoxin, Thioredoxin Reductase, NADPH
-
Developing Reagent: Diphenylamine
-
This compound test compound and a known RNR inhibitor (e.g., Hydroxyurea) as a positive control.
-
-
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, the enzyme system components, and RNR M1 subunit.
-
Add serial dilutions of the test compound or controls to the wells of a 96-well plate.
-
Initiate the reaction by adding the RNR M2 subunit and the CDP substrate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding perchloric acid.
-
Heat the samples to hydrolyze the unreacted ribonucleotides.
-
Add the diphenylamine reagent and incubate to allow color development with the deoxyribose product.
-
Measure the absorbance at ~600 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
B. Isothermal Titration Calorimetry (ITC)
ITC provides undeniable proof of a direct physical interaction between the compound and the target protein. It measures the heat released or absorbed during the binding event.
-
Causality: This technique provides thermodynamic data, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH), confirming that the compound physically engages the enzyme.
Protocol: Isothermal Titration Calorimetry (ITC)
-
Instrumentation & Materials:
-
Isothermal Titration Calorimeter
-
Purified RNR M2 subunit (as it contains the iron center)
-
Test compound
-
Dialysis Buffer: e.g., 20 mM HEPES (pH 7.4), 150 mM NaCl
-
-
Procedure:
-
Thoroughly dialyze the protein and dissolve the compound in the same buffer to minimize buffer mismatch effects.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe at a concentration 10-20 times that of the protein.
-
Set up an injection sequence (e.g., 20 injections of 2 µL each).
-
Run the experiment, titrating the compound into the protein solution.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate KD, n, and ΔH.
-
Tier 2: Cellular Target Engagement
Confirming that the drug engages its target within the complex milieu of a living cell is a critical step to bridge the gap between biochemical activity and cellular function.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a drug binding to its target protein stabilizes it against thermal denaturation.
-
Causality: An increase in the thermal stability of RNR in drug-treated cells compared to vehicle-treated cells provides strong evidence of target engagement in a physiological context.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Reagents & Materials:
-
Cultured cancer cells (e.g., HeLa, A549)
-
Test compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
-
Procedure:
-
Treat cultured cells with the test compound or vehicle for a specified time (e.g., 1-2 hours).
-
Harvest, wash, and resuspend the cells in PBS.
-
Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble RNR M2 subunit in the supernatant by Western blot or ELISA.
-
-
Data Analysis:
-
Generate a "melting curve" for RNR M2 by plotting the amount of soluble protein against temperature for both vehicle and drug-treated samples.
-
A rightward shift in the melting curve for the drug-treated sample indicates target stabilization and therefore, engagement.
-
Tier 3: Downstream Cellular Phenotype
The final piece of the puzzle is to demonstrate that target engagement leads to the expected biological outcome. For an RNR inhibitor, this is a disruption of the cell cycle.
Flow Cytometry for Cell Cycle Analysis
Inhibition of RNR depletes the pool of dNTPs, leading to stalled replication forks and an arrest in the S-phase of the cell cycle.
-
Causality: Observing a dose-dependent accumulation of cells in the S-phase after drug treatment is a powerful confirmation of the proposed MoA at a functional cellular level.
Protocol: Flow Cytometry-Based Cell Cycle Analysis
-
Reagents & Materials:
-
Cultured cancer cells
-
Test compound
-
Cell cycle staining solution (e.g., Propidium Iodide with RNase A)
-
Ethanol (70%, ice-cold) for fixation
-
-
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for a duration corresponding to at least one cell cycle (e.g., 24 hours).
-
Harvest the cells (including any floating cells) and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, then store at -20°C.
-
On the day of analysis, wash the cells and resuspend them in the staining solution.
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the G1, S, and G2/M phases of the cell cycle from the DNA content histograms.
-
Compare the percentage of cells in each phase between vehicle-treated and drug-treated samples. A significant increase in the S-phase population validates the expected phenotype.
-
Comparative Analysis: Benchmarking Against the Gold Standard
No drug evaluation is complete without comparison to existing alternatives. For RNR inhibitors, Hydroxyurea and the nucleoside analog Gemcitabine are relevant comparators.
| Feature | This compound Derivatives (e.g., Triapine) | Hydroxyurea | Gemcitabine |
| Primary Target | Ribonucleotide Reductase (M2 Subunit) | Ribonucleotide Reductase (M2 Subunit) | Ribonucleotide Reductase & DNA Polymerase |
| Mechanism | Chelates iron and quenches the tyrosyl free radical.[8][10] | Quenches the tyrosyl free radical through a different chemical mechanism. | As a diphosphate, it inhibits RNR. As a triphosphate, it's incorporated into DNA, causing chain termination.[11] |
| Reported IC50 (RNR) | Low nanomolar to micromolar range | Micromolar range | Micromolar range (for RNR inhibition) |
| Key Off-Target Effect | Methemoglobinemia due to iron chelation in hemoglobin.[8][10] | Myelosuppression | Myelosuppression, Flu-like symptoms |
| Validation Assays | RNR activity, ITC, CETSA, S-phase arrest | RNR activity, CETSA, S-phase arrest | RNR activity, DNA incorporation assays, S-phase arrest |
Investigating Off-Target Effects: The Case of Methemoglobinemia
A critical aspect of MoA validation is understanding and quantifying potential off-target effects, which can limit the therapeutic window of a drug. For Triapine, the most significant toxicity is methemoglobinemia, caused by the same iron-chelating property that confers its anti-RNR activity.[8][10] Any new derivative from this class must be evaluated for this liability.
-
Causality: This assay directly quantifies a key safety and toxicity parameter, allowing for the comparison and selection of derivatives with a potentially wider therapeutic index.
Protocol: In Vitro Methemoglobin Formation Assay
-
Reagents & Materials:
-
Freshly isolated human red blood cells (RBCs) or purified hemoglobin
-
PBS
-
Test compound and a positive control (e.g., Sodium Nitrite)
-
Multi-mode spectrophotometer
-
-
Procedure:
-
Wash isolated RBCs multiple times in PBS.
-
Prepare a suspension of RBCs or a solution of purified hemoglobin.
-
Add serial dilutions of the test compound or controls.
-
Incubate at 37°C for a set time (e.g., 2 hours).
-
Lyse the RBCs (if used) with water.
-
Measure the absorbance spectrum from 500 nm to 700 nm.
-
-
Data Analysis:
-
Calculate the percentage of methemoglobin from the absorbance readings at specific wavelengths (e.g., 630 nm) using established formulas.
-
Determine the concentration of the compound that causes 50% methemoglobin formation (EC50). This provides a quantitative measure of this specific off-target liability.
-
Exploring Alternative Mechanisms: A Screening Strategy
Given the versatility of the aminopyridine scaffold, it is prudent to investigate whether novel derivatives have acquired activity against other targets. A tiered screening approach is efficient.
Caption: A decision tree for screening alternative or off-target mechanisms.
For example, a broad-spectrum kinase panel (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's Kinase HotSpot℠) can quickly identify potential interactions with hundreds of kinases. Any significant "hits" from such a screen should then be subjected to the same rigorous MoA validation workflow described in Section 2.
Conclusion
Validating the mechanism of action for a novel this compound based drug is not a single experiment but a comprehensive, logical progression of inquiry. By integrating biochemical assays, cellular target engagement studies, and phenotypic analysis, researchers can build a robust and defensible data package. This multi-tiered approach, coupled with a direct comparison to established alternatives and a thorough investigation of potential off-target liabilities, provides the necessary framework to confidently advance promising candidates through the drug development pipeline. The ultimate goal is to not only confirm that a drug works, but to fundamentally understand how it works, ensuring the development of safer and more effective medicines.
References
- Title: A multicenter phase II trial of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP, Triapine) and gemcitabine in advanced non-small-cell lung cancer with pharmacokinetic evaluation using peripheral blood mononuclear cells Source: PubMed URL:[Link]
- Title: Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one Source: PubMed URL:[Link]
- Title: Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors Source: PubMed URL:[Link]
- Title: Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP)
- Title: Synthesis and members of 3-aminopyridin-2-one based fragment library....
- Title: Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia Source: NIH N
- Title: 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone in Treating Patients With Solid Tumors Source: ClinicalTrials.gov URL:[Link]
- Title: A phase I and pharmacokinetic study of oral 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP, NSC #663249) in the treatment of advanced-stage solid cancers Source: PubMed URL:[Link]
- Title: Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series Source: MDPI URL:[Link]
- Title: Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][11][12]Oxazin-2(3H)
- Title: Discovery of a Novel Class of Pyridine Derivatives That Selectively Inhibits Mutant Isocitrate Dehydrogenase 2 Source: PubMed URL:[Link]
- Title: Comparison of the Pharmacological Actions of Some New 4-aminopyridine Deriv
- Title: Aminopyridine lengthened the plateau phase of action potentials in mouse sinoatrial node cells Source: PubMed URL:[Link]
- Title: 3-aminopyridine, 462-08-8 Source: The Good Scents Company URL:[Link]
- Title: Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia Source: PubMed URL:[Link]
- Title: Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evalu
- Title: 2-Aminopyridine – an unsung hero in drug discovery Source: RSC Publishing URL:[Link]
- Title: Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases Source: PubMed Central URL:[Link]
- Title: A Phase I study of the novel ribonucleotide reductase inhibitor 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP, Triapine((R)))
Sources
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A phase I and pharmacokinetic study of oral 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP, NSC #663249) in the treatment of advanced-stage solid cancers: a California Cancer Consortium Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-aminopyridine, 462-08-8 [thegoodscentscompany.com]
- 8. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A multicenter phase II trial of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP, Triapine) and gemcitabine in advanced non-small-cell lung cancer with pharmacokinetic evaluation using peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-aminopyridine-2(1H)-thione
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides an in-depth, procedural framework for the proper disposal of 3-aminopyridine-2(1H)-thione, a heterocyclic compound whose safe management is paramount. This document moves beyond a simple checklist, offering a causal understanding of the necessary protocols, grounded in established safety science and regulatory compliance.
Hazard Assessment: Understanding the "Why" Behind the Precautions
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. This compound (CAS No. 38240-21-0) is a substituted pyridine derivative containing a thione group. This structure informs its potential toxicity and reactivity.
The pyridine moiety suggests potential for toxicity if inhaled, ingested, or absorbed through the skin.[1][2] Pyridine and its derivatives can target the nervous system, liver, and kidneys.[1] The aminopyridine structure, in particular, can exhibit neurological effects. The thione group (C=S) can also present its own set of hazards.
Based on available safety data, this compound should be handled as a hazardous substance.[3] The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | Description |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[4] |
| Skin Irritation | Causes skin irritation.[4][5] |
| Eye Irritation | Causes serious eye irritation.[4][5] |
| Respiratory Irritation | May cause respiratory irritation.[4][5] |
This hazard profile dictates the stringent personal protective equipment (PPE) and handling procedures that are not just recommended, but required.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling this compound for disposal. Each piece of equipment serves a specific protective function rooted in the compound's hazard profile.
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes, which can cause serious irritation.[1][5]
-
Hand Protection : Chemically resistant gloves, such as nitrile rubber, are essential to prevent skin contact and absorption.[1]
-
Body Protection : A laboratory coat must be worn to protect against accidental spills and contamination of personal clothing.[1]
-
Respiratory Protection : All handling and disposal procedures should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[1][6]
Step-by-Step Disposal Protocol: A Self-Validating System
The disposal of this compound must be treated as a hazardous waste process, adhering to all local, state, and federal regulations.[1][2] The following protocol is designed to ensure a safe and compliant disposal pathway.
Step 1: Waste Segregation and Collection
-
Principle of Segregation : Never mix this compound waste with other waste streams. Incompatible chemicals can react, leading to the generation of heat, gas, or other hazardous byproducts. It should be stored away from strong oxidizers and acids.[7]
-
Procedure :
-
Collect all waste containing this compound, including residual amounts in containers, contaminated weighing papers, and used pipette tips, in a designated, compatible, and clearly labeled hazardous waste container.[1][6]
-
The container must be made of a material that will not react with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Ensure the container is in good condition, with a secure, tight-fitting lid to prevent leaks or spills.[5]
-
Step 2: Labeling and Documentation
-
The Importance of Clear Communication : Accurate and detailed labeling is a cornerstone of safe waste management. It communicates the contents and associated hazards to everyone who may handle the container.
-
Procedure :
-
Attach a hazardous waste tag to the container as soon as the first piece of waste is added.[7]
-
The label must include the full chemical name: "this compound" and its CAS number: "38240-21-0".
-
Indicate the associated hazards, such as "Toxic" and "Irritant".[6]
-
Maintain a log of the waste added to the container, including the date and quantity.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Safe Interim Storage : The SAA is a designated area within the laboratory for the short-term storage of hazardous waste before it is collected for disposal.
-
Procedure :
-
Store the sealed and labeled waste container in a designated SAA.
-
The SAA should be in a well-ventilated area, away from general laboratory traffic and sources of ignition.[8]
-
Secondary containment, such as a larger, chemically resistant bin, should be used to contain any potential leaks from the primary container.
-
Step 4: Arranging for Final Disposal
-
Professional Disposal is Key : The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Procedure :
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]
-
Provide the EHS department with all necessary documentation, including the completed hazardous waste tag and any other institutional forms.
-
Follow all institutional procedures for waste pickup and transfer.
-
The recommended method for the ultimate disposal of pyridine-based waste is typically high-temperature incineration.[2][9]
Emergency Procedures: Planning for the Unexpected
In the event of an accidental release or exposure, immediate and appropriate action is critical.
-
Small Spills :
-
If a small amount of this compound is spilled, it should be absorbed with an inert material such as vermiculite, sand, or earth.[1][6]
-
Using non-sparking tools, collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[1]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills :
-
Personal Exposure :
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[10]
-
Skin Contact : Wash the affected area thoroughly with soap and plenty of water. Remove any contaminated clothing and seek medical attention.[10]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
-
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been developed.
Caption: Disposal workflow for this compound.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the chemical's hazards, adhering to a robust disposal protocol, and being prepared for emergencies, researchers can ensure that their work contributes to scientific advancement without compromising safety. This guide serves as a foundational resource, and it is imperative that all laboratory personnel also consult their institution's specific EHS guidelines and all relevant local, state, and federal regulations.
References
- MSDS of this compound. Capot Chemical Co., Ltd.
- PRODUCTION, IMPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry.
- Standard Operating Procedure for Pyridine. Washington State University.
- Safety Data Sheet PYRIDINE. ChemSupply Australia.
- 3-AMINOPYRIDINE (FOR SYNTHESIS). Suvchem Laboratory Chemicals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. capotchem.cn [capotchem.cn]
- 4. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. fishersci.com [fishersci.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-aminopyridine-2(1H)-thione
This document provides essential safety protocols and operational guidance for the handling of 3-aminopyridine-2(1H)-thione (CAS No. 38240-21-0). As a compound integrating a toxic aminopyridine core with a malodorous thione group, it demands rigorous adherence to safety procedures to mitigate risks of chemical exposure and maintain a secure laboratory environment. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that extend beyond standard product documentation.
Critical Hazard Assessment & Risk Mitigation
This compound is classified as a hazardous substance. While a complete toxicological profile is not widely available, the hazards can be inferred from its structural components: the highly toxic 3-aminopyridine moiety and the reactive, foul-smelling thione group.
Based on available data for the compound and its structural analogs, the following GHS hazard statements are pertinent:
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.[1]
-
H373: May cause damage to organs through prolonged or repeated exposure.
The primary routes of exposure are inhalation of dust particles, dermal (skin) absorption, and accidental ingestion. The thione functional group imparts a powerful and unpleasant odor, characteristic of thiols (mercaptans), making containment a primary operational concern.[3][4]
Immediate Safety Overview
High Acute Toxicity: Presumed to be toxic via all primary exposure routes. Direct contact must be avoided.
Potent Stench: The thione group produces a strong, offensive odor requiring robust containment.
Primary Engineering Control: All handling operations MUST be conducted within a certified chemical fume hood.
The Hierarchy of Controls: A Multi-Layered Safety Approach
Personal Protective Equipment (PPE) is the final line of defense. It must be used in conjunction with superior control measures to ensure maximum safety.
A. Engineering Controls (Primary Barrier) The most critical protective measure is the mandatory use of a certified chemical fume hood for all procedures, including weighing, transfers, and solution preparation.[4][5] This is non-negotiable.
-
Causality: A fume hood contains airborne dust and vapors, preventing inhalation exposure and preventing the potent thiol odor from contaminating the laboratory environment.[5] For reactions involving heating or reflux, ensure the fume hood has adequate airflow (sash at the appropriate height) to handle increased vapor pressure.
B. Administrative Controls
-
Designated Area: All work with this compound should be performed in a designated area of the lab to prevent cross-contamination.
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible and unobstructed.[6][7] A spill kit containing appropriate absorbent material and a deactivating agent (household bleach) should be readily available.
-
Training: All personnel must be trained on the specific hazards of this compound and the detailed procedures outlined in this guide.
Required Personal Protective Equipment (PPE)
The selection of PPE is dictated by the compound's high toxicity and potential for skin and eye irritation. A multi-layered approach is essential.
-
Eye and Face Protection
-
Specification: Tightly-fitting chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards are mandatory at all times.[6][8]
-
Additional Requirement: A full-face shield must be worn over safety goggles during any procedure with a risk of splashing, such as transferring solutions or preparing formulations.[9]
-
Rationale: This dual protection is critical to shield against both chemical splashes and potential impacts, safeguarding against serious eye irritation or irreversible damage.[1]
-
-
Hand Protection
-
Specification: Double-gloving is required. Use a robust nitrile examination glove as the inner layer and a chemically resistant glove as the outer layer. For pyridine compounds, butyl rubber or neoprene gloves are often recommended for extended contact.[9] However, high-quality nitrile gloves (minimum thickness >0.11 mm) rated for pyridine with a breakthrough time >480 minutes can be suitable but must be changed frequently.[10][11]
-
Critical Check: Always consult the glove manufacturer's specific chemical resistance chart for "Pyridine" before use.[11][12] Inspect gloves for any signs of degradation or punctures prior to every use.[10]
-
Rationale: The aminopyridine structure is known to be dermally toxic.[1][7] Double-gloving provides redundant protection and allows for the safe removal of a contaminated outer glove without exposing the skin.
-
-
Body Protection
-
Specification: A flame-retardant laboratory coat must be worn, fully buttoned, with sleeves extended to the wrist.[9] Standard lab attire, including long pants and fully enclosed, chemical-resistant footwear, is required.
-
Rationale: This protects against accidental skin contact from splashes or spills. The flame-retardant property offers protection given that many pyridine-based compounds are flammable.[5][13]
-
-
Respiratory Protection
Table 1: PPE Requirements by Laboratory Task
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body & Respiratory Protection |
| Weighing Solid | Chemical Fume Hood | Safety Goggles | Double-Gloved (Nitrile/Chemical-Resistant) | Flame-Retardant Lab Coat |
| Preparing Solutions | Chemical Fume Hood | Safety Goggles & Face Shield | Double-Gloved (Nitrile/Chemical-Resistant) | Flame-Retardant Lab Coat |
| Running Reaction | Chemical Fume Hood | Safety Goggles & Face Shield | Double-Gloved (Nitrile/Chemical-Resistant) | Flame-Retardant Lab Coat |
| Waste Disposal | Chemical Fume Hood | Safety Goggles & Face Shield | Double-Gloved (Nitrile/Chemical-Resistant) | Flame-Retardant Lab Coat |
| Large Spill Cleanup | Maximize Ventilation | Full-Face Respirator | Heavy-Duty Chemical-Resistant Gloves | Chemical-Resistant Apron/Suit over Lab Coat; Full-Face Respirator |
Step-by-Step Operational Protocols
Adherence to standardized procedures is critical for creating a self-validating system of safety.
Protocol 4.1: Donning and Doffing PPE
-
Donning (Putting On):
-
Put on inner nitrile gloves.
-
Don lab coat, ensuring it is fully buttoned.
-
Put on outer chemical-resistant gloves, ensuring cuffs are pulled over the lab coat sleeves.
-
Don safety goggles.
-
Don face shield (if required).
-
-
Doffing (Taking Off) - To Avoid Contamination:
-
Remove outer gloves, peeling them off so they turn inside out. Dispose of immediately.
-
Remove face shield and goggles.
-
Remove lab coat by rolling it down from the shoulders, keeping the contaminated exterior away from your body.
-
Remove inner gloves, using the same inside-out technique.
-
Wash hands thoroughly with soap and water.[6]
-
Protocol 4.2: Decontamination and Waste Disposal
The thione group requires specific deactivation to neutralize its potent odor and reactivity.
-
Glassware/Equipment Decontamination:
-
Solid Waste Disposal:
-
All contaminated solids (gloves, weigh paper, absorbent pads) must be collected in a dedicated, sealed plastic bag inside the fume hood.[4]
-
This bag must then be placed in a properly labeled hazardous waste container.
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not pour any waste down the drain. [9]
-
All waste must be disposed of through a licensed hazardous waste contractor, following all local and federal regulations.
-
Emergency Procedures
In the event of exposure, immediate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14][15]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][14]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][14]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]
Visualization of PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any task involving this compound.
Caption: PPE Selection Workflow for this compound.
References
- Benchchem. (2025). Personal protective equipment for handling Thiol-PEG6-alcohol.
- Capot Chemical Co., Ltd. (2025). MSDS of this compound.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- Government of Alberta. (2002). Thiols and Reduced Sulphur Compounds.
- New Jersey Department of Health. (2002). Hazard Summary: Pyridine.
- Gloves By Web. Gloves Chemical Resistance Chart.
- Carl ROTH.
- Benchchem. (2025). Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
- CDC/NIOSH. NIOSH Pocket Guide to Chemical Hazards - Pyridine.
- Cole-Parmer. Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%.
- Benchchem. (2025). Personal protective equipment for handling 2-Butene-1-thiol.
- Sigma-Aldrich Inc. (2025). Safety Data Sheet for this compound.
- BLD Pharm. 3-Aminopyridine-2(1H)
- Fisher Scientific. Nitrile Gloves Chemical Resistance Chart.
- Thermo Fisher Scientific. (2025).
- Suvchem Laboratory Chemicals. 3-AMINOPYRIDINE (FOR SYNTHESIS)
- Columbia University Research. SOP FOR STENCH CHEMICALS.
- ECHEMI. 3-Amino-2(1H)
- Ansell. Ansell Chemical Resistance Glove Chart.
Sources
- 1. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 2. 38240-21-0|this compound|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.columbia.edu [research.columbia.edu]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ehs.sfsu.edu [ehs.sfsu.edu]
- 12. glovesbyweb.com [glovesbyweb.com]
- 13. carlroth.com [carlroth.com]
- 14. capotchem.cn [capotchem.cn]
- 15. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
